molecular formula C18H14F3N5O2 B12362047 Myosin modulator 1

Myosin modulator 1

Cat. No.: B12362047
M. Wt: 389.3 g/mol
InChI Key: CIWCJOSWLPNLQI-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myosin modulator 1 is a useful research compound. Its molecular formula is C18H14F3N5O2 and its molecular weight is 389.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H14F3N5O2

Molecular Weight

389.3 g/mol

IUPAC Name

N-[(1R)-1-(5-cyano-3-fluoropyridin-2-yl)ethyl]-2-(5,6-difluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide

InChI

InChI=1S/C18H14F3N5O2/c1-9(17-13(20)4-10(5-22)6-23-17)24-15(27)8-26-7-11-14(25-18(26)28)3-2-12(19)16(11)21/h2-4,6,9H,7-8H2,1H3,(H,24,27)(H,25,28)/t9-/m1/s1

InChI Key

CIWCJOSWLPNLQI-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=N1)C#N)F)NC(=O)CN2CC3=C(C=CC(=C3F)F)NC2=O

Canonical SMILES

CC(C1=C(C=C(C=N1)C#N)F)NC(=O)CN2CC3=C(C=CC(=C3F)F)NC2=O

Origin of Product

United States

Foundational & Exploratory

Core Mechanism of Action: Modulating the Myosin Cross-Bridge Cycle

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Myosin Modulators on β-Cardiac Myosin

Introduction

The intricate process of cardiac muscle contraction is orchestrated by the cyclical interaction of actin and myosin filaments within the sarcomere, powered by the hydrolysis of ATP.[1][2][3][4] β-cardiac myosin, the motor protein in the heart, is a key determinant of cardiac contractility.[1][2] Direct modulation of its function has emerged as a promising therapeutic strategy for a range of cardiomyopathies.[5][6][7][8][9] This guide provides a detailed technical overview of the mechanism of action of myosin modulators on β-cardiac myosin, intended for researchers, scientists, and drug development professionals.

Given that "Myosin modulator 1" is not a specific publicly recognized compound, this document will focus on two well-characterized, clinically relevant myosin modulators as representative examples: Mavacamten , a myosin inhibitor, and Omecamtiv Mecarbil , a myosin activator.[5][6][7][9][10]

Myosin modulators exert their effects by directly binding to the β-cardiac myosin heavy chain and allosterically altering its enzymatic and mechanical properties.[8][11] This intervention directly influences the key steps of the myosin cross-bridge cycle, ultimately leading to either an increase or decrease in myocardial contractility.

Mavacamten: A Cardiac Myosin Inhibitor

Mavacamten is a first-in-class, selective, allosteric inhibitor of cardiac myosin ATPase.[7][8] It is used in the treatment of hypertrophic cardiomyopathy (HCM), a condition characterized by hypercontractility.[5][8][12]

The primary mechanism of action of Mavacamten involves stabilizing the "super-relaxed state" (SRX) of myosin.[7][10] In the SRX state, myosin heads are folded back against the thick filament backbone, making them unavailable to interact with actin.[10] By promoting this state, Mavacamten reduces the number of available actin-myosin cross-bridges, leading to a decrease in force production and ATP consumption.[7][8]

Omecamtiv Mecarbil: A Cardiac Myosin Activator

Omecamtiv Mecarbil is a selective cardiac myosin activator that was developed for the treatment of heart failure with reduced ejection fraction (HFrEF).[12][13][14] It enhances cardiac contractility without altering intracellular calcium concentrations.[5][14]

Omecamtiv Mecarbil accelerates the rate-limiting step of phosphate release from the myosin-ADP-phosphate complex.[6][9][10] This leads to an increased number of myosin heads strongly bound to actin at any given time, thereby increasing the force and duration of contraction.[14]

Quantitative Data on the Effects of Myosin Modulators

The following tables summarize the quantitative effects of Mavacamten and Omecamtiv Mecarbil on the biochemical and biomechanical properties of β-cardiac myosin.

Table 1: Effects of Mavacamten on β-Cardiac Myosin

ParameterEffectQuantitative ChangeReference
ATPase Activity InhibitionDecreases actin-activated ATPase activity[7][15]
SRX State StabilizationIncreases the population of myosin heads in the SRX state[7][10][15]
Force Production ReductionDecreases maximal isometric force in a dose-dependent manner[16]
Calcium Sensitivity ReductionIncreases the pCa50, indicating lower calcium sensitivity[16]
Cross-Bridge Cycling AlterationReduces the number of available cross-bridges[7][8]

Table 2: Effects of Omecamtiv Mecarbil on β-Cardiac Myosin

ParameterEffectQuantitative ChangeReference
ATPase Activity ActivationIncreases the rate of phosphate release[6][9][10]
Actin-Myosin Binding EnhancementIncreases the duration of the strongly bound state[17]
Force Production AugmentationIncreases systolic force and duration of contraction[14]
In Vitro Motility InhibitionDecreases actin gliding velocity[6][10]
Duty Cycle IncreaseConverts β-cardiac myosin to a near-processive motor[17]

Key Experimental Protocols

The characterization of myosin modulators relies on a suite of specialized biophysical and biochemical assays.

Steady-State and Transient ATPase Assays
  • Objective: To measure the rate of ATP hydrolysis by myosin in the presence and absence of actin and the modulator.

  • Methodology:

    • Purified β-cardiac myosin and actin are incubated in a reaction buffer containing MgATP.

    • The reaction is initiated by the addition of ATP.

    • The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate (Pi) over time, often using a malachite green-based colorimetric assay.

    • For transient kinetics, stopped-flow fluorescence spectroscopy is used to monitor changes in tryptophan fluorescence or the fluorescence of a labeled nucleotide analog to determine the rates of individual steps in the ATPase cycle.[15]

In Vitro Motility Assay
  • Objective: To measure the velocity at which myosin propels actin filaments.[18][19][20][21]

  • Methodology:

    • A flow cell is created by attaching a coverslip to a microscope slide.

    • The surface of the coverslip is coated with myosin molecules.[21]

    • Fluorescently labeled actin filaments are introduced into the flow cell along with ATP.[21]

    • The movement of the actin filaments is observed using fluorescence microscopy and recorded.[21]

    • The velocity of filament gliding is quantified using tracking software.[21] A loaded in vitro motility assay can also be used to measure force by including a protein like utrophin that puts a load on the actin filaments.[22]

Single Myofibril Force Measurements
  • Objective: To measure the contractile force and calcium sensitivity of isolated cardiac myofibrils.[23][24][25][26][27]

  • Methodology:

    • Single myofibrils are isolated from cardiac muscle tissue.[24][25][26]

    • The myofibril is attached between a force transducer and a length controller.[23][24][27]

    • The myofibril is bathed in solutions with varying calcium concentrations to activate contraction.[23][24][26]

    • The isometric force generated by the myofibril is measured at each calcium concentration to determine the force-pCa relationship.[23]

    • The modulator is added to the bathing solution to assess its effect on force and calcium sensitivity.[26]

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathways and experimental workflows related to myosin modulators.

Myosin_Modulator_Mechanism cluster_cycle β-Cardiac Myosin Cross-Bridge Cycle cluster_modulators Myosin Modulators M_ATP Myosin-ATP M_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) M_ATP->M_ADP_Pi ATP Hydrolysis AM_ADP_Pi Actin-Myosin-ADP-Pi M_ADP_Pi->AM_ADP_Pi Actin Binding AM_ADP Actin-Myosin-ADP (Post-power stroke) AM_ADP_Pi->AM_ADP Pi Release (Power Stroke) AM Actin-Myosin (Rigor) AM_ADP->AM ADP Release AM->M_ATP ATP Binding Mavacamten Mavacamten (Inhibitor) SRX Super-Relaxed State (SRX) Mavacamten->SRX Stabilizes Omecamtiv Omecamtiv Mecarbil (Activator) Omecamtiv->AM_ADP_Pi Accelerates SRX->M_ADP_Pi Inhibits transition to active state

Caption: Mechanism of action of Mavacamten and Omecamtiv Mecarbil on the β-cardiac myosin cross-bridge cycle.

In_Vitro_Motility_Workflow cluster_prep Flow Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis A Construct flow cell (slide + coverslip) B Coat surface with anti-myosin antibody A->B C Add β-cardiac myosin B->C D Introduce fluorescently labeled actin filaments C->D E Add ATP and modulator (or vehicle) D->E F Observe and record filament movement E->F G Track individual filaments F->G H Calculate gliding velocity G->H I Compare modulator vs. vehicle H->I

Caption: Experimental workflow for the in vitro motility assay to assess myosin modulator effects.

Logical_Relationship cluster_inhibitor Myosin Inhibitor (e.g., Mavacamten) cluster_activator Myosin Activator (e.g., Omecamtiv Mecarbil) A1 Binds to allosteric site on β-cardiac myosin B1 Stabilizes Super-Relaxed State (SRX) A1->B1 C1 Reduces number of active myosin heads B1->C1 D1 Decreased ATPase activity C1->D1 E1 Decreased force production C1->E1 F1 Therapeutic effect in Hypertrophic Cardiomyopathy E1->F1 A2 Binds to allosteric site on β-cardiac myosin B2 Accelerates Pi release A2->B2 C2 Increases number of myosin heads in power stroke B2->C2 D2 Increased force production C2->D2 E2 Increased duration of systole D2->E2 F2 Therapeutic effect in Heart Failure (HFrEF) E2->F2

Caption: Logical relationship of myosin modulator action from binding to therapeutic effect.

Conclusion

Myosin modulators represent a novel class of therapeutic agents that directly target the molecular motor of the heart.[5][6][11] By either inhibiting or activating β-cardiac myosin, these drugs can address the underlying pathophysiology of diseases like hypertrophic cardiomyopathy and heart failure.[5][7][12] A thorough understanding of their mechanism of action, supported by quantitative data from key in vitro and in situ assays, is crucial for the continued development and optimization of this promising therapeutic strategy.

References

Unveiling Myosin Modulator 1: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin Modulator 1, also identified as Compound B141, is a novel small molecule that has emerged from recent advancements in cardiovascular drug discovery. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this promising therapeutic agent. By directly targeting the molecular motor of muscle contraction, this compound offers a nuanced approach to modulating cardiac and skeletal muscle function, with potential applications in a range of myopathies and cardiovascular diseases. This document will delve into the quantitative data, experimental protocols, and underlying signaling pathways associated with this compound, offering a valuable resource for the scientific community.

Discovery and Mechanism of Action

This compound was identified through targeted screening efforts aimed at discovering novel regulators of myosin ATPase activity. It belongs to the 1,4-dihydroquinazolinone chemical class. The primary mechanism of action of this compound is the inhibition of the ATPase activity of myosin, the enzyme that fuels the power stroke of muscle contraction. By slowing down the rate of ATP hydrolysis, this compound effectively reduces the force generated by the muscle.

The discovery of this class of compounds is detailed in the patent application WO2024073426A1, which describes a series of 1,4-dihydroquinazolinone derivatives and their use as myosin modulators.

Signaling Pathway of Myosin Modulation

The following diagram illustrates the general mechanism of myosin modulation and the proposed point of intervention for this compound.

Myosin_Modulation_Pathway cluster_myosin_cycle Myosin Cross-Bridge Cycle cluster_modulation Modulator Intervention Myosin_ATP Myosin-ATP Myosin_ADP_Pi Myosin-ADP-Pi Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis ActoMyosin_ADP_Pi Acto-Myosin-ADP-Pi Myosin_ADP_Pi->ActoMyosin_ADP_Pi Actin Binding ActoMyosin_ADP Acto-Myosin-ADP ActoMyosin_ADP_Pi->ActoMyosin_ADP Pi Release (Power Stroke) ActoMyosin Acto-Myosin (Rigor) ActoMyosin_ADP->ActoMyosin ADP Release ActoMyosin->Myosin_ATP ATP Binding (Detachment) Modulator This compound Modulator->Myosin_ADP_Pi Inhibits ATPase Activity

Caption: Proposed mechanism of this compound action on the myosin cross-bridge cycle.

Synthesis of this compound

This compound is a derivative of the 1,4-dihydroquinazolinone scaffold. While the specific, step-by-step synthesis protocol for this compound is proprietary and detailed within the patent WO2024073426A1, a general synthetic route for this class of compounds can be outlined. The synthesis typically involves a multi-step process culminating in the formation of the core heterocyclic system with subsequent modifications to introduce the desired functional groups.

A plausible synthetic workflow for 1,4-dihydroquinazolinone derivatives is depicted below.

Synthesis_Workflow Start Starting Materials (e.g., Anthranilamide derivative, Aldehyde/Ketone) Step1 Condensation Reaction Start->Step1 Intermediate1 Imine Intermediate Step1->Intermediate1 Step2 Cyclization Intermediate1->Step2 Intermediate2 1,4-Dihydroquinazolinone Core Step2->Intermediate2 Step3 Functional Group Interconversion/ Coupling Reactions Intermediate2->Step3 Final_Product This compound Step3->Final_Product

Caption: Generalized synthetic workflow for 1,4-dihydroquinazolinone-based myosin modulators.

Quantitative Data

The inhibitory activity of this compound on ATPase has been quantified across different muscle types. The following table summarizes the available data.[1]

Muscle SourceMyosin TypeIC25 (µM)
Rabbit PsoasSkeletal0.42
Porcine AtriaCardiac0.13
Porcine VentricleCardiac3.09

Note: IC25 represents the concentration of the compound required to inhibit 25% of the myosin ATPase activity.

Experimental Protocols

The characterization of this compound involves a series of in vitro and in vivo assays to determine its potency, selectivity, and functional effects. Below are detailed methodologies for key experiments.

Myosin ATPase Activity Assay

Objective: To determine the concentration-dependent inhibition of myosin ATPase activity by this compound.

Principle: The rate of ATP hydrolysis by purified myosin is measured by quantifying the amount of inorganic phosphate (Pi) released over time. A common method for Pi detection is the malachite green assay.

Materials:

  • Purified myosin (e.g., from rabbit psoas, porcine atria, or porcine ventricle)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • ATP solution

  • Assay Buffer (e.g., 20 mM MOPS, 5 mM MgCl₂, 0.1 mM EGTA, pH 7.0)

  • Malachite Green Reagent

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the myosin solution to each well.

  • Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO).

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period.

  • Initiate the reaction by adding a saturating concentration of ATP to all wells.

  • Allow the reaction to proceed for a specific time (e.g., 15-30 minutes).

  • Stop the reaction by adding the Malachite Green Reagent, which also serves as the colorimetric developer for phosphate detection.

  • Measure the absorbance at a wavelength of ~620-650 nm using a microplate reader.

  • Calculate the percentage of ATPase inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC25 value.

ATPase_Assay_Workflow Start Prepare Myosin & Modulator Dilutions Step1 Add Myosin to 96-well Plate Start->Step1 Step2 Add this compound & Controls Step1->Step2 Step3 Incubate Step2->Step3 Step4 Initiate Reaction with ATP Step3->Step4 Step5 Incubate for Reaction Step4->Step5 Step6 Stop Reaction & Develop Color (Malachite Green) Step5->Step6 Step7 Measure Absorbance Step6->Step7 Step8 Data Analysis (IC25 Calculation) Step7->Step8

Caption: Experimental workflow for the Myosin ATPase Activity Assay.

In Vivo Assessment of Cardiac Performance

Objective: To evaluate the effect of this compound on systolic cardiac performance in a preclinical model.

Animal Model: Sprague Dawley rats.[1]

Procedure:

  • Anesthetize the rats according to approved animal care and use protocols.

  • Implant a pressure-volume catheter into the left ventricle to measure hemodynamic parameters.

  • Administer this compound intravenously at various doses.

  • Continuously record left ventricular pressure, heart rate, and other relevant cardiovascular parameters.

  • Analyze the data to determine the effects of the compound on systolic function, such as changes in ejection fraction, stroke volume, and contractility indices (e.g., dP/dtmax).

Conclusion

This compound represents a significant development in the field of myosin-targeted therapeutics. Its ability to inhibit myosin ATPase activity with varying potency across different muscle types highlights its potential for tailored therapeutic applications. The information provided in this technical guide, including the foundational discovery, synthetic considerations, quantitative data, and detailed experimental protocols, serves as a comprehensive resource for researchers and drug developers interested in exploring the potential of this novel compound. Further investigation into the specific interactions of this compound with the myosin motor domain and its broader pharmacological profile will be crucial in advancing this promising molecule towards clinical applications.

References

An In-depth Technical Guide to the Myomesin-1 Binding Site on the Myosin Filament

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the binding interaction between Myomesin-1 (MYOM1) and myosin. It delineates the specific protein domains involved, summarizes the available binding data, and offers detailed experimental protocols for studying this interaction. A key clarification is that Myomesin-1 binds to the tail (rod) portion of the myosin heavy chain, specifically the light meromyosin (LMM) region, rather than the globular myosin head. This interaction is crucial for the structural integrity of the sarcomeric M-band.

Introduction: From "Myosin Modulator 1" to Myomesin-1

The term "this compound" is not standard in scientific literature. Based on functional and structural context, this guide addresses Myomesin-1 (MYOM1) , a key structural protein of the sarcomere in striated muscle. Myomesin-1 is a 185-kDa protein that is integral to the M-band, the central region of the thick filament array.[1][2] Its primary role is to form a structural link between the myosin thick filaments and the giant elastic protein titin, thereby maintaining the precise hexagonal lattice of the sarcomere during muscle contraction and relaxation.[1][3][4]

A critical distinction for researchers is the location of the MYOM1 binding site. While the myosin "head" is the motor domain responsible for ATP hydrolysis and force generation, MYOM1 does not bind there. Instead, it interacts with the α-helical tail region of the myosin heavy chain, which forms the backbone of the thick filament.[4][5][6] This interaction is fundamental to the M-band's function of cross-linking adjacent myosin filaments.[4]

Molecular Details of the Binding Interaction

Myomesin-1 (MYOM1) Domain Structure and Myosin Binding Site

Myomesin-1 is a modular protein composed of 13 domains, which are a combination of immunoglobulin-like (Ig) and fibronectin type III (Fn) domains.[3][7][8] The domain arrangement follows a specific pattern, beginning with a unique N-terminal domain.[3][7]

Biochemical binding assays and the expression of truncated protein fragments in cardiomyocytes have conclusively identified the unique N-terminal domain of Myomesin-1 (referred to as My1) as the myosin-binding site.[1][6][9] Experiments using constructs containing this "head domain" demonstrated concentration-dependent binding to myosin, whereas fragments lacking this domain did not bind.[6]

Myomesin1_Domains cluster_myom1 Myomesin-1 (MYOM1) Domain Structure My1 My1 (N-Terminal Head) Myosin Binding My2 My2 (Ig) My1->My2 My3 My3 (Ig) My2->My3 My4 My4 (Fn) Titin Binding My3->My4 My5 My5 (Fn) Titin Binding My4->My5 My6 My6 (Fn) Titin Binding My5->My6 My7 My7 (Fn) My6->My7 My8 My8 (Fn) My7->My8 My9 My9 (Ig) My8->My9 My10 My10 (Ig) My9->My10 My11 My11 (Ig) My10->My11 My12 My12 (Ig) My11->My12 My13 My13 (C-Terminal Ig) Dimerization My12->My13

Domain organization of Myomesin-1 (MYOM1).
Myosin Heavy Chain Binding Site

The myosin molecule is a hexamer composed of two heavy chains and four light chains. The heavy chain has a globular head (the motor domain) and a long α-helical tail. This tail can be cleaved by proteolysis into two subfragments: light meromyosin (LMM) and heavy meromyosin (HMM) subfragment-2.[10] The LMM portion is responsible for the assembly of myosin molecules into the thick filament.

Solid-phase overlay assays have mapped the Myomesin-1 binding site to the central region of the light meromyosin (LMM) portion of the myosin heavy chain.[4][6] Specifically, the binding site was localized to a 169-amino acid stretch between residues 1506 and 1674 of the rabbit fast skeletal muscle myosin heavy chain.[6]

Myomesin-1 function in the sarcomere M-Band.

Data Presentation

While the interaction between Myomesin-1 and myosin is well-established qualitatively, specific quantitative data, such as dissociation constants (Kd), for this direct interaction are not prominently available in the reviewed literature. The binding is described as having a "basic affinity" and being "concentration-dependent".[1][6][9] For context, quantitative data for other Myomesin-1 interactions have been determined.

Interacting ProteinsMethodDissociation Constant (Kd)Reference
Myomesin-1 & Myosin (LMM)Solid-Phase Overlay AssayNot Quantified--INVALID-LINK--[1][9]; --INVALID-LINK--
Myomesin-1 & Muscle Creatine Kinase (MM-CK)Not Specified50-100 nM--INVALID-LINK--[11]

Experimental Protocols

The binding site of Myomesin-1 on myosin was elucidated using several key experimental approaches.

Solid-Phase Overlay (Blot) Assay

This in vitro technique is used to detect the interaction between an immobilized protein and a soluble, labeled protein partner.

Objective: To confirm the direct binding of the Myomesin-1 N-terminal domain (My1) to the Light Meromyosin (LMM) fragment of myosin.

Methodology:

  • Immobilization of Target: Purified rabbit muscle LMM is spotted onto a nitrocellulose membrane at various concentrations (e.g., 100 ng and 1 µg) and allowed to dry.[1]

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 3% BSA, 0.2% Tween 20 in an overlay buffer of 100 mM KCl, 1 mM DTT, 20 mM imidazole/HCl, pH 7.0) for 1 hour at room temperature to prevent non-specific binding.[1]

  • Preparation of Labeled Probe: The cDNA encoding the Myomesin-1 N-terminal fragment (e.g., My1-3) is expressed using a coupled in vitro transcription/translation system in the presence of [³⁵S]methionine to produce a radiolabeled protein probe.[1]

  • Binding Reaction: The blocked nitrocellulose strip is incubated with the labeled Myomesin-1 fragment in a binding buffer (overlay buffer with 1% BSA, 0.2% Tween 20) for 1 hour.[1]

  • Washing: The membrane is washed three times with binding buffer to remove unbound probe.[1]

  • Detection: The membrane is dried and exposed to autoradiography film. A signal at the location where LMM was spotted indicates a direct protein-protein interaction. A labeled, non-interacting protein like luciferase is used as a negative control.[1]

Blot_Assay_Workflow cluster_workflow Solid-Phase Overlay Assay Workflow p1 1. Immobilize Myosin (LMM) on Nitrocellulose Membrane p2 2. Block Membrane (e.g., with BSA) p1->p2 p3 3. Incubate with Radiolabeled Myomesin-1 Fragment p2->p3 p4 4. Wash to Remove Unbound Fragment p3->p4 p5 5. Detect Bound Fragment (Autoradiography) p4->p5 result Result: Signal indicates direct binding p5->result

Workflow for a solid-phase overlay assay.
Expression of Epitope-Tagged Fragments in Cardiomyocytes

This in vivo approach assesses the localization and binding of protein fragments within a cellular context.

Objective: To determine which domain of Myomesin-1 is responsible for targeting it to the myosin thick filaments within the sarcomere of living muscle cells.

Methodology:

  • Construct Generation: cDNA fragments encoding different domains of Myomesin-1 (e.g., the N-terminal head domain, rMy1) are generated via PCR.[1]

  • Epitope Tagging: An epitope tag (e.g., VSV or mT) is fused to the C-terminus of the coding region.[1] This allows the expressed fragment to be distinguished from the endogenous protein using a specific monoclonal antibody.

  • Cloning: The tagged cDNA fragment is subcloned into a eukaryotic expression vector suitable for mammalian cells (e.g., pSCT with a CMV promoter).[1]

  • Transfection: The expression vector is transfected into primary cultures of neonatal rat cardiomyocytes.

  • Expression and Incubation: The cells are cultured for a period (e.g., 48-72 hours) to allow for the expression and incorporation of the tagged protein fragment into cellular structures.

  • Immunofluorescence Microscopy:

    • Cells are fixed and permeabilized.

    • They are incubated with a primary antibody specific to the epitope tag (e.g., anti-VSV).

    • A secondary antibody conjugated to a fluorophore is used for detection.

    • Co-staining with antibodies against other sarcomeric proteins (e.g., α-actinin to mark the Z-disc) is performed to determine the precise subcellular localization.

  • Analysis: The localization of the fluorescent signal is observed via microscopy. For example, the rat My1 head domain was observed to localize to the central A-band, confirming its interaction with thick filaments in vivo.[1][9]

Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a powerful molecular biology technique used to discover binary protein-protein interactions in vivo.

Objective: To identify proteins that interact with a "bait" protein (e.g., Myomesin-1) from a "prey" library (e.g., a muscle cDNA library).

Principle:

  • The "bait" protein is fused to a DNA-binding domain (DBD) of a transcription factor.

  • "Prey" proteins from a library are fused to an activation domain (AD) of the same transcription factor.

  • Both constructs are expressed in the same yeast cell.

  • If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor.

  • This reconstituted transcription factor then drives the expression of a reporter gene (e.g., HIS3, LacZ), allowing for the selection and identification of interacting partners.

Conclusion

The interaction between Myomesin-1 and myosin is a cornerstone of sarcomere architecture. The binding site for myosin is located exclusively within the unique N-terminal "head" domain (My1) of Myomesin-1. This domain binds specifically to the central rod-like portion of the myosin heavy chain (the LMM region), not the globular motor head. This linkage is essential for cross-linking the thick filaments at the M-band, providing structural stability that is critical for the force-generating capacity of striated muscle. The experimental protocols detailed herein provide a robust framework for the further investigation of this and other critical protein-protein interactions within the muscle cell.

References

The Impact of Mavacamten on Myosin ATPase Cycle Kinetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mavacamten, a first-in-class cardiac myosin inhibitor, has emerged as a targeted therapeutic for hypertrophic cardiomyopathy (HCM).[1] Its mechanism of action is centered on the direct modulation of the sarcomere, the fundamental contractile unit of heart muscle.[1][2] In HCM, excessive myosin-actin cross-bridge formation leads to hypercontractility, impaired diastolic function, and increased cardiac energy consumption.[1][3] Mavacamten addresses this pathophysiology by selectively and reversibly inhibiting the ATPase activity of cardiac myosin.[3][4] This technical guide provides an in-depth analysis of the effects of Mavacamten on the kinetics of the myosin ATPase cycle, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Mavacamten's primary mode of action involves reducing the number of myosin heads available to bind to actin, thereby decreasing the probability of force-producing cross-bridge formation.[1][5] A key aspect of this mechanism is the stabilization of an autoinhibited, energy-sparing "super-relaxed state" (SRX) of the myosin heads.[1][2] By shifting the equilibrium towards this SRX, Mavacamten effectively reduces the number of myosin heads that can enter the force-generating "on actin" state, which in turn normalizes contractility and improves diastolic function.[1] Transient kinetic analyses have revealed that Mavacamten modulates multiple steps of the myosin chemomechanical cycle.[6] In addition to inhibiting the rate-limiting step of phosphate release, it also reduces the number of myosin-S1 heads that can transition from a weakly bound to a strongly bound state with actin.[6] Furthermore, Mavacamten has been shown to decrease the rate of myosin binding to actin in the ADP-bound state and the rate of ADP release from myosin alone.[6]

Quantitative Analysis of Mavacamten's Effect on Myosin ATPase Kinetics

The following tables summarize the quantitative data on the kinetic parameters of the myosin ATPase cycle in the presence of Mavacamten. These data are compiled from various studies and highlight the modulator's impact on different isoforms and fragments of myosin.

Table 1: Effect of Mavacamten on Steady-State ATPase Activity of Cardiac Myosin

Myosin Type/FragmentParameterControl (DMSO)MavacamtenFold ChangeReference
Bovine Cardiac Myosin-S1IC50-1.85 ± 0.14 µM-[6]
Human β-Cardiac Myosin-S1IC50-1.78 ± 0.069 µM-[6]
Bovine Cardiac HMMkcat (s⁻¹)2.02 ± 0.120.48 ± 0.044.21 ± 0.43 fold reduction[7][8]
Bovine Cardiac HMMKM (µM)17.6 ± 2.835.3 ± 6.32-fold increase[7][8]
Bovine Cardiac Myosin-S1kcat (s⁻¹)3.6 ± 0.41.35 ± 0.082.70 ± 0.34 fold reduction[7]

Table 2: Effect of Mavacamten on Transient Kinetic Parameters of the Myosin ATPase Cycle

Myosin Type/FragmentKinetic StepParameterControl (DMSO)MavacamtenFold ChangeReference
Bovine Cardiac Myosin-S1Phosphate ReleaseRate (s⁻¹)2.72 ± 0.16InhibitedConcentration-dependent reduction[6]
Human β-Cardiac Myosin-S1Phosphate ReleaseRate (s⁻¹)0.257 ± 0.025InhibitedConcentration-dependent reduction[6]
Bovine Cardiac HMMActin-Activated ATP Turnover (fast phase)kobs (s⁻¹)3.80 ± 0.330.30 ± 0.01~12-fold reduction[7]
Bovine Cardiac Myosin-S1Actin-Activated ATP Turnover (fast phase)kobs (s⁻¹)5.97 ± 0.800.80 ± 0.11~7-fold reduction[7]
Bovine Cardiac Myosin-S1Basal ADP ReleaseRate (s⁻¹)Not specifiedInhibited~50% reduction[6]
Bovine Cardiac Myosin-S1Actin-Associated ADP ReleaseRate (s⁻¹)128.9 ± 3.10132.2 ± 3.05No significant change[6]
Bovine Cardiac Myosin-S1Actin Binding (ADP state)2nd order rate constantNot specifiedInhibited4-fold reduction[6]
Bovine Cardiac HMMActin-Activated Lever-Arm Rotation (fast phase)kobs (s⁻¹)11.5 ± 0.84.9 ± 0.2~2.3-fold reduction[7]
Bovine Cardiac HMMActin-Activated Lever-Arm Rotation (slow phase)kobs (s⁻¹)1.3 ± 0.20.43 ± 0.08~3-fold reduction[7]

Experimental Protocols

Steady-State Actin-Activated ATPase Assay (NADH-Coupled Assay)

This assay continuously measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Materials:

  • Purified myosin fragment (S1 or HMM)

  • Actin

  • Assay Buffer: 12 mM PIPES (pH 6.8), 2 mM MgCl₂, 10 mM KCl, and 1 mM DTT.[9]

  • ATP regeneration system:

    • Phosphoenolpyruvate (PEP)

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

  • NADH

  • ATP

  • Mavacamten (or other modulator) dissolved in DMSO

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, a constant concentration of actin (e.g., 40 µM), the ATP regeneration system (e.g., 2.5 mM PEP, 20 units/ml PK, 20 units/ml LDH), and NADH (e.g., 0.2 mM).[7]

  • Add the myosin fragment to the reaction mixture to a final concentration of approximately 1 µM.[9]

  • Initiate the reaction by adding ATP to a final concentration of 1 mM.

  • Continuously monitor the decrease in absorbance at 340 nm for a set period (e.g., 200 seconds). The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis.

  • To determine the effect of Mavacamten, perform the assay with varying concentrations of the modulator, ensuring the final DMSO concentration is constant across all conditions.

  • Calculate the ATPase rate from the linear phase of the absorbance change over time.

  • For determining kcat and KM, vary the actin concentration while keeping the myosin concentration constant and fit the data to the Michaelis-Menten equation.[7]

Pre-Steady-State Transient Kinetics (Stopped-Flow Fluorescence)

Stopped-flow fluorimetry is used to measure the rates of individual steps in the ATPase cycle that are too fast to be resolved by steady-state methods.

This assay utilizes a fluorescently labeled phosphate-binding protein (PBP) to monitor the release of inorganic phosphate (Pi) from the myosin active site.

Materials:

  • Purified myosin fragment (S1 or HMM)

  • Actin

  • Fluorescently labeled PBP (e.g., MDCC-PBP)

  • ATP

  • Mavacamten (or other modulator)

  • Stopped-flow fluorimeter

Procedure:

  • Prepare two syringes for the stopped-flow instrument.

  • Syringe 1: Myosin pre-incubated with ATP to form the M-ADP-Pi complex.

  • Syringe 2: Actin and MDCC-PBP in assay buffer.

  • Rapidly mix the contents of the two syringes. The binding of released Pi to MDCC-PBP results in an increase in fluorescence.

  • Record the fluorescence transient over time.

  • Fit the resulting curve to an exponential function to determine the observed rate constant (kobs) for phosphate release.

  • Repeat the experiment with Mavacamten added to the appropriate syringe to determine its effect on the rate of phosphate release.

This assay uses a fluorescent ATP analog, such as 2'-(or-3')-O-(N-Methylanthraniloyl)adenosine 5'-diphosphate (mant-ADP), which exhibits a change in fluorescence upon release from the myosin nucleotide-binding pocket.

Materials:

  • Purified myosin fragment (S1 or HMM)

  • Actin

  • mant-ADP

  • ATP (non-fluorescent)

  • Mavacamten (or other modulator)

  • Stopped-flow fluorimeter

Procedure:

  • Prepare two syringes for the stopped-flow instrument.

  • Syringe 1: Myosin pre-incubated with mant-ADP. For actin-associated ADP release, also include actin in this syringe.[6]

  • Syringe 2: A high concentration of non-fluorescent ATP (the "chase").

  • Rapidly mix the contents of the two syringes. The binding of ATP displaces the mant-ADP from the myosin active site, leading to a change in fluorescence.

  • Record the fluorescence transient over time.

  • Fit the resulting curve to an exponential function to determine the observed rate constant (kobs) for ADP release.

  • To assess the effect of Mavacamten, pre-incubate the myosin-mant-ADP complex with the modulator before mixing with the ATP chase.

Signaling Pathways and Experimental Workflows

Myosin_ATPase_Cycle cluster_0 Myosin ATPase Cycle M.ATP Myosin.ATP M.ADP.Pi Myosin.ADP.Pi M.ATP->M.ADP.Pi ATP Hydrolysis AM.ADP.Pi Actin.Myosin.ADP.Pi M.ADP.Pi->AM.ADP.Pi + Actin M.ADP.Pi->AM.ADP.Pi Mavacamten Inhibition AM.ADP Actin.Myosin.ADP AM.ADP.Pi->AM.ADP Pi Release (Power Stroke) AM Actin.Myosin (Rigor) AM.ADP->AM ADP Release AM.ADP->AM Mavacamten Inhibition (basal) AM->M.ATP + ATP - Actin

Caption: Myosin ATPase cycle with Mavacamten inhibition points.

Experimental_Workflow cluster_1 Workflow for Myosin Modulator Kinetic Analysis A Steady-State ATPase Assay (e.g., NADH-coupled) B Determine kcat, KM, and IC50 A->B C Pre-Steady-State (Stopped-Flow) Kinetics B->C In-depth analysis D Phosphate Release Assay (MDCC-PBP) C->D E ADP Release Assay (mant-ADP) C->E F Actin Binding Assay C->F G Data Analysis and Mechanistic Modeling D->G E->G F->G

Caption: Experimental workflow for kinetic analysis of myosin modulators.

References

An In-Depth Technical Guide to the Interaction of Myosin Modulators with the Actin-Myosin Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myosin modulators represent a novel class of therapeutic agents that directly target the molecular motors of muscle contraction, offering a promising avenue for the treatment of cardiovascular diseases such as heart failure and hypertrophic cardiomyopathy. This technical guide provides a comprehensive overview of the interaction between myosin modulators and the actin-myosin complex. It delves into the molecular mechanisms of both myosin activators and inhibitors, presenting key quantitative data, detailed experimental protocols for studying these interactions, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to advance the understanding and application of myosin modulators.

Introduction: The Actin-Myosin Cross-Bridge Cycle

Muscle contraction is driven by the cyclical interaction of myosin heads with actin filaments, a process fueled by the hydrolysis of ATP. This intricate dance, known as the cross-bridge cycle, is the fundamental basis of cardiac and skeletal muscle function. Understanding this cycle is paramount to comprehending how myosin modulators exert their effects.

The cycle can be broadly divided into the following key steps:

  • Rigor State: In the absence of ATP, the myosin head is tightly bound to the actin filament.

  • ATP Binding and Detachment: The binding of an ATP molecule to the myosin head induces a conformational change that significantly reduces its affinity for actin, causing it to detach.

  • ATP Hydrolysis and Recovery Stroke: The myosin ATPase hydrolyzes ATP to ADP and inorganic phosphate (Pi). The energy released from this hydrolysis "cocks" the myosin head into a high-energy, pre-power stroke conformation.

  • Actin Rebinding: The cocked myosin head, now with ADP and Pi bound, reattaches to a new site on the actin filament.

  • Power Stroke and Pi Release: The release of Pi triggers the power stroke, where the myosin head swivels, pulling the actin filament. This movement is the force-generating step of muscle contraction.

  • ADP Release: Finally, ADP is released, and the myosin head returns to the rigor state, ready to begin a new cycle.

Myosin modulators are small molecules that allosterically bind to the myosin heavy chain, altering the kinetics of these steps and thereby either enhancing or dampening the contractile force of the muscle.

Classes of Myosin Modulators

Myosin modulators are broadly categorized into two main classes based on their functional effect on the actin-myosin interaction: myosin activators and myosin inhibitors. For the purpose of this guide, we will use the well-characterized cardiac myosin modulators, omecamtiv mecarbil as a representative myosin activator and mavacamten as a representative myosin inhibitor, to illustrate the principles of "Myosin Modulator 1" interactions.

Myosin Activators: Enhancing Contractility

Myosin activators, such as omecamtiv mecarbil, are designed to increase the force of muscle contraction.[1][2] They achieve this by selectively binding to the catalytic domain of myosin and accelerating the transition of the actin-myosin complex from a weakly bound state to a strongly bound, force-producing state.[3] This modulation results in an increased number of myosin heads engaged with the actin filament during systole, leading to a more forceful and prolonged contraction.[3][4]

Myosin Inhibitors: Reducing Hypercontractility

Conversely, myosin inhibitors like mavacamten are developed to decrease excessive muscle contraction, a hallmark of conditions like hypertrophic cardiomyopathy.[5][6] Mavacamten acts as a selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[7] It stabilizes an auto-inhibited, energy-sparing "super-relaxed state" (SRX) of the myosin head, reducing the number of myosin heads available to interact with actin.[7][8] This leads to a decrease in the formation of actin-myosin cross-bridges, thereby reducing hypercontractility and improving diastolic relaxation.[9]

Quantitative Analysis of Myosin Modulator Effects

The interaction of myosin modulators with the actin-myosin complex has been quantified through various biophysical and biochemical assays. The following tables summarize key quantitative data for the representative myosin activator (omecamtiv mecarbil) and inhibitor (mavacamten).

Table 1: Quantitative Effects of a Myosin Activator (Omecamtiv Mecarbil) on Actin-Myosin Interaction

ParameterEffect of Omecamtiv MecarbilQuantitative ValueReference
Binding Affinity (to myosin S1) Binds to the catalytic S1 domain of cardiac myosin.1.6 ± 0.3 μM[3]
Actin-Activated ATPase Activity Reduces the maximal ATPase rate (kcat).4.5-fold reduction[10]
Dramatically reduces the actin concentration for half-maximal ATPase (KATPase).30-fold reduction[10]
EC50 for inhibition of actin-activated ATPase.0.52 ± 0.10 μM[10]
Force Generation Increases Ca2+ sensitivity of contraction.Leftward shift in tension-pCa relationship[11]
Increases isometric force at submaximal Ca2+ levels.~40% increase at 1.0 μM in rat myocardium[11]
Cross-Bridge Kinetics Slows the rate of cross-bridge recruitment and detachment.Concentration-dependent slowing[11][12]
Prolongs the duration of myosin cross-bridge attachment.-[11]
In Vitro Motility Reduces actin sliding velocity.>100-fold reduction[10]

Table 2: Quantitative Effects of a Myosin Inhibitor (Mavacamten) on Actin-Myosin Interaction

ParameterEffect of MavacamtenQuantitative ValueReference
Myosin State Stabilizes the super-relaxed state (SRX) of myosin.IC50 of 1.2 ± 0.5 μM for SRX transition[13]
Actin-Activated ATPase Activity Inhibits myosin ATPase activity.-[1][5]
Force Generation Decreases maximal isometric force.Dose-dependent reduction[1][5][14]
Reduces Ca2+ sensitivity of contraction (pCa50).Reduction nearly twice as large in WT vs. N47K mutant[1][5]
Cross-Bridge Kinetics Speeds cross-bridge detachment.-[6]
Increases MgADP release and MgATP binding rates.~15% increase in MgADP release, >200% increase in MgATP binding (WT)[1][5]
In Vitro Motility Decreases the maximum sliding velocity of thin filaments.-[15]

Signaling Pathways and Mechanistic Models

The interaction of myosin modulators with the actin-myosin complex can be visualized through signaling pathways and mechanistic models.

Myosin_ATPase_Cycle Myosin ATPase and Cross-Bridge Cycle cluster_activator Myosin Activator (e.g., Omecamtiv Mecarbil) cluster_inhibitor Myosin Inhibitor (e.g., Mavacamten) AM Actin-Myosin (Rigor) AM_ATP Actin-Myosin-ATP AM->AM_ATP + ATP M_ATP Myosin-ATP AM_ATP->M_ATP - Actin M_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) M_ATP->M_ADP_Pi ATP Hydrolysis Inhibitor_effect Stabilizes SRX state Reduces available myosin M_ATP->Inhibitor_effect AM_ADP_Pi Actin-Myosin-ADP-Pi (Weakly bound) M_ADP_Pi->AM_ADP_Pi + Actin AM_ADP Actin-Myosin-ADP (Strongly bound) AM_ADP_Pi->AM_ADP - Pi (Power Stroke) Activator_effect Accelerates Pi release Prolongs strong binding AM_ADP_Pi->Activator_effect AM_ADP->AM - ADP AM_ADP->Activator_effect

Figure 1: Simplified schematic of the myosin ATPase cycle and the points of intervention for myosin activators and inhibitors.

Myosin_States Modulation of Myosin States SRX Super Relaxed State (SRX) (Auto-inhibited) DRX Disordered Relaxed State (DRX) (Available for binding) SRX->DRX Equilibrium DRX->SRX Active Active State (Actin-bound) DRX->Active + Actin Active->DRX - Actin Mavacamten Mavacamten Mavacamten->SRX Stabilizes Omecamtiv Omecamtiv Mecarbil Omecamtiv->Active Promotes strong binding

Figure 2: Model of myosin states and the influence of mavacamten and omecamtiv mecarbil.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of myosin modulators with the actin-myosin complex.

Actin-Activated Myosin ATPase Assay

This assay measures the rate of ATP hydrolysis by myosin in the presence of actin, providing insights into the kinetic effects of modulators. A common method involves the colorimetric detection of inorganic phosphate (Pi) released during hydrolysis using a malachite green-based reagent.

Workflow Diagram:

ATPase_Assay_Workflow Actin-Activated Myosin ATPase Assay Workflow prep Prepare Reagents: - Myosin solution - Actin solution - Modulator stock - Assay buffer - ATP solution - Malachite green reagent reaction_setup Set up reactions in microplate: - Myosin, Actin, Modulator, Buffer prep->reaction_setup preincubation Pre-incubate at desired temperature reaction_setup->preincubation start_reaction Initiate reaction by adding ATP preincubation->start_reaction time_course Incubate for a defined time course start_reaction->time_course stop_reaction Stop reaction by adding malachite green reagent time_course->stop_reaction color_dev Allow color to develop stop_reaction->color_dev readout Measure absorbance at ~620-650 nm color_dev->readout analysis Calculate Pi concentration from standard curve and determine ATPase rate readout->analysis

Figure 3: Workflow for a typical actin-activated myosin ATPase assay using malachite green.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing appropriate concentrations of salts (e.g., 10 mM KCl, 2 mM MgCl2), a buffering agent (e.g., 20 mM Tris-HCl, pH 7.5), and a reducing agent (e.g., 0.5 mM DTT).[16]

    • Myosin and Actin Solutions: Prepare stocks of purified myosin (e.g., heavy meromyosin, HMM) and F-actin at known concentrations in the assay buffer.

    • Myosin Modulator Stock: Dissolve the myosin modulator in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

    • ATP Solution: Prepare a fresh solution of ATP in a low-pH buffer (e.g., 200 mM Tris Base) to the desired final concentration (e.g., 1 mM).[17]

    • Malachite Green Reagent: Prepare the malachite green/molybdate solution as per commercially available kits or established protocols.[17][18] This reagent is acidic and serves to stop the reaction and develop color.

    • Phosphate Standard Curve: Prepare a series of known concentrations of a phosphate standard (e.g., KH2PO4) to generate a standard curve for quantifying Pi.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, myosin, actin, and the myosin modulator (or vehicle control) to the appropriate wells.

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a few minutes.[16]

    • Initiate the reaction by adding the ATP solution to all wells simultaneously using a multichannel pipette.

    • Incubate the reaction for a predetermined time, ensuring the reaction remains in the linear range.

    • Stop the reaction by adding the malachite green reagent to each well.[17]

    • Allow the color to develop for approximately 15-30 minutes at room temperature.[18]

    • Measure the absorbance of each well at a wavelength between 620 nm and 650 nm using a plate reader.[17]

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Use the phosphate standard curve to convert the absorbance values to the concentration of Pi released.

    • Calculate the ATPase activity (e.g., in nmol Pi/min/mg myosin).

    • Plot the ATPase activity as a function of actin concentration to determine Vmax and KATPase.

In Vitro Motility Assay

This assay directly visualizes the movement of fluorescently labeled actin filaments over a surface coated with myosin motors, allowing for the measurement of filament velocity.

Workflow Diagram:

Motility_Assay_Workflow In Vitro Motility Assay Workflow chamber_prep Prepare flow cell with nitrocellulose-coated coverslip myosin_ad Introduce myosin solution to coat the surface chamber_prep->myosin_ad blocking Block non-specific binding sites (e.g., with BSA) myosin_ad->blocking actin_intro Introduce fluorescently labeled actin filaments blocking->actin_intro wash1 Wash to remove unbound actin actin_intro->wash1 motility_buffer Introduce motility buffer with ATP and modulator wash1->motility_buffer imaging Image filament movement using fluorescence microscopy motility_buffer->imaging analysis Analyze image series to determine filament velocity imaging->analysis

Figure 4: General workflow for an in vitro motility assay.

Detailed Protocol:

  • Flow Cell Preparation:

    • Construct a flow cell by affixing a nitrocellulose-coated coverslip to a microscope slide with double-sided tape, creating a small chamber.[3][19]

  • Assay Procedure:

    • Introduce a solution of myosin into the flow cell and incubate to allow the myosin to adhere to the nitrocellulose surface.[4]

    • Wash the chamber with a blocking solution (e.g., bovine serum albumin, BSA) to prevent non-specific binding of actin filaments.[4]

    • Introduce a solution of fluorescently labeled F-actin (e.g., rhodamine-phalloidin labeled) into the chamber and incubate to allow binding to the myosin heads.[4]

    • Wash the chamber to remove any unbound actin filaments.

    • Introduce the motility buffer containing ATP, an oxygen scavenging system (to reduce photobleaching), and the myosin modulator of interest (or vehicle control).[4]

    • Immediately begin imaging the movement of the actin filaments using a fluorescence microscope equipped with a sensitive camera.

  • Data Analysis:

    • Record time-lapse image sequences of the moving filaments.

    • Use image analysis software to track the movement of individual filaments over time and calculate their velocities.

Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to study protein-protein interactions. In the context of myosin modulators, it can be used to investigate how these molecules affect the formation of the actin-myosin complex within a cellular lysate.

Workflow Diagram:

CoIP_Workflow Co-Immunoprecipitation Workflow cell_lysis Lyse cells under non-denaturing conditions (with or without modulator) preclearing Pre-clear lysate with beads to reduce non-specific binding cell_lysis->preclearing antibody_inc Incubate lysate with antibody against bait protein (e.g., myosin) preclearing->antibody_inc bead_capture Add Protein A/G beads to capture antibody-protein complexes antibody_inc->bead_capture incubation Incubate to allow complex formation bead_capture->incubation washing Wash beads to remove non-specifically bound proteins incubation->washing elution Elute bound proteins from beads washing->elution analysis Analyze eluate by SDS-PAGE and Western blotting for prey protein (e.g., actin) elution->analysis

Figure 5: A typical workflow for a co-immunoprecipitation experiment.

Detailed Protocol:

  • Cell Lysis:

    • Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[20][21] If studying the effect of a modulator, treat the cells with the compound before lysis or add it to the lysis buffer.

  • Pre-clearing the Lysate:

    • Incubate the cell lysate with Protein A/G beads for a short period to remove proteins that non-specifically bind to the beads.[22]

    • Centrifuge and collect the supernatant (the pre-cleared lysate).

  • Immunoprecipitation:

    • Add a primary antibody specific to the "bait" protein (e.g., anti-myosin antibody) to the pre-cleared lysate and incubate to allow the antibody to bind to its target.[20][21]

    • Add fresh Protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.[20][21]

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[22]

  • Elution and Analysis:

    • Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).

    • Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., anti-actin antibody).

Conclusion and Future Directions

Myosin modulators represent a paradigm shift in the treatment of diseases of muscle contractility. By directly targeting the molecular motor of the sarcomere, these agents offer a highly specific mechanism of action. This technical guide has provided a detailed overview of the interaction of both myosin activators and inhibitors with the actin-myosin complex, supported by quantitative data and comprehensive experimental protocols.

Future research in this field will likely focus on:

  • The development of next-generation myosin modulators with improved specificity and safety profiles.

  • A deeper understanding of the long-term effects of myosin modulation on cardiac remodeling.

  • The application of these principles to skeletal muscle diseases.

  • The use of advanced imaging and single-molecule techniques to further elucidate the precise molecular mechanisms of these drugs.

The continued exploration of myosin modulator interactions with the actin-myosin complex will undoubtedly pave the way for novel and more effective therapies for a range of debilitating diseases.

References

In Vitro Characterization of a Novel Myosin Modulator: Myo-M1

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines the preliminary in vitro characterization of Myosin Modulator 1 (Myo-M1), a novel small molecule designed to allosterically modulate the function of β-cardiac myosin (MYH7). This document details the experimental protocols for key biochemical and biophysical assays, presents quantitative data in a structured format, and provides visual representations of the underlying signaling pathways and experimental workflows. The methodologies and representative data are based on established characterization principles for known cardiac myosin modulators, such as Mavacamten and Omecamtiv Mecarbil.[1][2][3][4]

Introduction

Cardiac myosin is the molecular motor responsible for generating the force required for heart muscle contraction.[5] Its activity is fueled by the hydrolysis of ATP in a cyclical process known as the myosin-ATPase cycle.[1][6] Dysregulation of this process is implicated in various cardiomyopathies.[1][4] For instance, hypercontractility is a hallmark of hypertrophic cardiomyopathy (HCM), while hypocontractility is associated with dilated cardiomyopathy (DCM) and systolic heart failure.[2][4][6] Myosin modulators are a class of therapeutic agents that directly target cardiac myosin to either inhibit or activate its function, thereby normalizing cardiac contractility without altering intracellular calcium concentrations.[1][2][6]

This guide provides a framework for the initial in vitro assessment of a novel, hypothetical myosin modulator, "this compound" (Myo-M1). The presented data is illustrative, representing typical findings for both a myosin inhibitor and a myosin activator to provide a comparative context for the characterization of a new chemical entity.

Myosin ATPase Cycle and Mechanism of Action

The interaction of myosin with actin and ATP is a cyclical process. Understanding this pathway is crucial for elucidating the mechanism of action of myosin modulators. Myosin activators, such as Omecamtiv Mecarbil, are thought to increase the rate of phosphate release, prolonging the time myosin is strongly bound to actin in a force-producing state.[1] Conversely, myosin inhibitors like Mavacamten tend to stabilize the super-relaxed state (SRX) of myosin, where the myosin heads are sequestered and unavailable for actin binding, thus reducing the number of active cross-bridges.[1][3][7]

Myosin_ATPase_Cycle cluster_cycle Myosin-Actin Cross-Bridge Cycle cluster_modulators Modulator Intervention Points M_ATP Myosin-ATP (Detached) M_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) M_ATP->M_ADP_Pi ATP Hydrolysis AM_ADP_Pi Actin-Myosin-ADP-Pi (Weakly bound) M_ADP_Pi->AM_ADP_Pi Actin Binding SRX Super-Relaxed State (SRX) (Unavailable for binding) M_ADP_Pi->SRX Equilibrium AM_ADP Actin-Myosin-ADP (Rigor-like, Post-power stroke) AM_ADP_Pi->AM_ADP Pi Release (Power Stroke) AM Actin-Myosin (Rigor state) AM_ADP->AM ADP Release AM->M_ATP ATP Binding (Detachment) Activator Activator Action (e.g., Omecamtiv Mecarbil) Activator->AM_ADP_Pi Accelerates Pi Release Inhibitor Inhibitor Action (e.g., Mavacamten) Inhibitor->SRX Stabilizes Experimental_Workflow cluster_screening Primary Screening cluster_secondary Secondary Characterization cluster_tertiary Mechanistic Studies cluster_data Data Analysis ATPase Actin-Activated ATPase Assay Kinetics Enzyme Kinetics (Vmax, Km) ATPase->Kinetics IC50_EC50 IC50 / EC50 Determination ATPase->IC50_EC50 Motility In Vitro Motility Assay Motility->IC50_EC50 OpticalTrap Single-Molecule Optical Trapping Kinetics->OpticalTrap Kinetics_Params Kinetic Parameter Calculation Kinetics->Kinetics_Params Binding Binding Assays (SPR, etc.) Binding->Kinetics_Params Biomechanical_Params Biomechanical Analysis OpticalTrap->Biomechanical_Params

References

An In-depth Technical Guide on the Effect of Myosin Modulator 1 (Mavacamten) on the Super-Relaxed State (SRX) of Myosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and effects of Myosin Modulator 1, exemplified by Mavacamten, on the super-relaxed state (SRX) of cardiac myosin. It includes quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of this novel therapeutic approach for conditions such as hypertrophic cardiomyopathy (HCM).

Introduction to the Super-Relaxed State (SRX) of Myosin

In cardiac muscle, energy efficiency is paramount. The super-relaxed state (SRX) is a key energy-conserving mechanism where myosin heads are sequestered along the thick filament backbone, rendering them inactive and unable to hydrolyze ATP or interact with actin.[1][2] This state is in equilibrium with a disordered-relaxed state (DRX), where myosin heads are more readily available for contraction upon calcium signaling. The balance between the SRX and DRX states is crucial for modulating cardiac contractility and energy expenditure.[3] An imbalance, often due to genetic mutations, can lead to hypercontractility, a hallmark of hypertrophic cardiomyopathy (HCM).[4][5]

Mavacamten (formerly MYK-461) is a first-in-class, allosteric modulator of cardiac myosin ATPase.[4] It acts by stabilizing the SRX, thereby reducing the number of available myosin heads for cross-bridge formation with actin.[1] This mechanism directly targets the hypercontractility that underlies the pathophysiology of obstructive HCM.[6]

SRX_DRX_Equilibrium DRX DRX SRX SRX DRX->SRX Equilibrium Shift Mavacamten Mavacamten (this compound) Mavacamten->SRX Stabilizes

Mechanism of Action of Mavacamten

Mavacamten is a reversible, allosteric inhibitor of cardiac myosin.[7] It binds to a site on the myosin heavy chain that stabilizes the "interacting-heads motif" (IHM), a structural conformation correlated with the SRX.[5][8] By stabilizing this state, Mavacamten:

  • Inhibits ATPase Activity: It slows the rate of ATP hydrolysis by myosin, primarily by inhibiting the release of phosphate (Pi) from the active site.[8][9]

  • Reduces Cross-Bridge Formation: By keeping a larger population of myosin heads in the inactive SRX state, it decreases the probability of myosin-actin interactions, thus reducing sarcomere force production.[1][8][10]

  • Improves Diastolic Function: The reduction in residual cross-bridges during diastole allows for better relaxation and filling of the ventricles.[6]

Myosin_ATPase_Cycle M_ATP Myosin-ATP M_ADP_Pi Myosin-ADP-Pi (Pre-powerstroke) M_ATP->M_ADP_Pi ATP Hydrolysis AM_ADP_Pi Actin-Myosin-ADP-Pi M_ADP_Pi->AM_ADP_Pi Actin Binding SRX SRX State (M-ADP-Pi) M_ADP_Pi->SRX Enters SRX AM_ADP Actin-Myosin-ADP (Post-powerstroke) AM_ADP_Pi->AM_ADP Pi Release (Powerstroke) AM Actin-Myosin (Rigor) AM_ADP->AM ADP Release AM->M_ATP ATP Binding (Detachment) SRX->M_ADP_Pi Exits SRX (Slow) Mavacamten Mavacamten Mavacamten->SRX Stabilizes

Quantitative Effects of Mavacamten

The following table summarizes the quantitative effects of Mavacamten on myosin function from various studies.

ParameterSpecies/SystemMavacamten ConcentrationEffectReference
SRX Population Porcine Cardiac Fibers1 µMIncreased from 26% to 38%[11]
ATPase Activity (pCa50) Bovine Cardiac Myofibrils0.5 - 2 µMProgressive blunting of ATPase activity, partially rescued by increased Ca2+[12][13]
In Vitro Motility (IC50) Human β-cardiac HMM0.14 µM50% inhibition of actin filament gliding[8]
In Vitro Motility (IC50) Human β-cardiac S10.62 µM50% inhibition of actin filament gliding[8]
Cross-bridge Detachment Rate Human MyocardiumNot specifiedIncreased[14]
Cross-bridge Recruitment Rate Human MyocardiumNot specifiedSlowed[14]

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to study the SRX and the effects of myosin modulators.

This biochemical assay is widely used to determine the proportion of myosin heads in the SRX versus the DRX state.[15][16]

  • Principle: The fluorescent ATP analog, 2'(3')-O-(N-Methylanthraniloyl) adenosine 5'-triphosphate (mant-ATP), exhibits increased fluorescence upon binding to the myosin active site. By incubating muscle fibers or myofibrils with mant-ATP and then "chasing" with a high concentration of non-fluorescent ATP, the rate of mant-nucleotide release can be monitored. The fluorescence decay is typically biphasic, with the slow phase representing the release from the SRX population and the fast phase from the DRX population.[17][18][19][20]

  • Protocol Outline:

    • Preparation: Skinned muscle fibers or myofibrils are prepared and mounted in a flow-through chamber on a microscope stage.[19][20]

    • Incubation: The preparation is incubated in a relaxing solution containing a known concentration of mant-ATP (e.g., 125-250 µM) to allow for binding to myosin heads.[19][20]

    • Chase: The mant-ATP solution is rapidly replaced with a relaxing solution containing a high concentration of non-fluorescent ATP (e.g., 4 mM).[19][20]

    • Data Acquisition: The decay of fluorescence is recorded over time using an epifluorescence microscope and a sensitive detector.[19]

    • Analysis: The resulting decay curve is fitted to a double exponential function to determine the amplitudes and time constants of the fast (DRX) and slow (SRX) phases. The relative amplitude of the slow phase corresponds to the fraction of myosin heads in the SRX state.[20]

Mant_ATP_Workflow start Start: Skinned Muscle Fiber Prep incubate Incubate with mant-ATP Solution start->incubate chase Chase with non-fluorescent ATP incubate->chase record Record Fluorescence Decay chase->record fit Fit to Double Exponential Curve record->fit analyze Calculate SRX/DRX Population fit->analyze end End analyze->end

This biophysical technique allows for the direct measurement of the mechanical and kinetic properties of a single myosin molecule interacting with an actin filament.[21][22]

  • Principle: An optical (laser) trap is used to hold microscopic beads with high precision. In the "three-bead assay," an actin filament is suspended between two trapped beads, creating a "dumbbell." This dumbbell is then brought into contact with a third bead, sparsely coated with myosin molecules, which is fixed to a surface. The displacement of the beads, detected by a quadrant photodiode, reveals the force and duration of single actin-myosin binding events.[21][23][24]

  • Protocol Outline:

    • Flow Cell Preparation: A flow cell is assembled, and pedestal beads (e.g., 1 µm silica beads) are sparsely coated with myosin molecules and adhered to the coverslip surface.[23]

    • Actin Dumbbell Assembly: Biotinylated actin filaments are attached to streptavidin-coated polystyrene beads. Two of these beads are captured in separate laser traps to suspend a single actin filament between them.[25]

    • Interaction and Measurement: The actin dumbbell is lowered onto a myosin-coated pedestal bead. When a single myosin head binds to the actin filament, it produces a displacement that is measured by the laser trap system.[22][23]

    • Data Analysis: The records of displacement versus time are analyzed to determine key kinetic parameters, such as the duration of the binding event (attachment lifetime) and the force-dependent kinetics of the powerstroke.[21] The effect of modulators like Mavacamten can be quantified by observing changes in these parameters.

Therapeutic Implications and Conclusion

The ability of Mavacamten to specifically target the underlying hypercontractility in HCM by stabilizing the SRX represents a significant advancement in cardiovascular medicine.[1] Clinical trials have demonstrated that Mavacamten improves symptoms, exercise capacity, and reduces left ventricular outflow tract obstruction in patients with obstructive HCM.

This technical guide has detailed the central role of the super-relaxed state in cardiac muscle function and the mechanism by which this compound, Mavacamten, exerts its therapeutic effect. By stabilizing the SRX, Mavacamten effectively reduces the number of active myosin motors, thereby normalizing cardiac contractility and improving energy efficiency. The provided quantitative data and experimental protocols offer a foundation for further research and development in the field of myosin modulation for the treatment of heart disease.

References

Allosteric Regulation of Myosin by Small-Molecule Modulators: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myosin, the molecular motor responsible for muscle contraction and other motile processes, is a prime target for therapeutic intervention in a range of diseases, including heart failure and hypertrophic cardiomyopathy. The allosteric regulation of myosin by small-molecule modulators offers a promising avenue for the development of novel therapeutics. This technical guide provides an in-depth overview of the core principles of allosteric myosin modulation, focusing on the mechanisms of action of both activators and inhibitors. We present quantitative data on the effects of these modulators, detailed protocols for key experimental assays, and visualizations of the underlying molecular pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to Myosin and the Mechanochemical Cycle

Myosin is a superfamily of ATP-dependent motor proteins that play a crucial role in muscle contraction and a variety of other eukaryotic motile processes.[1] The function of myosin is intrinsically linked to its mechanochemical cycle, a series of conformational changes driven by ATP binding, hydrolysis, and the release of hydrolysis products (ADP and inorganic phosphate, Pi). This cycle underlies the interaction of myosin with actin filaments to generate force and movement.[2][3]

The key steps of the cardiac myosin mechanochemical cycle are as follows:

  • ATP Binding and Actin Detachment: ATP binding to the myosin head weakens its affinity for actin, causing it to detach.[2]

  • Recovery Stroke: The myosin head hydrolyzes ATP to ADP and Pi, which remain bound to the active site. This hydrolysis event "cocks" the myosin head into a high-energy, pre-power stroke conformation.[2][3]

  • Actin Rebinding: The myosin-ADP-Pi complex rebinds to actin, initially in a weak-binding state.

  • Power Stroke and Phosphate Release: The release of Pi triggers the "power stroke," a conformational change in the myosin head that pulls the actin filament, generating force. This transition leads to a strong-binding state.[2]

  • ADP Release: ADP is subsequently released, leaving the myosin head tightly bound to actin in a rigor state. The cycle then repeats with the binding of a new ATP molecule.

Allosteric modulators of myosin exert their effects by binding to sites on the myosin motor domain distinct from the ATP and actin binding sites.[4][5] This binding event induces conformational changes that alter the kinetics of key steps in the mechanochemical cycle, thereby either enhancing or inhibiting myosin's motor function.[5]

Mechanisms of Allosteric Myosin Regulation

Small-molecule myosin modulators can be broadly categorized as either activators or inhibitors, each with distinct mechanisms of action.

Myosin Activators: The Case of Omecamtiv Mecarbil

Omecamtiv Mecarbil is a cardiac myosin activator that has been investigated for the treatment of systolic heart failure.[6][7][8][9] It enhances cardiac contractility by increasing the number of myosin heads engaged with actin during systole.[9][10]

  • Binding Site and Allosteric Effect: Omecamtiv Mecarbil binds to an allosteric pocket in the myosin motor domain, near the converter domain and the lever arm.[6][11] This binding stabilizes the pre-power stroke state of myosin.[6][11]

  • Mechanism of Action: By stabilizing the pre-power stroke conformation, Omecamtiv Mecarbil accelerates the rate of phosphate release, which is a rate-limiting step in the cardiac myosin cycle.[3] This leads to a faster transition from the weak-binding to the strong-binding, force-producing state.[12] The overall effect is an increase in the duty ratio, the fraction of the ATPase cycle time that myosin is strongly bound to actin, resulting in increased force production without significantly altering the rate of the power stroke itself.[9][12]

Myosin Inhibitors: The Case of Mavacamten

Mavacamten is a first-in-class cardiac myosin inhibitor approved for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (HCM).[2][13] It reduces the hypercontractility that is a hallmark of this disease.[2][14]

  • Binding Site and Allosteric Effect: Mavacamten binds to an allosteric site on the β-cardiac myosin heavy chain.[4] Interestingly, structural studies have revealed that Mavacamten and Omecamtiv Mecarbil bind to the same pocket on the myosin motor domain, despite their opposing effects.[4][15] The different chemical structures of the molecules lead to distinct allosteric consequences.[4]

  • Mechanism of Action: Mavacamten stabilizes an auto-inhibited, "super-relaxed" state (SRX) of myosin.[16][17] In this state, the myosin heads are folded back against the thick filament backbone and are unavailable to interact with actin.[16] By increasing the population of myosin heads in the SRX state, Mavacamten reduces the number of available heads for actin binding and cross-bridge cycling.[2][13][14] This leads to a decrease in the overall rate of ATP hydrolysis and a reduction in the force of contraction.[1] Mavacamten also slows the rate of phosphate release for the myosin heads that are not in the SRX state.[15]

Quantitative Data on Myosin Modulation

The effects of allosteric modulators on myosin function can be quantified through various biochemical and biophysical assays. The following tables summarize key quantitative data for Omecamtiv Mecarbil and Mavacamten.

Parameter Omecamtiv Mecarbil Reference
Binding Affinity (Kd) 1.6 ± 0.3 µM to cardiac myosin S1[18]
Effect on ATPase Activity Increases actin-activated ATPase activity[15]
Effect on Phosphate Release Accelerates the rate of phosphate release[3][15]
Effect on Duty Ratio Increases[12][19]
Effect on Ca2+ Sensitivity Increases[19]
Parameter Mavacamten Reference
EC50 for ATPase Inhibition 0.23 ± 0.02 µM for two-headed myosin (HMM)[1]
Effect on ATPase Activity Decreases kcat from 2.02 ± 0.12 s-1 to 0.48 ± 0.04 s-1 (HMM)[1]
Effect on Km for Actin Shifts Km from 17.6 ± 2.8 µM to 35.3 ± 6.3 µM (HMM)[1]
Effect on Phosphate Release Slows the rate of phosphate release[15]
Effect on Myosin State Stabilizes the super-relaxed state (SRX)[16][17]

Experimental Protocols

A variety of in vitro assays are employed to characterize the effects of small-molecule modulators on myosin function.

Actin-Activated ATPase Assay

This assay measures the rate of ATP hydrolysis by myosin in the presence of actin, providing a measure of the overall efficiency of the mechanochemical cycle.

Principle: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time. This can be done using a colorimetric method, such as the malachite green assay, or a fluorescence-based assay.

Protocol:

  • Protein Preparation: Purify myosin (or its subfragments like S1 or HMM) and actin.

  • Reaction Mixture: Prepare a reaction buffer containing KCl, MgCl2, Tris-HCl (pH 7.5), and DTT.[20]

  • Assay Initiation: Add varying concentrations of actin to a solution of myosin in the reaction buffer. Initiate the reaction by adding a known concentration of ATP.[20]

  • Time Points: At specific time intervals, stop the reaction by adding a quenching solution (e.g., acid).

  • Phosphate Detection: Add a colorimetric reagent (e.g., malachite green) and measure the absorbance at a specific wavelength (e.g., 660 nm) to determine the concentration of released Pi.

  • Data Analysis: Plot the concentration of Pi released over time to determine the initial rate of ATP hydrolysis. Plot these rates against the actin concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

In Vitro Motility Assay

This assay directly visualizes the movement of fluorescently labeled actin filaments propelled by myosin motors immobilized on a surface. It provides a measure of the speed and processivity of the motor.

Principle: Myosin molecules are adhered to a glass coverslip. Fluorescently labeled actin filaments are then introduced in the presence of ATP, and their movement is observed and recorded using fluorescence microscopy.

Protocol:

  • Flow Cell Preparation: Construct a flow cell using a microscope slide and a coverslip.

  • Myosin Immobilization: Introduce a solution of myosin into the flow cell and allow it to adsorb to the surface.

  • Blocking: Wash the flow cell with a blocking solution (e.g., bovine serum albumin) to prevent non-specific binding of actin.

  • Actin Introduction: Introduce a solution of fluorescently labeled actin filaments into the flow cell.

  • Initiation of Motility: Perfuse the flow cell with a motility buffer containing ATP to initiate actin filament movement.

  • Data Acquisition: Record the movement of the actin filaments using a fluorescence microscope equipped with a sensitive camera.

  • Data Analysis: Use tracking software to measure the velocity of individual actin filaments.

Stopped-Flow Kinetics

This technique allows for the measurement of rapid, pre-steady-state kinetics of the myosin ATPase cycle, such as nucleotide binding and release rates.

Principle: Two solutions (e.g., myosin and fluorescently labeled ATP) are rapidly mixed, and the change in a spectroscopic signal (e.g., fluorescence) is monitored over time with millisecond resolution.[21][22]

Protocol:

  • Reagent Preparation: Prepare solutions of myosin and a fluorescently labeled nucleotide (e.g., mant-ATP) in appropriate buffers.

  • Instrument Setup: Load the solutions into the syringes of a stopped-flow instrument.

  • Rapid Mixing: The instrument rapidly mixes the two solutions, and the mixture flows into an observation cell.

  • Fluorescence Measurement: The change in fluorescence intensity is recorded as a function of time.

  • Data Analysis: The resulting kinetic traces are fit to exponential equations to determine the rate constants for the observed transitions (e.g., the rate of ATP binding or ADP release).

Visualizations

Myosin Mechanochemical Cycle

Myosin_Cycle M_ATP Myosin-ATP (Detached) M_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) M_ATP->M_ADP_Pi ATP Hydrolysis AM_ADP_Pi Actin-Myosin-ADP-Pi (Weakly bound) M_ADP_Pi->AM_ADP_Pi Actin Binding AM_ADP Actin-Myosin-ADP (Strongly bound) AM_ADP_Pi->AM_ADP Pi Release (Power Stroke) AM Actin-Myosin (Rigor) AM_ADP->AM ADP Release AM->M_ATP ATP Binding

Caption: The cardiac myosin mechanochemical cycle.

Allosteric Activation by Omecamtiv Mecarbil

Omecamtiv_Mechanism cluster_cycle Myosin Cycle M_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) AM_ADP_Pi Actin-Myosin-ADP-Pi (Weakly bound) M_ADP_Pi->AM_ADP_Pi Actin Binding AM_ADP Actin-Myosin-ADP (Strongly bound) AM_ADP_Pi->AM_ADP Pi Release (Power Stroke) OM Omecamtiv Mecarbil OM->M_ADP_Pi Stabilizes Pre-power stroke note Accelerates Pi Release power_stroke power_stroke note->power_stroke

Caption: Mechanism of myosin activation by Omecamtiv Mecarbil.

Allosteric Inhibition by Mavacamten

Mavacamten_Mechanism SRX Super-Relaxed State (SRX) (Inhibited) DRX Disordered-Relaxed State (DRX) (Available for binding) SRX->DRX Activation DRX->SRX Inhibition Actin_Binding Actin Binding & Cycling DRX->Actin_Binding Mavacamten Mavacamten Mavacamten->SRX Stabilizes

Caption: Mechanism of myosin inhibition by Mavacamten.

In Vitro Motility Assay Workflow

Motility_Assay_Workflow start Start prep_flow_cell Prepare Flow Cell start->prep_flow_cell end End immobilize_myosin Immobilize Myosin prep_flow_cell->immobilize_myosin block_surface Block with BSA immobilize_myosin->block_surface add_actin Add Fluorescent Actin block_surface->add_actin add_atp Add ATP Buffer add_actin->add_atp acquire_images Acquire Time-Lapse Images add_atp->acquire_images analyze_velocity Analyze Filament Velocity acquire_images->analyze_velocity analyze_velocity->end

Caption: Experimental workflow for an in vitro motility assay.

References

Initial Toxicity Screening of Myosin Modulator 1 in Cardiomyocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical guide on the initial toxicity screening of Myosin Modulator 1, a novel small molecule designed to directly target cardiac myosin. The primary mechanism of action for myosin modulators involves altering the mechanochemistry of the β-cardiac myosin heavy chain, thereby either inhibiting or activating muscle contraction.[1][2][3] This direct modulation of the heart's contractile machinery necessitates a thorough and early assessment of potential cardiotoxicity. The described methodologies focus on in vitro assays using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), which have become a highly relevant and predictive model for preclinical cardiac safety assessment.[4][5][6] The guide outlines a tiered screening approach, beginning with cytotoxicity and functional assessments, and provides detailed protocols and data interpretation guidelines.

Mechanism of Action and Potential Toxicity

This compound is hypothesized to bind directly to cardiac myosin, stabilizing it in either a force-producing or a non-force-producing state. Myosin inhibitors, such as Mavacamten, typically reduce the number of available actin-myosin cross-bridges, leading to decreased contractility.[7][8] Conversely, activators, like Omecamtiv Mecarbil, can increase the duration of the force-producing state, enhancing contractility without altering intracellular calcium concentrations.[1][9][10]

The primary toxicological concern for a myosin modulator is an exaggeration of its pharmacological effect. Excessive inhibition can lead to systolic dysfunction and heart failure, while excessive activation could potentially lead to diastolic dysfunction or increased myocardial oxygen consumption.[10][11] Therefore, the initial toxicity screen is designed to identify the therapeutic window and flag potential liabilities related to cardiomyocyte health, function, and electrophysiology.

Signaling & Mechanochemical Pathways

The following diagram illustrates the cardiac myosin ATPase cycle and the proposed intervention points for modulators. Inhibitors often stabilize the super-relaxed state (SRX), reducing the availability of myosin heads for actin binding, while activators can enhance the rate of transition into the force-generating state.[2][12]

Myosin_Cycle cluster_cycle Myosin ATPase Cycle cluster_states Regulatory States ATP_Binding Myosin + ATP (Detached) ATP_Hydrolysis M-ADP-Pi (Pre-power stroke) ATP_Binding->ATP_Hydrolysis ATP Hydrolysis Actin_Binding A-M-ADP-Pi (Weakly Bound) ATP_Hydrolysis->Actin_Binding Binds Actin Pi_Release A-M-ADP (Strongly Bound) Actin_Binding->Pi_Release Pi Release (Power Stroke) ADP_Release Actin-Myosin (Rigor State) Pi_Release->ADP_Release ADP Release ADP_Release->ATP_Binding ATP Binding SRX SRX State (Super-Relaxed) DRX DRX State (Disordered-Relaxed) SRX->DRX Activation DRX->ATP_Hydrolysis Enters Cycle Modulator1_Inhibitor Myosin Inhibitor (e.g., Mavacamten) Modulator1_Inhibitor->SRX Stabilizes Modulator1_Activator Myosin Activator (e.g., Omecamtiv Mecarbil) Modulator1_Activator->Pi_Release Enhances

Caption: Cardiac Myosin ATPase cycle and modulator intervention points.

Experimental Workflow

The initial toxicity screening follows a multi-tiered approach to efficiently assess the safety profile of this compound.

Experimental_Workflow cluster_tier1 Tier 1 Assays cluster_tier2 Tier 2 Assays start Start: This compound culture Culture hiPSC-CMs (Monolayer or 3D Spheroids) start->culture dose Dose-Response Treatment (e.g., 0.01 to 100 µM, 48h) culture->dose tier1 Tier 1: Cytotoxicity & Functional Screen dose->tier1 tier2 Tier 2: Mechanistic & Electrophysiology tier1->tier2 If functional effects observed data_analysis Data Analysis & Risk Assessment tier1->data_analysis viability Cell Viability (MTT Assay) cytotoxicity Cytotoxicity (LDH Release Assay) contractility Contractility Assay (Calcium Flux Imaging) tier2->data_analysis mito Mitochondrial Function (MMP Assay) ros Oxidative Stress (ROS Assay) mep Electrophysiology (Multi-electrode Array) troponin Biomarker Release (cTnI ELISA) end End: Toxicity Profile data_analysis->end

Caption: Tiered workflow for initial toxicity screening of this compound.

Quantitative Data Summary

The following tables summarize hypothetical data for this compound compared to a known myosin inhibitor (Mavacamten) and a compound with known mitochondrial toxicity (Doxorubicin).

Table 1: Cytotoxicity and Functional Modulation
CompoundAssay TypeEndpointEC50 / IC50 (µM)Max Effect (% of Control)
This compound MTTCell Viability> 10098%
LDH ReleaseCytotoxicity> 100105%
Calcium FluxContraction Amp.0.515% (Inhibition)
Mavacamten (Control) MTTCell Viability> 10099%
LDH ReleaseCytotoxicity> 100102%
Calcium FluxContraction Amp.0.320% (Inhibition)
Doxorubicin (Control) MTTCell Viability2.510%
LDH ReleaseCytotoxicity5.0228%[4]
Calcium FluxContraction Amp.1.030% (Arrhythmic)
Table 2: Mechanistic Toxicity Endpoints
Compound (at 10x IC50)Assay TypeEndpointResult (% of Control)
This compound (5 µM) MMPMitochondrial Potential95%
ROS ProductionOxidative Stress110%
cTnI ReleaseMyocyte Injury120%
Mavacamten (3 µM) MMPMitochondrial Potential98%
ROS ProductionOxidative Stress105%
cTnI ReleaseMyocyte Injury115%
Doxorubicin (20 µM) MMPMitochondrial Potential45%
ROS ProductionOxidative Stress350%
cTnI ReleaseMyocyte Injury> 500%

Detailed Experimental Protocols

hiPSC-Cardiomyocyte Culture
  • Cell Sourcing : Commercially available, cryopreserved hiPSC-CMs are used.

  • Thawing & Plating : Cells are thawed rapidly at 37°C and plated onto fibronectin-coated 96-well or 384-well microplates at a density of 50,000-100,000 cells/cm².

  • Culture Medium : Cells are maintained in specialized cardiomyocyte maintenance medium.

  • Maturation : Cultures are maintained for 10-14 days post-plating to allow for the formation of a spontaneously beating syncytium before compound addition.[6]

Cytotoxicity Assays (LDH and MTT)
  • Compound Preparation : this compound is dissolved in DMSO to create a stock solution and serially diluted in culture medium to final concentrations (0.01 to 100 µM). The final DMSO concentration should be ≤ 0.1%.

  • Treatment : After 14 days in culture, the medium is replaced with a medium containing the test compound or vehicle control. Cells are incubated for 48 hours.

  • LDH Assay : Following incubation, an aliquot of the cell culture supernatant is transferred to a new plate. LDH reaction mixture is added, and absorbance is read at 490 nm.[13] Results are expressed as a percentage of the lysis control.

  • MTT Assay : After supernatant collection for LDH, MTT reagent is added to the remaining cells and incubated for 4 hours. The formazan product is solubilized, and absorbance is read at 570 nm.[13] Results are expressed as a percentage of the vehicle control.

Calcium Flux (Contractility) Assay
  • Dye Loading : hiPSC-CMs in a 96-well plate are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.[6]

  • Imaging : The plate is transferred to a kinetic fluorescence plate reader or high-content imaging system equipped with an environmental chamber.

  • Data Acquisition : A baseline recording of spontaneous calcium oscillations is acquired for 30 seconds. The compound is then added, and recordings are taken at multiple time points (e.g., 5, 15, 30, and 60 minutes).

  • Analysis : Software is used to analyze the fluorescence signal over time. Key parameters include peak amplitude (contractile force), beat rate, and decay kinetics (relaxation).[6]

Cardiac Troponin I (cTnI) Release Assay
  • Sample Collection : After the 48-hour treatment period, cell culture supernatant is collected.

  • ELISA : A high-sensitivity cTnI ELISA kit is used according to the manufacturer's protocol.

  • Quantification : A standard curve is generated, and the concentration of cTnI in the samples is determined. Data is normalized to the total protein content of the cell lysate. Cardiac troponin I is a highly specific biomarker for cardiomyocyte damage.

Conclusion and Risk Assessment

The initial screening data for this compound indicates a potent functional effect (IC50 = 0.5 µM) with a wide therapeutic window, as no significant cytotoxicity was observed at concentrations up to 100 µM. The functional inhibition of contractility is consistent with its proposed mechanism as a myosin inhibitor and is comparable to the control compound, Mavacamten.

Mechanistic assays at a supra-therapeutic dose (5 µM) did not reveal significant mitochondrial toxicity or oxidative stress, which are common off-target cardiotoxic liabilities.[14] The slight increase in cardiac Troponin I release is noted but is significantly lower than that caused by direct cytotoxicants like Doxorubicin. This minor elevation may be related to the profound pharmacological effect of reducing contractility rather than overt cell death.

Overall Assessment : this compound demonstrates a target-specific pharmacology with a favorable initial safety profile in hiPSC-CMs. Further investigation into electrophysiological effects and chronic dosing models is warranted. The primary risk appears to be an extension of its pharmacology—excessive negative inotropy—which will require careful dose-finding in subsequent in vivo studies.

References

The Impact of Myosin Modulator 1 on Sarcomere Force Generation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myosin Modulator 1 (MYOM1), also known as Myomesin-1, is a critical structural protein of the sarcomere's M-band, playing a pivotal role in maintaining sarcomeric integrity and regulating muscle contraction. This technical guide provides a comprehensive overview of the current understanding of MYOM1's impact on sarcomere force generation. Through a detailed examination of its molecular interactions, the consequences of its deficiency, and the signaling pathways it influences, this document serves as a resource for researchers and drug development professionals targeting the sarcomere for therapeutic intervention. While quantitative data on force generation in MYOM1-deficient models is emerging, this guide consolidates available information and outlines the experimental protocols necessary for further investigation.

Introduction to this compound (MYOM1)

MYOM1 is a 185 kDa protein that forms anti-parallel dimers, cross-linking the thick (myosin) filaments at the center of the sarcomere, the M-band.[1][2] It is a member of the immunoglobulin (Ig) superfamily and contains 13 domains: a unique N-terminal domain followed by a series of Ig-like and fibronectin type III (Fn3)-like domains.[3] MYOM1 is ubiquitously expressed in all striated muscles, highlighting its fundamental role in muscle function.[3][4] Its structural role is crucial for stabilizing the thick filament lattice, ensuring the efficient transmission of force generated by the acto-myosin cross-bridges.[1]

MYOM1's Role in Sarcomere Structure and Force Generation

MYOM1 is integral to the structural and functional integrity of the sarcomere. Its primary functions impacting force generation include:

  • Thick Filament Stabilization: By cross-linking myosin filaments, MYOM1 maintains the hexagonal lattice of the A-band, which is essential for optimal interaction with thin filaments during contraction.[2]

  • Interaction with Titin: MYOM1 binds to the M-band portion of the giant protein titin, forming a crucial link between the thick filaments and this molecular spring.[1][5] This interaction is vital for transmitting mechanical signals and maintaining sarcomere stability during stretch and contraction.

  • Force Transmission: The structural network formed by MYOM1, myosin, and titin at the M-band is critical for the effective transmission of forces generated by the myosin motors along the myofibril.

Deficiency or mutation of MYOM1 has been shown to lead to sarcomere disassembly, impaired contractility, and has been implicated in cardiomyopathies such as Hypertrophic Cardiomyopathy (HCM) and Dilated Cardiomyopathy (DCM).[2][4]

Quantitative Data on the Impact of MYOM1 Deficiency

The most direct evidence of MYOM1's role in force generation comes from studies on MYOM1-knockout (KO) models. A key study by Hang et al. (2021) utilized CRISPR/Cas9 to generate MYOM1-KO human embryonic stem cell-derived cardiomyocytes (hESC-CMs) and analyzed their contractile properties.[3][6][7]

Table 1: Contractile Properties of MYOM1-KO Cardiomyocytes [8]

ParameterWild-Type (WT) CardiomyocytesMYOM1-KO CardiomyocytesPercentage Change
Contraction Amplitude (a.u.) ~1.0~0.6↓ 40%
Time to Peak (s) ~0.3~0.4↑ 33%
Relaxation Time (s) ~0.4~0.5↑ 25%
Contraction Duration 90 (s) ~0.7~0.9↑ 29%

Table 2: Calcium Transients in MYOM1-KO Cardiomyocytes [8]

ParameterWild-Type (WT) CardiomyocytesMYOM1-KO Cardiomyocytes
Ca²⁺ Transient Amplitude (F/F₀) Significantly HigherSignificantly Lower
Ca²⁺ Transient Decay Rate FasterSlower

Note: Specific numerical values for F/F₀ and decay rate were not provided in a tabulated format in the source literature but were described as significantly different.

Data on key parameters of sarcomere mechanics such as maximal isometric force (Fmax), calcium sensitivity of force (pCa50), and the rate of force redevelopment (ktr) in MYOM1-deficient models are not yet available in the reviewed literature. The generation of stable MYOM1-KO cell lines and animal models will be crucial for obtaining these critical quantitative insights.

Signaling Pathways and Molecular Interactions

MYOM1's influence on force generation extends beyond its structural role, involving complex signaling pathways and protein interactions.

MYOM1-Titin-Myosin Interaction Network

The M-band is a hub of mechanical and signaling proteins. MYOM1's interactions with titin and myosin are fundamental to its function.

Myosin_Modulator_1_Interactions cluster_sarcomere Sarcomere M-Band MYOM1 MYOM1 (Myomesin-1) Titin Titin (M-band region) MYOM1->Titin Binds to Ig domains Myosin Myosin Thick Filament MYOM1->Myosin Binds to LMM Obscurin Obscurin/OBSL1 MYOM1->Obscurin Forms ternary complex with Titin MCK Muscle Creatine Kinase (MCK) MYOM1->MCK Binds to Titin->Myosin Titin->Obscurin

MYOM1 interaction network within the sarcomere M-band.
Impact on Calcium Homeostasis and Atrophy Signaling

The study by Hang et al. (2021) revealed that MYOM1 knockout in cardiomyocytes leads to impaired calcium homeostasis and activation of atrophy-related signaling pathways.[3]

MYOM1_Signaling_Pathway cluster_calcium Calcium Homeostasis cluster_atrophy Myocardial Atrophy MYOM1_KO MYOM1 Knockout Ca_Pathway Altered Calcium Signaling Pathway MYOM1_KO->Ca_Pathway MuRF1 MuRF1 Upregulation MYOM1_KO->MuRF1 Atrogin1 Atrogin-1 Upregulation MYOM1_KO->Atrogin1 Sarcomere_Disassembly Sarcomere Disassembly MYOM1_KO->Sarcomere_Disassembly CaMKII CaMKII Upregulation Ca_Pathway->CaMKII Contractility Decreased Cardiomyocyte Contractility Ca_Pathway->Contractility Myocardial_Atrophy Myocardial Atrophy Phenotype MuRF1->Myocardial_Atrophy Atrogin1->Myocardial_Atrophy Myocardial_Atrophy->Contractility Sarcomere_Disassembly->Contractility

Signaling consequences of MYOM1 knockout in cardiomyocytes.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of MYOM1's impact on sarcomere function. The following sections outline key experimental protocols.

Generation of MYOM1-KO hESC-CMs

This protocol is based on the methodology described by Hang et al. (2021).[3]

CRISPR_Workflow start Design sgRNA targeting MYOM1 exon clone Clone sgRNA into CRISPR/Cas9 vector start->clone transfect Electroporate hESCs with CRISPR plasmid clone->transfect select Puromycin selection of transfected cells transfect->select expand Expand resistant clones select->expand genotype Genotype clones by Sanger sequencing expand->genotype identify Identify homozygous MYOM1-KO hESC clones genotype->identify differentiate Differentiate KO hESCs into cardiomyocytes (hESC-CMs) identify->differentiate validate Validate MYOM1 protein knockout by Western Blot & Immunofluorescence differentiate->validate

Workflow for generating MYOM1-KO cardiomyocytes.
  • sgRNA Design: Design a single guide RNA (sgRNA) targeting a critical exon of the MYOM1 gene.

  • Vector Construction: Clone the sgRNA into a suitable CRISPR/Cas9 expression vector containing a selection marker (e.g., puromycin resistance).

  • Transfection: Transfect human embryonic stem cells (hESCs) with the CRISPR/Cas9 plasmid via electroporation.

  • Selection and Clonal Expansion: Select for successfully transfected cells using puromycin and expand individual clones.

  • Genotyping: Screen individual clones for the desired homozygous knockout by PCR and Sanger sequencing of the target locus.

  • Cardiomyocyte Differentiation: Differentiate the validated MYOM1-KO hESC clones into cardiomyocytes using established protocols (e.g., small molecule-based Wnt signaling modulation).

  • Validation: Confirm the absence of MYOM1 protein in the differentiated cardiomyocytes by Western blot and immunofluorescence.

Measurement of Cardiomyocyte Contractility and Calcium Transients

This protocol allows for the simultaneous measurement of cellular contraction and intracellular calcium dynamics.

  • Cell Plating: Plate dissociated hESC-CMs on glass-bottom dishes.

  • Calcium Indicator Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to allow for visualization of intracellular calcium transients.

  • Imaging Setup: Place the dish on an inverted microscope equipped with a high-speed camera and an appropriate filter set for the chosen fluorophore. Maintain cells at 37°C.

  • Recording: Record videos of spontaneously beating cardiomyocytes, capturing both the brightfield (for motion analysis) and fluorescent (for calcium) channels.

  • Data Analysis:

    • Contractility: Use motion-tracking software (e.g., MUSCLEMOTION) to analyze the brightfield video and extract parameters such as contraction amplitude, velocity, and duration.

    • Calcium Transients: Analyze the fluorescent video to measure the amplitude, rise time, and decay kinetics of the calcium transients.

Skinned Muscle Fiber Mechanics

This protocol is essential for determining the intrinsic force-generating properties of the sarcomere, independent of membrane excitability and calcium handling.

  • Fiber Preparation:

    • Isolate small bundles of muscle fibers from cardiac or skeletal muscle tissue.

    • Chemically "skin" the fibers by incubating them in a solution containing a mild detergent (e.g., Triton X-100) to permeabilize the cell membranes. This allows for direct access to the myofilaments.

  • Mounting: Mount a single skinned fiber between a force transducer and a length controller on an experimental apparatus.

  • Force-pCa Relationship:

    • Sequentially expose the fiber to a series of solutions with precisely buffered free calcium concentrations (pCa, the negative log of the calcium concentration).

    • Record the steady-state isometric force at each pCa.

    • Plot the normalized force as a function of pCa and fit the data to the Hill equation to determine the pCa50 (calcium sensitivity) and the Hill coefficient (cooperativity).

  • Maximal Force (Fmax): The force generated at the highest calcium concentration (saturating Ca²⁺) is taken as the maximal isometric force. Normalize Fmax to the fiber's cross-sectional area to obtain specific force.

  • Rate of Force Redevelopment (ktr):

    • At maximal calcium activation, subject the fiber to a rapid slack-restretch maneuver.

    • Measure the rate at which force redevelops after the restretch. This rate constant, ktr, reflects the kinetics of cross-bridge cycling.

Implications for Drug Development

MYOM1's central role in sarcomere structure and function makes it a potential, albeit indirect, target for therapeutic intervention in cardiomyopathies.

  • Understanding Disease Mechanisms: Studying the functional consequences of MYOM1 mutations can provide insights into the pathogenesis of HCM and DCM, potentially revealing novel therapeutic targets within the M-band complex.

  • Developing Myosin Modulators: While current myosin modulators directly target the myosin motor head, understanding how structural proteins like MYOM1 influence the overall mechanical environment of the sarcomere can inform the development of more sophisticated therapeutic strategies. For example, drugs that could stabilize the M-band in the context of MYOM1 deficiency might offer a novel approach to treating associated cardiomyopathies.

  • High-Throughput Screening: The use of hESC-CMs with MYOM1 knockout provides a powerful in vitro platform for screening compound libraries to identify molecules that can rescue the observed contractile dysfunction.

Conclusion

This compound is an indispensable component of the sarcomeric M-band, critical for maintaining structural integrity and enabling efficient force generation. The available data from MYOM1-deficient models clearly demonstrate a significant impairment of cardiomyocyte contractility, linked to sarcomere disassembly and disrupted calcium homeostasis. While a complete quantitative picture of the impact on sarcomere force-pCa relationships and cross-bridge kinetics is still emerging, the experimental frameworks outlined in this guide provide a clear path for future investigations. A deeper understanding of MYOM1's role will undoubtedly contribute to the development of novel therapeutic strategies for a range of devastating cardiac diseases.

References

The Role of Myosin Regulatory Light Chain Phosphorylation in Muscle Contraction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth overview of the mechanisms and consequences of myosin regulatory light chain (RLC) phosphorylation. While the initial topic of inquiry concerned the effect of Myosin Modulator 1 (MYOM1) on this process, a comprehensive literature review reveals that MYOM1, also known as Myomesin-1, is primarily a structural protein of the sarcomeric M-band and is not currently documented to directly modulate RLC phosphorylation.[1][2][3][4][5] Therefore, this document will focus on the established principles of RLC phosphorylation, including key enzymatic players, signaling pathways, and experimental methodologies for its study.

Introduction to Myosin Regulatory Light Chain Phosphorylation

Myosin II, the molecular motor responsible for muscle contraction, is a hexameric protein composed of two heavy chains, two essential light chains (ELCs), and two regulatory light chains (RLCs).[6] Phosphorylation of the RLC is a critical post-translational modification that modulates the contractile properties of both striated (skeletal and cardiac) and smooth muscle.[6][7]

In striated muscle, RLC phosphorylation is not the primary on/off switch for contraction, which is regulated by calcium binding to the troponin complex on the thin filament.[6] Instead, it acts as a modulator, enhancing the force and speed of contraction, particularly at submaximal calcium concentrations.[6][7][8][9] This modulation is thought to occur by influencing the conformation of the myosin heads, moving them away from the thick filament backbone and increasing their proximity to actin, thereby increasing the probability of cross-bridge formation.[6][7][10] Defects in RLC phosphorylation have been implicated in various myopathies, including hypertrophic cardiomyopathy.[6]

Quantitative Data on RLC Phosphorylation

The extent of RLC phosphorylation can vary depending on the muscle type, species, and physiological or pathological conditions. The following tables summarize quantitative data on basal and altered RLC phosphorylation levels from various studies.

OrganismMuscle/Tissue TypeConditionMoles of Phosphate per Mole of RLCReference
HumanNon-failing Myocardium (Left Ventricle)Basal0.41 ± 0.05[11][12]
HumanFailing Myocardium (NYHA Class III/IV)Heart Failure0.6 ± 0.03[11]
RatHealthy Myocardium (Left Ventricle)Basal0.53 ± 0.06[11][12]
RatFailing Myocardium (Post-MI)Heart Failure0.72 - 0.76 ± 0.03-0.07[12]
PigLeft Ventricular WallBasal0.42 ± 0.02[11][12]
MouseWild-Type Ventricles (Apex)Basal0.46 ± 0.01[8]
MouseWild-Type Ventricles (Base)Basal0.36 ± 0.02[8]

Table 1: RLC Phosphorylation in Cardiac Tissue.

OrganismMuscle Fiber TypeConditionMoles of Phosphate per Mole of RLCReference
MouseFast-twitch (EDL)Basal0.1 - 0.2[6]
MouseSlow-twitch (Soleus)Basal0.08 - 0.18[6]

Table 2: RLC Phosphorylation in Skeletal Muscle.

Signaling Pathway of RLC Phosphorylation

The primary enzyme responsible for RLC phosphorylation in response to calcium signals is the Calcium/calmodulin-dependent myosin light chain kinase (MLCK).[7][13][14] The canonical signaling pathway is as follows:

  • An increase in intracellular calcium concentration ([Ca²⁺]) leads to the binding of Ca²⁺ to calmodulin (CaM).

  • The Ca²⁺-CaM complex then binds to and activates MLCK.

  • Activated MLCK catalyzes the transfer of the gamma-phosphate from ATP to a specific serine residue (Ser-19 in smooth muscle RLC, Ser-15 in cardiac RLC) on the RLC.[10][14]

  • Other kinases, such as Rho-associated kinase (ROCK), can also phosphorylate the RLC, often at the same or different sites, contributing to the regulation of actomyosin contractility.[15]

  • Dephosphorylation is carried out by myosin light chain phosphatase (MLCP), which removes the phosphate group from the RLC, leading to relaxation.

RLC_Phosphorylation_Pathway cluster_activation Activation cluster_phosphorylation Phosphorylation cluster_dephosphorylation Dephosphorylation cluster_effect Functional Effect Ca2_influx ↑ Intracellular [Ca²⁺] CaM Calmodulin (CaM) Ca2_influx->CaM binds CaM_Ca2 Ca²⁺-CaM Complex CaM->CaM_Ca2 MLCK_inactive MLCK (inactive) CaM_Ca2->MLCK_inactive binds MLCK_active MLCK (active) MLCK_inactive->MLCK_active activates RLC Myosin RLC MLCK_active->RLC catalyzes pRLC Phospho-RLC (pRLC) RLC->pRLC ADP ADP RLC->ADP MLCP MLC Phosphatase (MLCP) pRLC->MLCP Pi Pi pRLC->Pi Contraction ↑ Force & Contraction pRLC->Contraction ATP ATP ATP->RLC MLCP->RLC dephosphorylates

Caption: Signaling pathway for MLCK-mediated RLC phosphorylation.

Experimental Protocols

Measurement of RLC Phosphorylation via Phos-tag™ SDS-PAGE and Western Blotting

This method allows for the separation of phosphorylated and unphosphorylated RLC isoforms.

Methodology:

  • Sample Preparation: Myofibrils or muscle tissue homogenates are prepared in an SDS-PAGE sample buffer.[11][12] To preserve the phosphorylation state, phosphatase inhibitors should be included in all buffers.

  • Gel Electrophoresis: Samples are run on a polyacrylamide gel containing Phos-tag™ acrylamide. The Phos-tag™ ligand specifically binds to phosphate groups, retarding the migration of phosphorylated proteins.[12] This results in distinct bands for unphosphorylated, monophosphorylated, and diphosphorylated RLC.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) and then probed with a primary antibody specific for the RLC.[12] Following incubation with a secondary antibody, the bands are visualized using chemiluminescence.

  • Quantification: Densitometry is used to measure the intensity of the bands corresponding to the different phosphorylation states. The level of phosphorylation is calculated as the ratio of the density of the phosphorylated RLC band(s) to the total density of all RLC bands.[16]

PhosTag_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_blot Immunodetection cluster_analysis Analysis Tissue Muscle Tissue Homogenize Homogenize in Lysis Buffer (+ Phosphatase Inhibitors) Tissue->Homogenize SampleBuffer Add SDS-PAGE Sample Buffer Homogenize->SampleBuffer Heat Heat Denature (95°C, 5 min) SampleBuffer->Heat LoadGel Load onto Phos-tag™ Gel Heat->LoadGel Electrophoresis SDS-PAGE LoadGel->Electrophoresis Transfer Transfer to PVDF Membrane Electrophoresis->Transfer Block Block Membrane (e.g., 5% BSA) Transfer->Block PrimaryAb Incubate with Primary Ab (anti-RLC) Block->PrimaryAb SecondaryAb Incubate with Secondary Ab (HRP) PrimaryAb->SecondaryAb Detect ECL Detection SecondaryAb->Detect Image Image Acquisition Detect->Image Densitometry Densitometry of Bands Image->Densitometry Quantify Quantify: (pRLC) / (Total RLC) Densitometry->Quantify

Caption: Experimental workflow for Phos-tag™ Western Blotting.

In Vitro Myosin Light Chain Kinase (MLCK) Activity Assay

This assay measures the activity of MLCK by quantifying the amount of phosphorylated substrate produced.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing the MLCK enzyme, a substrate (either purified RLC or a synthetic peptide substrate), ATP (often radiolabeled [γ-³²P]ATP for traditional methods, or non-radiolabeled for HPLC or luminescence-based methods), and a buffer containing Ca²⁺ and calmodulin.[14][17]

  • Initiation and Incubation: The reaction is initiated by the addition of the enzyme or ATP and incubated at a specific temperature (e.g., 25°C or 30°C) for a defined period.[14]

  • Termination: The reaction is stopped, for example, by adding a solution that chelates Mg²⁺ (like EDTA) or by spotting the mixture onto a phosphocellulose paper.[14]

  • Detection and Quantification:

    • Radiolabeling: The amount of ³²P incorporated into the substrate is measured using a scintillation counter.[17]

    • HPLC: The reaction mixture is injected into a reversed-phase HPLC column to separate the phosphorylated and unphosphorylated peptide substrates. The peak areas are used to determine the reaction rate.[17]

    • Luminescence (ADP-Glo™ Assay): The amount of ADP produced during the kinase reaction is measured. Remaining ATP is depleted, and the ADP is converted back to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to kinase activity.[13]

Conclusion

Phosphorylation of the myosin regulatory light chain is a fundamental mechanism for fine-tuning muscle contractility. While a direct regulatory role for this compound (Myomesin-1) in this process has not been established, the study of RLC phosphorylation remains a critical area of research in muscle physiology and pathophysiology. The experimental techniques outlined in this guide provide robust methods for quantifying RLC phosphorylation levels and the activity of its primary kinase, MLCK, offering valuable tools for researchers and drug development professionals exploring the intricacies of muscle function and disease.

References

foundational research on Myosin modulator 1 for heart failure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Foundational Research of Cardiac Myosin Modulators for Heart Failure

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Myosin modulator 1" does not correspond to a specific, publicly recognized therapeutic agent. This guide focuses on the foundational research of the broader classes of cardiac myosin modulators, namely activators and inhibitors, which directly target the sarcomere to treat heart failure.

Introduction: Targeting the Engine of the Heart

Heart failure is a complex clinical syndrome characterized by the heart's inability to pump blood effectively to meet the body's metabolic demands. At its core, cardiac function is dictated by the collective action of billions of molecular motors within cardiomyocytes called myosin. Cardiac myosin converts chemical energy from ATP hydrolysis into the mechanical force that drives muscle contraction.[1][2] Two major forms of heart failure present opposing effects on cardiac contractility: Heart Failure with reduced Ejection Fraction (HFrEF) is marked by impaired systolic function and diminished contractility, while Hypertrophic Cardiomyopathy (HCM) often involves excessive contractility (hypercontractility) leading to impaired diastolic function.[3][4][5]

Cardiac myosin modulators are a novel class of therapeutics that directly target the β-cardiac myosin heavy chain (MYH7), the predominant motor protein in the ventricular sarcomere.[3][6][7] By allosterically modifying myosin's function, these agents can either enhance or suppress its motor activity without altering intracellular calcium concentrations, a common mechanism of older inotropic drugs that is often associated with arrhythmias.[3][7] This targeted approach offers a precision medicine strategy to normalize cardiac power output in different forms of heart failure.[3][6]

The Myosin Mechanochemical Cycle: The Target Pathway

The interaction between myosin and actin, fueled by ATP hydrolysis, is a cyclical process. Understanding this cycle is fundamental to comprehending how myosin modulators exert their effects. The cycle involves several key steps: ATP binding to myosin, which causes its detachment from actin; ATP hydrolysis to ADP and inorganic phosphate (Pi), which "cocks" the myosin head into a high-energy, pre-power stroke state; myosin rebinding to actin; the power stroke, driven by the release of Pi, which generates force; and finally, the release of ADP, which allows the cycle to begin anew.[2][3][8]

Myosin heads can also exist in different states of activity. A key regulatory state is the "super relaxed state" (SRX), where myosin heads are folded back against the thick filament backbone, making them unavailable to interact with actin and conserving ATP.[3][6] The transition from this inactive SRX state to an active, "disordered relaxed state" (DRX) is a critical control point for contractility.[3][6]

Myosin_ATPase_Cycle cluster_cycle cluster_modulators Modulator Intervention Points node_detached Myosin-ATP (Detached) node_pre_power Myosin-ADP-Pi (Pre-Power Stroke) node_detached->node_pre_power ATP Hydrolysis node_bound Acto-Myosin-ADP-Pi (Weakly Bound) node_pre_power->node_bound + Actin node_power Acto-Myosin-ADP (Post-Power Stroke) node_bound->node_power - Pi (Power Stroke) node_rigor Acto-Myosin (Rigor) node_power->node_rigor - ADP node_rigor:n->node_detached:n + ATP omecamtiv Omecamtiv Mecarbil (Activator) omecamtiv->node_bound Accelerates Pi release, prolongs power stroke mavacamten Mavacamten (Inhibitor) node_srx SRX State (Inactive Pool) mavacamten->node_srx Stabilizes node_srx->node_pre_power Equilibrium

Caption: The cardiac myosin ATPase cycle and points of modulator intervention.

Cardiac Myosin Activators: Enhancing Contractility in HFrEF

Cardiac myosin activators, also known as myotropes, are designed to increase the contractility of the heart muscle. The leading agent in this class is Omecamtiv Mecarbil (OM) .[3]

Mechanism of Action of Omecamtiv Mecarbil

OM is a selective, allosteric activator of cardiac myosin.[1][4] It binds to the myosin catalytic domain and accelerates the rate-limiting step of phosphate release from the actin-myosin-ADP-Pi complex.[8] This action increases the number of myosin heads bound to actin in a force-producing state at any given time, effectively increasing the duty ratio of the myosin motor.[3] The result is an enhancement of the strength and duration of cardiac muscle contraction, improving cardiac output without a significant increase in myocardial oxygen consumption.[1] Some studies also suggest OM works by destabilizing the inactive SRX, increasing the pool of available myosin heads, and by acting as a thin filament activator.[2]

Preclinical and Clinical Data Summary

The development of OM has progressed through numerous preclinical and clinical trials.

Table 1: Summary of Key Clinical Trials for Omecamtiv Mecarbil

Trial NamePhasePatient PopulationKey FindingsReference
ATOMIC-AHF IIAcute Heart FailureIntravenous OM did not improve dyspnea but did decrease left ventricular end-systolic diameter.[4]
COSMIC-HF IIChronic HFrEFOral OM improved cardiac function (e.g., increased systolic ejection time, stroke volume) and reduced ventricular diameters compared to placebo.[4][9]
GALACTIC-HF IIIChronic HFrEFOM resulted in a modest but statistically significant reduction in the primary composite endpoint of cardiovascular death or first heart failure event (8% relative risk reduction).[3]
Key Experimental Protocols for Myosin Activators
  • Myofibril ATPase Assays:

    • Objective: To determine the effect of the compound on the enzymatic activity of myosin.

    • Methodology: Cardiac myofibrils are isolated from animal tissue (e.g., bovine or rat ventricle). The rate of ATP hydrolysis is measured in the presence of varying concentrations of the test compound using a phosphate detection assay (e.g., malachite green). This allows for the determination of EC50 values.

  • Skinned Fiber Mechanics:

    • Objective: To measure the direct effect of the compound on muscle fiber contractility.

    • Methodology: Cardiac muscle fibers are chemically "skinned" to remove membranes, allowing direct access to the contractile apparatus. Fibers are mounted on a force transducer, and force generation is measured at different calcium concentrations with and without the modulator.

  • Animal Models of Heart Failure:

    • Objective: To assess the in vivo efficacy and safety of the modulator.

    • Methodology: Heart failure is induced in animals (commonly mice or rats) through procedures like permanent ligation of the left anterior descending (LAD) coronary artery to create a myocardial infarction (MI) model, or transverse aortic constriction (TAC) to induce pressure overload.[10][11] The modulator is then administered, and cardiac function is assessed over time using echocardiography to measure parameters like ejection fraction and ventricular dimensions.

Cardiac Myosin Inhibitors: Reducing Hypercontractility in HCM

Cardiac myosin inhibitors are designed to reduce the excessive contractility that characterizes hypertrophic cardiomyopathy.[12] The first-in-class approved agent is Mavacamten , with Aficamten also in late-stage development.[5][6][13] A novel inhibitor, RLC-1 , has also been described with a distinct mechanism.[12]

Mechanism of Action of Myosin Inhibitors

Mavacamten and Aficamten are allosteric and reversible inhibitors of β-cardiac myosin.[6][13] They act primarily by stabilizing the off-actin, energy-conserving SRX state.[6] This reduces the number of myosin heads available to interact with actin, thereby decreasing the overall force production and power output of the sarcomere.[3][6] This reduction in contractility can alleviate the left ventricular outflow tract (LVOT) obstruction often seen in obstructive HCM (oHCM).[4]

The novel inhibitor RLC-1 is dependent on the myosin regulatory light chain (RLC) for its activity. It appears to impair the ability of myosin heads to bind to and activate the thin filament, resulting in quicker detachment and an overall reduction in the time heads are strongly bound and producing force.[12]

Myosin_States_Model cluster_inhibitor Inhibitor Action srx Super Relaxed State (SRX) - Inactive - ATP Conserving drx Disordered Relaxed State (DRX) - Active-Ready Pool srx->drx Equilibrium Shift actin_activated Actin-Activated State - Force Producing drx->actin_activated Ca²⁺ Triggered Binding mavacamten Mavacamten Aficamten mavacamten->srx Stabilizes SRX, Shifts equilibrium left

Caption: Model of myosin states and the effect of cardiac myosin inhibitors.
Preclinical and Clinical Data Summary

Mavacamten and Aficamten have demonstrated significant efficacy in clinical trials for oHCM.

Table 2: Summary of Key Clinical Trials for Myosin Inhibitors

Trial NameDrugPhaseKey FindingsReference
PIONEER-HCM MavacamtenIIDemonstrated proof-of-concept with significant reductions in post-exercise LVOT gradient.[13]
EXPLORER-HCM MavacamtenIIIMet primary endpoint: 36.6% of patients on mavacamten achieved the target pVO2 and NYHA class improvement vs. 17.2% on placebo. Showed significant improvements in all secondary endpoints, including post-exercise LVOT gradient.[9][13]
REDWOOD-HCM AficamtenIIAppeared safe and well-tolerated, and significantly reduced LVOT gradients at rest and with Valsalva.[13]
Meta-analysis CMIsN/AA meta-analysis of six RCTs (826 participants) showed CMIs significantly reduced LVOT peak gradients (resting, post-Valsalva, post-exercise) and improved NYHA class.[14]

Table 3: Summary of Preclinical Data for RLC-1

ExperimentModelKey Quantitative FindingReference
Force ProductionDemembranated rat LV trabeculaeDecreased maximal Ca²⁺-activated force.[12]
Force ProductionIsolated rat LV myofibrilsReduced maximal and submaximal Ca²⁺-activated force by nearly 50%.[12]
Cell ShorteningIsolated rat cardiomyocytes (10 µM RLC-1)Reduced fractional shortening from 11.2% (control) to 3.6% (a 68% reduction).[12]
Key Experimental Protocols for Myosin Inhibitors
  • High-Throughput Screening (HTS):

    • Objective: To identify novel inhibitor compounds from large chemical libraries.

    • Methodology: An automated assay, such as the bovine cardiac myofibril ATPase assay mentioned in the discovery of RLC-1, is used.[12] Thousands of compounds are rapidly tested for their ability to inhibit myosin's ATPase activity. Hits are then selected for further characterization.

  • X-ray Diffraction:

    • Objective: To determine the structural effect of inhibitors on myosin head conformation.

    • Methodology: As used for RLC-1, X-ray diffraction studies on muscle fibers can reveal the positioning of myosin heads relative to the thick filament backbone.[12] An increase in heads moving away from the filament, as seen with RLC-1, or a stabilization of the folded-back SRX state can be observed.

  • Cardiomyocyte Contractility Assays:

    • Objective: To measure the effect of inhibitors on the contractility of single, intact heart cells.

    • Methodology: Cardiomyocytes are isolated from animal hearts (e.g., rat). Cells are paced electrically to induce contraction, and video microscopy is used to measure parameters like fractional shortening and the kinetics of contraction and relaxation before and after the application of the inhibitor.[12]

Drug Development Workflow

The development of a novel cardiac myosin modulator follows a structured, multi-stage process from initial discovery to clinical application.

Drug_Development_Workflow discovery Target Identification & High-Throughput Screen preclinical_invitro In Vitro Characterization (Biochemical & Cellular Assays) discovery->preclinical_invitro Hit Validation preclinical_invivo Preclinical In Vivo Models (e.g., TAC, MI mice) preclinical_invitro->preclinical_invivo Lead Optimization phase1 Phase I Clinical Trial (Safety & PK/PD in Healthy Volunteers) preclinical_invivo->phase1 IND Submission phase2 Phase II Clinical Trial (Efficacy & Dosing in Patients) phase1->phase2 phase3 Phase III Clinical Trial (Pivotal Efficacy & Safety) phase2->phase3 approval Regulatory Approval (e.g., FDA, EMA) phase3->approval

References

Molecular Dynamics Simulation of Myosin Modulator 1 Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myosin modulators represent a promising class of therapeutics for cardiomyopathies by directly targeting the motor protein responsible for cardiac muscle contraction. This technical guide provides an in-depth overview of the computational methods used to investigate the binding of a novel myosin inhibitor, Myosin modulator 1, to its target. We will cover the theoretical underpinnings of molecular dynamics (MD) simulations in the context of drug-protein interactions, present a detailed, exemplary protocol for simulating the binding of this compound to β-cardiac myosin, and discuss the types of quantitative data that can be extracted from such simulations. This guide aims to equip researchers with the foundational knowledge to employ MD simulations in the discovery and development of next-generation myosin modulators.

Introduction to Myosin Modulation

The cardiac sarcomere is the fundamental contractile unit of the heart, and its function is driven by the cyclical interaction of myosin and actin, powered by ATP hydrolysis.[1] Dysregulation of this process, often due to genetic mutations in sarcomeric proteins, can lead to hyper- or hypocontractility, resulting in conditions such as hypertrophic cardiomyopathy (HCM) and dilated cardiomyopathy (DCM), respectively.[2][3] Small molecules that modulate the function of cardiac myosin are at the forefront of therapeutic innovation for these diseases.[2][4] These modulators can either inhibit or activate myosin's enzymatic activity, thereby correcting the underlying pathophysiology of the diseased heart.[2]

This compound is a recently identified myosin inhibitor belonging to the 1,4-dihydroquinazolinone class of compounds.[5][6][7][8] It has demonstrated inhibitory effects on the ATPase activity of various myosin isoforms. Preliminary data on its activity provides a compelling case for further investigation into its precise mechanism of action at the molecular level.

Molecular dynamics (MD) simulation is a powerful computational technique that allows for the study of the physical movements of atoms and molecules over time.[9][10] In the context of drug discovery, MD simulations can provide invaluable insights into how a ligand, such as this compound, interacts with its protein target.[11] These simulations can reveal the binding pose of the modulator, the key amino acid residues involved in the interaction, and the conformational changes that occur in the protein upon binding.[9] Such information is critical for understanding the modulator's mechanism of action and for the rational design of more potent and selective derivatives.

The Myosin Mechanochemical Cycle and the Impact of Modulators

The interaction of myosin and actin is a tightly regulated, cyclical process known as the myosin-actin cross-bridge cycle or the myosin ATPase cycle. This cycle can be broadly divided into several key states, as depicted in the signaling pathway diagram below. Myosin modulators can influence this cycle at various stages. For instance, inhibitors like Mavacamten have been shown to stabilize the super-relaxed state (SRX) of myosin, reducing the number of myosin heads available to interact with actin.[12]

Myosin_ATPase_Cycle cluster_modulator This compound Effect ATP_Binding ATP Binding ATP_Hydrolysis ATP Hydrolysis (Pre-Powerstroke State) ATP_Binding->ATP_Hydrolysis Myosin-ATP Actin_Binding Actin Binding (Weakly Bound) ATP_Hydrolysis->Actin_Binding Myosin-ADP-Pi Pi_Release Phosphate Release (Strongly Bound) Actin_Binding->Pi_Release Actin-Myosin-ADP-Pi Powerstroke Powerstroke Pi_Release->Powerstroke Actin-Myosin-ADP Modulator_Action Inhibition of ATPase Activity Pi_Release->Modulator_Action ADP_Release ADP Release (Rigor State) Powerstroke->ADP_Release ADP_Release->ATP_Binding Actin-Myosin MD_Simulation_Workflow PDB 1. Obtain Myosin Structure (e.g., from PDB) Docking 3. Molecular Docking (Predict Binding Pose) PDB->Docking Ligand 2. Prepare Modulator Structure (this compound) Ligand->Docking System_Setup 4. System Preparation (Solvation, Ionization) Docking->System_Setup Minimization 5. Energy Minimization System_Setup->Minimization Equilibration 6. Equilibration (NVT, NPT) Minimization->Equilibration Production_MD 7. Production MD Simulation Equilibration->Production_MD Analysis 8. Trajectory Analysis (RMSD, RMSF, Binding Energy) Production_MD->Analysis Visualization 9. Visualization & Interpretation Analysis->Visualization Downstream_Signaling Hypercontractility Sarcomere Hypercontractility Mechano_Sensing Altered Mechano-sensing Hypercontractility->Mechano_Sensing Myosin_Modulator This compound Myosin_Modulator->Hypercontractility Inhibits Signaling_Pathways Pro-hypertrophic Signaling Pathways (e.g., MAPK, Akt) Mechano_Sensing->Signaling_Pathways Gene_Expression Altered Gene Expression Signaling_Pathways->Gene_Expression Hypertrophy_Fibrosis Cardiac Hypertrophy & Fibrosis Gene_Expression->Hypertrophy_Fibrosis

References

Methodological & Application

Application Note & Protocol: High-Throughput Screening for Myosin Modulator 1 (MYOM1) Activity Using a Myosin ATPase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myomesin-1 (MYOM1) is a crucial structural protein located in the M-band of the sarcomere in striated muscles.[1][2] It plays a significant role in maintaining the structural integrity of the sarcomere by cross-linking myosin thick filaments and interacting with titin.[3][4][5] While not an ATPase itself, MYOM1 is a key modulator of sarcomeric function and muscle contractility.[6][7] Its interaction with components of the contractile machinery, including its role in positioning creatine kinase for efficient ATP regeneration near the myosin ATPase, suggests that targeting MYOM1 could be a viable therapeutic strategy for cardiomyopathies and other muscle disorders.[7]

This document provides a detailed protocol for a high-throughput screening (HTS) assay to identify small molecule modulators of MYOM1's function. The assay utilizes the actin-activated myosin ATPase activity as a readout, providing a physiologically relevant method to screen for compounds that either enhance or inhibit the modulatory effects of MYOM1 on the contractile apparatus.

Signaling Pathway and Rationale for the Assay

MYOM1 is an integral component of the M-band, a complex network of proteins that stabilizes the myosin lattice and serves as a signaling hub.[2] It directly binds to myosin and titin, contributing to the elasticity and stability of the sarcomere.[3][5] Although MYOM1 does not have intrinsic ATPase activity, its structural role influences the efficiency of muscle contraction, which is driven by the ATP hydrolysis cycle of myosin.[8] The rationale for this assay is that molecules binding to MYOM1 could alter its interaction with myosin or other M-band proteins, thereby allosterically modulating the myosin ATPase activity. This indirect measurement provides a robust method to screen for compounds that target MYOM1's function.

MYOM1_Pathway cluster_sarcomere Sarcomere cluster_energy Energy Metabolism Myosin Myosin Thick Filament Actin Actin Thin Filament Myosin->Actin Cross-bridge Cycling (Requires ATP) M_Band M-Band ATP ATP Actin->Myosin Titin Titin MYOM1 MYOM1 (Myomesin-1) Titin->MYOM1 Anchoring MYOM1->Myosin Structural Support & Modulation CK Creatine Kinase MYOM1->CK Positions ATP->Myosin Fuels ADP_Pi ADP + Pi ATP->ADP_Pi Hydrolysis ADP_Pi->ATP Regeneration Small_Molecule Small Molecule Modulator Small_Molecule->MYOM1 Targets

MYOM1's modulatory role in the sarcomere.

Experimental Protocol

This protocol describes a biochemical, reconstituted assay format suitable for HTS. The assay measures the rate of inorganic phosphate (Pi) released from ATP hydrolysis by myosin, which is enhanced in the presence of actin and regulated by the reconstituted M-band complex including MYOM1. A malachite green-based colorimetric detection method is used for its sensitivity and compatibility with HTS.

Materials and Reagents
  • Proteins:

    • Human recombinant Myosin (cardiac or skeletal, full-length or heavy meromyosin fragment)

    • Human recombinant Actin (alpha-skeletal or alpha-cardiac)

    • Human recombinant MYOM1

    • Human recombinant Titin (M-band fragment interacting with MYOM1)

    • (Optional) Other M-band proteins like myomesin-2 or obscurin-like-1

  • Assay Buffer: 25 mM HEPES pH 7.4, 5 mM MgCl₂, 50 mM KCl, 1 mM DTT

  • ATP Solution: 10 mM ATP in Assay Buffer

  • Malachite Green Reagent:

    • Solution A: 0.045% (w/v) Malachite Green hydrochloride in water

    • Solution B: 4.2% (w/v) Ammonium molybdate in 4 M HCl

    • Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Triton X-100 to a final concentration of 0.01%. Prepare fresh daily.

  • Phosphate Standard: 1 M KH₂PO₄ stock solution for standard curve

  • Assay Plates: 384-well, clear, flat-bottom plates

  • Test Compounds: Library of small molecules dissolved in DMSO

Experimental Workflow

HTS_Workflow start Start dispense_proteins Dispense Reconstituted Protein Complex (Myosin, Actin, MYOM1, Titin) to 384-well plate start->dispense_proteins dispense_compounds Add Test Compounds (and DMSO controls) dispense_proteins->dispense_compounds incubate1 Pre-incubate (15 min at 25°C) dispense_compounds->incubate1 initiate_reaction Initiate Reaction (Add ATP) incubate1->initiate_reaction incubate2 Incubate (30 min at 25°C) initiate_reaction->incubate2 stop_reaction Stop Reaction & Develop Color (Add Malachite Green Reagent) incubate2->stop_reaction incubate3 Incubate (15 min at 25°C) stop_reaction->incubate3 read_plate Read Absorbance (620 nm) incubate3->read_plate analyze_data Data Analysis (Calculate % Inhibition/Activation, Z'-factor, IC50/EC50) read_plate->analyze_data end End analyze_data->end

High-throughput screening workflow.

Step-by-Step Protocol
  • Preparation of Reconstituted Protein Complex:

    • On the day of the assay, prepare a master mix of the reconstituted protein complex in cold Assay Buffer. The final concentrations in the well should be optimized, but a starting point is: 50 nM Myosin, 1 µM Actin, 100 nM MYOM1, and 100 nM Titin fragment.

    • Gently mix and keep on ice.

  • Assay Plate Preparation:

    • Using an automated liquid handler, dispense 10 µL of the reconstituted protein complex master mix into each well of a 384-well plate.

  • Compound Addition:

    • Transfer 50 nL of test compounds from the compound library plates to the assay plates.

    • For controls, add 50 nL of DMSO to designated wells (negative control, 0% inhibition) and a known myosin inhibitor (e.g., Blebbistatin) for the positive control (100% inhibition).

  • Pre-incubation:

    • Seal the plates and centrifuge briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate the plates for 15 minutes at room temperature (25°C) to allow for compound binding.

  • Reaction Initiation:

    • Prepare the ATP solution to a concentration that is 2x the desired final concentration (e.g., 2 mM for a final concentration of 1 mM).

    • Add 10 µL of the 2x ATP solution to all wells to start the reaction. The final reaction volume will be 20 µL.

  • Reaction Incubation:

    • Seal the plates and incubate for 30 minutes at room temperature (25°C). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Signal Detection:

    • Add 10 µL of the Malachite Green Working Reagent to all wells to stop the ATPase reaction and initiate color development.

    • Incubate for 15 minutes at room temperature to allow the color to stabilize.

  • Data Acquisition:

    • Read the absorbance of each well at 620 nm using a microplate reader.

Data Presentation and Analysis

The raw absorbance data is used to determine the activity of the test compounds. The percentage of inhibition or activation is calculated relative to the control wells.

Data Analysis Formulas:

  • Percent Inhibition (%) = (1 - (Abs_compound - Abs_min) / (Abs_max - Abs_min)) * 100

  • Percent Activation (%) = ((Abs_compound - Abs_max) / (Abs_max - Abs_min)) * 100

    • Abs_compound: Absorbance of the well with the test compound.

    • Abs_max: Average absorbance of the DMSO (negative) control wells.

    • Abs_min: Average absorbance of the positive control (inhibitor) wells.

Assay Quality Control:

The Z'-factor is calculated to assess the quality and robustness of the HTS assay.

  • Z'-factor = 1 - (3 * (SD_max + SD_min)) / |Avg_max - Avg_min|

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Summary of Quantitative Data

The following table provides an example of typical data generated from a primary screen and subsequent dose-response analysis for hit compounds.

ParameterValueDescription
Primary Screen
Screening Concentration10 µMInitial concentration of test compounds.
Z'-Factor0.78Indicates a robust and reliable assay.
Signal-to-Background4.5Ratio of the mean signal of the high control to the low control.
Hit Rate0.5%Percentage of compounds showing >50% inhibition or >30% activation.
Dose-Response (Hit Compounds)
Inhibitor (Compound A) IC₅₀1.2 µMConcentration for 50% inhibition of myosin ATPase activity.
Activator (Compound B) EC₅₀5.8 µMConcentration for 50% activation of myosin ATPase activity.
Hill Slope (Compound A)1.1Slope of the dose-response curve for the inhibitor.
Hill Slope (Compound B)1.3Slope of the dose-response curve for the activator.

Conclusion

This application note details a robust, HTS-compatible assay for the discovery of novel modulators targeting the function of MYOM1. By using the physiologically relevant readout of actin-activated myosin ATPase activity, this protocol provides a powerful tool for identifying and characterizing small molecules with therapeutic potential for the treatment of cardiomyopathies and other muscle-related diseases. The assay is designed for automation and yields quantitative data suitable for large-scale screening campaigns in a drug discovery setting. Further characterization of hit compounds will be necessary to confirm their direct interaction with MYOM1 and to elucidate their precise mechanism of action.

References

Application Notes and Protocols for Myosin Modulator 1 in Isolated Adult Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin modulators are a class of small molecules that directly target cardiac myosin, the motor protein responsible for generating contractile force in the heart.[1][2] These modulators can either inhibit or activate myosin's enzymatic and mechanical activity, offering therapeutic potential for conditions characterized by hyper- or hypocontractility, such as hypertrophic cardiomyopathy (HCM) and heart failure, respectively.[1][2][3] Myosin modulator 1 represents a novel, selective inhibitor of β-cardiac myosin (MYH7).[1][4] It acts by stabilizing the super-relaxed state (SRX) of myosin, reducing the number of available actin-binding heads and thereby decreasing the rate of ATP hydrolysis and force production.[1][4][5] This mechanism leads to a reduction in cardiomyocyte contractility without significantly altering intracellular calcium transients.[1][6]

These application notes provide a comprehensive guide for the use of this compound in isolated adult cardiomyocytes, covering cell isolation, experimental protocols for assessing contractility and calcium homeostasis, and expected outcomes.

Mechanism of Action: Myosin Inhibition

This compound allosterically binds to a distinct site on the cardiac myosin heavy chain.[7] This binding event stabilizes an auto-inhibited, energy-sparing state of the myosin head, known as the super-relaxed state (SRX).[1][4] In this conformation, the myosin heads are folded back towards the thick filament backbone, rendering them unable to interact with actin and hydrolyze ATP.[1][4] By increasing the population of myosin heads in the SRX state, this compound effectively reduces the number of active cross-bridges formed during the cardiac cycle. This leads to a decrease in the overall force-generating capacity of the cardiomyocyte.

Figure 1: Mechanism of Action of this compound.

Materials and Reagents

  • This compound: Prepare a stock solution in DMSO (e.g., 10 mM).

  • Isolated Adult Cardiomyocytes: See Protocol 1 for isolation from rodent hearts.

  • Cell Culture Medium: Medium 199 (M199) supplemented with 25 mM HEPES, 1x penicillin-streptomycin, and 0.2% BSA.

  • Contractility Assay Buffer: Tyrode's solution (in mM: 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4).

  • Calcium Imaging Dye: Fura-2 AM or Fluo-4 AM.

  • Collagenase Type II

  • Hyaluronidase

  • Laminin

Experimental Protocols

Protocol 1: Isolation of Adult Rodent Cardiomyocytes

This protocol describes a standard method for isolating high-quality, calcium-tolerant adult cardiomyocytes using a Langendorff perfusion system.[8][9]

Experimental Workflow:

Cardiomyocyte_Isolation_Workflow Start Start Anesthetize Anesthetize Animal (e.g., mouse, rat) Start->Anesthetize Excise_Heart Excise Heart Anesthetize->Excise_Heart Cannulate_Aorta Cannulate Aorta on Langendorff Apparatus Excise_Heart->Cannulate_Aorta Perfusion_1 Perfuse with Ca2+-free Buffer (5 min) Cannulate_Aorta->Perfusion_1 Perfusion_2 Perfuse with Digestion Buffer (Collagenase & Hyaluronidase) (10-15 min) Perfusion_1->Perfusion_2 Dissociate Mince Ventricles and Mechanically Dissociate Perfusion_2->Dissociate Filter Filter Cell Suspension Dissociate->Filter Ca_Reintroduction Gradual Reintroduction of Ca2+ Filter->Ca_Reintroduction Collect Collect Rod-Shaped Cardiomyocytes Ca_Reintroduction->Collect End Ready for Experiments Collect->End

Figure 2: Workflow for adult cardiomyocyte isolation.

Procedure:

  • Anesthetize the rodent according to approved institutional animal care and use committee protocols.

  • Rapidly excise the heart and place it in ice-cold, calcium-free buffer.

  • Cannulate the aorta onto a Langendorff perfusion apparatus and initiate retrograde perfusion with a calcium-free buffer at 37°C for 5 minutes to wash out the blood.[8][9]

  • Switch the perfusion to a digestion buffer containing collagenase type II (e.g., 1 mg/mL) and hyaluronidase (e.g., 0.5 mg/mL) for 10-15 minutes, or until the heart becomes pale and flaccid.[8]

  • Remove the heart from the cannula, excise the atria, and gently mince the ventricular tissue in a fresh digestion buffer.

  • Mechanically dissociate the tissue by gently triturating with a pipette.

  • Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue.

  • Allow the cardiomyocytes to settle by gravity and resuspend the pellet in a buffer with a low calcium concentration (e.g., 0.125 mM).

  • Gradually increase the extracellular calcium concentration to physiological levels (e.g., 1.8 mM) over 30-60 minutes.

  • Plate the isolated, rod-shaped, calcium-tolerant cardiomyocytes on laminin-coated coverslips for subsequent experiments.

Protocol 2: Cardiomyocyte Contractility Assay

This protocol measures the effect of this compound on sarcomere shortening and relaxation kinetics in electrically paced adult cardiomyocytes.[10][11]

Procedure:

  • Plate isolated cardiomyocytes on laminin-coated glass-bottom dishes.

  • Mount the dish on the stage of an inverted microscope equipped with a video-based sarcomere length detection system.

  • Superfuse the cells with Tyrode's solution at 37°C.

  • Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz) using field electrodes.[2]

  • Record baseline contractility parameters for at least 20 consecutive contractions. Key parameters include:

    • Peak Shortening (PS) Amplitude: The maximal extent of sarcomere shortening.

    • Time to Peak (TTP): The time from stimulus to peak shortening.

    • Time to 90% Relaxation (TR90): The time from peak shortening to 90% relengthening.

  • Introduce this compound at the desired concentrations (e.g., 0.1, 0.3, 1, 3 µM) into the superfusion buffer. A vehicle control (e.g., 0.1% DMSO) should also be tested.

  • Allow the compound to equilibrate for 5-10 minutes at each concentration.

  • Record contractility parameters for at least 20 consecutive contractions at each concentration.

  • Analyze the data by normalizing the contractility parameters to the baseline values.

Protocol 3: Intracellular Calcium Transient Measurement

This protocol assesses whether this compound affects calcium handling in isolated cardiomyocytes.[12][13]

Procedure:

  • Load isolated cardiomyocytes with a fluorescent calcium indicator (e.g., 5 µM Fura-2 AM or Fluo-4 AM) for 15-20 minutes at room temperature.

  • Wash the cells to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Mount the coverslip with the loaded cells onto a fluorescence microscopy system equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4) and electrical stimulation.

  • Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz).

  • Record baseline calcium transients. Key parameters include:

    • Transient Amplitude: The peak fluorescence intensity change.

    • Time to Peak: The time from stimulus to the peak of the calcium transient.

    • Decay Kinetics (e.g., Tau): The rate of decline of the calcium transient.

  • Superfuse the cells with this compound at various concentrations, including a vehicle control.

  • Record calcium transients at each concentration after an equilibration period.

  • Analyze the data to determine if this compound alters the amplitude or kinetics of the intracellular calcium transient.

Data Presentation and Expected Results

The quantitative data obtained from the described protocols can be summarized in the following tables. This compound is expected to decrease cardiomyocyte contractility in a dose-dependent manner, with minimal to no effect on intracellular calcium transients.

Table 1: Effect of this compound on Cardiomyocyte Contractility

Concentration (µM)Peak Shortening (% of Baseline)Time to Peak (ms)Time to 90% Relaxation (ms)
Vehicle (0.1% DMSO) 100 ± 5150 ± 10350 ± 20
0.1 85 ± 6145 ± 9330 ± 18
0.3 65 ± 7142 ± 8310 ± 15
1.0 40 ± 5138 ± 7290 ± 12
3.0 25 ± 4135 ± 6275 ± 10

Data are presented as mean ± SEM.

Table 2: Effect of this compound on Intracellular Calcium Transients

Concentration (µM)Ca²⁺ Transient Amplitude (F/F₀)Time to Peak (ms)Decay Tau (ms)
Vehicle (0.1% DMSO) 3.5 ± 0.380 ± 5200 ± 15
0.1 3.4 ± 0.381 ± 6202 ± 14
0.3 3.5 ± 0.479 ± 5198 ± 16
1.0 3.4 ± 0.380 ± 6201 ± 15
3.0 3.3 ± 0.478 ± 7197 ± 17

Data are presented as mean ± SEM.

Troubleshooting

  • Low yield of viable cardiomyocytes: Ensure optimal digestion time and collagenase activity. Minimize the time between heart excision and perfusion.

  • High percentage of rounded cells: This indicates poor cell viability. Check the calcium concentrations during the reintroduction steps and handle the cells gently.

  • No response to electrical pacing: Verify the functionality of the pacing electrodes and ensure good contact with the bath solution. Check cell viability.

  • High background fluorescence in calcium imaging: Ensure complete removal of extracellular dye after loading and allow for sufficient de-esterification time.

Conclusion

This compound provides a valuable tool for studying the direct effects of myosin inhibition on cardiomyocyte function. The protocols outlined in these application notes offer a robust framework for characterizing the impact of this and other myosin modulators on cellular contractility and calcium homeostasis, which is crucial for the development of novel cardiac therapies.

References

Application Notes and Protocols for Myosin Modulator 1 in Skinned Cardiac Fibers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cardiac myosin modulators are a class of small molecules that directly target the cardiac myosin heavy chain, the motor protein responsible for generating force and shortening of the heart muscle.[1][2][3] These modulators can either enhance (activators) or reduce (inhibitors) the contractility of the heart muscle, offering therapeutic potential for conditions such as heart failure and hypertrophic cardiomyopathy.[1][2][3] Skinned cardiac fibers, which are cardiac muscle preparations with their cell membranes chemically removed, provide a powerful in vitro model to study the direct effects of these modulators on the contractile machinery without the influence of upstream signaling pathways.[4][5][6] This document provides a detailed experimental protocol for assessing the effects of a representative myosin modulator, referred to as "Myosin modulator 1," on the function of skinned cardiac fibers.

Principle of the Assay

The experiment involves isolating cardiac muscle fibers, chemically "skinning" them to allow for direct manipulation of the intracellular environment, and then mounting them on a force transducer to measure contractile force.[6][7] The skinned fibers are sequentially bathed in solutions with varying calcium concentrations (pCa) to determine the force-pCa relationship, a key measure of myofilament calcium sensitivity.[4][7] The experiment is then repeated in the presence of this compound to assess its impact on force generation, calcium sensitivity, and other contractile parameters.

Data Presentation

The following tables summarize the expected quantitative data from experiments with a hypothetical myosin activator ("this compound - Activator") and a myosin inhibitor ("this compound - Inhibitor").

Table 1: Effects of this compound (Activator) on Skinned Cardiac Fiber Contractility

ParameterControlThis compound (Activator)Expected Change
Maximal Ca2+-activated Force (pCa 4.5) 35.2 ± 3.1 mN/mm²45.8 ± 3.9 mN/mm²Increased
pCa₅₀ 5.7 ± 0.055.9 ± 0.06Increased (Leftward shift)
Hill Coefficient (n H) 2.1 ± 0.22.0 ± 0.2No significant change
Rate of Tension Redevelopment (k tr) 15.1 ± 1.2 s⁻¹12.5 ± 1.1 s⁻¹Decreased
ATPase Activity (at pCa 5.7) 150 ± 12 pmol/µL/s185 ± 15 pmol/µL/sIncreased

Table 2: Effects of this compound (Inhibitor) on Skinned Cardiac Fiber Contractility

ParameterControlThis compound (Inhibitor)Expected Change
Maximal Ca2+-activated Force (pCa 4.5) 34.8 ± 2.9 mN/mm²25.1 ± 2.5 mN/mm²Decreased
pCa₅₀ 5.7 ± 0.045.6 ± 0.05Decreased (Rightward shift)
Hill Coefficient (n H) 2.2 ± 0.32.3 ± 0.2No significant change
Rate of Tension Redevelopment (k tr) 14.9 ± 1.3 s⁻¹18.2 ± 1.5 s⁻¹Increased
ATPase Activity (at pCa 5.7) 152 ± 14 pmol/µL/s110 ± 11 pmol/µL/sDecreased

Experimental Protocols

I. Preparation of Skinned Cardiac Fibers
  • Tissue Isolation:

    • Excise the heart from a euthanized animal (e.g., rat, mouse) and place it in an ice-cold relaxing solution.

    • Dissect the left ventricular papillary muscles or trabeculae.[7]

  • Fiber Bundles Preparation:

    • Under a dissecting microscope, carefully dissect small muscle bundles (approximately 150-250 µm in diameter and 1-2 mm in length).

  • Skinning Procedure:

    • Incubate the fiber bundles in a skinning solution containing a detergent (e.g., 1% Triton X-100) for 30-60 minutes at 4°C to permeabilize the cell membranes.

    • After skinning, wash the fibers thoroughly with a relaxing solution to remove the detergent.[4]

    • Store the skinned fibers in a relaxing solution with 50% glycerol at -20°C for up to one week.

II. Experimental Setup
  • Mounting the Fibers:

    • Attach the ends of a single skinned fiber to a force transducer and a length controller (motor) using aluminum clips or glue.[6][7]

    • Submerge the mounted fiber in a temperature-controlled experimental chamber filled with a relaxing solution.

  • Sarcomere Length Adjustment:

    • Adjust the sarcomere length to a standard value (e.g., 2.2 µm) using laser diffraction.

    • Measure the fiber's cross-sectional area to normalize the force measurements.

III. Measurement of Contractile Parameters
  • Force-pCa Relationship:

    • Expose the fiber to a series of activating solutions with progressively increasing calcium concentrations (from pCa 9.0 to pCa 4.5).[7]

    • Record the steady-state force at each pCa.

    • Plot the normalized force against the pCa and fit the data to the Hill equation to determine pCa₅₀ (the pCa at which 50% of maximal force is produced) and the Hill coefficient (n H).

  • Rate of Tension Redevelopment (k tr):

    • At a submaximal pCa (e.g., pCa 5.7), fully activate the fiber.

    • Induce a rapid slack-restretch maneuver. The fiber is rapidly shortened to unload it completely, and after a brief period, it is restretched to its original length.

    • The subsequent redevelopment of tension is fitted to a single exponential function to determine k tr, which reflects the rate of cross-bridge cycling.[6]

  • ATPase Activity:

    • Measure the rate of ATP hydrolysis by the fiber using a coupled enzyme assay that links ATP consumption to the oxidation of NADH, which can be monitored spectrophotometrically.

    • Perform this measurement at different pCa levels, both in the absence and presence of this compound.

IV. Protocol with this compound
  • Baseline Measurement:

    • Perform the measurements of the force-pCa relationship, k tr, and ATPase activity as described above to establish a baseline.

  • Incubation with this compound:

    • Incubate the skinned fiber in a relaxing solution containing the desired concentration of this compound for a predetermined time (e.g., 15-30 minutes). The modulator should be dissolved in a suitable solvent (e.g., DMSO), and the final concentration of the solvent should be kept constant across all solutions.

  • Post-Modulator Measurement:

    • Repeat the measurements of the force-pCa relationship, k tr, and ATPase activity in the presence of this compound in all activating and relaxing solutions.

  • Data Analysis:

    • Compare the contractile parameters before and after the application of this compound to determine its effects.

V. Solution Compositions

Table 3: Composition of Experimental Solutions

ComponentRelaxing Solution (pCa 9.0)Activating Solution (pCa 4.5)Skinning Solution
PIPES (pH 7.0) 30 mM30 mM30 mM
EGTA 10 mM10 mM10 mM
CaCl₂ 0 mM10 mM0 mM
MgCl₂ 6.5 mM6.5 mM6.5 mM
ATP 5 mM5 mM5 mM
Creatine Phosphate 10 mM10 mM10 mM
Creatine Kinase 15 U/mL15 U/mL15 U/mL
Triton X-100 --1% (v/v)

Intermediate pCa solutions are prepared by mixing the relaxing and activating solutions in appropriate ratios.

Mandatory Visualizations

Myosin_ATPase_Cycle_and_Modulator_Action cluster_cycle Myosin ATPase Cycle cluster_modulator This compound Action Myosin_ATP Myosin-ATP (Weakly bound) Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Acto_Myosin_ADP_Pi Acto-Myosin-ADP-Pi (Strongly bound) Myosin_ADP_Pi->Acto_Myosin_ADP_Pi Actin Binding Acto_Myosin_ADP Acto-Myosin-ADP (Post-power stroke) Acto_Myosin_ADP_Pi->Acto_Myosin_ADP Pi Release (Power Stroke) Acto_Myosin Acto-Myosin (Rigor state) Acto_Myosin_ADP->Acto_Myosin ADP Release Acto_Myosin->Myosin_ATP ATP Binding (Detachment) Modulator_Activator Activator Modulator_Activator->Acto_Myosin_ADP_Pi Increases Pi release rate Modulator_Inhibitor Inhibitor Modulator_Inhibitor->Myosin_ADP_Pi Stabilizes SRX state Experimental_Workflow Start Start Isolate_Tissue Isolate Cardiac Tissue Start->Isolate_Tissue Prepare_Fibers Prepare Skinned Fiber Bundles Isolate_Tissue->Prepare_Fibers Mount_Fiber Mount Single Fiber Prepare_Fibers->Mount_Fiber Set_SL Set Sarcomere Length Mount_Fiber->Set_SL Baseline_Measurement Baseline Measurements (Force-pCa, ktr, ATPase) Set_SL->Baseline_Measurement Incubate_Modulator Incubate with This compound Baseline_Measurement->Incubate_Modulator Post_Modulator_Measurement Post-Modulator Measurements (Force-pCa, ktr, ATPase) Incubate_Modulator->Post_Modulator_Measurement Data_Analysis Data Analysis and Comparison Post_Modulator_Measurement->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: Myosin Modulator 1 in Langendorff-Perfused Heart Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the application and evaluation of Myosin Modulator 1, a novel compound designed to directly target cardiac myosin and modulate contractility. The Langendorff-perfused isolated heart model is an established ex vivo technique that allows for the study of cardiac function in a controlled environment, devoid of systemic neurohormonal influences. This makes it an ideal platform for characterizing the direct effects of this compound on myocardial performance.

Myosin modulators are a class of therapeutic agents that can either enhance or inhibit the contractile force of the heart muscle by interacting with the myosin heads in cardiac muscle fibers.[1] This direct mechanism of action offers a promising approach for the treatment of various cardiovascular diseases, including heart failure and hypertrophic cardiomyopathy.[2][3][4]

This document outlines the necessary protocols for preparing a Langendorff-perfused rat heart, administering this compound, and acquiring and analyzing key functional parameters. It also includes representative data and visualizations to aid in experimental design and interpretation.

Data Presentation

The following tables summarize the expected quantitative effects of a representative myosin inhibitor (similar to Mavacamten) on key hemodynamic parameters in a Langendorff-perfused rat heart model. These values are illustrative and may vary depending on the specific experimental conditions and the intrinsic properties of this compound.

Table 1: Hemodynamic Effects of a Myosin Inhibitor (e.g., Mavacamten) in Langendorff-Perfused Rat Heart

ParameterBaseline (Control)This compound (1 µmol/L)Washout
Left Ventricular Systolic Pressure (LVSP) (mmHg)100 ± 575 ± 495 ± 5
Left Ventricular End-Diastolic Pressure (LVEDP) (mmHg)5 ± 14 ± 15 ± 1
+dP/dt_max (mmHg/s)2500 ± 2001800 ± 1502400 ± 180
-dP/dt_min (mmHg/s)-1800 ± 150-1300 ± 120-1700 ± 140
Heart Rate (HR) (beats/min)300 ± 20295 ± 18300 ± 20
Coronary Flow (CF) (mL/min)12 ± 211.5 ± 212 ± 2

Data are presented as mean ± standard error of the mean (SEM) and are based on representative findings for myosin inhibitors.[5]

Table 2: Dose-Dependent Effects of a Myosin Activator (e.g., Omecamtiv Mecarbil) on Contractile Function

Concentration% Increase in Force Generation
0.1 µM10 - 15%
0.5 µM20 - 30%
1.0 µM50 - 80%

This table illustrates the expected dose-dependent increase in force generation with a myosin activator.[6][7] The specific response to this compound should be determined empirically.

Experimental Protocols

Preparation of the Langendorff Perfusion System

The Langendorff apparatus allows for retrograde perfusion of the isolated heart via the aorta.[6][8]

Materials:

  • Langendorff apparatus (including a water-jacketed heart chamber, aortic cannula, and bubble trap)

  • Peristaltic pump or gravity-fed reservoir for constant flow or pressure perfusion

  • Thermostatically controlled water circulator

  • Pressure transducer and data acquisition system (e.g., PowerLab with LabChart software)[1][9]

  • Krebs-Henseleit Buffer (KHB)

Krebs-Henseleit Buffer (KHB) Composition (in mM):

  • NaCl: 118

  • KCl: 4.7

  • CaCl₂: 2.5

  • MgSO₄: 1.2

  • KH₂PO₄: 1.2

  • NaHCO₃: 25

  • Glucose: 11

Procedure:

  • Assemble the Langendorff apparatus according to the manufacturer's instructions.

  • Prepare fresh KHB and filter it through a 0.22 µm filter.

  • Saturate the KHB with 95% O₂ / 5% CO₂ gas mixture to maintain a pH of 7.4.

  • Warm the KHB to 37°C and circulate it through the water-jacketed components of the Langendorff system to ensure the heart is maintained at a constant physiological temperature.[8]

  • Prime the perfusion lines with warm, oxygenated KHB, ensuring all air bubbles are removed from the system, especially the bubble trap.

Heart Isolation and Cannulation

This protocol is for an adult male Wistar rat (250-300g). All procedures should be performed in accordance with institutional animal care and use guidelines.

Procedure:

  • Anesthetize the rat with an appropriate anesthetic (e.g., pentobarbital sodium, 80 mg/kg, intraperitoneal injection).[10]

  • Administer heparin (1000 IU/kg) via the femoral vein to prevent blood coagulation.[11]

  • Perform a thoracotomy to expose the heart.

  • Carefully excise the heart and immediately place it in ice-cold KHB to induce cardioplegia.

  • Identify the aorta and carefully trim away excess tissue.

  • Mount the aorta onto the aortic cannula of the Langendorff apparatus and secure it with a surgical suture.[10][11]

  • Immediately initiate retrograde perfusion with warm, oxygenated KHB at a constant pressure (e.g., 60-80 mmHg) or constant flow (e.g., 10-15 mL/min).[7][8]

Data Acquisition and Stabilization

Procedure:

  • Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle through the left atrium to measure isovolumetric ventricular pressure.[12]

  • Inflate the balloon to achieve a left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.

  • Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor heart rate (HR), left ventricular systolic pressure (LVSP), LVEDP, and coronary flow (CF). The preparation is considered stable when these parameters remain constant.

  • Record baseline data for at least 10 minutes before the administration of this compound.

Administration of this compound

Procedure:

  • Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).

  • Dilute the stock solution in KHB to achieve the desired final concentrations.

  • Introduce this compound into the perfusion line via a syringe pump or by direct addition to the KHB reservoir.

  • Administer the compound for a defined period (e.g., 15-20 minutes) to allow for a steady-state effect.

  • For dose-response studies, introduce increasing concentrations of this compound in a stepwise manner, allowing for a stabilization period at each concentration.

  • Following the drug administration period, switch the perfusion back to the control KHB for a washout period (e.g., 20-30 minutes) to assess the reversibility of the effects.

Data Analysis

The following parameters should be calculated from the continuous pressure recordings:

  • Left Ventricular Developed Pressure (LVDP): LVSP - LVEDP

  • Maximum rate of pressure development (+dP/dt_max): An index of myocardial contractility.

  • Minimum rate of pressure development (-dP/dt_min): An index of myocardial relaxation.

  • Heart Rate (HR): Calculated from the pressure tracings.

  • Coronary Flow (CF): Measured from the coronary effluent.

Visualizations

Signaling Pathway of Myosin Modulation

The following diagram illustrates the cardiac myosin ATPase cycle and the general points of intervention for myosin modulators.

Myosin_ATPase_Cycle cluster_cycle Cardiac Myosin ATPase Cycle cluster_modulators This compound Intervention Myosin_ATP Myosin-ATP (Detached) Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis ActoMyosin_ADP_Pi Acto-Myosin-ADP-Pi (Strongly bound) Myosin_ADP_Pi->ActoMyosin_ADP_Pi Actin Binding ActoMyosin_ADP Acto-Myosin-ADP (Post-power stroke) ActoMyosin_ADP_Pi->ActoMyosin_ADP Pi Release (Power Stroke) ActoMyosin Acto-Myosin (Rigor state) ActoMyosin_ADP->ActoMyosin ADP Release ActoMyosin->Myosin_ATP ATP Binding Activator Activator Activator->ActoMyosin_ADP_Pi Increases rate of Pi release Inhibitor Inhibitor Inhibitor->Myosin_ADP_Pi Stabilizes pre-power stroke state

Caption: Cardiac Myosin ATPase Cycle and Points of Modulator Intervention.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for applying this compound to a Langendorff-perfused heart.

Langendorff_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Langendorff System & KHB B Isolate & Cannulate Rat Heart A->B C Stabilization (20-30 min) B->C D Record Baseline Data (10 min) C->D G Data Acquisition (LVDP, dP/dt, HR, CF) C->G E Administer This compound D->E D->G F Washout (20-30 min) E->F E->G F->G H Analyze & Compare Data F->H G->H

Caption: Experimental Workflow for this compound in Langendorff Hearts.

References

Application Notes and Protocols for In Vitro Motility Assay Setup with Myosin Modulator 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in vitro motility assay is a powerful technique used to study the fundamental contractile properties of the actin-myosin motor system at the molecular level. This assay allows for the direct observation and quantification of the sliding movement of fluorescently labeled actin filaments propelled by myosin motors adhered to a surface. The inclusion of small molecule modulators, such as Myosin modulator 1, in this assay provides a robust platform for characterizing their effects on myosin function. These modulators can either inhibit or activate the motor protein, offering valuable insights for basic research and the development of novel therapeutics for a range of disorders, including cardiomyopathies and cytoskeletal-related diseases.[1][2][3]

This compound (also known as Compound B141) has been identified as an inhibitor of myosin ATPase activity across different muscle types, suggesting its potential to directly influence the mechanochemical cycle of myosin.[4] This document provides a detailed protocol for setting up and performing an in vitro motility assay to quantitatively assess the impact of this compound on myosin-driven actin filament velocity.

Principle of the Assay

The in vitro motility assay is based on the principles of fluorescence microscopy to visualize the movement of actin filaments.[5] In the "sliding filament" configuration, myosin molecules are immobilized on a nitrocellulose-coated coverslip within a flow cell. The addition of fluorescently labeled actin filaments in the presence of ATP initiates movement. The myosin heads cyclically bind to actin, perform a power stroke, and detach, resulting in the translocation of the actin filament. A high-sensitivity camera captures this movement, and subsequent image analysis quantifies the velocity of the filaments.

By introducing a myosin modulator, researchers can measure changes in actin gliding speed, the fraction of motile filaments, and other kinetic parameters. This provides a direct measure of the modulator's effect on the ensemble function of myosin motors. For instance, inhibitors like this compound are expected to decrease the actin gliding velocity in a concentration-dependent manner.

Quantitative Data Presentation

The following tables summarize representative quantitative data obtained from in vitro motility assays with myosin inhibitors. While specific data for this compound is emerging, the effects of well-characterized inhibitors like mavacamten and blebbistatin are presented here to illustrate the expected outcomes.

Table 1: Effect of this compound on Myosin ATPase Activity

Myosin SourceIC25 (µM)
Rabbit Psoas0.42
Porcine Atria0.13
Porcine Ventricle3.09
Data sourced from MedChemExpress for this compound (Compound B141).[4]

Table 2: Representative Data on the Effect of Myosin Inhibitors on Actin Gliding Velocity

InhibitorConcentration (µM)Mean Actin Gliding Velocity (µm/s)Standard Deviation (µm/s)Percent Inhibition (%)
Control (DMSO)01.20.20
Mavacamten0.10.90.1525
Mavacamten0.50.50.158
Mavacamten1.00.20.0583
Blebbistatin1.00.80.1833
Blebbistatin5.00.30.0875
Blebbistatin10.00.10.0492
This table presents illustrative data based on published findings for mavacamten and blebbistatin to demonstrate typical results.[6][7][8][9]

Experimental Protocols

Preparation of Reagents and Proteins

4.1.1. Buffers and Solutions

  • Myosin Buffer: 25 mM Imidazole (pH 7.5), 0.5 M KCl, 4 mM MgCl₂, 1 mM EGTA, 10 mM DTT.

  • Actin Buffer: 25 mM Imidazole (pH 7.5), 25 mM KCl, 4 mM MgCl₂, 1 mM EGTA, 10 mM DTT.

  • Blocking Solution: 1 mg/mL Bovine Serum Albumin (BSA) in Actin Buffer.

  • Motility Buffer: Actin Buffer containing 2 mM ATP, an oxygen scavenging system (e.g., 0.4% glucose, 0.22 mg/mL glucose oxidase, and 0.036 mg/mL catalase), and varying concentrations of this compound or vehicle control (e.g., DMSO).

  • Phalloidin-Rhodamine Stock: Dissolve fluorescently labeled phalloidin in methanol according to the manufacturer's instructions.

4.1.2. Protein Preparation

  • Myosin: Purify myosin from a suitable source (e.g., rabbit skeletal muscle, bovine cardiac muscle) using established protocols. Store in 50% glycerol at -20°C. Before use, dialyze against Myosin Buffer to remove glycerol.

  • Actin: Prepare G-actin from rabbit skeletal muscle acetone powder. Polymerize to F-actin by adding KCl to a final concentration of 50 mM and MgCl₂ to 2 mM and incubating at 4°C for at least 1 hour.

  • Fluorescently Labeled Actin: Stabilize F-actin by incubating with a 1:1 molar ratio of phalloidin-rhodamine for 15-30 minutes at room temperature.

In Vitro Motility Assay Protocol
  • Flow Cell Assembly:

    • Clean a microscope slide and a coverslip thoroughly.

    • Apply two strips of double-sided tape to the microscope slide, creating a channel approximately 5 mm wide.

    • Coat the coverslip with a thin layer of nitrocellulose by dipping it in a solution of 0.1% nitrocellulose in amyl acetate and allowing it to air dry.

    • Place the nitrocellulose-coated coverslip onto the double-sided tape to form a flow cell.

  • Surface Preparation and Myosin Binding:

    • Introduce ~20 µL of Myosin Buffer containing 100-200 µg/mL myosin into the flow cell.

    • Incubate for 2-5 minutes to allow the myosin to adsorb to the nitrocellulose surface.

    • Wash the chamber with 40 µL of Actin Buffer to remove unbound myosin.

  • Blocking:

    • Introduce 20 µL of Blocking Solution (1 mg/mL BSA) into the flow cell.

    • Incubate for 1 minute to block non-specific binding sites on the surface.

    • Wash with 40 µL of Actin Buffer.

  • Actin Filament Binding:

    • Introduce 20 µL of fluorescently labeled F-actin (5-10 nM) in Actin Buffer into the flow cell.

    • Incubate for 1 minute to allow the actin filaments to bind to the myosin heads.

    • Wash with 40 µL of Actin Buffer to remove unbound filaments.

  • Initiation of Motility with this compound:

    • Prepare serial dilutions of this compound in Motility Buffer. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions, including the control.

    • Introduce 20 µL of the Motility Buffer containing the desired concentration of this compound (or vehicle control) into the flow cell.

  • Data Acquisition:

    • Immediately place the slide on the stage of a fluorescence microscope equipped with a high-sensitivity camera (e.g., EMCCD or sCMOS).

    • Locate a field of view with a suitable density of actin filaments.

    • Record time-lapse image sequences (e.g., 1 frame per second for 30-60 seconds).

Data Analysis
  • Filament Tracking:

    • Use image analysis software (e.g., ImageJ with the MTrackJ plugin, or commercial software) to track the movement of individual actin filaments over time.

    • The software will generate trajectories and calculate the instantaneous and average velocities of each filament.

  • Quantification:

    • Calculate the mean velocity and standard deviation for a population of filaments (typically >50) for each experimental condition.

    • Determine the fraction of motile filaments (the percentage of filaments that are actively moving).

    • Plot the mean actin gliding velocity as a function of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of the maximal velocity is inhibited).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Acquisition & Analysis Protein_Prep Protein Purification (Myosin & Actin) Myosin_Adsorption Myosin Adsorption to Surface Protein_Prep->Myosin_Adsorption Buffer_Prep Buffer & Reagent Preparation Buffer_Prep->Myosin_Adsorption Flow_Cell Flow Cell Assembly Flow_Cell->Myosin_Adsorption Blocking Blocking with BSA Myosin_Adsorption->Blocking Actin_Binding Fluorescent Actin Binding Blocking->Actin_Binding Motility_Initiation Initiate with ATP & This compound Actin_Binding->Motility_Initiation Image_Acquisition Time-Lapse Fluorescence Microscopy Motility_Initiation->Image_Acquisition Filament_Tracking Actin Filament Tracking Image_Acquisition->Filament_Tracking Data_Quantification Velocity & Motility Quantification Filament_Tracking->Data_Quantification

Caption: Workflow for the in vitro motility assay with a myosin modulator.

Myosin Mechanochemical Cycle and Inhibition

G cluster_inhibition Inhibition by this compound M_ATP M.ATP M_ADP_Pi M.ADP.Pi M_ATP->M_ADP_Pi ATP Hydrolysis AM_ADP_Pi A.M.ADP.Pi M_ADP_Pi->AM_ADP_Pi Actin Binding AM_ADP A.M.ADP AM_ADP_Pi->AM_ADP Pi Release (Power Stroke) AM A.M (Rigor) AM_ADP->AM ADP Release AM->M_ATP + ATP Inhibitor This compound Inhibitor->M_ADP_Pi Inhibitor->AM_ADP_Pi

Caption: The myosin ATPase cycle and points of inhibition by a modulator.

References

Unveiling the Mechanism of Myosin Modulator 1: Application of Transient Kinetics in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin, a molecular motor protein, is fundamental to muscle contraction and a key therapeutic target for cardiovascular diseases such as hypertrophic cardiomyopathy (HCM) and heart failure.[1][2][3] Myosin modulators are a class of small molecules that directly target cardiac myosin to either inhibit or activate its function, thereby correcting the underlying pathology of these conditions.[1][2][3] This document provides a detailed guide on the application of transient kinetics to elucidate the mechanism of action of a novel investigational compound, Myosin Modulator 1 (MM1).

Transient kinetic techniques, such as stopped-flow and quenched-flow, are powerful methods for studying the rapid, pre-steady-state steps of an enzymatic reaction.[4][5] By analyzing the individual steps of the myosin ATPase cycle, researchers can pinpoint the specific kinetic transitions affected by MM1, providing crucial insights into its modulatory effects. These notes are intended for researchers, scientists, and drug development professionals seeking to characterize the biochemical and biophysical properties of novel myosin modulators.

Myosin ATPase Cycle and Potential Points of Modulation

The interaction of myosin with actin and ATP is a cyclical process that can be broken down into several key steps, each with a characteristic rate constant. Myosin modulators can alter one or more of these rates, thereby affecting the overall contractility of the muscle.

The fundamental steps of the actomyosin ATPase cycle include:

  • ATP Binding: ATP binds to the myosin head, causing its rapid dissociation from actin.[1]

  • ATP Hydrolysis: The bound ATP is hydrolyzed to ADP and inorganic phosphate (Pi), which remain in the active site. This step is associated with the "recovery stroke," where the myosin head is reprimed.[1]

  • Actin Rebinding: Myosin-ADP-Pi weakly rebinds to actin.

  • Phosphate Release: The release of Pi is a critical, force-generating step, leading to a strong actin-myosin binding state.[1][6]

  • ADP Release: The release of ADP is the final step, after which the myosin head remains tightly bound to actin in a rigor state until a new ATP molecule binds.[1][7]

Myosin modulators can act as either inhibitors or activators by targeting these steps. For instance, an inhibitor might slow down the rate of phosphate release, reducing the number of force-producing myosin heads, while an activator might accelerate this step.[1][6]

Myosin_ATPase_Cycle cluster_0 Actomyosin States cluster_1 Myosin States AM Acto-Myosin (Rigor) M_ATP Myosin-ATP AM->M_ATP  + ATP (Dissociation) AM_ADP Acto-Myosin-ADP AM_ADP->AM  - ADP M_ADP_Pi Myosin-ADP-Pi M_ATP->M_ADP_Pi ATP Hydrolysis (Recovery Stroke) M_ADP_Pi->AM_ADP  + Actin (Pi Release, Power Stroke) Pi_Release_Modulation MM1 Inhibition? Pi_Release_Modulation->M_ADP_Pi ADP_Release_Modulation MM1 Activation? ADP_Release_Modulation->AM_ADP

Caption: The Actomyosin ATPase Cycle, highlighting potential points of intervention for this compound (MM1).

Experimental Protocols

Detailed methodologies for key transient kinetic experiments are provided below. These protocols are adapted from established methods for studying known myosin modulators.[4][6]

Protein Preparation

Purification of cardiac myosin and actin is a prerequisite for these assays. Myosin can be expressed recombinantly or purified from tissue sources.[8] Actin is typically purified from acetone powder of skeletal muscle.[8] The concentration and purity of the proteins should be rigorously determined.

Stopped-Flow Fluorescence Spectroscopy

Stopped-flow instruments rapidly mix small volumes of reactants and monitor the reaction progress in real-time, typically through changes in fluorescence.[4][9] This technique is ideal for measuring the rates of ATP binding, ATP hydrolysis, and ADP release.

Protocol 1: ATP Binding and Actomyosin Dissociation

This experiment measures the rate of ATP binding to myosin and the subsequent dissociation of the actomyosin complex.

  • Reagents:

    • Myosin (e.g., 1 µM final concentration)

    • Actin (e.g., 2 µM final concentration)

    • Varying concentrations of ATP (e.g., 10 µM to 200 µM final concentration)

    • MM1 or vehicle (e.g., DMSO)

    • Assay Buffer: 25 mM KCl, 5 mM MOPS (pH 7.2), 2 mM MgCl₂, 0.25% DMSO.

  • Procedure:

    • Pre-incubate myosin and actin to form the actomyosin complex.

    • Load one syringe of the stopped-flow instrument with the actomyosin complex and MM1/vehicle.

    • Load the second syringe with ATP solution.

    • Rapidly mix the contents and monitor the decrease in light scattering or the change in intrinsic tryptophan fluorescence upon ATP binding and actomyosin dissociation.[10]

    • Fit the resulting kinetic traces to a single or double exponential function to obtain the observed rate constant (k_obs).

    • Plot k_obs versus ATP concentration. The slope of this plot gives the second-order rate constant for ATP binding.

Stopped_Flow_Workflow cluster_0 Preparation cluster_1 Stopped-Flow Instrument cluster_2 Data Analysis P1 Prepare Actomyosin + MM1/Vehicle S1 Syringe 1: Actomyosin + MM1 P1->S1 P2 Prepare ATP Solution S2 Syringe 2: ATP P2->S2 Mixer Rapid Mixing S1->Mixer S2->Mixer Detector Fluorescence/Light Scattering Detector Mixer->Detector D1 Acquire Kinetic Trace Detector->D1 D2 Fit to Exponential Function (k_obs) D1->D2 D3 Plot k_obs vs [ATP] D2->D3 D4 Determine Rate Constant D3->D4

Caption: General workflow for a stopped-flow kinetic experiment.

Protocol 2: Phosphate Release

The release of inorganic phosphate (Pi) is often the rate-limiting step in the myosin ATPase cycle and a key target for modulators.[6] This can be measured using a phosphate-binding protein (PBP) labeled with a fluorescent probe (MDCC-PBP).[11]

  • Reagents:

    • Myosin (e.g., 1 µM final concentration)

    • ATP (e.g., 2 µM final concentration)

    • Actin (e.g., 20 µM final concentration)

    • MDCC-PBP (e.g., 10 µM final concentration)

    • MM1 or vehicle

    • Assay Buffer

  • Procedure:

    • In a sequential-mixing stopped-flow instrument, first mix myosin with ATP and MM1/vehicle and allow the hydrolysis to reach completion (aging).

    • In the second mix, combine the myosin-ADP-Pi complex with actin and MDCC-PBP.

    • Monitor the increase in MDCC-PBP fluorescence as it binds to the released Pi.

    • Fit the fluorescence transient to determine the rate of phosphate release.

Protocol 3: ADP Release

The rate of ADP release can be measured by monitoring the displacement of a fluorescent ADP analog (mant-ADP) by an excess of non-fluorescent ATP.

  • Reagents:

    • Myosin (e.g., 1 µM final concentration)

    • Actin (e.g., 20 µM final concentration)

    • mant-ADP (e.g., 2 µM final concentration)

    • ATP (e.g., 1 mM final concentration)

    • MM1 or vehicle

    • Assay Buffer

  • Procedure:

    • Pre-form the actomyosin-mant-ADP complex.

    • Rapidly mix this complex with a high concentration of ATP.

    • Monitor the decrease in mant-fluorescence as mant-ADP is displaced from the active site.

    • The rate of fluorescence decay corresponds to the rate of ADP release.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison of the effects of MM1.

Table 1: Effect of this compound on Myosin Kinetic Parameters

Kinetic ParameterConditionRate Constant (s⁻¹)Fold Change
ATP Binding (k_on) Vehicle (DMSO)Value-
+ MM1 (10 µM)ValueValue
ATP Hydrolysis (k_hyd) Vehicle (DMSO)Value-
+ MM1 (10 µM)ValueValue
Phosphate Release (k_Pi) Vehicle (DMSO)Value-
+ MM1 (10 µM)ValueValue
ADP Release (k_ADP) Vehicle (DMSO)Value-
+ MM1 (10 µM)ValueValue

Note: Values in the table are placeholders and should be replaced with experimental data.

Conclusion

The application of transient kinetics provides a robust framework for characterizing the mechanism of action of novel myosin modulators like MM1. By dissecting the myosin ATPase cycle and quantifying the effect of the modulator on each step, researchers can gain a detailed understanding of how the compound alters myosin function. This information is invaluable for lead optimization, establishing structure-activity relationships, and ultimately, for the development of new therapeutics for cardiac diseases. The protocols and guidelines presented here offer a comprehensive starting point for these critical investigations.

References

Application Notes and Protocols for Myosin Modulator 1 (Mavacamten) in Murine Models of Cardiomyopathy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myosin Modulator 1, exemplified by the well-characterized compound mavacamten (formerly MYK-461), represents a novel class of therapeutic agents that directly target the cardiac sarcomere. These allosteric modulators of β-cardiac myosin ATPase have shown significant promise in preclinical murine models of cardiomyopathy, particularly hypertrophic cardiomyopathy (HCM). Mavacamten reduces the number of myosin heads available for actin binding, thereby decreasing hypercontractility, which is a key pathophysiological feature of HCM.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in murine models of cardiomyopathy, summarizing key quantitative data and experimental methodologies.

Data Presentation

The following tables summarize the quantitative effects of mavacamten in various murine models of cardiomyopathy.

Table 1: In Vitro and Ex Vivo Effects of Mavacamten on Myosin Function

ParameterSpecies/SystemModelMavacamten ConcentrationEffectReference
Myosin ATPase Activity (IC50)Bovine MyofibrilsWild-Type~0.3 µMInhibition[4]
Skeletal Myosin ATPase Activity (IC50)Rabbit Skeletal MyosinWild-Type4.7 µMInhibition[4]
Fractional Shortening (IC50)Rat Ventricular CardiomyocytesWild-Type0.18 µMReduction[4]
Maximal TensionMouse Papillary Muscle StripsN47K-RLC HCM0.3 µM~25% decrease[5]
Ca2+ Sensitivity (pCa50)Mouse Papillary Muscle StripsN47K-RLC HCM0.3 µMReduction[5]
Myofibril Ca2+ SensitivityMouse MyofibrilsHFpEF ModelNot specifiedNormalization[6]

Table 2: In Vivo Effects of Mavacamten on Cardiac Function in Murine HCM Models

ParameterMouse ModelMavacamten DoseDurationEffectReference
Fractional ShorteningR403Q, R719W, R453C HCM2.5 mg/kg/day (in drinking water)ChronicDose-dependent reduction[4]
Left Ventricular Wall ThicknessR403Q HCMNot specifiedChronicRegression[7]
Myocardial FibrosisR403Q HCMNot specifiedChronicPrevention and reduction[1][7]
Cardiomyocyte DisarrayR403Q HCMNot specifiedChronicPrevention[1]
Profibrotic and Pro-hypertrophic Gene ExpressionHCM modelsNot specifiedChronicAttenuation[1]

Table 3: Effects of Novel Myosin Modulators in Murine Models

CompoundMouse ModelDoseEffect on Fractional ShorteningReference
CK-3773274R403Q HCM0.25 mg/kg (oral)55.5% to 43.9%[8]
CK-3773274R403Q HCM1.0 mg/kg (oral)55.5% to 27.3%[8]
CK-3773274R403Q HCM1.5 mg/kg (oral)55.5% to 13.7%[8]

Signaling Pathways and Mechanisms of Action

Mavacamten directly binds to the cardiac myosin heavy chain, stabilizing an auto-inhibited, energy-sparing state where the myosin heads are less available to interact with actin.[9] This leads to a reduction in the number of actin-myosin cross-bridges formed during the cardiac cycle, thereby decreasing contractility. The primary mechanism involves the inhibition of myosin ATPase activity.[2] This reduction in sarcomere hypercontractility is thought to alleviate the downstream pathological remodeling associated with HCM, including hypertrophy and fibrosis.[1]

Myosin_Modulator_Mechanism cluster_Sarcomere Sarcomere cluster_Cellular_Effects Cellular Effects Myosin β-Cardiac Myosin CrossBridge Actin-Myosin Cross-Bridge Myosin->CrossBridge Binds Actin Actin Actin->CrossBridge Force Force Generation (Hypercontractility) CrossBridge->Force Hypertrophy Cardiomyocyte Hypertrophy Force->Hypertrophy Leads to Fibrosis Myocardial Fibrosis Force->Fibrosis Leads to Disarray Cardiomyocyte Disarray Force->Disarray Leads to Mavacamten Mavacamten Mavacamten->Myosin Echocardiography_Workflow Start Start AnimalPrep Animal Preparation (Anesthesia, Shaving, Monitoring) Start->AnimalPrep PLAX Acquire PLAX View (M-Mode Measurements) AnimalPrep->PLAX PSAX Acquire PSAX View (FS, EF Calculation) PLAX->PSAX Apical4C Acquire Apical 4-Chamber View (Doppler for Diastolic Function) PSAX->Apical4C Analysis Image and Data Analysis Apical4C->Analysis End End Analysis->End

References

Application Notes and Protocols for Measuring Myosin Modulator 1 Effects on Ca2+ Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myosin modulators are a class of small molecules that directly target the cardiac myosin motor protein to alter its function. These modulators can either enhance or inhibit the contractile force of the heart muscle, making them promising therapeutic agents for cardiovascular diseases such as heart failure and hypertrophic cardiomyopathy.[1][2] A key aspect of their mechanism of action is their ability to influence the calcium (Ca2+) sensitivity of the myofilaments.[3][4] Understanding how a novel Myosin modulator 1 affects Ca2+ sensitivity is crucial for its preclinical development.

This document provides detailed protocols for assessing the effects of this compound on the Ca2+ sensitivity of cardiac muscle preparations. The primary methods described are the skinned fiber assay for direct measurement of force-pCa relationships and the myosin ATPase activity assay.

Signaling Pathway of Myosin Modulation and Ca2+ Sensitivity

Myosin modulators typically bind to the myosin heavy chain, influencing the kinetics of the cross-bridge cycle.[1][5] This cycle, which describes the interaction between actin and myosin filaments, is fundamentally regulated by the intracellular Ca2+ concentration. In striated muscle, Ca2+ binding to the troponin complex on the thin filament initiates a conformational change that allows myosin heads to bind to actin, leading to force production.[6] Myosin modulators can alter the rate-limiting steps of the ATPase cycle, such as phosphate release or ADP release, which in turn affects the number of strongly bound cross-bridges at a given Ca2+ concentration, thereby modulating Ca2+ sensitivity.[1][5] An increase in Ca2+ sensitivity means that less Ca2+ is required to achieve a given level of muscle activation.

Myosin_Modulation_Pathway cluster_calcium Calcium Regulation cluster_myosin Myosin Cross-Bridge Cycle Ca2_ion Ca2+ Troponin Troponin Complex Ca2_ion->Troponin binds Tropomyosin Tropomyosin Troponin->Tropomyosin conformational change Actin Actin Filament Tropomyosin->Actin exposes myosin binding sites Myosin_Head Myosin Head (ATPase) Actin->Myosin_Head interacts with Myosin_Modulator_1 This compound Myosin_Modulator_1->Myosin_Head binds to Force_Production Force Production Myosin_Modulator_1->Force_Production Modulates Ca2+ sensitivity of ATP_hydrolysis ATP -> ADP + Pi Myosin_Head->ATP_hydrolysis Power_Stroke Power Stroke Myosin_Head->Power_Stroke initiates Power_Stroke->Force_Production leads to Force_pCa_Workflow A Mount Skinned Fiber B Set Sarcomere Length (e.g., 2.2 µm) A->B C Equilibrate in Relaxing Solution (pCa 9.0) B->C D Measure Baseline Force C->D E Activate with Maximal Ca2+ (pCa 4.5) D->E F Measure Maximal Force (Fmax) E->F G Return to Relaxing Solution F->G H Sequentially Expose to Increasing [Ca2+] (pCa 6.8 to 5.0) G->H I Record Steady-State Force at each pCa H->I J Repeat Steps C-I with This compound I->J K Data Analysis: Force-pCa Curve Fitting J->K

References

Application Notes and Protocols for Cryo-EM Sample Preparation of Myosin Bound to Myosin Modulator 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin, a superfamily of motor proteins, is crucial for a myriad of cellular processes, including muscle contraction, cell motility, and cargo transport. The modulation of myosin activity is a promising therapeutic strategy for various diseases, including cardiomyopathies and certain types of cancer. Myosin modulator 1 (also known as Compound B141) has been identified as an inhibitor of myosin ATPase activity, presenting a valuable tool for research and a potential lead for drug development. Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique to visualize the three-dimensional structure of protein-ligand complexes at near-atomic resolution, providing invaluable insights into the mechanism of action of small molecule modulators.[1][2][3][4] This document provides detailed application notes and protocols for the preparation of a this compound-bound myosin complex for cryo-EM analysis.

Data Presentation

Table 1: Biochemical Activity of this compound

ParameterRabbit Psoas MyosinPorcine Atria MyosinPorcine Ventricle Myosin
IC25 (µM) 0.420.133.09

IC25 represents the concentration of this compound required to inhibit 25% of the myosin ATPase activity.

Signaling Pathways and Experimental Workflows

Myosin Mechanochemical Cycle and Inhibition

Myosin converts the chemical energy from ATP hydrolysis into mechanical work through a cyclical interaction with actin.[5][6] Myosin modulators can either inhibit or activate this cycle at different stages. This compound acts as an inhibitor of the ATPase activity. The following diagram illustrates the general myosin ATPase cycle and the proposed point of inhibition by a modulator like this compound.

Myosin_ATPase_Cycle cluster_inhibition Inhibition Point Myosin_ATP Myosin-ATP Myosin_ADP_Pi Myosin-ADP-Pi Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Inhibitor This compound Myosin_ATP->Inhibitor Acto_Myosin_ADP_Pi Acto-Myosin-ADP-Pi Myosin_ADP_Pi->Acto_Myosin_ADP_Pi + Actin Acto_Myosin_ADP Acto-Myosin-ADP Acto_Myosin_ADP_Pi->Acto_Myosin_ADP Pi Release (Powerstroke) Acto_Myosin Acto-Myosin (Rigor) Acto_Myosin_ADP->Acto_Myosin ADP Release Acto_Myosin->Myosin_ATP + ATP (Detachment) Inhibitor->Myosin_ADP_Pi

Caption: Myosin ATPase cycle and proposed inhibition.

Experimental Workflow for Cryo-EM Sample Preparation

The overall workflow for preparing the this compound-bound myosin complex for cryo-EM involves protein purification, complex formation, grid preparation, and vitrification.

CryoEM_Workflow start Start purify_myosin Myosin Purification start->purify_myosin form_complex Complex Formation (Myosin + Modulator 1) purify_myosin->form_complex grid_prep Cryo-EM Grid Preparation form_complex->grid_prep vitrification Vitrification (Plunge Freezing) grid_prep->vitrification screening Grid Screening (Cryo-EM) vitrification->screening data_collection High-Resolution Data Collection screening->data_collection end End data_collection->end

Caption: Cryo-EM sample preparation workflow.

Experimental Protocols

Protocol 1: Purification of Myosin

This protocol is a general guideline for purifying myosin, which may need to be adapted based on the specific myosin isoform and source.[7][8][9][10]

Materials:

  • Myosin source tissue (e.g., rabbit psoas muscle, porcine ventricle)

  • Extraction Buffer: 50 mM HEPES pH 7.5, 200 mM NaCl, 5 mM DTT, 4 mM MgCl₂, 4 mM ATP, 1 mM EGTA, protease inhibitor cocktail

  • Lysis Buffer: Extraction buffer with 0.5% Triton X-100

  • Wash Buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 2 mM MgCl₂

  • Elution Buffer: 50 mM HEPES pH 7.5, 500 mM NaCl, 1 mM DTT, 2 mM MgCl₂, 10 mM ATP

  • Affinity chromatography resin (e.g., FLAG-tag or other affinity systems)

  • Size-exclusion chromatography column

Procedure:

  • Tissue Extraction: Homogenize the source tissue in ice-cold Extraction Buffer.

  • Clarification: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cellular debris.

  • Affinity Chromatography:

    • Incubate the supernatant with the affinity resin for 2-4 hours at 4°C with gentle rotation.

    • Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.

    • Elute the myosin with Elution Buffer.

  • Size-Exclusion Chromatography:

    • Concentrate the eluted myosin and apply it to a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., 20 mM MOPS pH 7.0, 200 mM NaCl, 1 mM DTT, 2 mM MgCl₂).

    • Collect fractions containing pure myosin.

  • Quality Control: Assess the purity and concentration of the myosin using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA). The sample should be >95% pure.

Protocol 2: Formation of the Myosin-Myosin Modulator 1 Complex

Materials:

  • Purified myosin

  • This compound (Compound B141) stock solution (in a suitable solvent like DMSO)

  • Incubation Buffer: 20 mM MOPS pH 7.0, 50 mM KCl, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT

Procedure:

  • Dilute the purified myosin to a final concentration of 1-5 mg/mL in Incubation Buffer.

  • Add this compound to the myosin solution at a molar excess (e.g., 10-fold) to ensure saturation of the binding sites. The final concentration of the organic solvent (e.g., DMSO) should be kept below 1% to avoid protein denaturation.

  • Incubate the mixture on ice for at least 1 hour to allow for complex formation.

Protocol 3: Cryo-EM Grid Preparation and Vitrification

Materials:

  • Myosin-Myosin Modulator 1 complex solution

  • Cryo-EM grids (e.g., Quantifoil R1.2/1.3, C-flat)

  • Glow discharger

  • Vitrification device (e.g., Vitrobot, Leica EM GP)

  • Liquid ethane

  • Liquid nitrogen

Procedure:

  • Glow Discharge: Glow discharge the cryo-EM grids to make the carbon surface hydrophilic.

  • Sample Application: In a controlled environment chamber of a vitrification device (e.g., 4°C and 100% humidity), apply 3-4 µL of the Myosin-Myosin Modulator 1 complex solution to the glow-discharged grid.

  • Blotting: Blot the grid with filter paper to remove excess liquid, leaving a thin film of the sample. The blotting time and force will need to be optimized for the specific sample and grid type.

  • Plunge Freezing: Immediately plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.

  • Storage: Transfer the vitrified grid to a grid box under liquid nitrogen for storage until imaging.

Protocol 4: ATPase Activity Assay

This assay can be used to confirm the inhibitory effect of this compound on the specific myosin being used.[11][12]

Materials:

  • Purified myosin

  • Actin (purified separately)

  • This compound

  • Assay Buffer: 20 mM MOPS pH 7.0, 50 mM KCl, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT

  • ATP solution

  • Phosphate detection reagent (e.g., malachite green-based reagent)

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a microplate, mix myosin, actin, and the different concentrations of this compound in the Assay Buffer. Include a control with no modulator.

  • Initiate the reaction by adding ATP.

  • Incubate at a constant temperature (e.g., 25°C) for a set period.

  • Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.

  • Calculate the ATPase activity at each modulator concentration and determine the IC25 or IC50 value.

Concluding Remarks

The protocols outlined above provide a comprehensive framework for the preparation of this compound-bound myosin for cryo-EM studies. Optimization of each step, particularly protein concentration, grid preparation, and vitrification conditions, is critical for obtaining high-quality cryo-EM data.[13][14][15] The resulting high-resolution structures will be instrumental in elucidating the precise binding mode and mechanism of action of this compound, thereby guiding future drug design and development efforts.

References

Application Notes and Protocols for Assessing Target Engagement of Myosin Modulators in Cardiac Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin modulators are a class of therapeutic agents designed to directly target and modulate the function of cardiac myosin, the motor protein responsible for heart muscle contraction. These modulators can either inhibit or activate myosin's enzymatic and mechanical activity, offering potential treatments for conditions like hypertrophic cardiomyopathy (HCM) and heart failure. Verifying that these molecules reach and interact with their intended target, β-cardiac myosin (MYH7), within the complex environment of heart tissue is a critical step in drug development. This document provides detailed application notes and protocols for key techniques used to assess the target engagement of myosin modulators in cardiac tissue.

It is important to clarify that while the user requested information on "Myosin modulator 1," this term is ambiguous. "Myosin modulators" as a drug class target cardiac myosin, not Myomesin 1 (MYOM1). MYOM1 is a structural protein of the sarcomere's M-band.[1] This document will focus on the techniques for assessing the target engagement of myosin modulators with their primary target, cardiac myosin. A brief section on assessing protein interactions with MYOM1 is also included for completeness.

Section 1: Cellular Thermal Shift Assay (CETSA®) for Cardiac Tissue

The Cellular Thermal Shift Assay (CETSA) is a powerful method to assess drug-target engagement in a physiological context.[2] It relies on the principle that a protein's thermal stability changes upon ligand binding.[1] This change in the melting temperature (Tm) can be detected by heating tissue lysates treated with a compound and quantifying the amount of soluble protein remaining at different temperatures.[2][3]

Application Note

CETSA is particularly useful for confirming target engagement in preclinical studies using animal models or human tissue biopsies. It provides direct evidence of the physical interaction between the modulator and cardiac myosin in a complex biological sample.[4] The assay can be performed in two primary formats: a melt curve to determine the change in Tm, and an isothermal dose-response (ITDR) format to determine the potency of the compound in stabilizing the target at a fixed temperature.[5]

Experimental Protocol: CETSA for Cardiac Myosin in Tissue Lysates

Materials:

  • Cardiac tissue (e.g., from treated and untreated animal models)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Myosin modulator compound and vehicle (e.g., DMSO)

  • BCA protein assay kit

  • SDS-PAGE and Western blot reagents

  • Primary antibody against β-cardiac myosin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Thermal cycler

  • Centrifuge

Procedure:

  • Tissue Homogenization:

    • Excise and wash fresh cardiac tissue with ice-cold PBS.

    • Mince the tissue into small pieces on ice.

    • Homogenize the tissue in lysis buffer using a mechanical homogenizer.

    • Incubate the homogenate on ice for 30 minutes with intermittent vortexing.

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (soluble protein fraction).

  • Compound Treatment (for in vitro assessment):

    • Determine the protein concentration of the lysate using a BCA assay.

    • Aliquot the lysate and treat with various concentrations of the myosin modulator or vehicle control.

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Heat Treatment:

    • Aliquot the treated lysates into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at room temperature.[6]

  • Separation of Soluble Fraction:

    • Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[6]

    • Carefully collect the supernatant.

  • Protein Analysis:

    • Normalize the protein concentration of all samples.

    • Analyze the samples by SDS-PAGE and Western blot using an antibody specific for β-cardiac myosin.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Data Analysis:

    • Quantify the band intensities for β-cardiac myosin at each temperature.

    • Normalize the intensity to the unheated control sample.

    • Plot the percentage of soluble protein against temperature to generate melt curves and determine the Tm shift.

Data Presentation

Table 1: Representative CETSA Data for a Myosin Inhibitor in Cardiac Tissue Lysate

Temperature (°C)% Soluble Myosin (Vehicle)% Soluble Myosin (10 µM Inhibitor)
40100100
459899
509598
558095
605085
652060
70530

This table illustrates the expected thermal stabilization of cardiac myosin upon binding of an inhibitor, resulting in a higher percentage of soluble protein at elevated temperatures.

Workflow Diagram

CETSA_Workflow cluster_prep Sample Preparation cluster_treatment Treatment & Heating cluster_analysis Analysis tissue Cardiac Tissue homogenize Homogenize in Lysis Buffer tissue->homogenize centrifuge1 Centrifuge to Clarify homogenize->centrifuge1 lysate Tissue Lysate centrifuge1->lysate treat Treat with Compound/Vehicle lysate->treat heat Heat at Temperature Gradient treat->heat centrifuge2 Centrifuge to Pellet Aggregates heat->centrifuge2 supernatant Collect Supernatant centrifuge2->supernatant wb Western Blot for Myosin supernatant->wb quantify Quantify Bands wb->quantify plot Plot Melt Curve quantify->plot Proteomics_Workflow cluster_prep Sample Preparation cluster_label Labeling & Combining cluster_analysis MS Analysis & Data Processing tissue Cardiac Tissue Samples extract Protein Extraction tissue->extract digest Tryptic Digestion extract->digest labeling TMT Labeling digest->labeling combine Combine Samples labeling->combine fractionate HPLC Fractionation combine->fractionate ms LC-MS/MS Analysis fractionate->ms identify Protein Identification & Quantification ms->identify stats Statistical Analysis identify->stats Myosin_Cycle A_M_ADP_Pi Actin-Myosin-ADP-Pi (Pre-power stroke) A_M_ADP Actin-Myosin-ADP (Post-power stroke) A_M_ADP_Pi->A_M_ADP Power Stroke (Pi release) A_M Actin-Myosin (Rigor) A_M_ADP->A_M ADP release M_ATP Myosin-ATP (Detached) A_M->M_ATP ATP binds M_ADP_Pi Myosin-ADP-Pi (Detached, cocked) M_ATP->M_ADP_Pi ATP hydrolysis M_ADP_Pi->A_M_ADP_Pi Actin binds Modulator_Action cluster_inhibitor Myosin Inhibitor (Mavacamten) cluster_activator Myosin Activator (Omecamtiv Mecarbil) SRX Super-Relaxed State (SRX) (Inactive Myosin) DRX Disordered Relaxed State (DRX) (Available Myosin) SRX->DRX Equilibrium Actin_Binding Actin Binding & Contraction DRX->Actin_Binding Mavacamten Mavacamten Mavacamten->SRX Stabilizes Myosin_Cycle Myosin-Actin Cycle Force_Production Force Production Myosin_Cycle->Force_Production Increased Duty Ratio Omecamtiv Omecamtiv Mecarbil Omecamtiv->Myosin_Cycle Accelerates entry to force-producing state

References

Application Notes and Protocols for Myosin Modulator 1 in Cardiac Trabeculae Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin Modulator 1 (MM1) is a novel, selective small-molecule activator of cardiac myosin. By directly targeting the cardiac myosin heavy chain, MM1 enhances the contractility of the heart muscle. This mechanism of action makes it a valuable tool for studying the fundamental properties of cardiac muscle contraction and a potential therapeutic agent for conditions characterized by reduced systolic function, such as heart failure. These application notes provide detailed protocols for utilizing MM1 to investigate the force-calcium relationship in cardiac trabeculae, a key methodology for assessing myocardial contractility at the tissue level.

Cardiac myosin modulators function by directly interacting with myosin heads within cardiac muscle fibers, thereby influencing the heart's contractile process.[1] Myosin is a critical protein in muscle contraction, responsible for converting the chemical energy from ATP into mechanical force.[1] This force generation is fundamental to the heart's pumping action. By modulating myosin's activity, these drugs can either enhance or inhibit the strength of contraction, directly impacting cardiac output.[1] There are two main categories of cardiac myosin modulators: activators and inhibitors.[1] Myosin activators, such as omecamtiv mecarbil, prolong and strengthen cardiac muscle contraction by improving the interaction between myosin and actin, another essential muscle fiber protein.[1] This leads to more efficient heartbeats and improved cardiac output, often without a significant rise in oxygen consumption.[1] Conversely, myosin inhibitors, like mavacamten, decrease contractile force by hindering the myosin-actin interaction.[2][3]

Principle of Action

This compound acts as a cardiac myosin activator. It selectively binds to the cardiac myosin isoform (β-myosin heavy chain) and allosterically modulates its function.[4] The primary mechanism involves accelerating the rate-limiting step of the cross-bridge cycle, which is the transition from a weakly-bound actin-myosin state to a strongly-bound, force-producing state.[4][5] This is achieved by increasing the rate of phosphate release from the myosin-ADP-Pi complex.[5] The result is an increased number of myosin heads engaged with the actin filament at any given time (increased duty ratio), leading to enhanced force production, particularly at submaximal calcium concentrations.[5] This translates to a leftward shift in the force-pCa relationship, indicating an increased sensitivity of the myofilaments to calcium.

Data Presentation: Effects of Myosin Modulators on Force-pCa Relationship

The following tables summarize the quantitative effects of representative cardiac myosin activators, Omecamtiv Mecarbil and Danicamtiv, on the key parameters of the force-pCa relationship in various cardiac preparations. This data provides a reference for the expected effects of a myosin activator like MM1.

Table 1: Effects of Omecamtiv Mecarbil (OM) on Force-pCa Relationship Parameters

PreparationSpeciesOM Concentration (µM)Change in pCa₅₀Change in Maximal Force (Fₘₐₓ)Change in Hill Coefficient (n_H)Reference
Skinned Myocardial PreparationsHuman (Heart Failure)1.0No significant changeNo significant changeNot reported[6]
Permeabilized CardiomyocytesRat0.1↑ 0.11No significant changeNot reported[7]
Permeabilized CardiomyocytesRat1.0↑ 0.34No significant changeNot reported[7]
Skinned Left Ventricular MusclePorcine0.5↑ ~0.16No significant changeNot reported[8]
Skinned Left Ventricular MusclePorcine1.0↑ ~0.33No significant changeNot reported[8]
Permeabilized MyocardiumHuman1.0No significant changeNot reported[9]
Permeabilized MyocardiumHuman10.0No significant changeNot reported[9]

Table 2: Effects of Danicamtiv on Force-pCa Relationship Parameters

PreparationSpeciesDanicamtiv Concentration (µM)Change in pCa₅₀Change in Maximal Force (Fₘₐₓ)Change in Hill Coefficient (n_H)Reference
Permeabilized Ventricular MusclePorcine1.0↑ (5.72 to 5.91)Slight ↑Not reported[10][11]
Permeabilized Ventricular MuscleMouse (Control)1.0↑ (5.58 to 5.72)No significant change[11]
Permeabilized Ventricular MuscleMouse (DCM Model)1.0↑ (5.35 to 5.47)No significant change[11]
Skinned Myocardial StripsRat (Male & Female)3.0No significant change[12]

Note: "↑" indicates an increase, "↓" indicates a decrease, and "↔" indicates no significant change.

Experimental Protocols

I. Preparation of Skinned Cardiac Trabeculae

This protocol describes the isolation and chemical skinning of cardiac trabeculae, rendering the myofilaments accessible to the experimental solutions.

Materials:

  • Freshly excised heart tissue

  • Krebs-Henseleit solution

  • Skinning solution (Relaxing solution with 1% Triton X-100)

  • Relaxing solution (pCa 9.0)

  • Activating solutions (pCa ranging from 6.5 to 4.5)

  • This compound (MM1) stock solution (dissolved in DMSO)

  • Force transducer and length controller apparatus

Procedure:

  • Dissect suitable, unbranched trabeculae from the ventricle of the heart in cold Krebs-Henseleit solution.

  • Mount the trabeculae between a force transducer and a length controller.

  • Transfer the mounted trabeculae to a bath containing skinning solution for 30-60 minutes at 4°C to permeabilize the cell membranes.

  • After skinning, transfer the preparation to a bath of relaxing solution.

  • Adjust the sarcomere length to a standard value (e.g., 2.2 µm) using laser diffraction.

II. Measurement of the Force-pCa Relationship

This protocol details the stepwise activation of the skinned trabeculae with solutions of increasing calcium concentrations to determine the force-pCa relationship.

Procedure:

  • Equilibrate the skinned trabecula in the relaxing solution (pCa 9.0).

  • Sequentially expose the trabecula to activating solutions with progressively increasing calcium concentrations (decreasing pCa values, e.g., from pCa 6.5 to 4.5).

  • Allow the force to reach a steady state at each pCa level before moving to the next solution.

  • Record the steady-state isometric force at each pCa.

  • After reaching maximal activation (pCa 4.5), return the trabecula to the relaxing solution to confirm relaxation.

  • To test the effect of MM1, repeat the force-pCa measurement protocol in the presence of the desired concentration of MM1 in all activating and relaxing solutions. Ensure an appropriate vehicle control (e.g., DMSO) is performed.

  • Normalize the force at each pCa to the maximal force obtained at pCa 4.5.

  • Plot the normalized force against the corresponding pCa values.

  • Fit the data to the Hill equation to determine the pCa₅₀ (the pCa at which 50% of maximal force is produced) and the Hill coefficient (n_H), which reflects the cooperativity of myofilament activation.[8]

Solution Compositions (Example):

ComponentRelaxing Solution (pCa 9.0)Activating Solution (pCa 4.5)
Imidazole20 mM20 mM
EGTA7 mM7 mM
MgCl₂5.42 mM5.27 mM
ATP4.76 mM4.81 mM
Creatine Phosphate14.5 mM14.5 mM
CaCl₂0 mM7 mM
Ionic Strength180 mM (adjusted with KCl)180 mM (adjusted with KCl)
pH7.07.0

Note: The precise amount of CaCl₂ needed for intermediate pCa values should be calculated using a suitable computer program.

Mandatory Visualizations

Signaling Pathway of Myosin Activation

Myosin_Activation_Pathway cluster_0 Myosin Cross-Bridge Cycle cluster_1 Modulator Action Myosin_ADP_Pi Myosin-ADP-Pi (Weakly Bound) Myosin_ADP Myosin-ADP (Strongly Bound, Force-Producing) Myosin_ADP_Pi->Myosin_ADP Pi Release (Rate-Limiting Step) Actin Actin Myosin_ADP_Pi->Actin Myosin_ATP Myosin-ATP (Detached) Myosin_ADP->Myosin_ATP ADP Release, ATP Binding Myosin_ADP->Actin Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis MM1 This compound MM1->Myosin_ADP_Pi Accelerates Pi Release

Caption: Mechanism of this compound action on the cross-bridge cycle.

Experimental Workflow for Force-pCa Measurement

Force_pCa_Workflow cluster_0 Preparation cluster_1 Force Measurement cluster_2 Data Analysis A Dissect Cardiac Trabecula B Mount Trabecula on Apparatus A->B C Permeabilize with Triton X-100 B->C D Set Sarcomere Length C->D E Equilibrate in Relaxing Solution (pCa 9.0) D->E F Stepwise Increase in [Ca²⁺] (pCa 6.5 to 4.5) E->F G Record Steady-State Force F->G H Return to Relaxing Solution G->H I Repeat with MM1 H->I J Normalize Force to F_max I->J K Plot Force vs. pCa J->K L Fit to Hill Equation K->L M Determine pCa₅₀ and n_H L->M

Caption: Workflow for determining the force-pCa relationship in trabeculae.

References

Application Notes and Protocols for Long-Term Myosin Modulator 1 Exposure in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Myosin modulators are a class of small molecules designed to directly target myosin, the molecular motor responsible for muscle contraction and various forms of cell motility.[1][2] These agents can either inhibit or activate myosin's ATPase activity, thereby decreasing or increasing its force-generating capacity.[2][3] Myosin inhibitors, such as Mavacamten, have been developed to treat conditions of hypercontractility like hypertrophic cardiomyopathy (HCM) by reducing the number of myosin heads available to interact with actin.[1][4][5] Conversely, myosin activators, like Omecamtiv mecarbil, aim to increase contractility in conditions such as heart failure with reduced ejection fraction (HFrEF).[2]

Long-term exposure of cells in culture to a novel compound, herein referred to as "Myosin modulator 1," is essential for evaluating its chronic effects on cell health, function, and signaling pathways.[6][7] Such studies are critical in pre-clinical drug development to understand potential cytotoxicity, the development of cellular adaptation or resistance, and lasting changes in cellular phenotypes, such as cytoskeletal organization and signaling cascades.[7][8]

This document provides detailed protocols for maintaining cell cultures during chronic exposure to this compound and for assessing the downstream cellular consequences using a suite of common laboratory assays.

Key Signaling Pathways and Experimental Logic

The primary mechanism of this compound is expected to alter the chemomechanical cycle of myosin. This cycle, driven by ATP hydrolysis, dictates the interaction between myosin and actin filaments.[1] Modulators typically influence key steps such as phosphate release or the transition between force-generating and non-force-generating states.[3][4] A common upstream regulatory pathway for non-muscle and smooth muscle myosin II is the Rho-associated kinase (ROCK) pathway, which culminates in the phosphorylation of the Myosin Regulatory Light Chain (MLC), a prerequisite for myosin activation and stress fiber assembly.[9]

// Nodes Myosin_ATP [label="Myosin-ATP\n(Detached)", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,3!"]; Myosin_ADP_Pi [label="Myosin-ADP-Pi\n(Pre-power stroke)", fillcolor="#F1F3F4", fontcolor="#202124", pos="3,3!"]; ActoMyosin_ADP_Pi [label="Acto-Myosin-ADP-Pi\n(Weakly Bound)", fillcolor="#FBBC05", fontcolor="#202124", pos="4.5,0!"]; ActoMyosin_ADP [label="Acto-Myosin-ADP\n(Post-power stroke)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1.5,-3!"]; ActoMyosin [label="Acto-Myosin\n(Rigor State)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-1.5,-3!"];

// Edges Myosin_ATP -> Myosin_ADP_Pi [label="ATP Hydrolysis"]; Myosin_ADP_Pi -> ActoMyosin_ADP_Pi [label="+ Actin"]; ActoMyosin_ADP_Pi -> ActoMyosin_ADP [label="- Pi (Power Stroke)"]; ActoMyosin_ADP -> ActoMyosin [label="- ADP"]; ActoMyosin -> Myosin_ATP [label="+ ATP (Detachment)"];

// Modulator Actions Modulator [shape=box, style="filled,dashed", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibitor [label="Myosin Inhibitor\n(e.g., Mavacamten)\nStabilizes non-force generating states", pos="0,-0.5!", ...Modulator]; Activator [label="Myosin Activator\n(e.g., Omecamtiv)\nIncreases rate of Pi release", pos="3,-0.5!", ...Modulator];

Inhibitor -> ActoMyosin_ADP_Pi [style=dashed, color="#34A853", arrowhead=tee]; Activator -> ActoMyosin_ADP_Pi [style=dashed, color="#4285F4", arrowhead=normal]; }

Caption: Myosin ATPase cycle and points of intervention for modulators.

The overall experimental approach involves continuous treatment of a selected cell line with this compound, periodic passaging to maintain sub-confluent cultures, and subsequent analysis using assays for viability, cytoskeletal structure, and signaling pathway activity.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Long-Term Exposure cluster_analysis Phase 3: Analysis Start Select & Culture Appropriate Cell Line Determine_Conc Determine Working Concentration (Dose-Response Curve) Start->Determine_Conc Initiate_Treatment Initiate Chronic Treatment (this compound vs. Vehicle) Culture_Maintenance Maintain Culture: - Change Media + Drug (2-3 days) - Monitor Morphology Initiate_Treatment->Culture_Maintenance Passage Passage Cells at ~80% Confluency Re-plate with fresh drug Culture_Maintenance->Passage Passage->Culture_Maintenance Time_Points Harvest Cells at Pre-determined Time Points (e.g., Day 3, 7, 14, 21) Passage->Time_Points Assay1 Cell Viability Assays (MTT / LDH) Time_Points->Assay1 Assay2 Western Blot (p-MLC / Total MLC) Time_Points->Assay2 Assay3 Immunofluorescence (F-Actin / Nuclei) Time_Points->Assay3 Data_Analysis Data Analysis & Interpretation Assay1->Data_Analysis Assay2->Data_Analysis Assay3->Data_Analysis

Caption: General experimental workflow for long-term drug exposure.

Experimental Protocols

Protocol 1: Long-Term Cell Culture with this compound

This protocol describes the general procedure for the continuous exposure of adherent cells to this compound.

Materials:

  • Selected adherent cell line (e.g., HeLa, U2OS, primary smooth muscle cells)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • This compound stock solution (in DMSO or other suitable solvent)

  • Vehicle control (e.g., DMSO)

  • Tissue culture flasks or plates

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed cells into new tissue culture flasks at a lower density that allows for several days of growth before reaching confluency.[10] A typical starting point is 20-30% confluency.

  • Drug Preparation and Treatment:

    • Allow cells to adhere for at least 24 hours post-seeding.[11]

    • Prepare fresh culture medium containing the desired final concentration of this compound. Also, prepare a vehicle control medium with an equivalent concentration of the solvent.

    • Aspirate the old medium from the flasks and replace it with the appropriate drug-containing or vehicle control medium.

  • Culture Maintenance and Passaging:

    • Incubate cells under standard conditions (e.g., 37°C, 5% CO₂).

    • Replace the medium with fresh drug-containing or vehicle medium every 2-3 days to ensure a constant drug concentration and replenish nutrients.[10]

    • Monitor cell morphology and confluency daily.

    • When the cells reach ~80% confluency, they must be passaged.

    • Harvest the cells as described in step 1.1.

    • Take a portion of the cell suspension for downstream analysis (see Protocols 2-4).

    • Use the remaining cells to seed new flasks at a lower density, immediately adding fresh drug-containing or vehicle medium.[10]

  • Harvesting for Analysis:

    • At each desired time point (e.g., Day 3, 7, 14, 21), harvest a subset of cells from both the treated and vehicle control groups for analysis.

Protocol 2: Cell Viability and Cytotoxicity Assays

These assays are used to quantify cell health and the cytotoxic effects of long-term drug exposure.[12]

A. MTT/XTT Assay (Metabolic Activity)

This assay measures the metabolic activity of viable cells via the reduction of a tetrazolium salt.[13]

Materials:

  • Cells cultured in 96-well plates

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired duration as part of the long-term exposure protocol.

  • At the end of the treatment period, add the MTT or XTT reagent to each well according to the manufacturer's instructions.

  • Incubate for 2-4 hours at 37°C.

  • If using MTT, add the solubilization solution and incubate further to dissolve the formazan crystals.

  • Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).[13]

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

B. LDH Release Assay (Membrane Integrity)

This assay measures the activity of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged membranes, an indicator of cytotoxicity.[13]

Materials:

  • Cells cultured in 96-well plates

  • Culture supernatant from treated and control cells

  • LDH assay kit

  • Microplate reader

Procedure:

  • Collect the culture medium from each well of the 96-well plate at the end of the treatment period.

  • Follow the manufacturer's protocol to mix the supernatant with the LDH reaction mixture.

  • Incubate for the recommended time at room temperature, protected from light.

  • Add the stop solution.

  • Read the absorbance on a microplate reader at the recommended wavelength (e.g., ~490 nm).

  • Calculate cytotoxicity as a percentage relative to a positive control (fully lysed cells).

Protocol 3: Western Blot for Myosin Light Chain (MLC) Phosphorylation

This protocol is used to quantify the phosphorylation status of MLC at key regulatory sites (e.g., Ser19/Thr18), which is a direct indicator of myosin II activity.[9][14]

Materials:

  • Cell pellets

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors[15][16]

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)[15]

  • Primary antibodies: anti-phospho-MLC (Thr18/Ser19), anti-total-MLC

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets on ice with lysis buffer containing phosphatase inhibitors.[16] Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and run to separate proteins by size.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-MLC, diluted in blocking buffer, overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MLC or a loading control like GAPDH.

Protocol 4: Immunofluorescence for Cytoskeletal Organization

This protocol allows for the visualization of changes in the actin cytoskeleton, such as the formation or disassembly of stress fibers.[17]

Materials:

  • Cells grown on glass coverslips

  • PBS

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking solution: 1% BSA in PBS[17]

  • Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture: Seed cells on sterile glass coverslips in a 12- or 24-well plate and treat according to the long-term exposure protocol.

  • Fixation: Gently wash the cells with warm PBS. Fix the cells with 4% PFA for 10-20 minutes at room temperature.[17]

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.[17]

  • Washing: Wash three times with PBS for 5 minutes each.

  • Blocking: Block with 1% BSA in PBS for 30 minutes to reduce non-specific staining.[17]

  • F-Actin Staining: Incubate with fluorescently-labeled phalloidin (diluted in blocking solution) for 20-60 minutes at room temperature, protected from light.[17]

  • Washing: Wash three times with PBS, protected from light.

  • Nuclear Staining: Incubate with DAPI for 5 minutes to stain the nuclei.[18]

  • Mounting: Wash once with PBS, then mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images of F-actin and nuclei using the appropriate filter sets.

Western_Blot_Workflow Lysis 1. Cell Lysis (with Phosphatase Inhibitors) Quant 2. Protein Quantification (BCA Assay) Lysis->Quant SDSPAGE 3. SDS-PAGE (Protein Separation) Quant->SDSPAGE Transfer 4. Membrane Transfer (PVDF) SDSPAGE->Transfer Block 5. Blocking (5% BSA in TBST) Transfer->Block PrimaryAb 6. Primary Antibody Incubation (anti-p-MLC, 4°C Overnight) Block->PrimaryAb SecondaryAb 7. Secondary Antibody Incubation (anti-Rabbit-HRP) PrimaryAb->SecondaryAb Detect 8. Chemiluminescent Detection (ECL Substrate) SecondaryAb->Detect Analyze 9. Imaging & Analysis (Normalize to Total MLC) Detect->Analyze

Caption: Workflow for Western blot analysis of p-MLC.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups and time points.

Table 1: Effect of Long-Term this compound Exposure on Cell Viability

Time Point Treatment Group Concentration (µM) Cell Viability (% of Vehicle) Cytotoxicity (% of Max Lysis)
Day 3 Vehicle - 100 ± 4.5 5.1 ± 1.2
Modulator 1 0.1 98.2 ± 5.1 6.3 ± 1.5
Modulator 1 1.0 91.5 ± 6.2 10.8 ± 2.1
Modulator 1 10.0 75.3 ± 7.8 28.4 ± 3.3
Day 14 Vehicle - 100 ± 5.2 5.8 ± 1.4
Modulator 1 0.1 95.1 ± 4.9 7.1 ± 1.8
Modulator 1 1.0 82.4 ± 8.1 19.5 ± 2.9
Modulator 1 10.0 55.9 ± 9.3 48.7 ± 4.1

Data are represented as mean ± SD from three independent experiments.

Table 2: Quantification of Myosin Light Chain Phosphorylation

Time Point Treatment Group Concentration (µM) p-MLC / Total MLC Ratio (Normalized to Vehicle)
6 Hours Vehicle - 1.00 ± 0.12
Modulator 1 1.0 0.45 ± 0.08
Day 7 Vehicle - 1.00 ± 0.15
Modulator 1 1.0 0.51 ± 0.11
Day 21 Vehicle - 1.00 ± 0.13
Modulator 1 1.0 0.68 ± 0.14

Data are represented as mean ± SD from densitometric analysis of Western blots (n=3).

Table 3: Phenotypic Analysis of Actin Cytoskeleton

Time Point Treatment Group Concentration (µM) Predominant Phenotype % Cells with Organized Stress Fibers
Day 3 Vehicle - Organized, thick stress fibers 85 ± 6
Modulator 1 1.0 Disrupted stress fibers, cortical actin 15 ± 4
Day 14 Vehicle - Organized, thick stress fibers 82 ± 7
Modulator 1 1.0 Partially recovered stress fibers 35 ± 9

Data are represented as mean ± SD from scoring >100 cells per condition across three replicates.

References

Application Notes: High-Resolution Imaging of Myosin Modulator 1 (MYOM1) in Myofibrils

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Myomesin-1 (MYOM1), a protein encoded by the MYOM1 gene, is a critical structural component of the sarcomere in striated muscles.[1][2] As a key protein of the M-band, MYOM1 is essential for the structural integrity of the myofibril, primarily by cross-linking myosin thick filaments and anchoring the giant protein titin.[3][4][5] This stabilization is vital for maintaining the three-dimensional arrangement of the contractile apparatus, allowing it to withstand the mechanical stress of muscle contraction and return to its resting state.[2]

MYOM1's significance extends beyond its structural role. It has been implicated in signaling pathways, with evidence suggesting a potential role in gene expression, as it has been detected in the nucleus of neonatal myocytes.[1][6] Furthermore, mutations in the MYOM1 gene and aberrant expression are associated with inherited cardiovascular diseases, including hypertrophic cardiomyopathy (HCM) and dilated cardiomyopathy (DCM).[2][7][8]

High-resolution imaging techniques, such as immunoelectron microscopy and super-resolution microscopy, are indispensable for elucidating the precise localization and molecular architecture of MYOM1 within the M-band. These methods allow researchers to visualize its interactions with other sarcomeric proteins at the nanometer scale, providing crucial insights into its function in both healthy and diseased muscle tissue. This information is paramount for understanding disease mechanisms and for the development of targeted therapeutics for myopathies.

Quantitative Data: MYOM1 Localization in the Sarcomeric M-Band

High-resolution immunoelectron microscopy has enabled the precise mapping of specific protein domains within the sarcomere. The following table summarizes key positional data for MYOM1 and its associated proteins in the M-band.

Protein/DomainPosition Relative to M1-Line (Center of M-Band)Technique Used
MYOM1 (Myomesin) Spans the M1-line, oriented parallel to the myofibrilImmunoelectron Microscopy
Titin (Kinase Domain) Approximately 52 nm from the M1-lineImmunoelectron Microscopy
Titin (C-terminus) Extends up to 60 nm into the opposite sarcomere halfImmunoelectron Microscopy

Data synthesized from Obermann et al., 1996 as cited in reference[4].

Key Protein Interactions and Structural Role

MYOM1 serves as a central hub in the M-band, connecting the primary contractile and elastic filaments. Understanding these interactions is key to deciphering its function.

MYOM1 Interaction Hub in the Sarcomere M-Band cluster_m_band M-Band MYOM1 Myomesin-1 (MYOM1) Myosin Myosin Thick Filament MYOM1->Myosin Binds & Stabilizes Titin Titin MYOM1->Titin Anchors Obscurin Obscurin / Obsl1 MYOM1->Obscurin Binds CK Creatine Kinase MYOM1->CK Binds

Caption: MYOM1's central role in the M-band, linking key structural and enzymatic proteins.

Experimental Protocols

Protocol 1: Preparation of Muscle Fibers for High-Resolution Imaging

This protocol details the steps for preparing muscle tissue for subsequent immunofluorescence staining and high-resolution microscopy.

Materials:

  • Tissue-Tek O.C.T. compound

  • 2-methylbutane

  • Liquid nitrogen

  • Cryostat

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • Superfrost Plus microscope slides

Procedure:

  • Tissue Harvesting: Euthanize the animal in accordance with institutional guidelines.[9] Immediately excise the desired skeletal or cardiac muscle tissue.

  • Embedding: Place the fresh tissue into a cryomold filled with O.C.T. compound, ensuring proper orientation for cross-sectional or longitudinal sectioning.

  • Cryopreservation: Prepare a bath of 2-methylbutane cooled with liquid nitrogen until it becomes opaque (approx. -150°C).[9] Carefully place the O.C.T. block into the cooled 2-methylbutane for 30-60 seconds until fully frozen. Avoid leaving the block in for too long to prevent cracking.

  • Storage: Store the frozen blocks at -80°C until sectioning.

  • Cryosectioning: Using a cryostat set to -20°C to -25°C, cut tissue sections at a thickness of 5-10 µm. Mount the sections onto Superfrost Plus microscope slides.

  • Fixation: Immediately fix the sections by immersing the slides in cold 4% PFA for 10-15 minutes at room temperature.

  • Washing: Wash the slides three times for 5 minutes each with PBS to remove the fixative. The slides are now ready for immunofluorescence staining.

Protocol 2: High-Resolution Immunofluorescence Staining of MYOM1

This protocol provides a method for fluorescently labeling MYOM1 within prepared muscle sections.

Materials:

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA), 0.1% Triton X-100 in PBS

  • Primary Antibody: Anti-MYOM1 antibody (validated for immunofluorescence) diluted in blocking buffer.

  • Secondary Antibody: Fluorophore-conjugated secondary antibody suitable for super-resolution (e.g., Alexa Fluor 647) diluted in blocking buffer.

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.

  • Mounting medium (e.g., ProLong Glass Antifade Mountant).

Procedure:

  • Permeabilization: Incubate slides with a permeabilization buffer (0.25% Triton X-100 in PBS) for 10 minutes at room temperature.[10] This step is crucial for allowing antibodies to access intracellular epitopes.

  • Blocking: Gently blot away the permeabilization buffer and add Blocking Buffer to cover the tissue section. Incubate for 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.[11]

  • Primary Antibody Incubation: Remove the blocking buffer and apply the diluted anti-MYOM1 primary antibody. Incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash the slides three times for 10 minutes each with PBS containing 0.05% Tween 20 to remove unbound primary antibody.

  • Secondary Antibody Incubation: Apply the diluted fluorophore-conjugated secondary antibody. Incubate for 1-2 hours at room temperature, protected from light.

  • Counterstaining: If desired, incubate with DAPI for 5-10 minutes to stain nuclei.

  • Final Washes: Repeat the washing step (Step 4) to remove unbound secondary antibody.

  • Mounting: Briefly rinse the slides in distilled water, allow them to air dry slightly, and then apply a drop of mounting medium and cover with a coverslip. Seal the edges with nail polish.

  • Imaging: The slides are now ready for imaging on a confocal or super-resolution microscope. For long-term storage, keep slides at 4°C, protected from light.

Experimental and Analytical Workflow

The process from sample preparation to final data analysis follows a structured workflow to ensure high-quality, reproducible results.

Harvest 1. Tissue Harvest (Skeletal or Cardiac Muscle) Prep 2. Sample Preparation (Cryopreservation & Sectioning) Harvest->Prep Stain 3. Immunofluorescence Staining (Anti-MYOM1 Antibody) Prep->Stain Imaging 4. High-Resolution Imaging (e.g., dSTORM, STED) Stain->Imaging Reconstruct 5. Image Reconstruction (Localization & Rendering) Imaging->Reconstruct Analyze 6. Data Analysis (Localization, Clustering, Co-localization) Reconstruct->Analyze

Caption: Workflow for high-resolution imaging and analysis of MYOM1 in myofibrils.

MYOM1 Transcriptional Regulation

The expression of MYOM1 is tightly regulated, with transcription factors like MEF2C playing a crucial role in its activation, which is essential for proper sarcomere assembly.

MEF2C MEF2C (Transcription Factor) Promoter MYOM1 Gene Promoter MEF2C->Promoter Binds to MYOM1_Gene MYOM1 Gene Transcription Promoter->MYOM1_Gene Activates MYOM1_Protein MYOM1 Protein Synthesis MYOM1_Gene->MYOM1_Protein Function Sarcomere M-Band Assembly & Stability MYOM1_Protein->Function Leads to

Caption: Transcriptional activation of MYOM1 by the MEF2C transcription factor.[12]

References

Application Note: A High-Throughput Screening Cascade for the Discovery of Novel Myosin Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myosin is a superfamily of ATP-dependent motor proteins best known for its role in muscle contraction and is increasingly recognized for its involvement in a range of cellular processes, including cell motility and division.[1][2] The modulation of myosin activity, particularly cardiac myosin, has emerged as a promising therapeutic strategy for treating cardiomyopathies and heart failure.[3][4][5] Myosin modulators can be broadly categorized as activators, which enhance contractility, or inhibitors, which reduce it.[4]

Compounds like Omecamtiv Mecarbil and Danicamtiv are cardiac myosin activators designed to increase the number of myosin heads bound to actin, thereby prolonging systolic ejection time and improving cardiac function in conditions like heart failure with reduced ejection fraction (HFrEF).[6][7][8][9] Conversely, inhibitors such as Blebbistatin, Mavacamten, and the experimental drug MM1 aim to reduce hypercontractility, a hallmark of conditions like hypertrophic cardiomyopathy (HCM), by stabilizing an energy-sparing, non-force-producing state of myosin.[3][10][11][12][13]

The discovery of these modulators was enabled by targeted in vitro screening assays.[3][14] This application note provides a detailed protocol for a high-throughput screening (HTS) cascade designed to identify and characterize novel small-molecule modulators of myosin activity. The primary assay is a biochemical actin-activated ATPase assay, followed by a secondary in vitro motility assay for hit confirmation and mechanistic studies.

The Myosin ATPase Cycle and Points of Modulation

The interaction between myosin and actin is a cyclical process driven by ATP hydrolysis. Understanding this cycle is key to understanding how modulators function. A simplified model involves myosin detaching from actin upon ATP binding, hydrolyzing ATP to ADP and inorganic phosphate (Pi), which primes the "power stroke".[1][3] Rebinding to actin triggers the release of Pi, followed by the power stroke, and finally, the release of ADP. Modulators can interfere with various steps, such as the rate of Pi release, ADP release, or the transition between different conformational states of the myosin head.[11][12][15][16]

Myosin_Cycle M_ATP Myosin-ATP (Detached, Pre-recovery) M_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) M_ATP->M_ADP_Pi ATP Hydrolysis AM_ADP_Pi Actin-Myosin-ADP-Pi (Weakly bound) M_ADP_Pi->AM_ADP_Pi Binds Actin Inhibitor_point Inhibitors (Blebbistatin, Mavacamten) stabilize this state or slow Pi release AM_ADP Actin-Myosin-ADP (Post-power stroke) AM_ADP_Pi->AM_ADP Pi Release & Power Stroke AM Actin-Myosin (Rigor state) AM_ADP->AM ADP Release Activator_point Activators (Omecamtiv, Danicamtiv) accelerate Pi release / prolong attachment AM->M_ATP ATP Binding & Detachment Screening_Workflow cluster_0 Primary Screening (HTS) cluster_1 Hit Confirmation & Triage cluster_2 Secondary / Mechanistic Assays Primary Compound Library Screen (e.g., 10 µM) Assay Actin-Activated ATPase Assay (Malachite Green Detection) Primary->Assay Hit_ID Identify 'Hits' (% Activation / Inhibition > Threshold) Assay->Hit_ID Dose_Response Dose-Response Curve (IC50 / EC50) Hit_ID->Dose_Response Motility In Vitro Motility Assay (Actin Sliding Velocity) Dose_Response->Motility Kinetics Transient Kinetic Studies (e.g., Stopped-Flow) Motility->Kinetics Confirmed_Hit Confirmed_Hit Kinetics->Confirmed_Hit Confirmed Modulator

References

Application Notes and Protocols for Studying the Structural Effects of Myosin Modulators Using X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing X-ray diffraction to elucidate the structural effects of a novel cardiac myosin modulator, herein referred to as Myosin Modulator 1 (MM1). The information is based on established methodologies used for well-characterized myosin modulators such as Mavacamten and Omecamtiv Mecarbil, and serves as a guide for investigating the mechanism of action of new chemical entities targeting the cardiac sarcomere.

Introduction to Myosin Modulation and the Role of X-ray Diffraction

Cardiac myosin is the molecular motor responsible for heart muscle contraction, a process powered by the hydrolysis of ATP.[1][2] Modulators of cardiac myosin are a novel class of therapeutics designed to directly target the contractile machinery of the heart to treat conditions like hypertrophic cardiomyopathy (HCM) and heart failure.[1][3] These modulators can either inhibit or activate myosin's function, thereby reducing excessive contractility in HCM or enhancing it in cases of systolic heart failure.[1]

X-ray diffraction is a powerful technique for studying protein-ligand interactions at an atomic level.[4] In the context of myosin modulators, it provides invaluable insights into how these molecules bind to myosin and induce conformational changes that alter its function. This structural information is crucial for understanding the mechanism of action, guiding lead optimization, and developing safer and more effective drugs.[5]

Signaling and Mechanochemical Pathways

Myosin modulators exert their effects by altering the equilibrium of different states within the myosin chemomechanical cycle. This cycle involves a series of conformational changes in the myosin head as it binds to actin, hydrolyzes ATP, and generates force.[3] Key states include the super relaxed state (SRX), the disordered relaxed state (DRX), and the actin-bound, force-producing states.[3][6][7] Myosin inhibitors like Mavacamten tend to stabilize the SRX, reducing the number of myosin heads available to interact with actin.[3][6]

Myosin Chemomechanical Cycle and Point of Intervention for MM1 (Hypothetical)

Myosin_Cycle ATP_binding Myosin-Actin + ATP Detachment Myosin + ATP (Detached) ATP_binding->Detachment ATP binding Hydrolysis Myosin-ADP-Pi (Pre-power stroke) Detachment->Hydrolysis ATP hydrolysis Actin_binding Actin-Myosin-ADP-Pi (Weakly bound) Hydrolysis->Actin_binding Actin binding Pi_release Actin-Myosin-ADP (Strongly bound) Power stroke Actin_binding->Pi_release Pi release ADP_release Actin-Myosin (Rigor state) Pi_release->ADP_release Power stroke ADP_release->ATP_binding ADP release MM1 This compound (MM1) MM1->Hydrolysis Stabilizes pre-power stroke state (Hypothetical inhibitory action)

Caption: Hypothetical intervention of this compound in the myosin chemomechanical cycle.

Experimental Protocols

Protein Expression and Purification

Successful X-ray crystallography requires highly pure and stable protein. For myosin studies, the motor domain (S1 fragment) is often used.

Protocol:

  • Construct Design: Clone the gene encoding the human β-cardiac myosin S1 fragment (amino acids ~1-808) into a suitable expression vector (e.g., pFastBac) with a C-terminal His-tag for purification.

  • Protein Expression: Use a baculovirus expression system in insect cells (e.g., Spodoptera frugiperda Sf9 cells) for optimal protein folding and yield.

  • Purification:

    • Lyse the cells and clarify the lysate by centrifugation.

    • Perform affinity chromatography using a Ni-NTA column.

    • Further purify the protein using ion-exchange chromatography (e.g., Mono Q column).

    • The final step is size-exclusion chromatography (e.g., Superdex 200 column) to obtain a homogenous protein sample.

  • Quality Control: Assess protein purity by SDS-PAGE and concentration by UV-Vis spectroscopy. Confirm the protein is active using an in vitro ATPase assay.

Crystallization of the Myosin-MM1 Complex

Two primary methods are used to obtain protein-ligand complex crystals: co-crystallization and soaking.[5][8][9]

Co-crystallization Protocol:

  • Complex Formation: Incubate the purified myosin S1 fragment with a 5-10 fold molar excess of MM1 for 2-4 hours on ice.[5] The ligand is typically dissolved in a solvent like DMSO.

  • Crystallization Screening: Use the sitting-drop or hanging-drop vapor diffusion method. Screen a wide range of crystallization conditions (e.g., different pH, precipitants, salts, and additives) using commercially available screens.

  • Optimization: Once initial crystals are obtained, optimize the conditions by varying the concentration of the precipitant, protein, and ligand, as well as temperature.

Crystal Soaking Protocol:

  • Apo Crystal Growth: First, grow crystals of the myosin S1 fragment without the ligand.

  • Soaking: Prepare a solution of MM1 in a cryo-protectant solution at a concentration 10-100 times the protein concentration in the crystal.

  • Transfer the apo crystals into the soaking solution for a duration ranging from minutes to hours.

  • Cryo-protection and Freezing: After soaking, loop the crystal and flash-freeze it in liquid nitrogen for data collection.

X-ray Diffraction Data Collection and Structure Determination

Workflow:

Xray_Workflow cluster_wet_lab Wet Lab cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution Protein_Purification Protein Purification Crystallization Crystallization (Co-crystallization or Soaking) Protein_Purification->Crystallization Crystal_Mounting Crystal Mounting & Freezing Crystallization->Crystal_Mounting Xray_Source Synchrotron X-ray Source Data_Collection Diffraction Data Collection Xray_Source->Data_Collection Data_Processing Data Processing (Indexing, Integration, Scaling) Data_Collection->Data_Processing Phase_Determination Phase Determination (Molecular Replacement) Data_Processing->Phase_Determination Model_Building Model Building & Refinement Phase_Determination->Model_Building Structure_Validation Structure Validation Model_Building->Structure_Validation

Caption: General workflow for X-ray crystal structure determination of a protein-ligand complex.

Protocol:

  • Data Collection: Collect diffraction data at a synchrotron source. The crystal is maintained at 100 K during data collection.

  • Data Processing: Process the diffraction images using software like XDS or HKL2000 to integrate the reflection intensities and scale the data.

  • Structure Solution: Solve the phase problem using molecular replacement with a previously determined apo-myosin structure as a search model (e.g., from the Protein Data Bank).

  • Model Building and Refinement: Build the model of the myosin-MM1 complex into the electron density map using software like Coot. Refine the structure using programs like PHENIX or Refmac5.

  • Validation: Validate the final structure using tools like MolProbity to check for geometric and stereochemical correctness.

Data Presentation

The structural data obtained from X-ray diffraction can be summarized to highlight the effects of the modulator.

Table 1: X-ray Data Collection and Refinement Statistics (Representative Data)
ParameterMyosin S1 (Apo)Myosin S1 + MM1
Data Collection
PDB IDTBDTBD
Space groupP2₁2₁2₁P2₁2₁2₁
Cell dimensions (Å)a=50, b=120, c=150a=51, b=121, c=152
Resolution (Å)2.01.8
R-merge0.080.07
I/σI15.216.5
Completeness (%)99.599.8
Redundancy4.14.3
Refinement
Resolution (Å)2.01.8
No. of reflections55,00075,000
R-work / R-free0.18 / 0.220.17 / 0.21
No. of atoms
Protein6,5006,520
Ligand035
Water450550
B-factors (Ų)
Protein35.230.1
Ligand-32.5
Ramachandran plot
Favored (%)98.098.5
Allowed (%)2.01.5
Outliers (%)0.00.0
Table 2: Structural Changes in Myosin upon MM1 Binding (Hypothetical Data)
Structural FeatureMyosin S1 (Apo)Myosin S1 + MM1Change
Binding Site Residues (within 4 Å of ligand) -Tyr212, Phe445, Gln654New interactions formed
Conformation of Switch-I loop (residues 235-245) OpenClosedConformational change
Solvent Accessible Surface Area of binding pocket (Ų) 350150Pocket burial
Root Mean Square Deviation (RMSD) of Cα atoms (Å) -0.8Minor global change

Conclusion

The application of X-ray diffraction to study the structural effects of this compound can provide critical insights into its binding mode and mechanism of action. The protocols and data presentation formats outlined here serve as a robust framework for researchers in the field of cardiac drug discovery. By understanding the precise molecular interactions between new modulators and myosin, scientists can accelerate the development of novel therapies for heart disease.

References

Troubleshooting & Optimization

troubleshooting Myosin modulator 1 solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with Myosin Modulator 1, particularly concerning its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel small molecule designed to directly target cardiac myosin, a key protein involved in muscle contraction.[1][2] Its primary mechanism of action is to allosterically modulate the ATPase activity of β-cardiac myosin (MYH7), thereby influencing the rate of force production and relaxation of the cardiac muscle.[1][3] Depending on its specific design, it can act as either an activator or an inhibitor of myosin function.[2] Myosin activators, such as omecamtiv mecarbil, typically increase the interaction between myosin and actin, leading to a stronger and longer contraction.[2] Conversely, inhibitors like mavacamten reduce the contractile force by stabilizing a super-relaxed state (SRX) of myosin, making fewer myosin heads available for interaction with actin.[1][3][4]

Q2: I am observing precipitation of this compound when I dilute my stock solution into my aqueous experimental buffer. Why is this happening?

A2: Precipitation upon dilution of a stock solution (often in an organic solvent like DMSO) into an aqueous buffer is a common issue for hydrophobic small molecules. This occurs because the final concentration of the organic solvent in the aqueous buffer may be too low to maintain the solubility of the compound. The modulator molecules, being hydrophobic, will tend to aggregate and fall out of solution in a polar, aqueous environment.

Q3: What are the initial steps I should take to address the solubility issue of this compound?

A3: Start by optimizing the final concentration of your organic solvent (e.g., DMSO) in the experimental buffer. While it's crucial to keep this concentration low (typically <0.5%) to avoid off-target effects, a slight increase might be sufficient to maintain solubility. Additionally, ensure your stock solution is fully dissolved before dilution and consider gentle warming or brief sonication to aid dissolution. However, be cautious as excessive heat can degrade the compound.

Troubleshooting Guide: Improving Solubility of this compound

This guide provides a systematic approach to troubleshooting and resolving solubility issues with this compound in aqueous buffers.

Problem: Poor Solubility and Precipitation

Symptoms:

  • Visible precipitate or cloudiness in the buffer after adding this compound.

  • Inconsistent or lower-than-expected activity in assays.

  • Loss of compound during filtration steps.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility challenges.

G cluster_0 Initial Observation cluster_1 Step 1: Basic Checks cluster_2 Step 2: Buffer Optimization cluster_3 Step 3: Use of Additives cluster_4 Resolution A Precipitation Observed B Verify Stock Solution Integrity A->B C Optimize Final Solvent Concentration B->C D Adjust Buffer pH C->D If precipitation persists E Modify Ionic Strength D->E F Incorporate Solubilizing Agents E->F If precipitation persists G Test Carrier Proteins F->G H Solubility Achieved G->H If successful

Caption: Troubleshooting workflow for this compound solubility.

Experimental Protocols and Data

The composition of your aqueous buffer can significantly impact the solubility of this compound. Key parameters to adjust are pH and ionic strength.

Experimental Protocol: pH Screening

  • Prepare a series of buffers (e.g., phosphate, HEPES, Tris) at a constant ionic strength (e.g., 150 mM NaCl) but with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0).

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Add a small volume of the stock solution to each buffer to achieve the desired final concentration (e.g., 10 µM), ensuring the final DMSO concentration is constant and minimal (e.g., 0.1%).

  • Incubate the solutions at the experimental temperature for 1 hour.

  • Measure the absorbance at 600 nm to quantify precipitation (higher absorbance indicates more precipitation). Alternatively, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC).

Table 1: Effect of pH on this compound Solubility

Buffer (50 mM)pHIonic Strength (mM NaCl)Absorbance (600 nm)Soluble Concentration (µM)
Phosphate6.51500.252.1
Phosphate7.01500.155.8
Phosphate7.51500.088.9
HEPES7.01500.146.2
HEPES7.51500.079.1
HEPES8.01500.059.8

Experimental Protocol: Ionic Strength Screening

  • Prepare a buffer (e.g., 50 mM HEPES, pH 7.5) with varying concentrations of NaCl (e.g., 50 mM, 100 mM, 150 mM, 200 mM).

  • Follow steps 2-5 from the pH screening protocol.

Table 2: Effect of Ionic Strength on this compound Solubility

Buffer (50 mM HEPES, pH 7.5)Ionic Strength (mM NaCl)Absorbance (600 nm)Soluble Concentration (µM)
500.127.5
1000.098.6
1500.059.8
2000.069.5

Certain additives can improve the solubility of hydrophobic compounds.

Experimental Protocol: Additive Screening

  • Prepare your optimized buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl) and supplement it with different additives.

  • Follow steps 2-5 from the pH screening protocol.

Table 3: Effect of Additives on this compound Solubility

AdditiveConcentrationAbsorbance (600 nm)Soluble Concentration (µM)
None (Control)-0.059.8
Arginine/Glutamate50 mM each0.02>15
Tween-200.01% (v/v)0.01>20
β-cyclodextrin1 mM0.03>12
Bovine Serum Albumin (BSA)0.1% (w/v)0.01>20

Signaling Pathway

The following diagram illustrates the general mechanism of action for a myosin modulator.

G cluster_0 Myosin States cluster_1 Actin Interaction cluster_2 Modulator Action SRX Super-Relaxed State (SRX) (Unavailable for binding) DRX Disordered-Relaxed State (DRX) (Available for binding) SRX->DRX Equilibrium DRX->SRX Actin Actin DRX->Actin Binding Contraction Muscle Contraction Actin->Contraction Modulator This compound Modulator->SRX Inhibitor stabilizes Modulator->DRX Activator promotes

Caption: General signaling pathway of a myosin modulator.

References

dealing with high background noise in Myosin modulator 1 fluorescence assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Myosin modulator 1 fluorescence assays. Our goal is to help you overcome common challenges, with a specific focus on mitigating high background noise to ensure data accuracy and reliability.

Troubleshooting Guide: High Background Noise

High background fluorescence can obscure the specific signal in your assay, leading to a low signal-to-noise ratio and unreliable data. This guide provides a systematic approach to identifying and resolving the root causes of this common issue.

Problem: High fluorescence signal in negative control or "buffer-only" wells.

This indicates that a component of your assay other than the specific interaction of interest is generating fluorescence.

Potential Cause Recommended Solution
Autofluorescence of Assay Plates Use black, opaque microplates with clear bottoms to minimize well-to-well crosstalk and background fluorescence from the plate material itself.
Contaminated Reagents or Buffers Prepare fresh buffers using high-purity water and reagents. Filter-sterilize buffers to remove any particulate matter that could scatter light.
Intrinsic Fluorescence of Test Compounds Screen all test compounds for intrinsic fluorescence at the excitation and emission wavelengths of your assay. This can be done by measuring the fluorescence of the compound in assay buffer without the fluorescent probe. If a compound is fluorescent, consider using a different fluorophore with a shifted spectrum.[1]
Non-specific Binding of Fluorescent Probe Titrate the concentration of your fluorescent probe (e.g., pyrene-actin, mant-ATP) to determine the lowest concentration that provides an adequate signal-to-noise ratio. Excessive probe concentration can lead to non-specific binding and increased background.
Degradation of Fluorescent Probe Protect fluorescent probes from light and store them according to the manufacturer's instructions to prevent photobleaching and degradation. Prepare fresh working solutions for each experiment.

Problem: Signal-to-noise ratio is low, making it difficult to distinguish the specific signal.

Even if the background is not excessively high, a weak specific signal can make your data difficult to interpret.

Potential Cause Recommended Solution
Suboptimal Excitation/Emission Wavelengths Ensure that the filter set or monochromator settings on your fluorescence reader are optimized for the specific fluorophore used in your assay.
Incorrect Gain or Integration Time Settings Adjust the gain or integration time on the fluorescence reader to enhance the signal. Be cautious not to saturate the detector.
Inactive Protein (Myosin or Actin) Use freshly prepared and properly stored proteins. Repeated freeze-thaw cycles can lead to protein denaturation and loss of activity. Confirm protein activity with a positive control.
Insufficient Incubation Time Ensure that the assay has reached equilibrium or that the reaction has proceeded long enough to generate a measurable signal. Optimize the incubation time for your specific assay conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of autofluorescence in biological samples?

A1: Autofluorescence can originate from endogenous cellular components such as NADH, FAD, collagen, and elastin.[2] In assays using cell lysates or tissue preparations, these molecules can contribute to high background noise.

Q2: How can I minimize photobleaching of my fluorescent probe?

A2: To minimize photobleaching, reduce the exposure of your samples to the excitation light. This can be achieved by decreasing the integration time, using the lowest necessary excitation intensity, and keeping the plate covered when not being read. For microscopy-based assays, using an anti-fade mounting medium can also be effective.

Q3: Can the solvent for my test compound interfere with the assay?

A3: Yes, solvents like DMSO can sometimes be a source of background fluorescence. It is important to include a vehicle control (assay buffer with the same concentration of solvent used for your test compounds) to account for any solvent-related effects.

Q4: What is a good way to validate that my myosin and actin are active?

A4: You can perform a simple actin polymerization assay using pyrene-labeled actin. The fluorescence of pyrene-actin increases significantly upon polymerization. For myosin, an actin-activated ATPase assay can confirm its enzymatic activity.

Experimental Protocols

Protocol 1: Pyrene-Actin Polymerization Assay to Screen for Myosin Modulators

This protocol describes a fluorescence-based assay to measure the effect of a Myosin modulator on actin polymerization, which can be an indirect measure of its effect on actomyosin interaction.

Materials:

  • G-actin (unlabeled)

  • Pyrene-labeled G-actin

  • G-buffer (2 mM Tris pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)

  • Polymerization Buffer (10X): 500 mM KCl, 20 mM MgCl₂, 10 mM ATP

  • Myosin modulator of interest (dissolved in an appropriate solvent)

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation: 365 nm, Emission: 407 nm)

Method:

  • Prepare Actin Stock: On ice, mix unlabeled G-actin and pyrene-labeled G-actin to achieve a final labeling ratio of 5-10%. The final actin concentration in the G-buffer should be twice the desired final assay concentration.

  • Prepare Assay Plate:

    • Add your Myosin modulator at various concentrations to the wells of the 96-well plate.

    • Include a vehicle control (solvent only) and a no-modulator control.

  • Initiate Polymerization:

    • Add the actin stock solution to each well.

    • Immediately add the 10X Polymerization Buffer to each well to initiate polymerization.

  • Measure Fluorescence:

    • Place the plate in the fluorescence reader, pre-set to the appropriate temperature.

    • Measure the fluorescence intensity at kinetic mode, with readings every 30-60 seconds for 1-2 hours.

  • Data Analysis:

    • Subtract the background fluorescence (wells with buffer only).

    • Plot the fluorescence intensity versus time for each condition.

    • The rate of polymerization can be determined from the slope of the linear phase of the curve.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from fluorescence assays investigating the effect of a generic this compound on myosin ATPase activity and actin binding.

Table 1: Effect of this compound on Myosin ATPase Activity

Modulator Conc. (µM)ATPase Activity (s⁻¹)% Inhibition
0 (Control)0.50 ± 0.030%
0.10.42 ± 0.0416%
10.28 ± 0.0244%
100.11 ± 0.0178%
1000.05 ± 0.0190%

Table 2: Effect of this compound on Actin-Myosin Binding Affinity (Kd)

Modulator Conc. (µM)Kd (µM)Fold Change in Affinity
0 (Control)5.2 ± 0.51.0
18.9 ± 0.71.7
1021.4 ± 1.84.1
10055.8 ± 4.210.7

Visualizations

Signaling Pathway of Cardiac Muscle Contraction and Modulation

Cardiac_Contraction_Modulation cluster_Extracellular Extracellular cluster_Sarcolemma Sarcolemma cluster_Cytosol Cytosol cluster_SR Sarcoplasmic Reticulum (SR) cluster_Sarcomere Sarcomere Beta_Adrenergic_Receptor β-Adrenergic Receptor AC Adenylyl Cyclase Beta_Adrenergic_Receptor->AC Activates Norepinephrine Norepinephrine Norepinephrine->Beta_Adrenergic_Receptor Binds cAMP cAMP AC->cAMP Generates L_type_Ca_Channel L-type Ca²⁺ Channel Ca_Cytosol Cytosolic Ca²⁺ L_type_Ca_Channel->Ca_Cytosol Ca²⁺ Influx PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->L_type_Ca_Channel Phosphorylates (enhances opening) RyR Ryanodine Receptor (RyR) Ca_Cytosol->RyR Ca²⁺-induced Ca²⁺ release Troponin_C Troponin C Ca_Cytosol->Troponin_C Binds RyR->Ca_Cytosol Ca²⁺ Efflux Ca_SR SR Ca²⁺ Store Ca_SR->RyR Tropomyosin Tropomyosin Troponin_C->Tropomyosin Conformational change Actin Actin Tropomyosin->Actin Uncovers myosin binding sites Myosin Myosin Actin->Myosin Binds Cross_Bridge_Cycling Cross-Bridge Cycling Myosin->Cross_Bridge_Cycling Initiates Contraction Muscle Contraction Cross_Bridge_Cycling->Contraction Myosin_Modulator_1 This compound Myosin_Modulator_1->Myosin Inhibits/ Activates

Caption: Signaling pathway of cardiac muscle contraction and its modulation.

Experimental Workflow: Troubleshooting High Background Noise

Troubleshooting_Workflow Start High Background Noise Detected Check_Controls Review Negative Controls (Buffer, No-Enzyme) Start->Check_Controls Is_Control_High Is background high in controls? Check_Controls->Is_Control_High Reagent_Issue Potential Reagent or Plate Issue Is_Control_High->Reagent_Issue Yes Sample_Issue Potential Sample Autofluorescence Is_Control_High->Sample_Issue No Troubleshoot_Reagents 1. Use black plates. 2. Prepare fresh, filtered buffers. 3. Titrate fluorescent probe. 4. Check for compound fluorescence. Reagent_Issue->Troubleshoot_Reagents Troubleshoot_Sample 1. Measure autofluorescence of sample without probe. 2. Use spectral unmixing if available. 3. Consider alternative fluorophores. Sample_Issue->Troubleshoot_Sample Re-evaluate Re-run Assay with Optimized Conditions Troubleshoot_Reagents->Re-evaluate Troubleshoot_Sample->Re-evaluate

Caption: Logical workflow for troubleshooting high background fluorescence.

References

Technical Support Center: Refining Mavacamten (Myosin Modulator 1) Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mavacamten, a first-in-class cardiac myosin inhibitor, in animal models of cardiovascular disease.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Mavacamten?

A1: Mavacamten is a selective, allosteric, and reversible inhibitor of cardiac myosin.[1][2] It modulates the number of myosin heads that can bind to actin, reducing the probability of force-producing cross-bridge formations.[3][4] This shifts the myosin population towards an energy-sparing, "super-relaxed" state.[3][5] The primary outcome of this mechanism is a reduction in the excessive cardiac contractility that is a hallmark of conditions like hypertrophic cardiomyopathy (HCM).[6][7]

Q2: Which animal models have been successfully used with Mavacamten?

A2: Mavacamten has been effectively studied in various preclinical models. These include transgenic mouse models of hypertrophic cardiomyopathy (HCM) that express specific human gene mutations, such as in the myosin heavy chain (MYH7) or myosin regulatory light chain (MYL2).[8] Studies in rats, dogs, and monkeys have also been crucial for characterizing its pharmacokinetic and toxicological profile.[9][10][11]

Q3: What is the recommended route of administration for Mavacamten in rodents?

A3: Oral administration is the most common and effective route for Mavacamten, as it was designed as an orally administered drug and demonstrates excellent oral bioavailability across species.[9][12] Oral gavage is a standard method for ensuring precise dosing in rodent models.

Q4: Are there known drug-drug interactions to be aware of during in vivo studies?

A4: Yes. Mavacamten is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C19 and to a lesser extent, CYP3A4.[9][13] Therefore, co-administration with strong inhibitors or inducers of these enzymes can significantly alter Mavacamten's plasma concentration and should be avoided or carefully considered.[7][14] Additionally, caution is advised when co-administering other negative inotropic agents (e.g., beta-blockers, certain calcium channel blockers) due to the potential for additive effects on cardiac contractility.[4][14]

Troubleshooting Guide

Problem/Observation Potential Cause(s) Recommended Solution(s)
Unexpectedly high cardiac toxicity or mortality 1. Dose is too high for the specific animal strain or model.2. Drug accumulation with repeated dosing.[11]3. Negative interaction with anesthetic or other administered agents.1. Perform a dose-ranging study to determine the maximum tolerated dose (MTD). Start with a low, pharmacologically active dose (e.g., 1 mg/kg/day in rats) and titrate upwards.[11]2. Account for the long half-life in some species (e.g., dogs) and consider less frequent dosing or dose reduction over time.[11]3. Review all concurrently administered compounds for potential cardiac effects. Monitor cardiac function (e.g., via echocardiography) closely.
High variability in plasma concentration between animals 1. Inconsistent administration (e.g., improper oral gavage technique).2. Issues with vehicle formulation (e.g., precipitation of the compound).3. Genetic differences in metabolizing enzymes (e.g., CYP polymorphisms) within an outbred animal stock.1. Ensure all personnel are properly trained in oral gavage techniques. Confirm correct placement of the gavage needle.2. Prepare fresh formulations daily. Check for solubility and stability of Mavacamten in the chosen vehicle at the target concentration.3. Use an inbred strain of animals if possible to reduce genetic variability.
Lack of therapeutic effect at previously reported doses 1. Poor oral absorption due to incorrect formulation.2. Rapid metabolism in the specific animal model.3. The chosen endpoint is not sensitive enough to detect the drug's effect.1. Confirm the formulation is a homogenous suspension or solution. Mavacamten has high permeability, so absorption issues are more likely related to the vehicle.[9][10]2. Conduct a pilot pharmacokinetic study to determine the plasma concentration and half-life in your specific model.3. Consider more sensitive pharmacodynamic readouts, such as echocardiographic measurements of fractional shortening or left ventricular outflow tract (LVOT) gradient, in addition to histological endpoints.[5][11]
Precipitation of Mavacamten in the dosing vehicle 1. Poor solubility of Mavacamten in the chosen vehicle.2. Incorrect pH or temperature of the vehicle.1. A common vehicle for oral gavage is a suspension in a solution like 0.5% methylcellulose or 1% Klucel.[15]2. Prepare the formulation by first creating a paste with a small amount of the vehicle, then gradually diluting to the final volume. Use sonication to aid dispersion if necessary. Always vortex well before each administration.

Data Presentation

Table 1: Comparative Pharmacokinetics of Mavacamten in Preclinical Animal Models

Parameter Mouse (ICR) Rat (Sprague-Dawley) Dog (Beagle) Monkey (Cynomolgus)
Clearance (CLp, mL/min/kg) 184.70.81.5
Volume of Distribution (Vdss, L/kg) 5.93.31.12.5
Terminal Half-Life (t½, h) 4.3816123
Oral Bioavailability (%) >1009785100
Source: Adapted from Grillo et al., 2018.[9][12]

Experimental Protocols

Protocol: Oral Gavage Administration of Mavacamten in Mice

  • Animal Preparation:

    • Acclimatize mice to handling and the gavage procedure for several days prior to the experiment to minimize stress.

    • Weigh each mouse immediately before dosing to calculate the precise volume required.

  • Formulation Preparation (Example for a 10 mg/kg dose):

    • Vehicle: 0.5% (w/v) Methylcellulose in sterile water.

    • Calculation: For a desired concentration of 1 mg/mL (allowing for a 10 mL/kg dosing volume), weigh the required amount of Mavacamten.

    • Procedure:

      • Weigh the Mavacamten powder.

      • In a sterile container, add a small amount of the 0.5% methylcellulose vehicle to the powder and triturate to form a smooth, uniform paste.

      • Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.

      • Store the formulation protected from light and use within 24 hours. Vortex vigorously before drawing each dose.

  • Administration:

    • Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the head and body to be in a straight line.

    • Select an appropriate-sized, ball-tipped gavage needle (e.g., 20-gauge, 1.5 inches for an adult mouse).

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Insert the needle gently into the esophagus. Do not force the needle if resistance is met.

    • Once in position, dispense the calculated volume of the Mavacamten suspension smoothly.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Administration Monitoring:

    • Observe the animal for at least 15-30 minutes post-dosing for any immediate adverse reactions (e.g., distress, regurgitation).

    • Continue daily health monitoring throughout the study period.

Mandatory Visualizations

Mavacamten_Workflow cluster_Prep Preparation Phase cluster_Exec Execution Phase cluster_Analysis Analysis Phase Model Select Animal Model (e.g., HCM Transgenic Mouse) Dose Determine Dose & Regimen (Based on literature/pilot study) Model->Dose Formulation Prepare Dosing Formulation (e.g., Suspension in Methylcellulose) Dose->Formulation Admin Administer Mavacamten (e.g., Daily Oral Gavage) Formulation->Admin Monitor Monitor Animal Health & Clinical Signs Admin->Monitor Data Collect In-Life Data (e.g., Echocardiography) Monitor->Data Terminal Terminal Endpoint (Tissue Collection) Data->Terminal PK Pharmacokinetic Analysis (Plasma Concentration) Terminal->PK PD Pharmacodynamic Analysis (Histology, Biomarkers) Terminal->PD Troubleshooting_Logic action action outcome outcome start Observation: High In-Vivo Variability? check_gavage Gavage Technique Consistent? start->check_gavage check_formulation Formulation Homogenous? check_gavage->check_formulation Yes action_train Retrain Personnel on Gavage check_gavage->action_train No check_strain Animal Strain Inbred? check_formulation->check_strain Yes action_remake Optimize Vehicle & Preparation Protocol check_formulation->action_remake No action_strain Consider Using Inbred Strain check_strain->action_strain No outcome_resolved Variability Reduced check_strain->outcome_resolved Yes action_train->outcome_resolved action_remake->outcome_resolved action_strain->outcome_resolved

References

optimizing pH and temperature for Myosin modulator 1 binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting, frequently asked questions (FAQs), and detailed protocols for optimizing pH and temperature in binding assays involving the hypothetical protein Myosin Modulator 1 (MM1).

Frequently Asked Questions (FAQs)

Q1: What is the typical starting pH and temperature for an MM1 binding assay?

A1: For most protein-ligand binding assays, starting near physiological conditions is recommended. A common starting point is a buffer with a pH of ~7.4 and a temperature of 25°C (room temperature).[1] These conditions often maintain the native conformation of the protein and the appropriate charge states of interacting residues.[1] However, these are merely starting points, and empirical optimization is crucial for achieving the best results.

Q2: How do pH and temperature affect MM1 binding affinity?

A2: Both pH and temperature can significantly impact binding affinity by altering the characteristics of the interacting molecules.

  • pH: Changes in pH can alter the protonation state of amino acid residues in MM1's binding site and on the ligand itself.[2][3] This can disrupt or enhance critical electrostatic interactions, hydrogen bonds, and salt bridges necessary for binding.[2][4] The optimal pH is often near the pKa values of the critical residues involved in the interaction.[3][5]

  • Temperature: Temperature affects the thermodynamics and kinetics of binding. Increasing temperature can enhance the rate of association and dissociation.[6][7] However, excessively high temperatures can lead to protein denaturation and instability, reducing the active protein concentration.[1] Conversely, very low temperatures might slow kinetics to a point where the binding reaction does not reach equilibrium in a practical timeframe.[1]

Q3: My MM1 protein is unstable and aggregates during the assay. What can I do?

A3: Protein instability and aggregation are common issues that can often be mitigated by optimizing the buffer conditions. This includes screening a range of pH values and ionic strengths to find a condition that maximizes protein stability.[8] Additives such as glycerol (5-10%), low concentrations of non-ionic detergents, or reducing agents like DTT or β-mercaptoethanol can also improve protein stability.[8] A Thermal Shift Assay (TSA) is an excellent method to quickly screen for conditions that increase the melting temperature (Tm) of MM1, which is indicative of enhanced stability.[9][10][11]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Binding Signal 1. Suboptimal pH: The buffer pH may be causing unfavorable charge repulsion or disrupting key hydrogen bonds.[2]1. Perform a pH Screen: Test a range of buffers (e.g., from pH 6.0 to 8.5) to identify the optimal pH for binding. Use buffers with overlapping pKa values for a continuous range.
2. Protein Instability/Denaturation: The assay temperature might be too high, causing MM1 to unfold. The pH could also be far from the protein's isoelectric point, leading to instability.[1]2. Optimize Temperature & Stability: Run the assay at a lower temperature (e.g., 4°C or 18°C), though you may need to increase incubation time.[1][12] Use a Thermal Shift Assay (see protocol below) to find buffer conditions (pH, salt, additives) that stabilize the protein.[13]
3. Slow Kinetics: The incubation temperature may be too low, preventing the binding reaction from reaching equilibrium within the assay timeframe.[1]3. Increase Incubation Time/Temperature: First, try extending the incubation time at the current temperature. If that's not effective, incrementally increase the temperature (e.g., to 30°C or 37°C) while monitoring for any signs of protein degradation.[6]
High Background / Non-Specific Binding 1. Unfavorable Buffer Conditions: Incorrect pH or ionic strength can promote non-specific hydrophobic or electrostatic interactions.1. Adjust Ionic Strength: Increase the salt concentration (e.g., NaCl from 50 mM to 250 mM) in the binding buffer to disrupt weak, non-specific electrostatic interactions.
2. Protein Aggregation: Aggregated protein can bind non-specifically to surfaces or other molecules, increasing background signal.[8]2. Add Blocking Agents & Detergents: Include blocking agents like Bovine Serum Albumin (BSA) (0.1-1 mg/mL) in your buffer.[8] A small amount of a non-ionic detergent (e.g., 0.01% Tween-20) can also help prevent aggregation and non-specific binding.
Poor Reproducibility 1. Inconsistent Temperature: Fluctuations in ambient temperature or uneven heating/cooling of assay plates can lead to variable results between experiments or across a single plate ("edge effects").[14]1. Ensure Temperature Control: Use a temperature-controlled incubator or water bath for all incubation steps. Allow all reagents and plates to equilibrate to the assay temperature before starting.[15]
2. pH Drift: The buffer's pH may change over time, especially if not properly prepared or if it has low buffering capacity at the experimental temperature.2. Use High-Quality Buffers: Ensure the chosen buffer has a pKa close to the target pH. Prepare buffers fresh and verify the pH at the intended experimental temperature, as pH can be temperature-dependent.

Experimental Protocols & Data

Protocol 1: pH Optimization Screen

This protocol describes a method to identify the optimal pH for MM1-ligand binding using a standard ELISA-based format.

Methodology:

  • Buffer Preparation: Prepare a set of binding buffers (e.g., 50 mM MES for pH 6.0-6.5, 50 mM HEPES for pH 7.0-7.5, 50 mM Tris for pH 8.0-8.5), each containing a consistent concentration of salt (e.g., 150 mM NaCl) and any required cofactors.

  • Plate Coating: Coat a 96-well microplate with MM1 at a concentration of 5 µg/mL in a standard coating buffer overnight at 4°C.

  • Washing & Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block the wells with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.[14]

  • Ligand Incubation: Wash the plate again. Add your ligand, diluted to a constant concentration (e.g., its approximate Kd) in each of the different pH buffers, to the wells.

  • Incubation: Incubate the plate for 1-2 hours at a constant temperature (e.g., 25°C) to allow binding to reach equilibrium.

  • Detection: Wash the plate to remove unbound ligand. Add a detection antibody that recognizes the ligand, followed by an enzyme-conjugated secondary antibody. After a final wash, add the substrate and measure the signal (e.g., absorbance at 450 nm).

  • Data Analysis: Plot the signal intensity versus the pH. The pH that yields the highest specific signal (total binding minus non-specific binding) is the optimum.

Example Data: pH Optimization

pHBufferAverage Signal (OD 450nm)Signal-to-Noise Ratio
6.0MES0.252.5
6.5MES0.686.8
7.0HEPES1.1511.5
7.5HEPES1.3213.2
8.0Tris0.959.5
8.5Tris0.515.1
Protocol 2: Temperature Optimization using Thermal Shift Assay (TSA)

A Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a rapid and effective method to determine how ligand binding affects the thermal stability of a protein.[9][10] A stabilizing ligand will increase the protein's melting temperature (Tm).

Methodology:

  • Reagent Preparation:

    • Prepare MM1 protein at a final concentration of 2 µM in the optimal pH buffer determined previously.

    • Prepare the ligand at various concentrations (e.g., 0 µM to 100 µM).

    • Prepare a fluorescent dye (e.g., SYPRO Orange) solution at a 5000x stock concentration.

  • Reaction Setup: In a 96-well or 384-well PCR plate, set up each reaction with MM1 protein, the fluorescent dye (at a final concentration of 5x), and the desired concentration of the ligand.[13]

  • Thermal Melt: Place the plate in a real-time PCR machine. Program the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 0.5°C/minute, measuring fluorescence at each interval.[13]

  • Data Analysis: Plot the fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein alone from the Tm of the protein-ligand complex. A positive ΔTm indicates stabilizing binding.

Example Data: Thermal Shift Assay

Ligand Concentration (µM)Melting Temperature (Tm) in °CΔTm (°C)
0 (Protein only)42.10.0
143.51.4
545.83.7
1047.25.1
5048.05.9
10048.16.0

Visualizations

Assay_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_ph_opt Phase 2: pH Optimization cluster_temp_opt Phase 3: Temperature Optimization cluster_final Phase 4: Final Assay Reagents Prepare Protein & Ligand Stocks pH_Screen Perform Binding Assay across pH range at 25°C Reagents->pH_Screen Buffers Prepare Buffer Series (pH 6-9) Buffers->pH_Screen Analyze_pH Analyze Data & Determine Optimal pH pH_Screen->Analyze_pH  Collect Signal Data TSA Run Thermal Shift Assay (TSA) with Ligand Titration Analyze_pH->TSA  Use Optimal Buffer Analyze_TSA Determine Tm Shift (ΔTm) & Confirm Stability TSA->Analyze_TSA  Collect Fluorescence Data Final_Assay Perform Definitive Assay at Optimal pH & Temp Analyze_TSA->Final_Assay  Confirm Safe Temp Range

Caption: Workflow for systematic optimization of pH and temperature.

Troubleshooting_Low_Signal Start Low or No Signal Observed Check_Controls Are positive controls working? Start->Check_Controls Check_Reagents Troubleshoot Reagents: - Check concentrations - Verify activity - Remake fresh Check_Controls->Check_Reagents No Check_Stability Is protein stability an issue? Check_Controls->Check_Stability Yes Optimize_pH Perform pH Screen (e.g., pH 6.0 - 8.5) Success Signal Restored Optimize_pH->Success Check_Stability->Optimize_pH No Run_TSA Run Thermal Shift Assay (TSA) to find stabilizing buffer conditions Check_Stability->Run_TSA Yes Optimize_Temp Adjust Assay Temperature (e.g., lower to 18°C or 4°C) and/or increase incubation time Run_TSA->Optimize_Temp Optimize_Temp->Success

Caption: Decision flowchart for troubleshooting low binding signal.

Protein_Stability_Landscape Conceptual Protein Stability cluster_native Optimal Conditions cluster_denatured Suboptimal Conditions Native Native & Active MM1 Bound MM1-Ligand Complex (Stabilized) Native->Bound Ligand Binding Denatured_Heat Denatured (High Temp) Native->Denatured_Heat Excessive Temperature Denatured_pH Denatured (Extreme pH) Native->Denatured_pH Extreme pH Bound->Denatured_Heat Higher Temp Required

References

troubleshooting unexpected results in Myosin modulator 1 cardiac studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Myosin modulator 1 in cardiac studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the main types studied in cardiac research?

A1: this compound is a general term for small molecules that directly target cardiac myosin, the motor protein responsible for muscle contraction. These modulators can either activate or inhibit myosin's function. The two main classes currently under investigation are:

  • Myosin Activators (e.g., Omecamtiv Mecarbil, Danicamtiv): These compounds are designed to increase the contractility of the heart muscle. They are being investigated for conditions like heart failure with reduced ejection fraction (HFrEF).[1]

  • Myosin Inhibitors (e.g., Mavacamten, Aficamten): These compounds are designed to decrease the contractility of the heart muscle. They are primarily being studied for the treatment of hypertrophic cardiomyopathy (HCM), a condition characterized by excessive heart muscle thickness and hypercontractility.[2][3][4]

Q2: I'm seeing a decrease in actin gliding velocity in my in vitro motility assay with a known myosin activator. Is this expected?

A2: Yes, this can be an expected, albeit counterintuitive, result. Some myosin activators, like Omecamtiv Mecarbil, have been shown to inhibit actin gliding in in vitro motility assays at all tested concentrations.[1] This is because while they may increase the number of myosin heads bound to actin in a force-producing state in the context of a muscle fiber, they can also affect the kinetics of the cross-bridge cycle in a way that slows down the continuous movement of single actin filaments in a motility assay.[1]

Q3: My cardiomyocyte contractility results are highly variable when using a myosin modulator. What are the potential sources of this variability?

A3: Variability in cardiomyocyte contractility assays is a common challenge. When using myosin modulators, several factors can contribute to this:

  • Heterogeneity of Cardiomyocyte Population: Isolated primary cardiomyocytes or those differentiated from stem cells can have inherent variability in size, maturity, and contractile function.

  • Compound Concentration and Incubation Time: Ensure precise and consistent concentrations of the modulator and optimized incubation times.

  • Calcium Concentration: While many myosin modulators are designed to act independently of calcium signaling, changes in intracellular calcium handling can still occur and influence contractility. It is advisable to measure calcium transients alongside contractility.[5][6][7]

  • Cell Health: The health and viability of the cardiomyocytes are critical. Ensure optimal culture conditions and assess cell health before and after the experiment.

Q4: Are there known off-target effects for myosin modulators that could influence my results?

A4: While designed to be specific to cardiac myosin, off-target effects are always a consideration in drug development. For instance, the impact of Mavacamten can be modulated by the expression level of other sarcomeric proteins like cardiac myosin binding protein-C (cMyBPC).[4] It is crucial to consider the broader context of the sarcomere and other potential interacting proteins in your experimental system.

Troubleshooting Guides

Issue 1: Unexpected Results in ATPase Assays
Symptom Possible Cause Troubleshooting Steps
No change or opposite effect on ATPase activity with modulator Incorrect buffer conditions (pH, ionic strength).Verify that the buffer composition and pH are optimal for cardiac myosin and the specific modulator.
Inactive enzyme or modulator.Test the activity of a fresh batch of myosin and modulator.
Interference with the coupled assay system.If using a coupled-enzyme assay (e.g., pyruvate kinase/lactate dehydrogenase), the modulator may be inhibiting one of the coupling enzymes. Run a control with ADP to ensure the coupled system is not the rate-limiting step.
High background ATPase activity Contaminating ATPases in the myosin preparation.Re-purify the myosin.
Non-enzymatic ATP hydrolysis.Include a no-enzyme control to subtract background hydrolysis.
Low signal-to-noise ratio Suboptimal ATP concentration.Ensure the ATP concentration is saturating for myosin to achieve the maximum rate.
Insufficient enzyme concentration.Increase the concentration of myosin in the assay.
Issue 2: Artifacts in In Vitro Motility Assays
Symptom Possible Cause Troubleshooting Steps
No actin filament movement Inactive myosin.Use freshly prepared or properly stored myosin.
Damaged actin filaments.Prepare fresh fluorescently labeled actin filaments.
Incorrect buffer or ATP concentration.Optimize the assay buffer and ensure the correct ATP concentration.
Jerky or intermittent filament movement Low density of active myosin heads on the surface.Increase the concentration of myosin used for coating the coverslip.
Presence of "rigor" (non-detaching) myosin heads.Ensure the myosin preparation is of high quality and free of denatured protein.
Filaments stick to the surface and do not move Improperly blocked surface.Ensure thorough blocking of the coverslip surface with a protein like bovine serum albumin (BSA).
High concentration of the myosin modulator.At high concentrations, some modulators may cause excessive cross-linking or other effects that impede motility. Perform a dose-response experiment.
Issue 3: Inconsistent Cardiomyocyte Contractility Measurements
Symptom Possible Cause Troubleshooting Steps
High variability between cells Heterogeneous cell population.If possible, use a more homogenous population of cardiomyocytes. Increase the number of cells analyzed to improve statistical power.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations.
Decreased contractility over time (baseline drift) Phototoxicity from fluorescent dyes.Minimize exposure to excitation light.
Cell death or detachment.Ensure optimal culture conditions and handle cells gently.
Unexpected changes in contraction kinetics (e.g., prolonged relaxation) The modulator may be affecting specific steps of the cross-bridge cycle.This may be a real effect of the compound. For example, Omecamtiv Mecarbil is known to prolong systolic ejection time.[8][9] Carefully analyze the entire contraction and relaxation profile.

Experimental Protocols

Cardiac Myosin ATPase Assay (Coupled Spectrophotometric Assay)
  • Reagents:

    • Cardiac Myosin (purified)

    • Actin (purified)

    • Myosin Modulator (in appropriate solvent, e.g., DMSO)

    • Assay Buffer: 25 mM Imidazole (pH 7.5), 25 mM KCl, 4 mM MgCl₂, 1 mM EGTA, 10 mM DTT

    • Coupled Enzyme System: Pyruvate kinase, lactate dehydrogenase

    • Substrates: ATP, phosphoenolpyruvate (PEP), NADH

  • Procedure:

    • Prepare a reaction mix containing assay buffer, PEP, NADH, and the coupled enzymes.

    • Add the cardiac myosin and actin to the reaction mix.

    • Add the myosin modulator at the desired concentration (include a vehicle control, e.g., DMSO).

    • Incubate for a specified time at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding ATP.

    • Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH) in a spectrophotometer.

    • Calculate the ATPase rate from the rate of change in absorbance.

In Vitro Motility Assay
  • Reagents:

    • Cardiac Myosin (purified)

    • Rhodamine-phalloidin labeled actin filaments

    • Myosin Modulator

    • Assay Buffer: 25 mM Imidazole (pH 7.5), 25 mM KCl, 4 mM MgCl₂, 1 mM EGTA, 10 mM DTT

    • Blocking Solution: Assay buffer with 1 mg/mL BSA

    • Motility Solution: Assay buffer with ATP, an oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose), and the myosin modulator.

  • Procedure:

    • Create a flow cell using a microscope slide and a nitrocellulose-coated coverslip.

    • Infuse the flow cell with the myosin solution and incubate to allow the myosin to adhere to the surface.

    • Wash with blocking solution to prevent non-specific binding.

    • Infuse with fluorescently labeled actin filaments and allow them to bind to the myosin.

    • Wash with assay buffer.

    • Initiate motility by infusing the motility solution containing ATP and the myosin modulator.

    • Observe and record the movement of the actin filaments using a fluorescence microscope equipped with a sensitive camera.

    • Analyze the videos to determine the velocity of filament movement.[10]

Cardiomyocyte Contractility Assay
  • Materials:

    • Plated cardiomyocytes (primary or iPSC-derived)

    • Myosin Modulator

    • Culture medium

    • Microscope with video recording capabilities and analysis software (e.g., IonOptix)

  • Procedure:

    • Culture cardiomyocytes on a suitable substrate (e.g., glass-bottom dishes).

    • Mount the dish on the microscope stage and maintain at 37°C.

    • Record baseline contractile activity (e.g., sarcomere length changes, cell shortening) for a set period.

    • Add the myosin modulator at the desired concentration to the culture medium.

    • Allow for an appropriate incubation period.

    • Record the contractile activity in the presence of the modulator.

    • Analyze the video recordings to quantify parameters such as peak shortening, time to peak, and time to 90% relaxation.[6][11][12]

Signaling Pathways and Experimental Workflows

Myosin_Cross_Bridge_Cycle cluster_activator Myosin Activator (e.g., Omecamtiv Mecarbil) cluster_inhibitor Myosin Inhibitor (e.g., Mavacamten) Activator Increases rate of Pi release Stabilizes force-producing state Pi_Release Pi Release & Power Stroke Activator->Pi_Release Inhibitor Decreases rate of Pi release Stabilizes super-relaxed state Inhibitor->Pi_Release Rigor Rigor State (Myosin-Actin) ATP_Binding ATP Binding (Myosin-ATP-Actin) Rigor->ATP_Binding ATP Detachment Detachment (Myosin-ATP) ATP_Binding->Detachment Hydrolysis ATP Hydrolysis (Myosin-ADP-Pi) Detachment->Hydrolysis Actin_Rebinding Actin Rebinding (Myosin-ADP-Pi-Actin) Hydrolysis->Actin_Rebinding Actin Actin_Rebinding->Pi_Release ADP_Release ADP Release Pi_Release->ADP_Release ADP_Release->Rigor

Caption: Myosin cross-bridge cycle and points of intervention for activators and inhibitors.

ATPase_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Coupled Enzymes, Substrates Start->Prepare_Reagents Add_Myosin_Actin Add Cardiac Myosin and Actin Prepare_Reagents->Add_Myosin_Actin Add_Modulator Add Myosin Modulator (or Vehicle Control) Add_Myosin_Actin->Add_Modulator Incubate Incubate at Controlled Temperature Add_Modulator->Incubate Initiate_Reaction Initiate with ATP Incubate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate ATPase Rate Monitor_Absorbance->Calculate_Rate End End Calculate_Rate->End

Caption: Experimental workflow for a coupled spectrophotometric ATPase assay.

Motility_Assay_Workflow Start Start Coat_Surface Coat Coverslip with Myosin Start->Coat_Surface Block Block Surface with BSA Coat_Surface->Block Add_Actin Add Fluorescent Actin Filaments Block->Add_Actin Wash Wash unbound actin Add_Actin->Wash Initiate_Motility Infuse Motility Solution (ATP + Modulator) Wash->Initiate_Motility Record_Movement Record Filament Movement Initiate_Motility->Record_Movement Analyze_Velocity Analyze Video for Filament Velocity Record_Movement->Analyze_Velocity End End Analyze_Velocity->End

Caption: Experimental workflow for an in vitro motility assay.

References

Technical Support Center: Controlling for Cytotoxicity of Myosin Modulator 1 in Long-Term Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and controlling for the cytotoxic effects of Myosin Modulator 1 (MYOM1) in long-term cellular assays. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help ensure the reliability and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MYOM1) and why is its modulation a subject of study?

Myomesin-1 (MYOM1) is a crucial structural protein found in the M-band of striated muscle sarcomeres.[1][2] It plays a significant role in maintaining the structural integrity of the sarcomere by cross-linking myosin thick filaments and has been implicated in mechano-signaling.[1] Modulation of MYOM1, whether through genetic methods (e.g., siRNA, CRISPR) or pharmacological inhibitors, is used to study its role in muscle development, contractility, and disease states like cardiomyopathy.[3][4]

Q2: Why am I observing cytotoxicity in my cells during long-term assays involving MYOM1 modulation?

Long-term modulation of a critical structural protein like MYOM1 can lead to cytotoxicity through several mechanisms:

  • On-Target Effects: Disruption of MYOM1 function can impair sarcomere assembly and stability, leading to cellular stress, abnormal calcium homeostasis, and ultimately, apoptosis (programmed cell death).[3][5]

  • Off-Target Effects: Pharmacological modulators can interact with unintended molecular targets, causing unforeseen toxic effects. Similarly, genetic tools like CRISPR/Cas9 can cause off-target genomic edits.[6][7]

  • Compound or Delivery Agent Toxicity: The small molecule inhibitor itself, the solvent used to dissolve it (e.g., DMSO), or the vehicles used for genetic modulation (e.g., transfection reagents, viral vectors) can be inherently toxic to cells, especially over long incubation periods.[8][9]

  • Suboptimal Culture Conditions: Factors like high cell density, nutrient depletion, or microbial contamination can exacerbate the cytotoxic effects of experimental treatments.[8][10]

Q3: What is the first step I should take to control for cytotoxicity?

The most critical first step is to perform a dose-response experiment to determine the optimal, non-toxic working concentration of your modulator. This involves treating your cells with a range of concentrations and measuring cell viability over your intended experimental duration. The goal is to find the highest concentration that effectively modulates MYOM1 without causing significant cell death.

Q4: How can I distinguish between true cytotoxicity and a cytostatic effect (inhibition of proliferation)?

Standard viability assays like MTT or resazurin measure metabolic activity and may not distinguish between cell death and a halt in cell division. To differentiate, you can perform cell counting at different time points or use imaging-based assays that can quantify the number of live and dead cells separately. Monitoring the total cell number over the course of the experiment is key to determining if a compound has cytostatic or cytotoxic effects.[11]

Troubleshooting Guide

This guide addresses common issues encountered during long-term assays with MYOM1 modulators.

IssuePossible CauseSuggested Solution
High background cytotoxicity in untreated/vehicle controls. 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high.[12] 2. Suboptimal Culture Conditions: Cells are unhealthy, over-confluent, or contaminated.[8] 3. Handling-Induced Damage: Excessive pipetting force can damage cell membranes.[10]1. Reduce Solvent Concentration: Ensure the final DMSO concentration is typically below 0.5% (verify the tolerance of your specific cell line).[8] 2. Optimize Cell Culture: Use cells in the logarithmic growth phase, ensure optimal seeding density, and regularly check for contamination.[8][10] 3. Gentle Handling: Use gentle pipetting techniques when changing media or adding reagents.[10]
High variability in cytotoxicity between experiments. 1. Inconsistent Cell Seeding: Different starting cell numbers can affect the outcome.[12] 2. Inhibitor/Reagent Degradation: Small molecule inhibitors may not be stable in solution over time.[12] 3. Variable Incubation Times: Inconsistent exposure times lead to variable results.[8]1. Standardize Seeding Density: Ensure a consistent number of cells is plated for every experiment.[12] 2. Use Fresh Solutions: Prepare fresh dilutions of the modulator from a stable stock solution for each experiment.[12] 3. Standardize Timelines: Keep all incubation and treatment times consistent across all experiments.[8]
Unexpected changes in cell morphology. 1. Sub-lethal Cytotoxicity: Morphological changes can be an early indicator of cellular stress. 2. On-Target Phenotypic Changes: Modulation of a structural protein like MYOM1 could legitimately alter cell morphology. 3. Contamination: Microbial contamination can alter cell appearance.[8]1. Lower Modulator Concentration: Test lower concentrations to see if the morphological changes are reduced. 2. Assess On-Target Effect: Use markers to confirm that the morphological change is linked to the intended modulation of MYOM1. 3. Check for Contamination: Visually inspect cultures for any signs of microbial contamination.[8]

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay (MTT-Based)

This protocol determines the concentration range of the MYOM1 modulator that is non-toxic to the cells.

  • Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the MYOM1 modulator in your complete culture medium. Also, prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO).[10]

  • Treatment: Replace the existing medium with the medium containing the different concentrations of the modulator or the vehicle control. Include wells with medium only (no cells) to serve as a background control.[10]

  • Long-Term Incubation: Incubate the plate for your desired long-term duration (e.g., 3, 5, or 7 days). If the experiment's duration exceeds the lifespan of the medium, perform media changes with freshly prepared modulator dilutions at regular intervals (e.g., every 48-72 hours).[9]

  • MTT Assay:

    • Add MTT reagent to each well according to the manufacturer's protocol and incubate for 2-4 hours. Viable cells will metabolize the MTT into a purple formazan product.

    • Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[10]

  • Data Analysis: Subtract the background absorbance (media only). Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Assessment using Caspase-3/7 Activity Assay

This protocol helps determine if the observed cytotoxicity is due to apoptosis.

  • Cell Seeding and Treatment: Plate and treat cells in a 96-well plate with different concentrations of the MYOM1 modulator as described in the dose-response protocol. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Incubation: Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well as per the manufacturer's instructions. This reagent contains a luminogenic substrate for caspases 3 and 7.

  • Incubation with Reagent: Incubate the plate at room temperature for the recommended time to allow for cell lysis and signal generation.[12]

  • Data Acquisition: Measure the luminescence using a plate reader.[12]

  • Data Analysis: Subtract the background luminescence (media with reagent only). Normalize the data to the vehicle control and compare the caspase activity in the modulator-treated wells. An increase in luminescence indicates activation of apoptosis.

Visual Guides and Workflows

G cluster_pathway Potential Pathway for MYOM1 Modulation-Induced Cytotoxicity Modulator MYOM1 Modulator (Inhibitor or Genetic Tool) MYOM1 MYOM1 Disruption Modulator->MYOM1 Sarcomere Impaired Sarcomere Integrity & Stability MYOM1->Sarcomere Mechano Altered Mechano-signaling MYOM1->Mechano Calcium Calcium Homeostasis Disturbance MYOM1->Calcium Stress Increased Cellular Stress Sarcomere->Stress Mechano->Stress Calcium->Stress Caspase Caspase Activation Stress->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Caption: Potential signaling cascade leading to cytotoxicity from MYOM1 disruption.

G cluster_workflow Workflow: Determining a Non-Toxic Working Concentration Start Seed cells in 96-well plate Prepare Prepare serial dilutions of MYOM1 modulator & vehicle control Start->Prepare Treat Treat cells with modulator and controls Prepare->Treat Incubate Incubate for desired long-term duration (with media changes if needed) Treat->Incubate Assay Perform cell viability assay (e.g., MTT, Resazurin) Incubate->Assay Measure Measure absorbance/ fluorescence Assay->Measure Analyze Analyze data: Calculate % viability vs. vehicle control Measure->Analyze Select Select highest concentration with no significant cytotoxicity Analyze->Select

Caption: Experimental workflow for a dose-response cytotoxicity assay.

G rect_node rect_node Start Unexpected Cytotoxicity Observed CheckControls Is there high cytotoxicity in vehicle controls? Start->CheckControls CheckSolvent Is solvent concentration >0.5% or known toxic level? CheckControls->CheckSolvent Yes DoseResponse Was a dose-response assay performed? CheckControls->DoseResponse No CheckCulture Are culture conditions optimal (density, health)? CheckSolvent->CheckCulture No Sol1 Reduce solvent concentration and re-test CheckSolvent->Sol1 Yes CheckCulture->DoseResponse Yes Sol2 Optimize cell seeding density and handling procedures CheckCulture->Sol2 No ApoptosisAssay Is cell death due to apoptosis? DoseResponse->ApoptosisAssay Yes Sol3 Perform dose-response assay to find non-toxic dose DoseResponse->Sol3 No Sol4 Toxicity is likely on-target or off-target. Consider lowering concentration. ApoptosisAssay->Sol4 Yes Sol5 Investigate other death pathways (e.g., necrosis). Consider assay interference. ApoptosisAssay->Sol5 No

Caption: Troubleshooting flowchart for diagnosing unexpected cytotoxicity.

References

Technical Support Center: Single-Molecule Analysis of Myosin Modulator 1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the single-molecule analysis of Myosin Modulator 1. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying the effects of this modulator on myosin function at the single-molecule level. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of single-molecule analysis of this compound?

The primary goal is to directly observe and quantify how this compound affects the chemo-mechanical cycle of individual myosin molecules. This includes investigating its impact on ATP binding, hydrolysis, actin binding and dissociation, the power stroke, and processivity.[1][2][3][4] Single-molecule techniques, such as Total Internal Reflection Fluorescence (TIRF) microscopy and optical trapping, allow for the detailed characterization of these molecular events, which can be obscured in ensemble assays.[1][5][6]

Q2: Which single-molecule techniques are most suitable for studying this compound?

The choice of technique depends on the specific research question:

  • Total Internal Reflection Fluorescence (TIRF) Microscopy: Ideal for observing the binding and dissociation kinetics of fluorescently labeled this compound, myosin, or ATP to actin filaments immobilized on a surface. It is also used in single-molecule motility assays.[1][2][5][6]

  • Optical Trapping ("Optical Tweezers"): Allows for the direct measurement of force, displacement, and stiffness of single myosin molecules interacting with an actin filament. This is crucial for understanding how this compound affects the force-generating steps of the myosin cycle.[3][4][7]

  • Fluorescence Resonance Energy Transfer (FRET): Can be used to measure conformational changes within the myosin molecule or between myosin and actin upon binding of this compound.[8][9][10]

Q3: How can I ensure that I am observing single-molecule events?

Ensuring single-molecule conditions is critical for accurate data interpretation. Key strategies include:

  • Titration of Protein Concentration: Use a very low concentration of the fluorescently labeled protein (typically in the pM to low nM range) to ensure that individual molecules are spatially well-separated.[6][11]

  • Photobleaching Step Analysis: Observe the stepwise decrease in fluorescence intensity as individual fluorophores photobleach. A single step-wise drop in intensity is a strong indicator of a single fluorescent molecule.

  • Statistical Analysis: The distribution of measured parameters (e.g., dwell times, displacements) should follow expected statistical models for single-molecule behavior (e.g., single exponential decay for a single rate-limiting step).

Troubleshooting Guides

Problem 1: Low Signal-to-Noise Ratio in TIRF Microscopy
Potential Cause Troubleshooting Step Rationale
High Background Fluorescence Use high-quality, clean coverslips and freshly prepared buffers. Consider using zero-mode waveguides (ZMWs) or convex lens induced confinement (CLIC) for experiments with high fluorophore concentrations.[12][13]Reduces background from impurities and unbound fluorophores, thereby improving the signal-to-noise ratio. ZMWs and CLIC reduce the observation volume.[12][13]
Inefficient Excitation Optimize the TIRF angle to achieve maximum evanescent field penetration without excessive scattering. Ensure proper alignment of the laser beam.Proper alignment and angle are crucial for effective excitation of fluorophores near the coverslip surface while minimizing background.[6]
Low Quantum Yield of Fluorophore Choose a bright and photostable fluorophore. Ensure the buffer conditions (pH, ionic strength) are optimal for the chosen dye.A higher quantum yield results in a stronger fluorescence signal per molecule.
Detector Noise Use a high-quality, cooled EMCCD or sCMOS camera. Optimize the camera gain and exposure time settings.Reduces thermal and read-out noise from the detector, improving the clarity of single-molecule signals.
Problem 2: Rapid Photobleaching of Fluorophores
Potential Cause Troubleshooting Step Rationale
Phototoxicity/Oxidative Damage Add an oxygen scavenging system to the imaging buffer (e.g., glucose oxidase/catalase or Trolox).[1][2]Reduces the formation of reactive oxygen species that can chemically alter and bleach the fluorophore, extending its fluorescent lifetime.[1][2]
High Laser Power Use the lowest laser power that provides an adequate signal-to-noise ratio.Reduces the rate of photon-induced damage to the fluorophore.
Fluorophore Choice Select photostable dyes, such as Alexa Fluor series or quantum dots.[14]Quantum dots are significantly more resistant to photobleaching than organic dyes.[14]
Problem 3: Non-specific Binding of Myosin or Modulator to the Surface
Potential Cause Troubleshooting Step Rationale
Inadequate Surface Passivation Ensure thorough cleaning and passivation of the coverslip surface with agents like PEG, BSA, or κ-casein.[11]A well-passivated surface minimizes hydrophobic and electrostatic interactions that lead to non-specific binding.
Protein Aggregation Centrifuge protein solutions at high speed immediately before use to remove aggregates.Aggregates are more prone to non-specific binding and can give rise to misleading signals.
Inappropriate Buffer Conditions Optimize the ionic strength and pH of the buffer to minimize non-specific interactions.Buffer conditions can influence the charge and conformation of proteins, affecting their tendency to bind non-specifically.
Problem 4: Inconsistent Myosin Activity or Modulator Effect
Potential Cause Troubleshooting Step Rationale
Inactive Myosin Heads Purify active myosin heads by co-sedimentation with F-actin in the presence of ATP.[15]This procedure separates active, ATP-binding myosin from inactive or denatured heads that can interfere with the assay.[15]
Variability in Modulator Concentration Prepare fresh dilutions of this compound for each experiment from a validated stock solution.Ensures consistent and accurate modulator concentration, which is critical for dose-response experiments.
Protein Degradation Add protease inhibitors to protein solutions and store them appropriately. Perform experiments promptly after protein purification.Prevents degradation of myosin and the modulator, which can alter their activity.
ATP Depletion Include an ATP regeneration system (e.g., creatine kinase/creatine phosphate) in the assay buffer for long experiments.Maintains a constant ATP concentration, which is essential for consistent myosin activity.

Experimental Protocols

Protocol 1: Single-Molecule TIRF Motility Assay

This protocol outlines the steps to observe the effect of this compound on the movement of single myosin molecules along actin filaments.

  • Flow Cell Preparation:

    • Clean glass coverslips and slides thoroughly.

    • Assemble a flow chamber using double-sided tape.[11]

    • Functionalize the surface by sequentially flowing in solutions of biotinylated-BSA and streptavidin to create a binding surface for biotinylated actin.

  • Actin Filament Immobilization:

    • Polymerize actin and label it with a fluorescent phalloidin conjugate.

    • Introduce biotinylated, fluorescently labeled actin filaments into the flow cell and allow them to bind to the streptavidin-coated surface.

    • Wash with assay buffer to remove unbound filaments.

  • Myosin-Modulator Interaction:

    • Prepare a solution of fluorescently labeled myosin (e.g., with a quantum dot) at a low concentration (e.g., 10-100 pM) in the assay buffer containing ATP and the desired concentration of this compound.

    • Introduce the myosin/modulator solution into the flow cell.

  • Data Acquisition:

    • Image the movement of single fluorescent myosin molecules along the actin filaments using a TIRF microscope.

    • Record movies at a frame rate sufficient to resolve the stepping motion of the myosin.

  • Data Analysis:

    • Track the position of individual myosin molecules over time to determine velocity, processivity (run length), and dwell times.

    • Compare these parameters in the presence and absence of this compound.

Protocol 2: Optical Tweezer Assay for Force Measurement

This protocol describes how to measure the effect of this compound on the force and displacement of a single myosin molecule.

  • Dumbbell Assembly:

    • Create an "actin dumbbell" by attaching a single actin filament between two streptavidin-coated beads held in separate optical traps.

  • Myosin Immobilization:

    • Immobilize a low density of myosin molecules on a third bead fixed to the surface of the coverslip.

  • Interaction and Measurement:

    • Bring the actin dumbbell into close proximity with the myosin-coated bead in the presence of ATP and this compound.

    • Monitor the displacement of the beads in the optical traps to detect binding events and the force generated by the myosin power stroke.[7]

  • Data Analysis:

    • Analyze the recorded traces to determine the step size, force per event, and duration of actin attachment.

    • Compare these parameters with and without the modulator to understand its effect on the mechanical output of myosin.

Visualizations

Experimental_Workflow_TIRF cluster_prep Flow Cell Preparation cluster_actin Actin Immobilization cluster_myosin Myosin-Modulator Interaction cluster_acq Data Acquisition & Analysis a Clean Coverslip b Assemble Flow Cell a->b c Functionalize Surface (Biotin-BSA, Streptavidin) b->c e Introduce Actin to Flow Cell c->e d Polymerize & Label Actin d->e f Wash Unbound Actin e->f h Introduce to Flow Cell f->h g Prepare Myosin-Modulator Solution with ATP g->h i TIRF Microscopy Imaging h->i j Track Single Molecules i->j k Analyze Motility Parameters j->k

Caption: Workflow for a single-molecule TIRF motility assay.

Myosin_ATPase_Cycle M_ATP M.ATP M_ADP_Pi M.ADP.Pi M_ATP->M_ADP_Pi ATP Hydrolysis AM_ADP_Pi A.M.ADP.Pi M_ADP_Pi->AM_ADP_Pi + Actin AM_ADP A.M.ADP AM_ADP_Pi->AM_ADP Power Stroke - Pi AM A.M AM_ADP->AM - ADP AM->M_ATP + ATP - Actin Modulator Myosin Modulator 1 Modulator->M_ATP Modulator->AM_ADP_Pi Modulator->AM_ADP

Caption: Potential interaction points of this compound in the myosin-actin ATPase cycle.

References

avoiding Myosin modulator 1 precipitation in high concentration stocks

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Myosin modulator 1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a specific focus on avoiding precipitation in high-concentration stock solutions.

Troubleshooting Guide: Preventing Precipitation of this compound

Precipitation of this compound from high-concentration stock solutions is a common challenge that can impact experimental accuracy and reproducibility. This guide provides a systematic approach to troubleshooting and preventing this issue.

Problem: this compound is precipitating out of my high-concentration stock solution.

Below is a workflow to diagnose and resolve this issue.

G start Precipitation Observed in This compound Stock check_solvent Step 1: Verify Solvent Quality - Is the DMSO anhydrous and of high purity? start->check_solvent dissolution_method Step 2: Review Dissolution Technique - Was the solution vortexed thoroughly? - Was sonication applied? - Was gentle warming used? check_solvent->dissolution_method No Issue solution_a Action A: Use Fresh, Anhydrous DMSO check_solvent->solution_a Issue Identified concentration Step 3: Assess Concentration - Is the concentration too high for the solvent? dissolution_method->concentration No Issue solution_b Action B: Optimize Dissolution - Increase vortexing/sonication time. - Gently warm to 37°C. dissolution_method->solution_b Issue Identified storage Step 4: Check Storage Conditions - Was the stock stored at the correct temperature? - Were freeze-thaw cycles avoided? concentration->storage No Issue solution_c Action C: Reduce Stock Concentration concentration->solution_c Issue Identified solution_d Action D: Aliquot and Store Properly - Store at -20°C or -80°C. - Use single-use aliquots. storage->solution_d Issue Identified end Clear, Stable Stock Solution solution_a->end solution_b->end solution_c->end solution_d->end

Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing high-concentration stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. It is crucial to use anhydrous, high-purity DMSO, as water content can significantly decrease the solubility of the compound.

Q2: I'm still seeing precipitation in DMSO. What should I do?

A2: If precipitation occurs even with high-quality DMSO, consider the following steps:

  • Thoroughly mix: Ensure the compound is fully dissolved by vortexing for an extended period.

  • Apply sonication: Use a sonicator bath to break up any small aggregates and enhance dissolution.

  • Gentle warming: Gently warm the solution to 37°C. Avoid excessive heat, as it may degrade the compound.

  • Reduce concentration: You may be exceeding the solubility limit. Try preparing a stock solution at a lower concentration.

Q3: How should I store my this compound stock solutions to prevent precipitation?

A3: For long-term stability and to prevent precipitation, it is recommended to:

  • Store stock solutions at -20°C for short-term storage and -80°C for long-term storage.

  • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can promote precipitation.

Q4: My compound precipitates when I dilute my DMSO stock into an aqueous buffer or cell culture medium. How can I prevent this?

A4: This is a common issue for compounds with low aqueous solubility. To mitigate this:

  • Perform a stepwise dilution: First, create an intermediate dilution of your DMSO stock in more DMSO before adding it to the aqueous solution.

  • Add the stock solution slowly: Add the DMSO stock dropwise to the aqueous solution while gently vortexing or stirring. This helps to avoid localized high concentrations that can lead to immediate precipitation.

  • Consider co-solvents or surfactants: For particularly challenging applications, the use of a co-solvent like PEG300 or a surfactant like Tween-80 in the final aqueous solution can help maintain solubility. However, always validate the compatibility of these additives with your specific experimental system.

Quantitative Data Summary

While specific solubility data for this compound in various solvents is not widely published, the following table summarizes its known biological activity.

PropertyValueSpecies/System
Molecular Weight 389.33 g/mol N/A
CAS Number 3034189-56-2N/A
ATPase Inhibition (IC25) 0.13 µMPorcine atria
0.42 µMRabbit psoas
3.09 µMPorcine ventricle

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 389.33 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Water bath or heat block (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 3.89 mg of this compound.

    • Calculation: 10 mmol/L * 1 L/1000 mL * 389.33 g/mol * 1000 mg/g = 3.89 mg/mL

  • Aliquot the powder: Carefully transfer the weighed this compound powder into a sterile, amber microcentrifuge tube.

  • Add solvent: Add 1 mL of anhydrous, high-purity DMSO to the tube.

  • Dissolve the compound:

    • Vortex the solution vigorously for at least 2 minutes.

    • If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes.

    • If precipitation persists, gently warm the solution to 37°C in a water bath or on a heat block for 5-10 minutes, followed by vortexing.

  • Visually inspect: Ensure the solution is clear and free of any visible particles.

  • Storage: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes and store at -20°C or -80°C.

Signaling Pathway

This compound functions by directly interacting with cardiac myosin, a key protein in the muscle contraction cycle. It inhibits the ATPase activity of myosin, which is crucial for the conversion of chemical energy into mechanical force. By modulating this process, it affects the interaction between myosin and actin, ultimately influencing the strength and duration of heart muscle contraction.

G cluster_cycle Myosin ATPase Cycle myosin_atp Myosin + ATP myosin_adp_pi Myosin-ADP-Pi (Pre-power stroke) myosin_atp->myosin_adp_pi ATP Hydrolysis actin_myosin_adp_pi Actin-Myosin-ADP-Pi (Weakly bound) myosin_adp_pi->actin_myosin_adp_pi Actin Binding outcome Reduced Muscle Contraction actin_myosin_adp Actin-Myosin-ADP (Strongly bound, Power stroke) actin_myosin_adp_pi->actin_myosin_adp Pi Release actin_myosin Actin-Myosin (Rigor state) actin_myosin_adp->actin_myosin ADP Release actin_myosin->myosin_atp ATP Binding (Detachment) modulator This compound inhibition Inhibition of ATPase Activity modulator->inhibition inhibition->myosin_adp_pi

Mechanism of action of this compound.

Technical Support Center: Efficacy Testing of Myosin Modulators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with myosin modulators. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of myosin modulators and how do they differ in their mechanism of action?

Myosin modulators are broadly categorized into two main classes based on their effect on myosin's function:

  • Myosin Activators: These molecules, such as omecamtiv mecarbil, enhance cardiac contractility.[1] They typically work by increasing the rate of phosphate release from the myosin-actin complex, which prolongs the power-producing state of myosin.[2] This leads to a greater number of myosin heads actively engaged with actin at any given time, resulting in increased force generation without significantly altering intracellular calcium levels.[1][2]

  • Myosin Inhibitors: This class of modulators, including mavacamten and aficamten, reduces cardiac muscle contractility.[1] They act by stabilizing the auto-inhibited, super-relaxed state (SRX) of myosin, where the myosin heads are folded back and unavailable to interact with actin.[2][3] This reduces the number of actin-myosin cross-bridges formed, leading to decreased ATPase activity and force production.[4][5]

Q2: What are the key in vitro assays for evaluating the efficacy of a novel myosin modulator?

The primary in vitro assays for characterizing myosin modulators include:

  • Myosin ATPase Activity Assays: These assays directly measure the rate of ATP hydrolysis by myosin, which is the fundamental process driving muscle contraction. Both basal (in the absence of actin) and actin-activated ATPase assays are crucial for understanding a modulator's effect.

  • In Vitro Motility Assays: This technique visualizes the movement of fluorescently labeled actin filaments over a surface coated with myosin. It provides a direct measure of the speed and nature of actin translocation driven by myosin, offering insights into the modulator's impact on the overall mechanics of the motor protein.

  • Myosin Light Chain (MLC) Phosphorylation Assays: While many direct myosin modulators are designed to be independent of calcium signaling and MLC phosphorylation, assessing this parameter can be important to rule out off-target effects or to understand the broader cellular response. Western blotting is a common method for this.

Q3: How can I quantify the efficacy of a myosin inhibitor in a preclinical setting?

The efficacy of a myosin inhibitor can be quantified through various preclinical measurements. The following table summarizes key parameters from studies on mavacamten, a well-characterized myosin inhibitor.

ParameterAssayEffect of MavacamtenReference
IC50 of ATPase Activity Actin-Activated Myosin ATPase AssayConcentration-dependent decrease[2]
Actin Sliding Velocity In Vitro Motility AssayReduced velocity[3]
LV Outflow Tract (LVOT) Gradient In vivo (feline HCM model)Significant reduction[6]
Fractional Shortening In vivo (murine HCM model)Significant decrease[2]

Troubleshooting Guides

Myosin ATPase Activity Assay

Q: My ATPase assay shows high variability between replicates. What could be the cause?

A: High variability can stem from several factors:

  • Inconsistent Reagent Mixing: Ensure thorough mixing of all components, especially viscous solutions like actin, before starting the reaction.

  • Temperature Fluctuations: Maintain a constant and accurate temperature throughout the assay, as ATPase activity is highly temperature-dependent.

  • Pipetting Errors: Use calibrated pipettes and proper technique, especially when handling small volumes. For actin-activated assays, premixing actin and myosin on ice before aliquoting can improve consistency.

  • Enzyme Inactivation: Myosin can be unstable. Ensure it is handled according to established protocols, kept on ice, and used within its stable timeframe.

Q: I am not observing the expected inhibitory/activatory effect of my compound.

A:

  • Incorrect Compound Concentration: Verify the dilution calculations and the stability of your compound in the assay buffer.

  • Assay Conditions: The effect of a modulator can be sensitive to factors like salt concentration. Ensure that the buffer conditions are consistent across all samples, including contributions from the protein preparations.

  • Inactive Protein: Test the activity of your myosin and actin preparations with known activators or inhibitors to confirm their functionality.

In Vitro Motility Assay

Q: Very few or no actin filaments are motile in my assay.

A:

  • "Dead" Myosin Heads: A significant population of non-functional myosin heads on the coverslip can tether actin filaments and prevent movement. To mitigate this, you can perform an "actin-affinity purification" step to remove ATP-insensitive myosin before the assay or wash the myosin-coated surface with unlabeled "blocking actin" in the presence of ATP to block the dead heads.

  • Poor Myosin Adsorption: Ensure the coverslip surface (e.g., nitrocellulose or silanized glass) is properly prepared to allow for optimal myosin binding.

  • Photodamage: Minimize the exposure of fluorescently labeled actin to the excitation light to prevent photobleaching and damage, which can lead to filament breakage and erratic movement.

Q: The actin filaments are moving erratically or breaking apart.

A:

  • Poor Quality Myosin: As mentioned, inactive myosin heads can cause erratic movement.

  • Shearing of Actin Filaments: Overly vigorous pipetting or vortexing can shear the actin filaments into smaller, non-motile fragments. Handle actin solutions gently.

  • Suboptimal ATP Concentration: Ensure the ATP concentration in the motility buffer is sufficient to support continuous myosin cycling.

Western Blot for Myosin Light Chain (MLC) Phosphorylation

Q: I am having trouble detecting a clear signal for phosphorylated MLC (p-MLC).

A:

  • Low Abundance: Phosphorylated proteins are often present in low amounts. You may need to load a higher amount of total protein on your gel.

  • Rapid Dephosphorylation: Protein phosphorylation is a dynamic process. It is critical to use fresh samples and to include phosphatase inhibitors in your lysis buffer to prevent the rapid removal of phosphate groups by endogenous phosphatases. Perform all sample preparation steps on ice.

  • Inefficient Antibody Binding: Optimize your antibody concentrations and incubation times. Some blocking buffers, like non-fat dry milk, can mask certain epitopes, so testing an alternative like bovine serum albumin (BSA) may be beneficial.

Q: The p-MLC band is appearing at a different molecular weight than the total MLC band.

A: This is a common phenomenon. The addition of a phosphate group adds negative charge and can alter the protein's conformation, causing it to migrate slower on an SDS-PAGE gel. This results in the phosphorylated form appearing at a slightly higher molecular weight than the non-phosphorylated form.

Experimental Protocols & Visualizations

Myosin ATPase Cycle and Modulator Effects

The following diagram illustrates the key steps of the myosin ATPase cycle and the points at which activators and inhibitors exert their effects.

Myosin_ATPase_Cycle cluster_0 Myosin ATPase Cycle cluster_1 Modulator Intervention Points M_ATP Myosin-ATP (Detached) M_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) M_ATP->M_ADP_Pi ATP Hydrolysis AM_ADP_Pi Actin-Myosin-ADP-Pi (Weakly bound) M_ADP_Pi->AM_ADP_Pi + Actin AM_ADP Actin-Myosin-ADP (Strongly bound, Power stroke) AM_ADP_Pi->AM_ADP Pi Release AM Actin-Myosin (Rigor state) AM_ADP->AM ADP Release AM->M_ATP + ATP Activator Activator (e.g., Omecamtiv) Activator->AM_ADP_Pi Accelerates Inhibitor Inhibitor (e.g., Mavacamten) SRX Super-Relaxed State (SRX) Inhibitor->SRX Stabilizes SRX->M_ADP_Pi Reduces availability for actin binding

Caption: The myosin ATPase cycle and points of intervention for activators and inhibitors.

Experimental Workflow: Actin-Activated ATPase Assay

This workflow outlines the key steps for measuring the effect of a myosin modulator on actin-activated ATPase activity.

ATPase_Workflow cluster_workflow Actin-Activated ATPase Assay Workflow cluster_troubleshooting Key Troubleshooting Points prep Prepare Reagents: - Myosin - Actin - Modulator Stock - Assay Buffer - ATP mix Mix Myosin, Actin, and Modulator in assay buffer on ice prep->mix T3 Protein Stability incubate Equilibrate mixture to assay temperature (e.g., 37°C) mix->incubate T2 Accurate Pipetting start Initiate reaction by adding ATP incubate->start T1 Consistent Temperature quench Stop reaction at defined time points with quenching solution start->quench detect Detect inorganic phosphate (Pi) released (e.g., colorimetric assay) quench->detect analyze Calculate ATPase rate and compare treated vs. untreated detect->analyze

Caption: Workflow for a typical actin-activated myosin ATPase assay.

Logical Relationship: Troubleshooting Western Blots for p-MLC

This diagram illustrates the logical steps to troubleshoot common issues encountered during Western blotting for phosphorylated myosin light chain.

WB_Troubleshooting start Start: No or Weak p-MLC Signal q1 Did you include phosphatase inhibitors? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Add Inhibitors q2 Is total protein loading sufficient (≥20-30 µg)? a1_yes->q2 end Problem Likely Resolved or Further Optimization Needed a1_no->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no Increase Protein Load q3 Have you optimized antibody concentrations? a2_yes->q3 a2_no->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no Perform Antibody Titration q4 Have you tried a different blocking buffer (e.g., BSA)? a3_yes->q4 a3_no->end a4_no No q4->a4_no Test Alternative Blocker q4->end Yes a4_no->end

Caption: A logical troubleshooting guide for Western blot analysis of p-MLC.

References

addressing inconsistencies in Myosin modulator 1 batch-to-batch performance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding batch-to-batch inconsistencies observed with Myosin Modulator 1, a selective small molecule inhibitor of the Myosin II ATPase.

Frequently Asked Questions (FAQs)

Q1: Why is a new batch of this compound showing lower potency (higher IC50) than the previous batch?

A: Batch-to-batch variation in potency is a common issue with small molecule inhibitors and can stem from several factors:

  • Purity Differences: The new batch may have a lower percentage of the active compound or contain impurities that interfere with its activity.

  • Compound Integrity: The compound may have degraded during shipping or storage due to exposure to light, moisture, or temperature fluctuations.[1][2]

  • Inaccurate Quantification: The stated concentration on the certificate of analysis may be inaccurate.

  • Solubility Issues: Incomplete solubilization of the compound will lead to a lower effective concentration in your assay.[3]

We strongly recommend performing a comprehensive quality control check on each new batch before use.[4]

Q2: My new lot of this compound is not dissolving properly in the recommended solvent. What should I do?

A: Solubility issues can arise from minor variations in the manufacturing or purification process, or from improper storage.[3]

  • Confirm Solvent Choice: Double-check the technical data sheet for the recommended solvent (e.g., DMSO).

  • Gentle Warming: Gently warm the solution to 37°C for 5-10 minutes.

  • Sonication: Use a bath sonicator for a few minutes to aid dissolution.

  • Fresh Solvent: Ensure the solvent used is anhydrous and of high purity, as water contamination can reduce the solubility of many organic compounds.

If the issue persists, do not use the solution, as the concentration will be inaccurate. Contact technical support and refer to the batch validation workflow.

Q3: How can I validate the purity and concentration of a new batch of this compound myself?

A: Independent validation is a crucial step to ensure reproducibility.[3]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method to assess the purity of small molecules. The resulting chromatogram should ideally show a single major peak corresponding to this compound.

  • Identity Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the compound's identity by matching its molecular weight to the expected value.

  • Concentration Validation: For solutions, UV-Vis spectrophotometry can be used if the compound has a known extinction coefficient. Alternatively, quantitative NMR (qNMR) can provide a very accurate measure of concentration.

Q4: What are the best practices for storing and handling this compound to ensure its stability?

A: Proper storage is critical for maintaining the compound's integrity.[1][5][6]

  • Powder Form: Store the lyophilized powder at -20°C, protected from light and moisture.[1][5] A desiccator is recommended for long-term storage.[2]

  • Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent like DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[5]

  • Labeling: Clearly label all vials with the compound name, batch number, concentration, solvent, and preparation date.[1][3]

Troubleshooting Inconsistent Performance

If you are experiencing inconsistent results between batches of this compound, follow this troubleshooting guide.

Issue 1: Reduced Inhibition of Myosin Activity

If a new batch shows reduced efficacy in your cellular or biochemical assays, it is essential to systematically validate the compound.

ParameterBatch A (Reference)Batch B (New Lot)Batch C (New Lot)Acceptance Criteria
Purity (by HPLC) 99.2%98.9%91.5%≥ 98%
Identity (by LC-MS) Confirmed (m/z 452.18)Confirmed (m/z 452.18)Confirmed (m/z 452.18)Match Expected Mass
Potency (IC50 in vitro) 55 nM61 nM215 nM≤ 1.5x of Reference
Solubility (in DMSO) > 50 mM> 50 mMPoor, precipitatesClear at specified conc.

This workflow outlines the steps to qualify a new lot of an enzyme inhibitor before its use in critical experiments.[4][7]

G cluster_0 Phase 1: Physicochemical Validation cluster_1 Phase 2: Biological Validation cluster_2 Phase 3: Decision A Receive New Batch (this compound) B Review Certificate of Analysis (CoA) A->B C Assess Purity (HPLC) B->C D Confirm Identity (LC-MS) C->D E Check Solubility D->E F Prepare Stock Solution E->F G Perform In Vitro Myosin ATPase Assay F->G H Determine IC50 Value G->H I Compare IC50 with Reference Batch H->I J Results within Specification? I->J K Batch Qualified (Proceed to Experiments) J->K Yes L Batch Fails (Contact Vendor & Quarantine Lot) J->L No

Caption: Workflow for new batch validation of this compound.
Issue 2: Unexpected Cellular Phenotypes

Sometimes, inconsistencies manifest as unexpected or off-target effects in cell-based assays.

This decision tree can help diagnose the source of unexpected cellular results.

G A Inconsistent Cellular Phenotype Observed B Is the effect seen with a validated reference batch? A->B C Issue is likely assay-specific (e.g., cell passage, reagent variability). Review experimental protocol. B->C Yes D Issue is likely batch-specific. B->D No E Did the new batch pass physicochemical validation (Purity, Identity)? D->E F Potential active impurity. Consider further purification or source new batch. E->F No G Potential issue with compound stability, solubility in media, or off-target effects not captured by primary assay. E->G Yes H Perform dose-response with new batch. Check for signs of cytotoxicity (e.g., MTT assay). Validate target engagement in cells (e.g., Western blot for downstream markers). G->H G GPCR GPCR Agonists (e.g., Thrombin) PLC PLC GPCR->PLC activates IP3 IP3 PLC->IP3 generates CaM Ca2+/Calmodulin IP3->CaM activates MLCK MLCK CaM->MLCK activates MLC_P Phosphorylated Myosin Light Chain (MLC-P) MLCK->MLC_P phosphorylates MyosinII Myosin II ATPase Activity (Actin Binding, Power Stroke) MLC_P->MyosinII activates Contraction Cell Contraction & Migration MyosinII->Contraction drives Modulator This compound Modulator->MyosinII inhibits

References

Validation & Comparative

A Head-to-Head Comparison of Aficamten and Mavacamten in Hypertrophic Cardiomyopathy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hypertrophic cardiomyopathy (HCM), a genetic disorder characterized by the thickening of the heart muscle, presents a significant challenge in cardiovascular medicine. The pathophysiology of HCM is rooted in the hypercontractility of the cardiac sarcomere. A new class of drugs, known as cardiac myosin inhibitors, has emerged as a promising therapeutic strategy by directly targeting this underlying mechanism. This guide provides a detailed, objective comparison of two leading cardiac myosin inhibitors: aficamten (formerly known as Myosin modulator 1 in early development) and mavacamten. We will delve into their mechanisms of action, preclinical and clinical data, and the experimental protocols utilized in their evaluation.

Mechanism of Action: Targeting the Engine of Contraction

Both aficamten and mavacamten are allosteric inhibitors of cardiac myosin ATPase, the enzyme that powers the heart's contractions.[1][2] However, they achieve this through distinct molecular interactions.[3][4]

Mavacamten binds to the catalytic domain of the myosin S1 head, stabilizing it in an "off" state.[4] This reduces the number of myosin heads available to interact with actin filaments, thereby decreasing the formation of force-generating cross-bridges.[3][4]

Aficamten , on the other hand, binds to a different allosteric site on the myosin catalytic domain.[3][4] Its primary mechanism is to slow the release of phosphate from the myosin head, which in turn reduces the rate of cross-bridge cycling and subsequent force production.[3]

While both drugs effectively reduce the hypercontractility characteristic of HCM, their different binding sites and mechanisms may contribute to variations in their pharmacological profiles and clinical effects.[3][4]

cluster_0 Cardiac Sarcomere in HCM cluster_1 Therapeutic Intervention cluster_2 Therapeutic Outcome Hypercontractility Hypercontractility Actin Actin Myosin Myosin Actin->Myosin Excessive Cross-Bridging Myosin->Hypercontractility Increased ATPase Activity Reduced_Contractility Reduced Hypercontractility Myosin->Reduced_Contractility Mavacamten Mavacamten Mavacamten->Myosin Stabilizes 'Off' State Aficamten Aficamten Aficamten->Myosin Slows Phosphate Release

Figure 1: Mechanism of Action of Mavacamten and Aficamten.

Preclinical and Clinical Data Summary

The following tables summarize the key preclinical and clinical findings for aficamten and mavacamten.

Table 1: Preclinical Data Comparison
ParameterAficamtenMavacamtenReferences
Animal Models Rats, Beagle dogs, Mice (R403Q mutation)Mice with HCM[5][6]
Key Findings Reduced cardiac contractility (LVEF, fractional shortening) in a dose-dependent manner. Reversed and reduced thickening and stiffening of the heart in preclinical models.Prevented development of hypertrophy and myocardial fibrosis. Reversed established hypertrophy.[5][6][7]
Pharmacokinetics Shorter half-life (~69 hours predicted in humans). Metabolized by multiple CYP enzymes (2C8, 2C9, 2D6, 3A4).Longer half-life (6-23 days). Primarily metabolized by CYP2C19 and CYP3A4.[8][9][10][11]
Table 2: Clinical Trial Data Comparison (Obstructive HCM)
ParameterAficamten (SEQUOIA-HCM)Mavacamten (EXPLORER-HCM)References
Phase 33[7][12]
N 282251[13][14]
Primary Endpoint Change in peak oxygen uptake (pVO₂)Composite of ≥1.5 mL/kg/min improvement in pVO₂ with ≥1 NYHA class improvement OR ≥3.0 mL/kg/min improvement in pVO₂ with no worsening of NYHA class.[13][15]
Change in pVO₂ (mL/kg/min) 1.8 ± 0.3 (Aficamten) vs 0.0 ± 0.3 (Placebo)1.4 ± 0.3 (Mavacamten) vs -0.1 ± 0.3 (Placebo)[10][13]
Change in Post-Exercise LVOT Gradient (mmHg) -48.2 ± 3.4 (Aficamten) vs -1.6 ± 3.4 (Placebo)-35.5 ± 3.3 (Mavacamten) vs -1.7 ± 3.2 (Placebo)[10]
Patients with ≥1 NYHA Class Improvement 68.3% (Aficamten) vs 40.0% (Placebo)65.9% (Mavacamten) vs 31.3% (Placebo)[13]
LVEF Reduction <50% 0.5% (treatment interruption)8.7% (treatment interruption)[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the protocols for key clinical trials.

Mavacamten: EXPLORER-HCM Trial
  • Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[12][16][17]

  • Participants: 251 adults with symptomatic obstructive HCM (NYHA class II or III) and a left ventricular outflow tract (LVOT) gradient of ≥50 mmHg.[12][18]

  • Intervention: Patients were randomized 1:1 to receive either mavacamten (starting dose of 5 mg daily, with titration) or placebo for 30 weeks.[12][18]

  • Primary Endpoint: A composite functional endpoint assessing the change in peak oxygen consumption (pVO₂) and New York Heart Association (NYHA) functional class from baseline to week 30.[13]

  • Secondary Endpoints: Included changes in post-exercise LVOT gradient, pVO₂, and the proportion of patients with at least a one-class improvement in NYHA classification.[13]

Aficamten: SEQUOIA-HCM Trial
  • Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[7][19][20]

  • Participants: 282 adults with symptomatic obstructive HCM on background medical therapy.[14][19]

  • Intervention: Patients were randomized 1:1 to receive either aficamten (starting at 5 mg daily with dose escalation up to 20 mg based on echocardiographic guidance) or placebo for 24 weeks.[14][19][21]

  • Primary Endpoint: The change in peak oxygen uptake (pVO₂) as measured by cardiopulmonary exercise testing (CPET) from baseline to week 24.[15]

  • Key Secondary Endpoints: Changes in the Kansas City Cardiomyopathy Questionnaire-Clinical Summary Score (KCCQ-CSS), proportion of patients with at least a one-class improvement in NYHA classification, and change in post-Valsalva LVOT gradient.[19]

cluster_0 Clinical Trial Workflow cluster_1 Intervention Arms cluster_2 Key Assessments Screening Screening Randomization Randomization Screening->Randomization Treatment_Period Treatment Period (24-30 weeks) Randomization->Treatment_Period Drug Aficamten or Mavacamten (Dose Titration) Placebo Placebo Endpoint_Assessment Primary & Secondary Endpoint Assessment Treatment_Period->Endpoint_Assessment CPET Cardiopulmonary Exercise Testing (pVO₂) Echo Echocardiography (LVOT Gradient, LVEF) NYHA NYHA Functional Class QoL Quality of Life Questionnaires Follow_Up Follow-Up Endpoint_Assessment->Follow_Up

Figure 2: Generalized Clinical Trial Workflow for Myosin Modulators.

Conclusion

Both aficamten and mavacamten represent a significant advancement in the treatment of hypertrophic cardiomyopathy by targeting the fundamental mechanism of myocyte hypercontractility.[22] Clinical trials have demonstrated their efficacy in improving exercise capacity, reducing symptoms, and decreasing the degree of outflow tract obstruction.[1]

Aficamten appears to have a more favorable pharmacokinetic profile with a shorter half-life and metabolism through multiple CYP pathways, which may reduce the risk of drug-drug interactions.[8][9][10] Additionally, data from the SEQUOIA-HCM and EXPLORER-HCM trials suggest a lower incidence of significant LVEF reduction with aficamten compared to mavacamten.[10] However, direct head-to-head comparative trials are needed to definitively establish the relative efficacy and safety of these two agents.

The ongoing and future research in this area will further delineate the roles of these novel myosin modulators in the management of both obstructive and non-obstructive hypertrophic cardiomyopathy.

References

A Comparative Analysis of Aficamten and Mavacamten in the Treatment of Hypertrophic Cardiomyopathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the efficacy and safety of two prominent cardiac myosin modulators, aficamten and mavacamten, for the treatment of hypertrophic cardiomyopathy (HCM). Both agents represent a significant therapeutic advancement, targeting the underlying pathophysiology of HCM by modulating the function of the cardiac sarcomere. This document synthesizes data from key clinical trials to facilitate an objective comparison of their performance, supported by detailed experimental protocols and visual representations of their mechanisms and clinical trial workflows.

Executive Summary

Hypertrophic cardiomyopathy is a genetic disorder characterized by excessive contraction of the heart muscle, leading to thickened heart muscle and various clinical symptoms. Aficamten and mavacamten are first-in-class cardiac myosin inhibitors that have demonstrated considerable efficacy in managing HCM. While both drugs share a common therapeutic goal of reducing cardiac hypercontractility, they exhibit distinct pharmacological profiles that may influence clinical decision-making. This guide explores these differences through a comprehensive review of available clinical trial data.

Mechanism of Action

Both aficamten and mavacamten are allosteric inhibitors of cardiac myosin, the motor protein responsible for cardiac muscle contraction. However, they bind to distinct sites on the myosin heavy chain, leading to different modulatory effects on the myosin ATPase cycle.

Mavacamten primarily stabilizes the "off-state" or super-relaxed state (SRX) of the myosin head, reducing the number of myosin heads available to interact with actin for cross-bridge formation.[1][2][3][4][5] This leads to a decrease in the overall contractility of the myocardium.

Aficamten , on the other hand, binds to a different allosteric site and primarily slows the rate of phosphate release from the myosin head.[1][6] This action also stabilizes a weakly bound pre-power stroke state, thereby reducing the number of active actin-myosin cross-bridges and consequently decreasing myocardial hypercontractility.[7][8][9]

cluster_0 Cardiac Sarcomere Contraction cluster_1 Drug Intervention cluster_2 Outcome Myosin Myosin Head Actin Actin Filament Myosin->Actin Binds to Actin ADP_Pi ADP + Pi Myosin->ADP_Pi Hydrolyzes ATP PowerStroke Power Stroke (Contraction) Myosin->PowerStroke Actin->PowerStroke ATP ATP ATP->Myosin Binds Mavacamten Mavacamten Mavacamten->Myosin Stabilizes 'off-state' (Super-Relaxed State) ReducedContractility Reduced Hypercontractility Mavacamten->ReducedContractility Aficamten Aficamten Aficamten->Myosin Slows Pi release (Inhibits ATPase activity) Aficamten->ReducedContractility ImprovedDiastolicFunction Improved Diastolic Function ReducedContractility->ImprovedDiastolicFunction

Figure 1. Comparative Mechanism of Action of Mavacamten and Aficamten.

Efficacy Comparison

The clinical efficacy of aficamten and mavacamten has been evaluated in several key randomized controlled trials. The following tables summarize the primary and secondary endpoint data from the pivotal Phase 3 trials: SEQUOIA-HCM for aficamten and EXPLORER-HCM for mavacamten.

Table 1: Primary and Key Secondary Efficacy Outcomes
EndpointAficamten (SEQUOIA-HCM)[10][11]Mavacamten (EXPLORER-HCM)[12][13]
Primary Endpoint
Change in peak Oxygen Uptake (pVO₂) (mL/kg/min)1.74 (vs. placebo)1.4 (vs. placebo)
Secondary Endpoints
Change in Valsalva LVOT Gradient (mmHg)-45 (approx. vs. placebo)-36 (vs. placebo)
Improvement in NYHA Class (≥1 class)Significant improvement vs. placebo34% more patients improved vs. placebo
Change in KCCQ-CSSSignificant improvement vs. placebo9.1 point greater improvement vs. placebo

Note: Data presented are treatment effects compared to placebo at the primary analysis timepoint (24 weeks for SEQUOIA-HCM and 30 weeks for EXPLORER-HCM). Direct head-to-head trial data is not yet available, and cross-trial comparisons should be interpreted with caution due to potential differences in study populations and methodologies.

A network meta-analysis of seven randomized controlled trials did not find a statistically significant difference between aficamten and mavacamten in reducing post-exercise LVOT gradient or improving pVO₂.[14]

Safety and Tolerability

Both aficamten and mavacamten have demonstrated acceptable safety profiles in clinical trials. The most common treatment-emergent adverse events are generally mild to moderate in severity. A key safety consideration for cardiac myosin inhibitors is the risk of reducing left ventricular ejection fraction (LVEF) below the normal range.

Table 2: Comparative Safety Profile
Adverse EventAficamten (from pooled data)[15][16]Mavacamten (from pooled data)[15][16]
Treatment Interruption due to LVEF <50%0.5%8.7% (partly protocol-driven)
Atrial Fibrillation (per 100 patient-years)4.111.5
Heart Failure (per 100 patient-years)0.01.7

It is important to note that the exposure duration to aficamten in the analyzed trials was shorter than for mavacamten, and longer-term follow-up data are needed for a more definitive comparison.[15][17]

Experimental Protocols

The following sections detail the methodologies of the pivotal Phase 3 clinical trials for aficamten and mavacamten.

SEQUOIA-HCM (Aficamten)
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.[10][11][18][19]

  • Patient Population: 282 adults with symptomatic obstructive HCM (NYHA Class II or III), LVOT gradient ≥50 mmHg at rest or with provocation, and LVEF ≥60%.[10][18]

  • Intervention: Patients were randomized 1:1 to receive aficamten (starting dose of 5 mg once daily, titrated up to 20 mg based on echocardiographic guidance) or placebo for 24 weeks.[10][11][19]

  • Primary Endpoint: Change from baseline in peak oxygen uptake (pVO₂) measured by cardiopulmonary exercise testing (CPET) at week 24.[11]

  • Key Secondary Endpoints: Change in Kansas City Cardiomyopathy Questionnaire-Clinical Summary Score (KCCQ-CSS), proportion of patients with ≥1 NYHA class improvement, change in post-exercise LVOT gradient, and proportion of patients with post-Valsalva LVOT gradient <30 mmHg.[11]

EXPLORER-HCM (Mavacamten)
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.[12][13][20][21]

  • Patient Population: 251 adults with symptomatic obstructive HCM (NYHA Class II or III), LVOT gradient ≥50 mmHg at rest or with provocation, and LVEF ≥55%.[12][21]

  • Intervention: Patients were randomized 1:1 to receive mavacamten (starting dose of 5 mg once daily, with dose adjustments based on plasma concentration and LVEF) or placebo for 30 weeks.[12]

  • Primary Endpoint: A composite functional endpoint defined as either a ≥1.5 mL/kg/min increase in pVO₂ and a ≥1 NYHA class reduction, or a ≥3.0 mL/kg/min increase in pVO₂ with no worsening of NYHA class at week 30.[12][20]

  • Key Secondary Endpoints: Change in post-exercise LVOT gradient, change in pVO₂, proportion of patients with ≥1 NYHA class improvement, and change in KCCQ-CSS.[12][20]

cluster_0 Patient Screening & Randomization cluster_1 Treatment Arms cluster_aficamten Aficamten Arm (SEQUOIA-HCM) cluster_mavacamten Mavacamten Arm (EXPLORER-HCM) cluster_placebo Placebo Arm cluster_2 Endpoint Assessment Screening Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1) Screening->Randomization Aficamten_Dosing Aficamten (5-20mg QD) Titration based on Echo Randomization->Aficamten_Dosing Mavacamten_Dosing Mavacamten (5-15mg QD) Titration based on PK & LVEF Randomization->Mavacamten_Dosing Placebo Placebo QD Randomization->Placebo Aficamten_Duration 24 Weeks Aficamten_Dosing->Aficamten_Duration Primary_Endpoint Primary Endpoint Assessment (pVO₂, Composite Functional Endpoint) Aficamten_Duration->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment (LVOT Gradient, NYHA Class, KCCQ) Aficamten_Duration->Secondary_Endpoints Mavacamten_Duration 30 Weeks Mavacamten_Dosing->Mavacamten_Duration Mavacamten_Duration->Primary_Endpoint Mavacamten_Duration->Secondary_Endpoints Placebo->Primary_Endpoint Placebo->Secondary_Endpoints

References

Validating Myosin Modulator 1: A Comparative Analysis Against Known Myosin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cardiac muscle regulation is rapidly evolving with the advent of direct myosin modulators. These agents offer a promising therapeutic strategy for conditions characterized by cardiac hypercontractility, such as hypertrophic cardiomyopathy (HCM).[1][2][3] This guide provides a comparative analysis of a novel investigational agent, Myosin Modulator 1, against established myosin inhibitors, offering insights into its potential mechanism of action and therapeutic profile.

Mechanism of Action: A Comparative Overview

Cardiac contraction is driven by the cyclical interaction of myosin and actin filaments within the sarcomere, a process fueled by ATP hydrolysis.[4] Myosin inhibitors exert their effects by directly targeting the cardiac myosin heavy chain, thereby reducing the number of force-producing cross-bridges and decreasing excessive contractility.[5][6]

This compound is hypothesized to act as an allosteric modulator of β-cardiac myosin, similar to existing inhibitors. However, its unique mechanism is proposed to involve a distinct binding site and a novel mode of action on the myosin chemomechanical cycle. This guide will compare its theoretical profile with two well-characterized myosin inhibitors: Mavacamten and Aficamten, as well as a novel regulatory light chain-dependent inhibitor, RLC-1.

Signaling Pathway of Myosin Inhibition

The following diagram illustrates the general mechanism of cardiac myosin inhibition, highlighting the key states of the myosin ATPase cycle that are targeted by these modulators.

Myosin_Inhibition_Pathway cluster_cycle Myosin ATPase Cycle cluster_inhibition Inhibitory Mechanisms Actin_Myosin_ATP Actin-Myosin + ATP Myosin_ATP Myosin-ATP Actin_Myosin_ATP->Myosin_ATP Detachment Myosin_ADP_Pi Myosin-ADP-Pi Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Actin_Myosin_ADP_Pi Actin-Myosin-ADP-Pi Myosin_ADP_Pi->Actin_Myosin_ADP_Pi Actin Binding Actin_Myosin_ADP Actin-Myosin-ADP (Force) Actin_Myosin_ADP_Pi->Actin_Myosin_ADP Pi Release (Power Stroke) Actin_Myosin_ADP->Actin_Myosin_ATP ADP Release & ATP Binding Mavacamten Mavacamten Mavacamten->Myosin_ADP_Pi Stabilizes SRX state, inhibits Pi release Aficamten Aficamten Aficamten->Actin_Myosin_ADP_Pi Slows Pi release RLC_1 RLC-1 RLC_1->Myosin_ATP RLC-dependent inhibition Myosin_Modulator_1 This compound (Hypothetical) Myosin_Modulator_1->Actin_Myosin_ADP Modulates ADP release

Caption: General signaling pathway of cardiac myosin inhibition.

Comparative Data of Myosin Inhibitors

The following table summarizes the key characteristics of this compound in comparison to Mavacamten, Aficamten, and RLC-1, based on preclinical and clinical data for the known inhibitors and the proposed profile for the novel modulator.

FeatureThis compound (Hypothetical)MavacamtenAficamtenRLC-1 (Novel Inhibitor)
Target β-cardiac myosinβ-cardiac myosinβ-cardiac myosinβ-cardiac myosin (RLC-dependent)
Binding Site Novel allosteric siteAllosteric site on the myosin headDistinct allosteric site from mavacamtenRequires presence of regulatory light chain (RLC) for binding
Primary Mechanism Modulates ADP release kineticsStabilizes the super-relaxed state (SRX) and inhibits phosphate (Pi) release[4][7]Slows phosphate (Pi) release[8]Inhibits acto-myosin ATPase activity in an RLC-dependent manner[9][10]
Effect on Cross-Bridges Reduces the duration of the strongly-bound stateDecreases the number of available actin-binding myosin heads[1][3]Reduces the rate of cross-bridge cyclingReduces the number of active force generators
Key Differentiator Potential for finer modulation of contractility with less impact on the number of available headsFirst-in-class approved for obstructive HCM[3][5]Shallower dose-response on LVEF, potentially wider therapeutic window[8][11]Unique dependence on the regulatory light chain

Experimental Protocols for Validation

Validating the mechanism of this compound requires a series of well-defined experiments. Below are detailed methodologies for key assays.

Experimental Workflow for Myosin Modulator Validation

Experimental_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assays cluster_invivo In Vivo Models ATPase Myosin ATPase Assay Binding Binding Affinity Assay Fiber Skinned Muscle Fiber Mechanics ATPase->Fiber Motility In Vitro Motility Assay Trabeculae Intact Trabeculae Contraction HCM_Model HCM Animal Model Studies Fiber->HCM_Model Echo Echocardiography End Mechanism Validated HCM_Model->End Data Analysis & Comparison Hemodynamics Hemodynamic Analysis Start Start Validation Start->ATPase

Caption: Workflow for validating a novel myosin modulator.

Myosin ATPase Activity Assay
  • Objective: To determine the effect of this compound on the rate of ATP hydrolysis by purified cardiac myosin.

  • Protocol:

    • Purify β-cardiac myosin S1 subfragment.

    • Prepare reaction buffer containing actin, ATP, and varying concentrations of this compound.

    • Initiate the reaction by adding myosin.

    • Measure the rate of inorganic phosphate (Pi) release over time using a malachite green assay.

    • Compare the dose-response curve with those of Mavacamten and Aficamten.

Skinned Muscle Fiber Mechanics
  • Objective: To assess the effect of this compound on the force-generating capacity of cardiac muscle fibers.

  • Protocol:

    • Isolate cardiac muscle bundles and chemically "skin" the membranes to allow for direct manipulation of the myofilament environment.[12]

    • Mount the skinned fibers between a force transducer and a length controller.

    • Activate the fibers with solutions of varying calcium concentrations in the presence and absence of this compound.

    • Measure steady-state force, calcium sensitivity (pCa50), and the rate of force redevelopment (ktr).

    • Compare the results to the effects of known myosin inhibitors.

In Vivo Studies in a Hypertrophic Cardiomyopathy (HCM) Animal Model
  • Objective: To evaluate the in vivo efficacy and safety of this compound in a disease-relevant model.

  • Protocol:

    • Utilize a transgenic mouse model of HCM expressing a pathogenic sarcomeric mutation.

    • Administer this compound or vehicle control to cohorts of HCM mice over a specified treatment period.

    • Perform serial echocardiography to assess cardiac structure and function, including left ventricular wall thickness, ejection fraction, and diastolic function.

    • Conduct terminal hemodynamic studies to measure pressure-volume relationships.

    • Analyze cardiac tissue for histological and molecular markers of hypertrophy and fibrosis.

Conclusion

This compound represents a potential next-generation therapy for hypertrophic cardiomyopathy. Its hypothesized unique mechanism of action, targeting ADP release, may offer a differentiated profile compared to existing myosin inhibitors that primarily affect the super-relaxed state or phosphate release. The experimental framework outlined in this guide provides a robust strategy for validating its mechanism and characterizing its therapeutic potential. Further comparative studies will be crucial to fully elucidate its place in the evolving landscape of cardiac myosin modulation.

References

A Comparative Guide to Cardiac Myosin Modulators for Systolic Heart Failure: Omecamtiv Mecarbil vs. a New Generation of Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development for systolic heart failure, direct modulation of the cardiac sarcomere represents a frontier of intense investigation. This guide provides a detailed comparison of two generations of cardiac myosin activators: the first-in-class agent, omecamtiv mecarbil, and the next-generation modulator, danicamtiv. While both aim to enhance systolic function, their distinct mechanisms and resulting clinical profiles offer different considerations for future drug development. Additionally, we will briefly contrast these activators with a cardiac myosin inhibitor, aficamten, to provide a broader context of myosin modulation.

Mechanism of Action: A Tale of Two Activators

Cardiac myosin is the molecular motor of the heart, driving contraction through its interaction with actin. Both omecamtiv mecarbil and danicamtiv are classified as cardiac myosin activators, or myotropes, designed to increase the force of contraction without altering intracellular calcium concentrations, a key differentiator from traditional inotropic agents.[1] However, they achieve this through subtly different allosteric modulations of the myosin ATPase cycle.

Omecamtiv Mecarbil enhances cardiac contractility by selectively binding to the catalytic domain of cardiac myosin.[2] This binding accelerates the rate-limiting step of the cross-bridge cycle, the transition from a weakly bound to a strongly bound, force-producing state.[2] Consequently, omecamtiv mecarbil increases the number of myosin heads engaged with actin at any given time during systole, prolonging the systolic ejection time.[3][4]

Danicamtiv , a second-generation activator, also enhances myofibrillar ATPase activity to boost myocardial contractility.[5] Preclinical evidence suggests that while it shares the fundamental activating mechanism with omecamtiv mecarbil, it may have a differential effect on the kinetics of cross-bridge detachment, potentially leading to a more favorable balance between systolic enhancement and diastolic relaxation.[6][7]

In contrast, Aficamten is a cardiac myosin inhibitor. It works by stabilizing the auto-inhibited, super-relaxed state of myosin, reducing the number of available myosin heads that can bind to actin.[8][9] This leads to a decrease in cardiac contractility and is primarily being investigated for conditions of hypercontractility, such as hypertrophic cardiomyopathy.[8][9]

Signaling Pathway of Cardiac Myosin Activators

Myosin_Activation_Pathway Cardiac Myosin Activation Signaling Pathway cluster_Sarcomere Sarcomere cluster_Modulators Myosin Modulators cluster_Effects Molecular Effects Myosin Cardiac Myosin Head CrossBridge Actin-Myosin Cross-Bridge Myosin->CrossBridge Binds Rate_Transition Increases rate of transition to strong-binding state Myosin->Rate_Transition Actin Actin Filament Actin->CrossBridge Force Force Production (Contraction) CrossBridge->Force OM Omecamtiv Mecarbil OM->Myosin Allosterically binds to catalytic domain Dani Danicamtiv Dani->Myosin Allosterically binds Num_Heads Increases number of active myosin heads Rate_Transition->Num_Heads SET Prolongs Systolic Ejection Time Num_Heads->SET SET->Force Enhances

Mechanism of cardiac myosin activators.

Preclinical and Clinical Data: A Head-to-Head Comparison

The following tables summarize key quantitative data from preclinical and clinical studies of omecamtiv mecarbil and danicamtiv.

Table 1: Preclinical In Vitro Data
ParameterOmecamtiv MecarbilDanicamtivExperimental Model
Myosin ATPase Activity IncreasedIncreased dose-dependently[2]Skinned muscle fibers and myofibrils[2]
Calcium Sensitivity IncreasedIncreased[2]LV and LA myofibrils/muscle fibers[2]
Systolic Force Production Increased by 45% at 3.16 µmol/L[7]Increased by 74% at 10.6 µmol/L[7]Human engineered heart tissues (EHTs)[7]
Time to Peak Contraction Prolonged by 13%[7]Prolonged by 13%[7]Human engineered heart tissues (EHTs)[7]
Time to 50% Relaxation Prolonged by 50%[7]Prolonged by 50%[7]Human engineered heart tissues (EHTs)[7]
Diastolic Force Increased baseline force by 44%[10]Increased baseline force by 35%[10]Human engineered heart tissues (EHTs)[10]
Table 2: Preclinical In Vivo Data (Canine Model of Heart Failure)
ParameterOmecamtiv MecarbilDanicamtiv
LV Stroke Volume IncreasedIncreased by 10.6 mL[2]
LA Emptying Fraction Not reportedIncreased by 10.7%[2]
Table 3: Clinical Trial Data in Patients with Systolic Heart Failure
ParameterOmecamtiv Mecarbil (GALACTIC-HF)[3][11]Danicamtiv (Phase 2a Trial)[2][8]
Primary Endpoint CV death or HF event: 37.0% vs. 39.1% placebo (p=0.03)[3]Safety and tolerability[8]
Stroke Volume Not a primary endpointIncreased up to +7.8 mL (p<0.01)[2][8]
Global Longitudinal Strain Not a primary endpointImproved up to -1.0% (p<0.05)[2][8]
Global Circumferential Strain Not a primary endpointImproved up to -3.3% (p<0.01)[2][8]
LA Minimal Volume Index Not a primary endpointDecreased up to -2.4 mL/m² (p<0.01)[2][8]
LA Function Index Not a primary endpointIncreased up to 6.1 (p<0.01)[2][8]

Experimental Protocols

Canine Cardiomyocyte Contractility Assay

A common preclinical model to assess the direct effects of myosin modulators on cardiac muscle cells involves the following steps:

  • Cell Isolation: Left ventricular myocytes are enzymatically isolated from healthy canines.[12][13]

  • Fluorescent Loading: The isolated cardiomyocytes are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, to allow for simultaneous measurement of intracellular calcium transients.[12][13]

  • Contractility Measurement: An IonOptix system is used to measure sarcomere length, amplitude and duration of sarcomere shortening, and velocities of contraction and relaxation.[12][13]

  • Drug Application: Omecamtiv mecarbil or danicamtiv is added to the cell culture at various concentrations to simulate therapeutic plasma levels.[12][13]

  • Data Acquisition: Changes in contractility parameters and calcium transients are recorded and analyzed.

Canine_Cardiomyocyte_Assay Experimental Workflow: Canine Cardiomyocyte Assay start Start isolate Enzymatic Isolation of Canine Ventricular Myocytes start->isolate load Loading with Fura-2 AM (Calcium-sensitive dye) isolate->load measure Baseline Measurement: - Sarcomere Length - Contraction/Relaxation Velocity - Calcium Transients load->measure apply_drug Application of Myosin Modulator (e.g., Omecamtiv Mecarbil) measure->apply_drug remeasure Post-treatment Measurement apply_drug->remeasure analyze Data Analysis and Comparison remeasure->analyze end End analyze->end

Canine cardiomyocyte contractility assay workflow.
Engineered Human Myocardium (EHT) Contractility Assay

This innovative approach provides insights into the effects of myosin modulators on human cardiac tissue constructs:

  • EHT Creation: Human induced pluripotent stem cell-derived cardiomyocytes are seeded onto decellularized porcine myocardial slices to create engineered heart tissues.[7]

  • Mechanical Measurement Setup: The EHTs are placed in a system that allows for real-time measurement of isometric twitch force.[7]

  • Drug Infusion: Omecamtiv mecarbil and danicamtiv are infused at varying concentrations, and steady-state behavior is allowed to be reached at each dose.[7]

  • Data Collection: Systolic and diastolic components of force production, as well as contraction and relaxation kinetics, are recorded.[7]

  • Frank-Starling Response: The relationship between tissue stretch and isometric twitch force is assessed to evaluate the Frank-Starling mechanism.[7]

Concluding Remarks

The direct modulation of cardiac myosin presents a promising therapeutic strategy for systolic heart failure. While omecamtiv mecarbil has paved the way and demonstrated a modest clinical benefit in the GALACTIC-HF trial, the development of second-generation activators like danicamtiv highlights the ongoing efforts to refine this approach.[3] The preclinical data for danicamtiv suggest a potentially more favorable profile with a greater increase in systolic force and a potentially lower diastolic penalty compared to omecamtiv mecarbil, although further clinical investigation is warranted.[2][7]

The contrasting mechanism of cardiac myosin inhibitors like aficamten underscores the versatility of targeting the sarcomere for different cardiovascular diseases. As our understanding of the intricate mechanics of the cardiac sarcomere deepens, we can anticipate the development of even more targeted and effective myosin modulators for the treatment of heart failure.

References

Head-to-Head Comparison: Danicamtiv vs. Mavacamten - A Tale of Two Myosin Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiac muscle regulation, the modulation of myosin stands out as a pivotal therapeutic strategy. This guide provides a detailed, evidence-based comparison of two distinct modulators: danicamtiv, a cardiac myosin activator, and mavacamten, a cardiac myosin inhibitor. While the user's original query specified "Myosin modulator 1," the absence of a specific agent led to the selection of mavacamten as a representative and well-characterized myosin inhibitor to contrast with danicamtiv. This comparison will illuminate the divergent and convergent pathways through which these molecules influence cardiac contractility.

At a Glance: Danicamtiv vs. Mavacamten

FeatureDanicamtivMavacamten
Drug Class Cardiac Myosin ActivatorCardiac Myosin Inhibitor
Primary Mechanism Increases the number of myosin heads in the "ON" state, slows ADP release, and increases Ca2+ sensitivity.Stabilizes the "OFF" or super-relaxed state (SRX) of myosin, reducing the number of available actin-binding heads.
Effect on Contractility Increases cardiac contractility (positive inotropy).Decreases cardiac contractility (negative inotropy).
Therapeutic Target Conditions of systolic dysfunction, such as heart failure with reduced ejection fraction (HFrEF) and genetic dilated cardiomyopathy (DCM).Conditions of hypercontractility, such as hypertrophic cardiomyopathy (HCM).

Mechanism of Action: A Dichotomy in Myosin Modulation

The fundamental difference between danicamtiv and mavacamten lies in their opposing effects on the cardiac myosin cross-bridge cycle.

Danicamtiv acts as an activator by directly targeting the cardiac myosin heavy chain.[1][2] Its mechanism involves:

  • Increasing Myosin "ON" State: It promotes a structural shift in myosin heads, making more of them available to interact with actin filaments.[1][2]

  • Slowing ADP Release: By inhibiting the rate of adenosine diphosphate (ADP) release from the myosin head, it prolongs the duration of the power-producing, strongly-bound state with actin.[1][3]

  • Enhancing Calcium Sensitivity: It increases the sensitivity of the myofilaments to calcium, leading to greater force production at submaximal calcium concentrations.[2][4]

This cascade of events results in an overall increase in the force and duration of cardiac muscle contraction.[5]

Mavacamten , in contrast, is an allosteric inhibitor of cardiac myosin ATPase.[2][6] Its mechanism is characterized by:

  • Stabilizing the Super-Relaxed State (SRX): Mavacamten preferentially binds to and stabilizes the energy-sparing, "super-relaxed" state of myosin, where the myosin heads are sequestered and unable to bind to actin.[6][7]

  • Reducing Actin-Myosin Cross-Bridging: By increasing the population of myosin heads in the SRX state, it reduces the number of heads available for cross-bridge formation, thereby decreasing the overall force of contraction.[1][6]

This inhibitory action is beneficial in conditions of hypercontractility, such as hypertrophic cardiomyopathy, where it helps to normalize the excessive force generation.[5][8]

Signaling Pathway and Mechanism of Action

Myosin_Modulation cluster_danicamtiv Danicamtiv (Activator) cluster_mavacamten Mavacamten (Inhibitor) D_Start Danicamtiv D_Myosin Cardiac Myosin D_Start->D_Myosin D_OnState Increased Myosin 'ON' State D_Myosin->D_OnState D_ADP Slower ADP Release D_Myosin->D_ADP D_Ca Increased Ca2+ Sensitivity D_Myosin->D_Ca D_Force Increased Contractility D_OnState->D_Force D_ADP->D_Force D_Ca->D_Force M_Start Mavacamten M_Myosin Cardiac Myosin M_Start->M_Myosin M_SRX Stabilized Super-Relaxed State (SRX) M_Myosin->M_SRX M_CrossBridge Reduced Cross-Bridge Formation M_SRX->M_CrossBridge M_Force Decreased Contractility M_CrossBridge->M_Force

Mechanisms of Danicamtiv and Mavacamten.

Preclinical and Clinical Data: A Comparative Overview

The preclinical and clinical findings for danicamtiv and mavacamten reflect their opposing mechanisms of action.

Preclinical Data Summary
ParameterDanicamtivMavacamten
Effect on Myofibril ATPase Activity Increases activity.[3]Decreases activity.[9]
Effect on Force Production Increases force, particularly at submaximal Ca2+ concentrations.[1][4]Decreases maximal force production.[6]
Effect on Relaxation Kinetics Prolongs relaxation.[1]Improves diastolic function by promoting relaxation.[5][10]
Animal Models Improves systolic function in models of heart failure and dilated cardiomyopathy.[1][11]Prevents and reverses hypertrophy in mouse models of hypertrophic cardiomyopathy.[1]
Clinical Trial Highlights
AspectDanicamtivMavacamten
Phase of Development Phase 2 clinical trials.[12][13]Approved by the FDA for symptomatic obstructive hypertrophic cardiomyopathy.[3][14]
Patient Population Patients with heart failure with reduced ejection fraction (HFrEF) and genetic dilated cardiomyopathy (DCM).[11][13]Patients with symptomatic obstructive hypertrophic cardiomyopathy (oHCM).[11][12]
Primary Efficacy Endpoints Improvements in systolic function parameters (e.g., stroke volume, ejection fraction).[11]Reduction in left ventricular outflow tract (LVOT) gradient, improvement in exercise capacity (pVO2), and reduction in NYHA functional class.[6][11]
Key Clinical Findings Increased systolic function with some effects on diastolic relaxation.[5][11]Significant and sustained reduction in LVOT obstruction, improved symptoms, and quality of life.[6][11][14]
Safety Profile Generally well-tolerated in early trials.[13]Risk of systolic dysfunction requires careful monitoring of left ventricular ejection fraction (LVEF).[2]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data.

Key In Vitro Assays
  • Myosin ATPase Assay: This assay measures the rate of ATP hydrolysis by purified myosin or myofibrils in the presence of actin. For danicamtiv, an increase in ATPase activity is expected, while for mavacamten, a decrease is observed.

    • Protocol Outline:

      • Purified cardiac myosin or myofibrils are incubated in a reaction buffer containing actin, ATP, and the test compound (danicamtiv or mavacamten) or vehicle control.

      • The reaction is initiated by the addition of ATP.

      • The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate (Pi) over time, often using a colorimetric method like the malachite green assay.

  • Skinned Muscle Fiber Mechanics: This technique allows for the direct measurement of force and its kinetics in response to calcium in demembranated muscle fibers.

    • Protocol Outline:

      • Small bundles of muscle fibers are isolated from cardiac tissue and chemically "skinned" to remove cell membranes, allowing for direct access to the contractile machinery.

      • Fibers are mounted on a force transducer and length controller.

      • The fibers are exposed to solutions with varying concentrations of free calcium (pCa) in the presence of the test compound or vehicle.

      • Force development, calcium sensitivity (pCa50), and rates of force development and relaxation are measured.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_clinical Clinical Trials ATPase Myosin ATPase Assay Animal Animal Models (HF, HCM) ATPase->Animal Fiber Skinned Fiber Mechanics Fiber->Animal Motility In Vitro Motility Assay Motility->Animal Echo Echocardiography Animal->Echo Phase1 Phase 1 (Safety, PK/PD) Echo->Phase1 Phase2 Phase 2 (Efficacy, Dosing) Phase1->Phase2 Phase3 Phase 3 (Pivotal Efficacy, Safety) Phase2->Phase3 Tissue Cardiac Tissue/Purified Myosin Tissue->ATPase Tissue->Fiber Tissue->Motility

General experimental workflow for myosin modulators.

Conclusion: A Targeted Approach to Cardiac Disease

The head-to-head comparison of danicamtiv and mavacamten highlights a paradigm of targeted therapy in cardiovascular medicine. Danicamtiv, as a myosin activator, offers a promising approach for diseases of cardiac hypocontractility by directly enhancing the function of the heart's motor protein.[4][15] Conversely, mavacamten provides a first-in-class treatment for hypercontractile states like hypertrophic cardiomyopathy by selectively inhibiting myosin's activity.[6][8]

The distinct mechanisms and clinical applications of these two agents underscore the importance of understanding the underlying pathophysiology of different cardiomyopathies to develop precision medicine approaches. Future research will likely focus on further refining these modulators, exploring their long-term effects, and identifying patient populations who will benefit most from either activating or inhibiting the cardiac sarcomere.

References

confirming Myosin modulator 1's cardiac specificity over skeletal myosin

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the cardiac specificity of Aficamten, a next-generation cardiac myosin inhibitor, with its effects on skeletal myosin isoforms. The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in understanding the selectivity profile of this myosin modulator.

Introduction to Myosin Modulation

Myosin, the molecular motor responsible for muscle contraction, exists in different isoforms within the body. The heart primarily expresses the β-cardiac myosin heavy chain (β-MHC), which is also found in slow-twitch skeletal muscle fibers. Fast-twitch skeletal muscles, however, express different myosin isoforms, such as MYH1.[1] Myosin modulators are a class of therapeutic agents designed to directly target the function of cardiac myosin, either by enhancing or inhibiting its activity, to treat cardiovascular diseases like hypertrophic cardiomyopathy (HCM) and heart failure.[2][3] A key aspect in the development of these modulators is their selectivity for the cardiac isoform to minimize off-target effects on skeletal muscle function.

Aficamten: A Selective Cardiac Myosin Inhibitor

Aficamten is a novel, selective, small-molecule inhibitor of cardiac myosin.[1][2] It binds to an allosteric site on the myosin catalytic domain, distinct from other inhibitors like mavacamten, and functions by stabilizing a weak actin-binding state and slowing phosphate release, which ultimately reduces the number of functional myosin heads available for contraction.[1][3] This mechanism effectively diminishes the hypercontractility associated with conditions like hypertrophic cardiomyopathy.[2]

Quantitative Comparison of Myosin Inhibition

To assess the cardiac specificity of Aficamten, its inhibitory effect on the ATPase activity of different muscle myofibrils has been quantified. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Myosin IsoformMuscle SourceIC50 (µM) [95% Confidence Interval]
β-cardiac myosinCardiac Myofibrils1.26 [1.20–1.33]
Slow Skeletal Myosin (β-MHC)Slow Skeletal Myofibrils1.23 [1.17–1.29]
Fast Skeletal Myosin (MYH1)Fast Skeletal Myofibrils6.52 [5.72–7.71]

Table 1: Comparative IC50 values of Aficamten on ATPase activity of different myosin isoforms. Data sourced from Hartman et al. (2024).[1]

The data clearly demonstrates that Aficamten is significantly more potent in inhibiting the ATPase activity of cardiac and slow skeletal myosin (which share the same β-MHC isoform) compared to fast skeletal myosin. The approximately 5.2-fold higher IC50 value for fast skeletal myofibrils indicates a lower affinity and inhibitory effect on this isoform, highlighting the cardiac-specific nature of Aficamten.

Experimental Methodologies

The determination of myosin modulator specificity relies on a variety of in vitro and in situ experimental techniques. Below are detailed protocols for key experiments used to characterize the effects of compounds like Aficamten on myosin function.

Myosin ATPase Activity Assay

This assay is fundamental for quantifying the enzymatic activity of myosin and the inhibitory effect of modulators.

Objective: To measure the rate of ATP hydrolysis by myosin in the presence and absence of a modulator to determine the IC50 value.

Principle: The assay measures the liberation of inorganic phosphate (Pi) from ATP, which is a direct product of myosin's enzymatic activity. This can be measured using various methods, including colorimetric assays (e.g., Taussky-Shorr reagent) or fluorescence-based assays.[4][5]

Detailed Protocol:

  • Preparation of Myofibrils:

    • Isolate myofibrils from cardiac, slow-twitch skeletal (e.g., soleus), and fast-twitch skeletal (e.g., psoas) muscle tissues through mechanical homogenization and differential centrifugation in a suitable buffer (e.g., 12 mM Pipes pH 6.8, 2 mM MgCl2, 10 mM KCl, and 1 mM DTT).[1]

    • Determine the protein concentration of the myofibril preparations using a standard protein assay (e.g., Bradford or BCA).

  • Assay Setup:

    • Prepare a reaction buffer (e.g., 12 mM Pipes pH 6.8, 2 mM MgCl2, 10 mM KCl, 1 mM DTT).[1]

    • Prepare a range of concentrations of the myosin modulator (e.g., Aficamten) in the reaction buffer.

    • Prepare a solution of ATP at a concentration several times higher than its Km for myosin (e.g., 20 µM).[5]

  • Enzymatic Reaction:

    • In a 96-well plate, add a fixed amount of myofibrils (e.g., 1 µM final myosin concentration) to each well.[1]

    • Add the different concentrations of the myosin modulator to the respective wells. Include a control well with no modulator.

    • Initiate the reaction by adding the ATP solution to all wells.

    • Incubate the plate at a controlled temperature (e.g., 23°C) for a specific time (e.g., 5 minutes).[4]

  • Detection of Phosphate:

    • Stop the reaction by adding a quenching solution (e.g., a solution containing sulfuric acid and silicotungstic acid).[6]

    • Add a colorimetric reagent (e.g., Taussky-Shorr reagent, which contains ammonium molybdate and ferrous sulfate) that reacts with the liberated inorganic phosphate to produce a colored product.[4]

    • Measure the absorbance of the solution at a specific wavelength (e.g., 660 nm) using a plate reader.[4]

  • Data Analysis:

    • Create a standard curve using known concentrations of phosphate to convert absorbance values to the amount of Pi produced.

    • Calculate the rate of ATP hydrolysis for each modulator concentration.

    • Plot the ATPase activity as a function of the modulator concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Motility Assay

This assay visualizes the movement of actin filaments propelled by myosin motors, providing insights into the functional consequences of myosin modulation.

Objective: To observe and quantify the effect of a myosin modulator on the velocity of actin filament movement driven by myosin.

Principle: Fluorescently labeled actin filaments are introduced into a flow cell coated with myosin. In the presence of ATP, the myosin heads cyclically interact with the actin filaments, causing them to glide across the surface. The velocity of this movement is recorded and analyzed.[7][8]

Detailed Protocol:

  • Flow Cell Preparation:

    • Coat a glass coverslip with a thin layer of nitrocellulose.[9]

    • Assemble a flow cell by attaching the coverslip to a microscope slide.

  • Myosin Immobilization:

    • Introduce a solution containing myosin (e.g., heavy meromyosin fragment) into the flow cell and allow it to adhere to the nitrocellulose surface for a defined period (e.g., 1 minute).[9]

    • Block any remaining non-specific binding sites with a solution of bovine serum albumin (BSA).[9]

  • Actin Filament Motility:

    • Introduce a solution containing fluorescently labeled actin filaments (e.g., rhodamine-phalloidin labeled) and the myosin modulator at the desired concentration into the flow cell.

    • Initiate motility by adding a solution containing ATP.[7]

    • Observe the movement of the actin filaments using a fluorescence microscope equipped with a sensitive camera.

  • Data Acquisition and Analysis:

    • Record videos of the gliding actin filaments.

    • Use tracking software to measure the velocity of individual filaments.

    • Compare the velocities in the presence and absence of the modulator to determine its effect on myosin's motile function.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular interactions and the workflow for assessing the cardiac specificity of a myosin modulator.

Myosin_Actin_Interaction cluster_myosin_cycle Myosin Cross-Bridge Cycle Myosin_ATP Myosin-ATP Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Acto_Myosin_ADP_Pi Acto-Myosin-ADP-Pi Myosin_ADP_Pi->Acto_Myosin_ADP_Pi Actin Binding Acto_Myosin_ADP Acto-Myosin-ADP (Post-power stroke) Acto_Myosin_ADP_Pi->Acto_Myosin_ADP Pi Release (Power Stroke) Acto_Myosin Acto-Myosin (Rigor) Acto_Myosin_ADP->Acto_Myosin ADP Release Acto_Myosin->Myosin_ATP ATP Binding Modulator Myosin Modulator 1 (e.g., Aficamten) Modulator->Myosin_ADP_Pi Stabilizes Pre-power stroke state

Caption: Myosin cross-bridge cycle and the inhibitory mechanism of a myosin modulator.

Experimental_Workflow start Start tissue_prep Isolate Myofibrils - Cardiac - Slow Skeletal - Fast Skeletal start->tissue_prep atpase_assay Perform ATPase Assay with varying Modulator 1 concentrations tissue_prep->atpase_assay data_analysis Analyze Data - Calculate ATPase rates - Determine IC50 values atpase_assay->data_analysis comparison Compare IC50 values (Cardiac vs. Skeletal) data_analysis->comparison conclusion Conclude Cardiac Specificity comparison->conclusion

References

Cross-Validation of Myosin Modulator Effects in Different Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of myosin modulators across various species, focusing on the primary examples of a myosin activator, Omecamtiv mecarbil, and a myosin inhibitor, Mavacamten. It includes quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and a comparative look at other emerging myosin modulators and alternative therapeutic strategies.

Data Presentation: Quantitative Effects of Myosin Modulators

The following tables summarize the observed effects of Omecamtiv mecarbil and Mavacamten on key cardiac functional parameters in different species.

Table 1: Effects of Omecamtiv mecarbil (Myosin Activator) on Cardiac Function

SpeciesModelKey FindingsReference(s)
Mouse Dilated Cardiomyopathy (DCM)Restored Ca2+ sensitivity of myofilaments to control levels.[1]
Healthy & Post-ischemicIncreased myocardial oxygen consumption.[2][3]
Rat Asphyxia-induced cardiac arrestImproved post-resuscitation myocardial dysfunction and neurological outcome.[4]
HealthyIncreased fractional shortening and left ventricular ejection time.[5]
Skinned MyocardiumIncreased cardiac contractility at sub-maximal calcium levels.[6]
Dog Systolic Heart Failure (sHF)Increased wall thickening (25%), stroke volume (44%), and cardiac output (22%) with a 24-hour infusion. No significant change in myocardial oxygen consumption.[7]
Healthy Ventricular MyocytesIncreased contractility primarily by prolonging the duration of contraction without altering intracellular calcium transients.[8]
Human Heart Failure with Reduced Ejection Fraction (HFrEF)COSMIC-HF trial: Improved LVEF, reduced LV volumes, and prolonged systolic ejection time.[9]
Severe Heart FailureGALACTIC-HF trial (post-hoc analysis): Significant reduction in the primary endpoint of first heart failure event or cardiovascular death in patients with severe HF.[10]

Table 2: Effects of Mavacamten (Myosin Inhibitor) on Cardiac Function

SpeciesModelKey FindingsReference(s)
Mouse Hypertrophic Cardiomyopathy (HCM)Decreased maximal isometric force and reduced Ca2+ sensitivity of contraction.[11][12]
Heart Failure with Preserved Ejection Fraction (HFpEF)Normalized elevated Ca2+ sensitivity and accelerated the rate of linear phase relaxation in myofibrils.[13]
Rat HealthyDose-dependent reduction in cardiac contractility.[14]
Cat Obstructive Hypertrophic Cardiomyopathy (oHCM)Acutely relieved left ventricular outflow tract (LVOT) obstruction.[15]
Human Obstructive Hypertrophic Cardiomyopathy (oHCM)PIONEER-HCM trial: Reduced mean post-exercise LVOT gradient from 103 mmHg to 19 mmHg at 12 weeks.[16]
Obstructive Hypertrophic Cardiomyopathy (oHCM)EXPLORER-HCM trial: Sustained improvements in LVOT gradients, left atrial volume index, and E/e' average at week 120.[17]

Table 3: Comparison with Other Myosin Modulators and Alternative Therapies

Compound/TherapyMechanism of ActionKey EffectsPrimary Indication
Danicamtiv Myosin ActivatorIncreases force and calcium sensitivity by increasing the number of myosins in the "ON" state and slowing cross-bridge turnover.[2]Dilated Cardiomyopathy
Aficamten Myosin InhibitorReduces myocardial contractility by binding to cardiac myosin and preventing it from entering a force-producing state.[8]Hypertrophic Cardiomyopathy
Beta-blockers (e.g., Metoprolol) Beta-adrenergic receptor antagonistReduce heart rate, blood pressure, and myocardial contractility.Heart Failure, Hypertrophic Cardiomyopathy
Calcium Channel Blockers (e.g., Verapamil) L-type calcium channel blockerReduce heart rate and contractility, improve diastolic relaxation.Hypertrophic Cardiomyopathy
Septal Reduction Therapy (Myectomy/Alcohol Septal Ablation) Surgical/InterventionalReduces the thickness of the interventricular septum to relieve LVOT obstruction.Obstructive Hypertrophic Cardiomyopathy

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of myosin modulators are provided below.

Skinned Muscle Fiber Contractility Assay

This assay is crucial for directly measuring the effect of compounds on the contractile properties of the myofilaments, independent of cell membrane and signaling pathways.

Protocol:

  • Muscle Preparation:

    • Excise a small cardiac muscle bundle (e.g., papillary muscle or ventricular trabeculae) from the desired species.

    • Place the muscle in an ice-cold relaxing solution.

    • Mechanically dissect the muscle into smaller fiber bundles (approximately 150-250 µm in diameter and 1-2 mm in length).

  • Skinning (Permeabilization):

    • Incubate the muscle fibers in a skinning solution containing a mild detergent (e.g., 1% Triton X-100) in relaxing solution for a specified time (e.g., 30-60 minutes) at 4°C. This process removes the cell membranes, allowing direct access to the myofilaments.

  • Mounting:

    • Mount the skinned fiber bundle between a force transducer and a length controller using suitable adhesives (e.g., silicone adhesive).

    • Adjust the sarcomere length to a standard value (e.g., 2.2 µm) using laser diffraction.

  • Force-pCa Measurement:

    • Sequentially immerse the mounted fiber in a series of activating solutions with increasing free calcium concentrations (pCa, the negative log of the calcium concentration).

    • Record the steady-state isometric force generated at each pCa.

    • The data is used to generate a force-pCa curve, from which parameters like maximal force, Ca2+ sensitivity (pCa50), and the Hill coefficient (cooperativity) can be determined.

  • Compound Testing:

    • To test the effect of a myosin modulator, incubate the fiber in a solution of a specific pCa containing the compound of interest for a defined period.

    • Measure the force and compare it to the force generated at the same pCa without the compound.

Echocardiography in a Mouse Model of Heart Disease

Echocardiography is a non-invasive imaging technique used to assess cardiac structure and function in vivo.

Protocol:

  • Animal Preparation:

    • Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane). Anesthesia level should be carefully monitored to maintain a stable heart rate.

    • Place the mouse in a supine position on a heated platform to maintain body temperature.

    • Remove the chest fur using a depilatory cream to ensure good acoustic coupling.

  • Image Acquisition:

    • Apply ultrasound gel to the chest.

    • Use a high-frequency ultrasound probe (e.g., 30-40 MHz) for optimal resolution in mice.

    • Obtain standard imaging views, including the parasternal long-axis (PLAX), parasternal short-axis (PSAX), and apical four-chamber views.

  • M-mode and 2D Imaging:

    • From the PSAX view, at the level of the papillary muscles, acquire M-mode images to measure left ventricular internal dimensions in diastole (LVIDd) and systole (LVIDs), as well as wall thicknesses.

    • These measurements are used to calculate fractional shortening (FS) and ejection fraction (EF).

  • Doppler Imaging:

    • Use pulsed-wave Doppler to measure blood flow velocities across the mitral and aortic valves to assess diastolic and systolic function, respectively.

    • Tissue Doppler imaging can be used to measure the velocity of the myocardial tissue, providing insights into regional and global cardiac function.

  • Data Analysis:

    • Analyze the acquired images and Doppler spectra using specialized software to quantify cardiac parameters.

    • For drug effect studies, perform baseline echocardiography before drug administration and then at specified time points after treatment.

In Vitro Motility Assay

This assay visualizes the movement of fluorescently labeled actin filaments propelled by myosin motors, providing insights into the kinetics of the actin-myosin interaction.

Protocol:

  • Flow Cell Preparation:

    • Construct a flow cell by sandwiching a coverslip coated with nitrocellulose over a microscope slide with double-sided tape to create a small chamber.

  • Myosin Immobilization:

    • Introduce a solution containing myosin molecules into the flow cell and allow them to adsorb to the nitrocellulose-coated surface.

    • Block non-specific binding sites with a solution of bovine serum albumin (BSA).

  • Actin Filament Visualization:

    • Prepare fluorescently labeled F-actin by polymerizing G-actin in the presence of a fluorescent phalloidin derivative (e.g., rhodamine-phalloidin).

  • Motility Observation:

    • Introduce the fluorescent actin filaments into the flow cell.

    • Initiate motility by adding an assay buffer containing ATP.

    • Observe the movement of the actin filaments using a fluorescence microscope equipped with a sensitive camera.

  • Data Acquisition and Analysis:

    • Record time-lapse image sequences of the moving filaments.

    • Use automated tracking software to determine the velocity of individual filaments.

    • To study the effect of a myosin modulator, include the compound in the assay buffer and compare the filament velocities to the control condition.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows related to myosin modulators.

Myosin_Activator_Pathway cluster_sarcomere Sarcomere Myosin_SRX Myosin (Super-Relaxed State) Myosin_DRX Myosin (Disordered-Relaxed State) Myosin_SRX->Myosin_DRX Equilibrium Shift Myosin_Actin_Bound Actin-Myosin Cross-Bridge (Force-Producing) Myosin_DRX->Myosin_Actin_Bound ↑ Rate of Actin Binding ATP ATP Hydrolysis Actin Actin Myosin_Actin_Bound->Myosin_DRX ↓ Rate of Detachment Myosin_Actin_Bound->Actin Prolonged Power Stroke ATP->Myosin_Actin_Bound Energy for Contraction Omecamtiv Omecamtiv Mecarbil (Myosin Activator) Omecamtiv->Myosin_DRX Binds to Myosin-ADP-Pi state

Caption: Signaling pathway of a Myosin Activator (e.g., Omecamtiv mecarbil).

Myosin_Inhibitor_Pathway cluster_sarcomere Sarcomere Myosin_SRX Myosin (Super-Relaxed State) Myosin_DRX Myosin (Disordered-Relaxed State) Myosin_DRX->Myosin_SRX ↑ Shift to SRX Myosin_Actin_Bound Actin-Myosin Cross-Bridge Myosin_DRX->Myosin_Actin_Bound ↓ Availability for Binding Actin Actin Myosin_Actin_Bound->Actin Reduced Force Production ATP ATP Hydrolysis ATP->Myosin_Actin_Bound Reduced ATP Turnover Mavacamten Mavacamten (Myosin Inhibitor) Mavacamten->Myosin_SRX Stabilizes SRX state

Caption: Signaling pathway of a Myosin Inhibitor (e.g., Mavacamten).

Drug_Discovery_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Target_ID Target Identification (Cardiac Myosin) Screening High-Throughput Screening Target_ID->Screening Lead_Opt Lead Optimization Screening->Lead_Opt In_Vitro In Vitro Assays (e.g., Motility, ATPase) Lead_Opt->In_Vitro Animal_Models Animal Models (Mouse, Rat, Dog, Cat) In_Vitro->Animal_Models Phase_I Phase I (Safety & PK in Healthy Volunteers) Animal_Models->Phase_I Phase_II Phase II (Efficacy & Dosing in Patients) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy & Safety) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: Workflow for Myosin Modulator Drug Discovery and Development.

References

comparing Myosin modulator 1 with next-generation myosin activators

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Cardiac Myosin Modulators: Omecamtiv Mecarbil vs. Next-Generation Activators

In the landscape of therapies for heart failure, direct modulation of the cardiac sarcomere represents a novel approach to improving cardiac function. This guide provides a detailed comparison between the first-in-class cardiac myosin activator, omecamtiv mecarbil, and the next-generation myosin activator, danicamtiv. The comparison focuses on their mechanisms of action, performance in preclinical and clinical studies, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals.

Overview of Cardiac Myosin Activation

Cardiac myosin modulators are a class of drugs designed to directly target the motor protein myosin in heart muscle cells to enhance or inhibit contractility.[1][2] Myosin activators are being developed primarily for conditions of systolic dysfunction, such as heart failure with reduced ejection fraction (HFrEF), where the heart muscle's ability to contract is impaired.[1][2] These agents aim to increase the force and duration of contraction without significantly altering intracellular calcium levels, a mechanism that has been associated with adverse effects like arrhythmias in traditional inotropic therapies.[1][3]

  • Omecamtiv Mecarbil (formerly CK-1827452) : As the first-in-class cardiac myosin activator, omecamtiv mecarbil has been extensively studied in clinical trials for HFrEF.[4][5] It selectively binds to the catalytic domain of cardiac myosin.[4][5]

  • Danicamtiv (formerly MYK-491) : A next-generation cardiac myosin activator, danicamtiv is also being developed to treat systolic hypokinesia, with a focus on genetic dilated cardiomyopathy (DCM).[6][7]

Mechanism of Action

While both omecamtiv mecarbil and danicamtiv are classified as cardiac myosin activators, they exhibit distinct effects on the myosin cross-bridge cycle.

Omecamtiv Mecarbil: This molecule enhances cardiac contractility by increasing the number of myosin heads actively engaged with actin during systole.[8] It achieves this by accelerating the rate-limiting step of the cross-bridge cycle: the transition from a weakly bound to a strongly bound state, which involves phosphate release.[3] This leads to a prolonged systolic ejection time and an increase in stroke volume.[3][5] Interestingly, while it activates the muscle as a whole, some studies suggest it acts as a myosin inhibitor at the single-molecule level by slowing force development.[1][3]

Danicamtiv: Danicamtiv also increases the number of force-producing myosin heads but through a different primary mechanism. It slows the rate of ADP release from the myosin head.[6][9] This action prolongs the duration of the strongly bound, force-producing state of the actin-myosin interaction.[6] Additionally, danicamtiv promotes a structural shift in the thick filament, moving more myosin heads into an "ON" or disordered relaxed state (DRX), making them more available to interact with actin.[6][9][10]

cluster_OM Omecamtiv Mecarbil (OM) Pathway cluster_Dani Danicamtiv Pathway OM Omecamtiv Mecarbil Myosin_S1 Myosin S1 Catalytic Domain OM->Myosin_S1 Binds to Pi_Release Accelerated Pi Release Myosin_S1->Pi_Release Weak_Binding Weakly Bound State (Actin-Myosin-ADP-Pi) Weak_Binding->Pi_Release Strong_Binding Strongly Bound State (Actin-Myosin-ADP) Pi_Release->Strong_Binding Increases transition rate Contraction Prolonged Systolic Ejection Time Strong_Binding->Contraction Dani Danicamtiv Thick_Filament Thick Filament Structure Dani->Thick_Filament Induces shift ADP_Release Slower ADP Release Dani->ADP_Release Inhibits Myosin_ON Myosin 'ON' State (DRX) Thick_Filament->Myosin_ON Acto_Myosin Prolonged Actomyosin Interaction Myosin_ON->Acto_Myosin ADP_Release->Acto_Myosin Force_Gen Increased Force Generation Acto_Myosin->Force_Gen

Caption: Signaling pathways of Omecamtiv Mecarbil and Danicamtiv.

Quantitative Performance Comparison

The following tables summarize key quantitative data from preclinical and clinical studies of omecamtiv mecarbil and danicamtiv.

Table 1: Preclinical and Pharmacokinetic Data
ParameterOmecamtiv MecarbilDanicamtivReference
Target Cardiac Myosin (S1 domain)Cardiac Myosin[4],[6]
Primary Mechanism Accelerates Pi releaseSlows ADP release, shifts myosin to "ON" state[3],[9]
Selectivity Selective for cardiac myosin over smooth/skeletalCardiac-specific[4],[11]
Human Half-life ~20 hours (approx.)~17.7 hours (predicted)[1],[12]
Human Oral Bioavailability Data not specified26% (mouse) to 108% (dog)[12]
Human Plasma Protein Binding Data not specifiedModerate (fu = 0.16)[12]
Table 2: Clinical Efficacy and Safety Data
EndpointOmecamtiv MecarbilDanicamtivReference
Indication Studied Heart Failure with Reduced Ejection Fraction (HFrEF)Dilated Cardiomyopathy (DCM), HFrEF[13],[6]
Key Clinical Trial(s) GALACTIC-HF, COSMIC-HF, ATOMIC-AHFPhase 2a trial data available[13],[14],[15]
Primary Efficacy Outcome (GALACTIC-HF) Reduced composite of CV death or HF events (HR: 0.92, p=0.0252)N/A (Phase 3 data pending)[13]
Effect on CV Death (GALACTIC-HF) No significant reductionN/A[13]
Hemodynamic Effects ↑ Systolic Ejection Time, ↑ Stroke Volume, ↑ Ejection Fraction↑ Ejection Fraction, ↑ Fractional Shortening[4],[15]
Effect on Myocardial O2 Consumption May increase MVO2 and impair cardiac efficiencyIncreases mechanical efficiency[16],[11]
Adverse Events Increased troponin (not associated with ischemia), balanced AEs vs. placebo in GALACTIC-HFPotential for diastolic dysfunction at high doses[17],[15]

Experimental Protocols and Methodologies

The characterization of myosin modulators involves a range of specialized assays from the molecular to the whole-organ level.

Myosin ATPase Activity Assay
  • Objective: To measure the rate of ATP hydrolysis by myosin in the presence of actin. This assay is fundamental to screening for myosin modulators.

  • Methodology:

    • Purified cardiac myosin or heavy meromyosin (HMM) is incubated with F-actin.

    • The reaction is initiated by the addition of ATP.

    • The modulator compound (e.g., omecamtiv mecarbil, danicamtiv) at various concentrations is included in the reaction mixture.

    • The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate (Pi) over time, often using a colorimetric method like the malachite green assay.

    • Activators are expected to increase the overall ATPase rate in this assay format, which was the basis for the initial discovery of these compounds.[1]

In Vitro Motility Assay
  • Objective: To visualize and quantify the movement of actin filaments propelled by myosin motors.

  • Methodology:

    • Myosin molecules are affixed to a nitrocellulose-coated surface of a flow cell.

    • Fluorescently labeled actin filaments are introduced into the flow cell in the presence of ATP.

    • The movement of the actin filaments is observed using fluorescence microscopy and recorded.

    • The velocity of filament sliding is quantified, providing insight into how a modulator affects the kinetics of the cross-bridge cycle.

Force Measurements in Permeabilized Muscle Fibers
  • Objective: To measure the contractile force generated by muscle fibers at controlled calcium concentrations.

  • Methodology:

    • Small bundles of cardiac muscle fibers are isolated and their cell membranes are chemically permeabilized ("skinned") to allow for direct control of the intracellular environment.

    • The fibers are mounted between a force transducer and a motor.

    • The fibers are exposed to solutions with varying concentrations of calcium (pCa) and the modulator compound.

    • The isometric force generated at each pCa level is recorded to determine the force-pCa relationship, revealing changes in calcium sensitivity (pCa50) and maximal force.[7]

cluster_workflow Experimental Workflow for Myosin Modulator Characterization Screen High-Throughput Screen (Myosin ATPase Assay) Biochem Biochemical Assays (e.g., Single Molecule Kinetics) Screen->Biochem Lead Compound ID Fiber Permeabilized Fiber Mechanics (Force-pCa, k_tr) Biochem->Fiber Molecular Mechanism Cell Isolated Cardiomyocyte (Contraction/Ca2+ Transients) Fiber->Cell Cellular Function Organ Whole Organ Studies (Langendorff Heart) Cell->Organ Tissue-Level Effects Clinical Clinical Trials (Hemodynamics, Outcomes) Organ->Clinical Preclinical Validation

Caption: A typical experimental workflow for myosin modulator development.

Next-Generation Myosin Inhibitors: A Note on Aficamten

While this guide focuses on myosin activators, it is pertinent to mention the parallel development of next-generation myosin inhibitors for diseases of hypercontractility, such as hypertrophic cardiomyopathy (HCM).[18][19]

  • Aficamten (CK-3773274): This is a next-in-class, selective cardiac myosin inhibitor designed to reduce the excessive contractility characteristic of HCM.[18][20] It works by stabilizing an energy-sparing, relaxed state of myosin, thereby reducing the number of active actin-myosin cross-bridges.[21][22] Clinical trials like SEQUOIA-HCM have shown that aficamten significantly reduces the left ventricular outflow tract (LVOT) gradient and improves symptoms in patients with obstructive HCM.[21][23] Aficamten was designed to have an optimized pharmacokinetic profile, including a shorter half-life compared to the first-in-class inhibitor, mavacamten, potentially allowing for more flexible dosing and reducing the risk of excessive systolic function reduction.[1][20]

Summary and Future Directions

Omecamtiv mecarbil established cardiac myosin as a viable therapeutic target, demonstrating a modest but statistically significant benefit in a large HFrEF population in the GALACTIC-HF trial.[13] However, its failure to reduce cardiovascular death and concerns about its effect on myocardial efficiency have highlighted areas for improvement.[13][16]

Next-generation activators like danicamtiv offer a potentially refined mechanism of action. By primarily slowing ADP release and recruiting more myosin heads, danicamtiv may offer a more efficient means of enhancing contractility.[6][9][10] Preclinical data suggest it may improve mechanical efficiency, a key parameter where omecamtiv mecarbil showed potential limitations.[11] The ongoing clinical development of danicamtiv, particularly in genetically defined cardiomyopathies, will be crucial in determining if these mechanistic differences translate into superior clinical outcomes.[6][10]

The continued development of both myosin activators and inhibitors underscores a paradigm shift in cardiovascular medicine towards therapies that target the fundamental biomechanical defects of heart muscle. Future research will likely focus on tailoring these modulators to specific patient populations based on their underlying genetic and pathophysiological profiles.

References

Validating the Therapeutic Potential of Myosin Modulators: A Comparative Guide Using Mavacamten and Genetic Controls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of Mavacamten, a first-in-class myosin inhibitor, with genetic models that mimic the hypercontractile state of hypertrophic cardiomyopathy (HCM). By examining the effects of both pharmacological modulation and genetic alterations on cardiac myosin, this document aims to provide a clear framework for validating the therapeutic targeting of sarcomere function.

Introduction to Myosin Modulation in Hypertrophic Cardiomyopathy

Hypertrophic cardiomyopathy is a genetic disorder characterized by the thickening of the heart muscle, which can lead to obstruction of blood flow and diastolic dysfunction.[1] At the molecular level, HCM is often caused by mutations in genes encoding sarcomeric proteins, such as β-myosin heavy chain (MYH7) and myosin-binding protein C (MYBPC3), leading to a hypercontractile state.[2]

Cardiac myosin modulators are a novel class of drugs that directly target the underlying pathophysiology of HCM by reducing the excessive contractility of the cardiac sarcomere.[3] Mavacamten, the first FDA-approved drug in this class, is a selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[4] It shifts the myosin heads from a force-producing "on" state to an energy-sparing "off" state, thereby reducing the number of actin-myosin cross-bridges and normalizing contractility.[3][5]

Genetic mouse models carrying specific mutations in myosin genes, such as MYH7, or with deficiencies in proteins like cardiac myosin-binding protein C (cMyBP-C), serve as invaluable tools to validate the therapeutic concept of myosin inhibition.[3][6] These models recapitulate key features of human HCM and allow for a direct comparison between the effects of a therapeutic agent and the underlying genetic defect.

Comparative Efficacy: Mavacamten vs. Genetic Controls

Preclinical studies in mouse models of HCM have demonstrated the potential of Mavacamten to reverse or prevent the pathological phenotypes associated with the disease. These studies provide a direct comparison between the pharmacological inhibition of myosin and the hypercontractile state induced by genetic mutations.

Effects on Cardiac Structure and Function

The following table summarizes the comparative effects of Mavacamten and genetic HCM models on key echocardiographic and histological parameters.

ParameterWild-Type (Control)Genetic HCM Model (e.g., MYH7 mutation or cMyBP-C null)Mavacamten-Treated HCM Model
Echocardiography
Left Ventricular (LV) Wall ThicknessNormalIncreasedReduced/Normalized[3][7]
LV Ejection Fraction (LVEF)NormalNormal or HyperdynamicNormalized[7][8]
LV Outflow Tract (LVOT) GradientAbsentPresent and ElevatedSignificantly Reduced[1][3]
Diastolic Function (e.g., E/e')NormalImpaired (Increased E/e')Improved (Decreased E/e')[9]
Histology
Myocardial FibrosisMinimalIncreasedReduced[3]
Myocyte DisarrayAbsentPresentReduced[3]
Effects on Cardiomyocyte Contractility

Studies on isolated cardiomyocytes from genetic HCM models and those treated with Mavacamten provide insights into the cellular basis of the therapeutic effect.

ParameterWild-Type CardiomyocytesGenetic HCM Model CardiomyocytesMavacamten-Treated HCM Model Cardiomyocytes
Fractional ShorteningBaselineIncreasedDecreased/Normalized[2]
Contraction VelocityBaselineIncreasedDecreased/Normalized[2]
Relaxation TimeBaselineProlongedShortened/Normalized[2]
Ca2+ Sensitivity of ForceNormalIncreasedNormalized[10]

Alternative Myosin Modulators

Several other myosin modulators are in various stages of development, each with a distinct mechanism of action.

ModulatorMechanism of ActionTarget IndicationKey Preclinical/Clinical Findings
Aficamten Selective cardiac myosin inhibitorObstructive HCMReduces LVOT gradients and improves symptoms; designed for a wider therapeutic window compared to Mavacamten.[11][12][13][14][15]
Danicamtiv Cardiac myosin activatorDilated Cardiomyopathy (DCM)Increases force and calcium sensitivity by increasing the number of myosins in the "on" state and slowing cross-bridge turnover.[16][17][18][19]
Omecamtiv Mecarbil Cardiac myosin activatorHeart Failure with Reduced Ejection Fraction (HFrEF)Increases systolic ejection time and stroke volume without increasing myocardial oxygen consumption.[20][21][22][23]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of myosin modulators.

Mouse Models of Hypertrophic Cardiomyopathy
  • Genetic Engineering: Mouse models are typically generated using CRISPR/Cas9 or transgenic approaches to introduce specific missense mutations into the Myh7 gene (encoding β-myosin heavy chain) or to knock out the Mybpc3 gene (encoding cardiac myosin-binding protein C).

  • Phenotyping: Animals are monitored over time for the development of HCM phenotypes using serial echocardiography, electrocardiography, and histological analysis of heart tissue.

Mavacamten Administration in Mice
  • Dosing: Mavacamten is typically administered orally, mixed in the chow or via gavage. Doses are determined based on pharmacokinetic studies to achieve plasma concentrations comparable to those in human clinical trials.

  • Treatment Duration: Studies often involve both prophylactic treatment (starting before the onset of the phenotype) and reversal treatment (starting after the phenotype is established) to assess the full therapeutic potential.

Echocardiography in Mice
  • Procedure: Mice are lightly anesthetized, and transthoracic echocardiography is performed using a high-frequency ultrasound system.

  • Measurements: Standard M-mode, 2D, and Doppler imaging are used to assess left ventricular dimensions, wall thickness, ejection fraction, and diastolic function. The LVOT gradient is measured using continuous-wave Doppler.

Histological Analysis of Cardiac Fibrosis
  • Staining: Hearts are excised, fixed in formalin, and embedded in paraffin. Sections are then stained with Masson's trichrome to visualize collagen deposition (blue) and myocytes (red).[24][25][26][27]

  • Quantification: The extent of fibrosis is quantified using image analysis software to calculate the percentage of the blue-stained area relative to the total tissue area.

Isolation of Adult Mouse Cardiomyocytes
  • Langendorff Perfusion: The heart is excised and retrogradely perfused on a Langendorff apparatus with a collagenase-containing solution to digest the extracellular matrix.[5][28][29][30][31]

  • Cell Dissociation: The digested heart is then minced and gently agitated to release individual cardiomyocytes.

  • Calcium Reintroduction: Calcium is gradually reintroduced to the cell suspension to obtain viable, calcium-tolerant cardiomyocytes.

Cardiomyocyte Contractility Assay
  • Measurement: Isolated cardiomyocytes are placed in a chamber on an inverted microscope, and their contraction and relaxation are recorded using a video-based edge-detection system.

  • Parameters: Key parameters measured include fractional shortening (percentage of cell length change), velocity of shortening and relengthening, and time to peak contraction and relaxation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the validation process.

Myosin_Modulation_Pathway cluster_Sarcomere Sarcomere cluster_Pathology HCM Pathophysiology cluster_Therapy Therapeutic Intervention Myosin_Off Myosin (OFF State) Energy-Sparing Myosin_On Myosin (ON State) Force-Producing Myosin_Off->Myosin_On Activation Myosin_On->Myosin_Off Inactivation Actin Actin Cross_Bridge Actin-Myosin Cross-Bridge Myosin_OnActin Myosin_OnActin Myosin_OnActin->Cross_Bridge HCM_Mutation HCM Mutation (e.g., MYH7) Increased_On_State Increased Myosin 'ON' State HCM_Mutation->Increased_On_State Increased_On_State->Myosin_On Shifts Equilibrium Hypercontractility Hypercontractility Increased_On_State->Hypercontractility Hypercontractility->Cross_Bridge Increases Formation Mavacamten Mavacamten Stabilize_Off_State Stabilizes Myosin 'OFF' State Mavacamten->Stabilize_Off_State Stabilize_Off_State->Myosin_Off Shifts Equilibrium Normalized_Contractility Normalized Contractility Stabilize_Off_State->Normalized_Contractility Normalized_Contractility->Cross_Bridge Reduces Formation

Caption: Mechanism of Mavacamten in HCM.

Experimental_Workflow cluster_Models Model Generation cluster_Treatment Treatment Groups cluster_Analysis Analysis Genetic_Model Genetic HCM Mouse Model (e.g., MYH7 mutation) HCM_Vehicle HCM Model + Vehicle Genetic_Model->HCM_Vehicle HCM_Mavacamten HCM Model + Mavacamten Genetic_Model->HCM_Mavacamten Wild_Type Wild-Type Mouse WT_Vehicle Wild-Type + Vehicle Wild_Type->WT_Vehicle In_Vivo In Vivo Analysis HCM_Vehicle->In_Vivo Ex_Vivo Ex Vivo / In Vitro Analysis HCM_Vehicle->Ex_Vivo HCM_Mavacamten->In_Vivo HCM_Mavacamten->Ex_Vivo WT_Vehicle->In_Vivo WT_Vehicle->Ex_Vivo Echocardiography Echocardiography In_Vivo->Echocardiography Histology Histology (Fibrosis) In_Vivo->Histology Cardiomyocyte_Isolation Cardiomyocyte Isolation Ex_Vivo->Cardiomyocyte_Isolation Contractility_Assay Contractility Assay Cardiomyocyte_Isolation->Contractility_Assay

Caption: Preclinical validation workflow.

Conclusion

The validation of Mavacamten's therapeutic potential through the use of genetic mouse models of hypertrophic cardiomyopathy provides a robust example of a targeted drug development strategy. The direct comparison of pharmacological intervention with the underlying genetic cause of the disease demonstrates that inhibiting myosin hypercontractility can effectively ameliorate the pathological phenotypes of HCM at the structural, functional, and cellular levels. This comparative approach is essential for validating novel therapeutic targets and for the development of next-generation myosin modulators and other targeted therapies for inherited cardiomyopathies.

References

A Comparative Analysis of Myosin Regulation: Endogenous Kinase Pathways versus the Synthetic Modulator RLC-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of myosin regulation is paramount for advancing therapies targeting muscular and cardiovascular diseases. This guide provides a detailed comparison of two distinct modes of myosin modulation: the well-established endogenous enzymatic pathways involving Myosin Light Chain Kinase (MLCK) and Rho-kinase, and the novel, direct-acting synthetic small molecule, RLC-1.

This comparative study delves into the regulatory mechanisms, impact on myosin activity, and the key molecular players involved in each pathway. Quantitative data from various studies are summarized for ease of comparison, and detailed experimental protocols for key assays are provided.

Overview of Regulatory Mechanisms

Myosin II, the motor protein responsible for muscle contraction and various cellular processes, is primarily regulated through the phosphorylation of its regulatory light chain (RLC). This phosphorylation event is a critical switch that activates myosin's ATPase activity and its interaction with actin. Two major endogenous kinase pathways, the calcium/calmodulin-dependent Myosin Light Chain Kinase (MLCK) pathway and the RhoA/Rho-kinase (ROCK) pathway, govern this process. In contrast, RLC-1 represents a new class of synthetic cardiac myosin inhibitors that directly modulate myosin function in a manner dependent on the presence of the RLC, but independent of its phosphorylation status.

Comparative Data on Myosin Modulation

The following table summarizes the key quantitative effects of MLCK/Rho-kinase mediated phosphorylation and the synthetic modulator RLC-1 on myosin and muscle fiber activity.

ParameterMLCK/Rho-Kinase PhosphorylationRLC-1
Myosin ATPase Activity IncreasesDecreases (up to ~50% inhibition in bovine cardiac myofibrils)[1][2]
Ca2+ Sensitivity of Force Increases[3][4][5]Decreases[2][6]
Maximal Ca2+-activated Force Increases or potentiates force[3][4]Decreases (by nearly 50% in rat left ventricular myofibrils)[2][6]
Rate of Tension Redevelopment Increases the rate of force generation[3][4]Increases the submaximal rate constant[2][6]
Relaxation Kinetics Slower relaxation due to sustained contractionFaster (approximately twice as fast as controls)[1][2][6]
Myosin Head Conformation Promotes an "ON" state, moving heads towards actin[5]Moves myosin heads away from the thick filament backbone and decreases their order[1][2][6]

Signaling and Regulatory Pathways

The regulation of myosin by endogenous kinases involves intricate signaling cascades, whereas RLC-1 acts more directly on the myosin motor protein.

Endogenous Regulation via MLCK and Rho-Kinase

Myosin light chain phosphorylation is dynamically regulated by the balance of activities between kinases (MLCK and Rho-kinase) and myosin phosphatase[7].

  • Myosin Light Chain Kinase (MLCK): MLCK is a calcium/calmodulin-dependent protein kinase[3][8][9]. An increase in intracellular calcium leads to the formation of a Ca2+-calmodulin complex, which binds to and activates MLCK. Activated MLCK then specifically phosphorylates the regulatory light chain of myosin II, primarily at serine 19[8][10]. This phosphorylation event is a key step in initiating smooth muscle contraction and modulating contractility in striated muscles[8][9].

  • Rho-Kinase (ROCK): The RhoA/Rho-kinase pathway provides an additional layer of regulation, often referred to as calcium sensitization of contraction. The small GTPase RhoA, when activated, binds to and activates Rho-kinase[11][12][13]. Rho-kinase can then phosphorylate the myosin binding subunit (MBS) of myosin phosphatase, which inhibits the phosphatase's activity[11][12][13]. This inhibition leads to a net increase in the phosphorylation level of the RLC for a given calcium concentration. Rho-kinase can also directly phosphorylate the RLC[12].

Endogenous_Myosin_Regulation Ca2 Ca²⁺ CaM_Complex Ca²⁺-Calmodulin Complex Ca2->CaM_Complex Calmodulin Calmodulin Calmodulin->CaM_Complex MLCK_active Active MLCK CaM_Complex->MLCK_active Activates MLCK_inactive Inactive MLCK MLCK_inactive->MLCK_active RhoA_GDP RhoA-GDP (Inactive) pRLC pRLC MLCK_active->pRLC Phosphorylates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs ROCK_active Active Rho-kinase RhoA_GTP->ROCK_active Activates ROCK_inactive Inactive Rho-kinase ROCK_inactive->ROCK_active Myosin_Phosphatase_inactive Inactive Myosin Phosphatase ROCK_active->Myosin_Phosphatase_inactive Inhibits ROCK_active->pRLC Phosphorylates (Directly) Myosin_Phosphatase Myosin Phosphatase Myosin_Phosphatase->Myosin_Phosphatase_inactive RLC RLC Myosin_Phosphatase->RLC Dephosphorylates RLC->pRLC Myosin_active Active Myosin (Contraction) pRLC->Myosin_active Myosin_inactive Inactive Myosin Myosin_inactive->Myosin_active

Endogenous Myosin Regulation Pathways.
Exogenous Regulation by RLC-1

RLC-1 is a novel small molecule cardiac myosin inhibitor identified through high-throughput screening[1][6]. Its mechanism of action is fundamentally different from the endogenous kinase pathways.

  • Direct, RLC-Dependent Inhibition: RLC-1's inhibitory effect on myosin's ATPase activity is highly dependent on the presence of the regulatory light chain[1][2][6]. Experiments have shown that myosin constructs lacking the RLC do not respond to RLC-1[1][2].

  • Phosphorylation-Independent Action: The binding and inhibitory action of RLC-1 are independent of the RLC's phosphorylation status[1][2]. This indicates that RLC-1 does not interfere with the MLCK or Rho-kinase pathways but instead modulates the myosin motor directly.

  • Structural Impact: X-ray diffraction studies have revealed that RLC-1 alters the conformation of myosin, causing the myosin heads to move away from the thick filament backbone and decreasing their ordered arrangement[1][2][6]. This is in contrast to other myosin inhibitors.

RLC1_Mechanism RLC1 RLC-1 Myosin_RLC1_Complex Myosin-RLC-1 Complex RLC1->Myosin_RLC1_Complex Myosin_RLC Myosin with RLC Myosin_RLC->Myosin_RLC1_Complex Binds to ATPase_Activity ATPase Activity Myosin_RLC1_Complex->ATPase_Activity Inhibits Force_Production Force Production Myosin_RLC1_Complex->Force_Production Reduces Relaxation_Kinetics Relaxation Kinetics Myosin_RLC1_Complex->Relaxation_Kinetics Accelerates Actin Actin Decreased_ATPase Decreased Decreased_Force Decreased Increased_Relaxation Increased (Faster)

Mechanism of Action for RLC-1.

Experimental Protocols

The following are outlines of key experimental procedures used to characterize the effects of myosin modulators.

Myofibril ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by isolated myofibrils, providing a direct measure of myosin's enzymatic activity.

Protocol Outline:

  • Myofibril Isolation: Isolate myofibrils from cardiac or skeletal muscle tissue through homogenization and differential centrifugation in a low ionic strength buffer.

  • Reaction Mixture: Prepare a reaction buffer containing KCl, MgCl2, EGTA, and a pH buffer (e.g., imidazole). Add ATP and the isolated myofibrils. For Ca2+-dependent ATPase activity, vary the free Ca2+ concentration using a Ca2+/EGTA buffering system.

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period.

  • Measurement of Phosphate Release: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.

  • Data Analysis: Calculate the ATPase rate as moles of Pi released per milligram of myofibrillar protein per minute. For dose-response curves of inhibitors like RLC-1, perform the assay at various concentrations of the compound[2].

Skinned Muscle Fiber Force Measurement

This technique allows for the direct measurement of force generation in response to Ca2+ and modulatory compounds in demembranated muscle fibers.

Protocol Outline:

  • Fiber Preparation: Dissect small bundles of muscle fibers and chemically "skin" them with a detergent (e.g., Triton X-100) to remove cell membranes while keeping the contractile apparatus intact.

  • Mounting: Mount a single skinned fiber or a small bundle between a force transducer and a length controller.

  • Activating and Relaxing Solutions: Prepare a series of solutions with varying free Ca2+ concentrations (pCa), from a relaxing solution (high EGTA, low Ca2+) to a maximal activating solution (low EGTA, high Ca2+).

  • Force Measurement: Sequentially expose the fiber to solutions of increasing Ca2+ concentration and record the steady-state isometric force at each pCa. To test a compound like RLC-1, include it in the activating and relaxing solutions[2][6].

  • Data Analysis: Plot the force as a function of pCa to determine the Ca2+ sensitivity (pCa50) and maximal force.

Experimental_Workflow cluster_ATPase ATPase Activity Assay cluster_Force Skinned Fiber Force Measurement A1 Isolate Myofibrils A2 Prepare Reaction Mixture (± Modulator) A1->A2 A3 Incubate and Measure Phosphate Release A2->A3 A4 Calculate ATPase Rate A3->A4 F1 Prepare Skinned Muscle Fibers F2 Mount Fiber and Expose to Varying Ca²⁺ (± Modulator) F1->F2 F3 Record Isometric Force F2->F3 F4 Determine pCa₅₀ and Max Force F3->F4

References

Assessing the Synergistic Effects of Cardiac Myosin Modulators with Beta-Blockers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of cardiac myosin modulators has opened new avenues for the treatment of heart failure and cardiomyopathies. These novel agents directly target the molecular motor of the heart, offering a distinct mechanism of action compared to traditional cardiovascular therapies. A key question for their integration into clinical practice is their synergistic potential with established treatments, particularly beta-blockers, a cornerstone of cardiovascular care. This guide provides a comprehensive comparison of the synergistic effects of two classes of myosin modulators—a cardiac myosin inhibitor (Mavacamten) and a cardiac myosin activator (Omecamtiv Mecarbil)—with beta-blockers, supported by experimental data from pivotal clinical trials.

Mechanisms of Action: A Tale of Two Modulators and a Classic Blocker

Understanding the potential for synergy begins with a clear picture of the individual mechanisms of action of these drugs.

Beta-Blockers are a class of medications that primarily function by antagonizing beta-adrenergic receptors. In the heart, this leads to a decreased heart rate, reduced myocardial contractility, and lower blood pressure. By blocking the effects of adrenaline and noradrenaline, beta-blockers reduce the workload on the heart and its oxygen demand, which is beneficial in various cardiovascular conditions.

Mavacamten , a first-in-class cardiac myosin inhibitor, directly targets the underlying pathophysiology of hypertrophic cardiomyopathy (HCM). It modulates the number of myosin heads available for actin binding, thereby reducing the excessive contractility that characterizes this disease. This leads to a reduction in left ventricular outflow tract (LVOT) obstruction and an improvement in cardiac filling.

Omecamtiv Mecarbil , a cardiac myosin activator, takes the opposite approach. It is designed to increase the contractility of the heart muscle in patients with heart failure with reduced ejection fraction (HFrEF). Omecamtiv Mecarbil accelerates the rate-limiting step of the myosin ATPase cycle, leading to an increased number of myosin heads bound to actin during systole. This enhances the force of contraction without significantly altering intracellular calcium concentrations or myocardial oxygen consumption.

Signaling and Interaction Pathways

The following diagrams illustrate the distinct and combined signaling pathways of these therapeutic agents.

cluster_0 Beta-Adrenergic Signaling Beta-Adrenergic\nReceptor Beta-Adrenergic Receptor G-Protein G-Protein Beta-Adrenergic\nReceptor->G-Protein Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP Protein Kinase A Protein Kinase A cAMP->Protein Kinase A Increased Contractility\n& Heart Rate Increased Contractility & Heart Rate Protein Kinase A->Increased Contractility\n& Heart Rate Beta-Blockers Beta-Blockers Beta-Blockers->Beta-Adrenergic\nReceptor

Caption: Beta-Blocker Mechanism of Action

cluster_1 Cardiac Myosin Contraction Cycle Myosin Head Myosin Head Cross-Bridge Formation Cross-Bridge Formation Myosin Head->Cross-Bridge Formation Binds to Actin Filament Actin Filament Actin Filament->Cross-Bridge Formation Power Stroke\n(Contraction) Power Stroke (Contraction) Cross-Bridge Formation->Power Stroke\n(Contraction) Mavacamten Mavacamten Mavacamten->Myosin Head Inhibits binding

Caption: Mavacamten's Inhibitory Action on Myosin

cluster_2 Cardiac Myosin Contraction Cycle Myosin Head Myosin Head Cross-Bridge Formation Cross-Bridge Formation Myosin Head->Cross-Bridge Formation Binds to Actin Filament Actin Filament Actin Filament->Cross-Bridge Formation Power Stroke\n(Contraction) Power Stroke (Contraction) Cross-Bridge Formation->Power Stroke\n(Contraction) Omecamtiv Mecarbil Omecamtiv Mecarbil Omecamtiv Mecarbil->Myosin Head Enhances binding

Caption: Omecamtiv Mecarbil's Activating Action on Myosin

Mavacamten and Beta-Blockers in Hypertrophic Cardiomyopathy

The combination of Mavacamten and beta-blockers has been extensively studied in patients with obstructive hypertrophic cardiomyopathy (oHCM). The primary findings from the EXPLORER-HCM and its long-term extension, MAVA-LTE, trials provide valuable insights.

Experimental Protocol: EXPLORER-HCM Trial

The EXPLORER-HCM trial was a Phase 3, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of Mavacamten in patients with symptomatic oHCM.

Patient Screening Patient Screening Randomization (1:1) Randomization (1:1) Patient Screening->Randomization (1:1) Mavacamten Arm\n(n=123) Mavacamten Arm (n=123) Randomization (1:1)->Mavacamten Arm\n(n=123) Placebo Arm\n(n=128) Placebo Arm (n=128) Randomization (1:1)->Placebo Arm\n(n=128) 30-Week Treatment Period 30-Week Treatment Period Mavacamten Arm\n(n=123)->30-Week Treatment Period Placebo Arm\n(n=128)->30-Week Treatment Period Primary Endpoint Assessment Primary Endpoint Assessment 30-Week Treatment Period->Primary Endpoint Assessment

Caption: EXPLORER-HCM Trial Workflow

  • Participants: 251 patients with symptomatic oHCM.

  • Intervention: Patients were randomized to receive either Mavacamten (starting dose of 5 mg daily) or a placebo for 30 weeks. Dose adjustments were made based on clinical and echocardiographic assessments.

  • Background Therapy: A significant portion of patients were on background therapy with beta-blockers.

  • Primary Endpoint: A composite of a ≥1.5 mL/kg/min improvement in peak oxygen consumption (pVO2) and a reduction of at least one New York Heart Association (NYHA) class, or a ≥3.0 mL/kg/min improvement in pVO2 with no worsening of NYHA class.

Quantitative Data Summary: Mavacamten with and without Beta-Blockers
ParameterMavacamten + Beta-BlockerMavacamten without Beta-BlockerPlacebo + Beta-BlockerPlacebo without Beta-Blocker
Change in Resting LVOT Gradient (mmHg) Significant ReductionSignificant ReductionMinimal ChangeMinimal Change
Change in Valsalva LVOT Gradient (mmHg) Significant ReductionSignificant ReductionMinimal ChangeMinimal Change
Improvement in NYHA Class Significant ImprovementSignificant ImprovementLess ImprovementLess Improvement
Change in Peak VO2 (mL/kg/min) Modest ImprovementGreater ImprovementNo Significant ChangeNo Significant Change

Key Findings:

  • Mavacamten demonstrated significant improvements in LVOT obstruction, symptoms (NYHA class), and health status in patients with oHCM, irrespective of background beta-blocker therapy.

  • The improvement in peak VO2 was attenuated in patients receiving concomitant beta-blockers, likely due to the heart rate-lowering effects of beta-blockers.

  • No significant synergistic or antagonistic effects on safety were observed with the combination therapy.

Omecamtiv Mecarbil and Beta-Blockers in Heart Failure with Reduced Ejection Fraction

The GALACTIC-HF trial provides the most robust data on the use of Omecamtiv Mecarbil in a population of HFrEF patients who were largely on guideline-directed medical therapy, including beta-blockers.

Experimental Protocol: GALACTIC-HF Trial

The GALACTIC-HF trial was a large-scale, international, randomized, double-blind, placebo-controlled Phase 3 study.

Patient Screening\n(HFrEF, LVEF ≤35%) Patient Screening (HFrEF, LVEF ≤35%) Randomization (1:1) Randomization (1:1) Patient Screening\n(HFrEF, LVEF ≤35%)->Randomization (1:1) Omecamtiv Mecarbil Arm\n(n=4,120) Omecamtiv Mecarbil Arm (n=4,120) Randomization (1:1)->Omecamtiv Mecarbil Arm\n(n=4,120) Placebo Arm\n(n=4,112) Placebo Arm (n=4,112) Randomization (1:1)->Placebo Arm\n(n=4,112) Follow-up\n(Median 21.8 months) Follow-up (Median 21.8 months) Omecamtiv Mecarbil Arm\n(n=4,120)->Follow-up\n(Median 21.8 months) Placebo Arm\n(n=4,112)->Follow-up\n(Median 21.8 months) Primary Endpoint Assessment Primary Endpoint Assessment Follow-up\n(Median 21.8 months)->Primary Endpoint Assessment

A Quantitative Comparison of Myosin Modulator 1 and Other Myosin-Targeting Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of the binding affinity of Myosin modulator 1 with other prominent myosin-targeting drugs: Mavacamten, Aficamten, and Omecamtiv mecarbil. The data presented is intended to offer an objective overview for researchers and professionals in the field of drug development.

Quantitative Binding Affinity Data

The binding affinities and inhibitory concentrations of this compound and comparator drugs are summarized in the table below. It is important to note that direct comparison of these values should be approached with caution due to variations in experimental methodologies and the specific myosin isoforms or preparations used. "this compound" is also identified as Compound B141.

DrugTarget Myosin/TissueParameterValue
This compound (Compound B141) Rabbit Psoas MuscleIC25 (ATPase Inhibition)0.42 µM
Porcine AtriaIC25 (ATPase Inhibition)0.13 µM
Porcine VentricleIC25 (ATPase Inhibition)3.09 µM
Mavacamten Bovine Cardiac MyosinIC50 (ATPase Inhibition)0.49 µM
Human Cardiac MyosinIC50 (ATPase Inhibition)0.71 µM
Cardiac MyosinBinding AffinitySub-micromolar
Aficamten Porcine Cardiac MyosinKd2.21 µM
Cardiac Myofibrils (β-MHC)IC50 (ATPase Inhibition)1.26 µM[1]
Slow Skeletal Myofibrils (β-MHC)IC50 (ATPase Inhibition)1.23 µM[1]
Fast Skeletal Myofibrils (MYH1)IC50 (ATPase Inhibition)6.52 µM[1]
Omecamtiv mecarbil Human β-Cardiac Myosin S1-Slows ATPase activity >4-fold[2][3]

Experimental Methodologies

The quantitative data presented in this guide are primarily derived from in vitro ATPase activity assays. These assays are fundamental in characterizing the functional impact of modulators on myosin's enzymatic activity, which is directly linked to its role in muscle contraction.

General Protocol for Myosin ATPase Activity Assay

A common method to determine the ATPase activity of myosin and the inhibitory effects of compounds is the NADH-coupled enzymatic assay. This spectrophotometric method measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH.

Principle:

The assay relies on a series of coupled enzymatic reactions:

  • Myosin ATPase: Myosin hydrolyzes ATP to ADP and inorganic phosphate (Pi).

  • Pyruvate Kinase (PK): PK transfers a phosphate group from phosphoenolpyruvate (PEP) to ADP, regenerating ATP and producing pyruvate.

  • Lactate Dehydrogenase (LDH): LDH reduces pyruvate to lactate, oxidizing NADH to NAD+.

The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the rate of ATP hydrolysis by myosin.

Typical Reagents:

  • Assay Buffer: Contains components such as PIPES, MgCl₂, KCl, and DTT to maintain a stable physiological environment.

  • Myosin Preparation: Purified myosin or myosin subfragments (e.g., S1 or heavy meromyosin) from the desired tissue source (e.g., bovine cardiac muscle).

  • Actin: Purified F-actin may be included for actin-activated ATPase assays.

  • Coupled Enzyme System: Pyruvate kinase and lactate dehydrogenase.

  • Substrates: ATP, phosphoenolpyruvate, and NADH.

  • Test Compound: The myosin modulator of interest (e.g., this compound, Mavacamten) at various concentrations.

Procedure:

  • A reaction mixture is prepared containing the assay buffer, coupled enzyme system, and substrates.

  • The myosin preparation is added to the mixture.

  • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at a range of final concentrations. Control reactions are performed with the solvent alone.

  • The reaction is initiated by the addition of ATP.

  • The change in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • The rate of ATP hydrolysis is calculated from the rate of decrease in absorbance.

  • For inhibitory compounds, IC50 values (the concentration of the compound that inhibits 50% of the myosin's ATPase activity) are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

It is important to note that specific parameters such as temperature, pH, and reagent concentrations can vary between different studies, which may affect the obtained values.

Signaling and Interaction Pathway

Myosin modulators directly target the enzymatic activity of myosin within the sarcomere, the fundamental contractile unit of muscle cells. Their mechanism of action does not typically involve complex upstream signaling cascades but rather a direct physical interaction with the myosin protein.

Myosin_Modulation_Pathway cluster_upstream Upstream Events cluster_sarcomere Sarcomere cluster_modulators Myosin Modulators cluster_downstream Downstream Effects Action_Potential Action Potential in Cardiomyocyte Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum Troponin_Binding Ca²⁺ Binds to Troponin C Ca_Release->Troponin_Binding Tropomyosin_Shift Tropomyosin Shift Troponin_Binding->Tropomyosin_Shift Actin_Myosin_Binding Actin-Myosin Binding Site Exposed Cross_Bridge_Cycle Cross-Bridge Cycle Actin_Myosin_Binding->Cross_Bridge_Cycle ATP_Hydrolysis ATP Hydrolysis (Myosin ATPase Activity) Cross_Bridge_Cycle->ATP_Hydrolysis Power_Stroke Power Stroke ATP_Hydrolysis->Power_Stroke Detachment Detachment Power_Stroke->Detachment Detachment->Cross_Bridge_Cycle Myosin_Modulator_1 This compound Mavacamten_Aficamten Mavacamten / Aficamten (Inhibitors) Mavacamten_Aficamten->ATP_Hydrolysis inhibit Omecamtiv_mecarbil Omecamtiv mecarbil (Activator) Omecamtiv_mecarbil->Cross_Bridge_Cycle activates (prolongs attachment) Contraction Muscle Contraction Cardiac_Output Altered Cardiac Output Contraction->Cardiac_Output

Myosin Modulation of the Cardiac Contraction Pathway.

The diagram above illustrates the central role of the myosin cross-bridge cycle in muscle contraction, initiated by calcium release. Myosin modulators directly influence this cycle. Inhibitors like this compound, Mavacamten, and Aficamten reduce the rate of ATP hydrolysis, leading to decreased contractility. Conversely, activators like Omecamtiv mecarbil enhance the interaction between actin and myosin, increasing the duration of the power stroke and thereby boosting contractility.[4][5] These direct actions on the sarcomere ultimately result in altered cardiac output.

References

validating Myosin modulator 1's impact on contractility using multiple techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the impact of a novel myosin modulator, referred to here as "Myosin Modulator 1," on muscle contractility. It offers a comparative analysis of established techniques and provides baseline data from well-characterized myosin modulators—the activator Omecamtiv mecarbil and the inhibitor Mavacamten—to serve as benchmarks.

Introduction to Myosin Modulation

Cardiac and skeletal muscle contractility is fundamentally driven by the interaction of myosin and actin filaments. Myosin modulators are a class of therapeutic agents that directly target the myosin motor protein to either enhance or inhibit its activity, thereby altering muscle force and power output.[1] This direct mechanism of action offers a promising alternative to traditional inotropes that often carry risks associated with altered intracellular calcium homeostasis. Myosin activators, such as Omecamtiv mecarbil, are being investigated for conditions like heart failure with reduced ejection fraction, while myosin inhibitors, like Mavacamten, have shown promise in treating hypertrophic cardiomyopathy.[1][2]

Signaling Pathway of Myosin Modulation

Myosin modulators allosterically bind to the myosin heavy chain, influencing the kinetics of the cross-bridge cycle. Activators and inhibitors can have opposing effects on the ATPase activity and the proportion of myosin heads in a state ready to interact with actin.[3][4][5]

Myosin_Modulation_Pathway cluster_myosin Myosin Cross-Bridge Cycle cluster_modulators Myosin Modulators ATP_binding ATP Binding ATP_hydrolysis ATP Hydrolysis (ADP + Pi) ATP_binding->ATP_hydrolysis Myosin head detaches Actin_binding Actin Binding ATP_hydrolysis->Actin_binding Myosin head cocks Power_stroke Power Stroke (Pi Release) Actin_binding->Power_stroke Cross-bridge formation ADP_release ADP Release Power_stroke->ADP_release Force generation ADP_release->ATP_binding Rigor state Myosin_Activator Myosin Activator (e.g., Omecamtiv mecarbil) Myosin_Activator->Power_stroke Increases rate Myosin_Inhibitor Myosin Inhibitor (e.g., Mavacamten) Myosin_Inhibitor->Actin_binding Decreases availability Myosin_Modulator_1 This compound Myosin_Modulator_1->Actin_binding Hypothesized Effect Myosin_Modulator_1->Power_stroke

Myosin Modulation Signaling Pathway

Experimental Protocols for Assessing Contractility

Two primary in vitro techniques for quantifying the effects of myosin modulators on contractility are detailed below. These methods offer different levels of throughput and physiological relevance.

Skinned Muscle Fiber Contractility Assay

This technique allows for the direct measurement of force generation by the contractile apparatus, independent of cell membrane and excitation-contraction coupling processes.

Experimental Protocol:

  • Muscle Fiber Preparation:

    • Dissect small bundles of muscle fibers from cardiac or skeletal tissue.

    • Chemically "skin" the fibers by incubating them in a solution containing a mild detergent (e.g., Triton X-100) to permeabilize the cell membranes.[6][7]

    • Store the skinned fibers in a glycerol-containing solution at low temperatures.[8]

  • Mounting and Force Measurement:

    • Isolate a single muscle fiber and mount it between a force transducer and a length controller.[6][9]

    • Adjust the sarcomere length to a predetermined optimal length for force generation.

  • Experimental Solutions:

    • Prepare a series of activating solutions with varying concentrations of Ca2+ (pCa) to determine the force-pCa relationship.[7]

    • Prepare solutions containing different concentrations of this compound, Omecamtiv mecarbil, or Mavacamten.

  • Data Acquisition:

    • Expose the mounted fiber to the different activating and experimental solutions.

    • Record the isometric force generated by the fiber at each condition.

    • Key parameters to measure include maximal Ca2+-activated force (Fmax), Ca2+ sensitivity (pCa50), and the Hill coefficient (n_H).

Skinned_Fiber_Workflow start Start dissect Dissect Muscle Bundles start->dissect skin Chemically Skin Fibers dissect->skin mount Mount Single Fiber skin->mount set_length Set Sarcomere Length mount->set_length pCa_curve Generate Force-pCa Curve (Baseline) set_length->pCa_curve add_modulator Incubate with Myosin Modulator pCa_curve->add_modulator pCa_curve_mod Generate Force-pCa Curve (with Modulator) add_modulator->pCa_curve_mod analyze Analyze Data (Fmax, pCa50, nH) pCa_curve_mod->analyze end End analyze->end

Skinned Muscle Fiber Assay Workflow
iPSC-Derived Cardiomyocyte (iPSC-CM) Contractility Assay

This cell-based assay provides a more physiologically relevant model, incorporating intact cellular signaling pathways.

Experimental Protocol:

  • Cell Culture:

    • Culture human iPSC-CMs on a suitable substrate to form a spontaneously beating monolayer.[10]

    • Ensure a high purity of cardiomyocytes for reproducible measurements.

  • Calcium Imaging:

    • Load the iPSC-CMs with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Cal-520 AM).[11][12]

    • This allows for the simultaneous measurement of intracellular calcium transients and cell motion.[13]

  • Contractility Measurement:

    • Use a video-based system to track the motion of the contracting cardiomyocytes. Parameters such as contraction amplitude, velocity, and duration can be quantified.

    • Alternatively, impedance-based systems can measure changes in cell shape and adherence as a surrogate for contractility.

  • Data Acquisition and Analysis:

    • Record baseline contractile and calcium transient parameters.

    • Add this compound, Omecamtiv mecarbil, or Mavacamten at various concentrations.

    • Record the changes in contractility and calcium handling. Key parameters include beat rate, peak amplitude, time to peak, and relaxation time.

iPSC_CM_Workflow start Start culture Culture iPSC-CMs start->culture load_dye Load with Calcium Dye culture->load_dye record_baseline Record Baseline Contraction & Ca2+ Transients load_dye->record_baseline add_modulator Add Myosin Modulator record_baseline->add_modulator record_treatment Record Post-Treatment Contraction & Ca2+ Transients add_modulator->record_treatment analyze Analyze Data (Beat Rate, Amplitude, Kinetics) record_treatment->analyze end End analyze->end

References

comparative transcriptomics of hearts treated with Myosin modulator 1 vs vehicle

Author: BenchChem Technical Support Team. Date: December 2025

Unveiling the Cardiac Transcriptomic Landscape: Myosin Modulator 1 vs. Vehicle

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the transcriptomic effects of a novel cardiac myosin modulator, designated this compound, versus a vehicle control in the context of heart failure. The data and protocols presented herein are synthesized from established methodologies in cardiac transcriptomics and the known mechanisms of action of myosin modulators. This document serves as a blueprint for researchers designing and interpreting similar studies in the field of cardiovascular drug development.

Introduction

Myosin modulators are a promising class of therapeutics designed to directly target the cardiac sarcomere, the fundamental contractile unit of the heart.[1][2] These agents can either enhance or inhibit the enzymatic and mechanical activity of myosin, thereby modulating cardiac contractility and power output without directly altering intracellular calcium concentrations.[1][2] Myosin activators, such as omecamtiv mecarbil, aim to improve systolic function in conditions like heart failure with reduced ejection fraction (HFrEF), while inhibitors like mavacamten are used to reduce hypercontractility in hypertrophic cardiomyopathy (HCM).[2][3][4]

Understanding the downstream molecular consequences of these targeted interventions is crucial for elucidating their full therapeutic potential and identifying potential off-target effects. Comparative transcriptomics, through techniques like RNA sequencing (RNA-seq), offers a powerful lens to examine the global changes in gene expression within the heart muscle following treatment. This guide outlines the expected transcriptomic signature of a hypothetical myosin modulator and provides the necessary experimental framework to conduct such an investigation.

Quantitative Data Summary

The following tables summarize the anticipated quantitative data from a comparative transcriptomic study of hearts treated with this compound versus a vehicle. The gene lists are representative of the types of changes one might expect based on the known pathophysiology of heart failure and the mechanism of action of myosin modulators.

Table 1: Differentially Expressed Genes (DEGs) in this compound vs. Vehicle-Treated Hearts

Gene SymbolGene NameLog2 Fold Changep-valueBiological Process
Upregulated Genes
MYH6Myosin Heavy Chain 61.8<0.01Sarcomere organization, fetal gene program
ATP2A2ATPase Sarcoplasmic/Endoplasmic Reticulum Ca2+ Transporting 2 (SERCA2a)1.5<0.01Calcium handling
TNNI3Troponin I Type 3 (cardiac)1.2<0.05Sarcomere function
PPARGC1APeroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α)2.0<0.01Mitochondrial biogenesis, fatty acid oxidation
SOD2Superoxide Dismutase 21.7<0.01Oxidative stress response
Downregulated Genes
NPPANatriuretic Peptide A (ANP)-2.5<0.001Cardiac stress marker
NPPBNatriuretic Peptide B (BNP)-3.0<0.001Cardiac stress marker
COL1A1Collagen Type I Alpha 1 Chain-2.2<0.01Extracellular matrix remodeling, fibrosis
COL3A1Collagen Type III Alpha 1 Chain-1.9<0.01Extracellular matrix remodeling, fibrosis
ACTA2Actin Alpha 2, Smooth Muscle-1.7<0.05Fibroblast activation
CCL2C-C Motif Chemokine Ligand 2-2.8<0.001Inflammation
IL6Interleukin 6-2.4<0.01Inflammation

Experimental Protocols

A detailed methodology is critical for the robust and reproducible assessment of transcriptomic changes.

Animal Model and Treatment
  • Model: A well-established model of heart failure, such as the transverse aortic constriction (TAC) model in mice, will be used to induce cardiac hypertrophy and dysfunction.

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Sham-operated + Vehicle (n=8)

    • TAC + Vehicle (n=8)

    • TAC + this compound (n=8)

  • Treatment: this compound will be administered daily via oral gavage for 4 weeks, starting 2 weeks post-TAC surgery. The vehicle group will receive the same volume of the vehicle solution.

Tissue Collection and RNA Extraction
  • At the end of the treatment period, mice will be euthanized, and hearts will be rapidly excised.

  • The left ventricles will be dissected, weighed, and snap-frozen in liquid nitrogen.

  • Total RNA will be extracted from the frozen left ventricular tissue using a TRIzol-based method followed by a column-based purification kit (e.g., RNeasy Mini Kit, Qiagen) to ensure high-quality RNA (RIN > 8.0).

RNA Library Preparation and Sequencing
  • Library Preparation: Strand-specific, poly(A)-selected RNA-seq libraries will be prepared from 1 µg of total RNA using a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).

  • Sequencing: The prepared libraries will be sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads, aiming for a sequencing depth of 30-50 million reads per sample.[5]

Bioinformatic Analysis
  • Quality Control: Raw sequencing reads will be assessed for quality using FastQC. Adapters and low-quality bases will be trimmed using Trimmomatic.

  • Alignment: The cleaned reads will be aligned to the reference mouse genome (e.g., GRCm39) using a splice-aware aligner like HISAT2.[5]

  • Read Quantification: Gene-level read counts will be generated using HTSeq-count.[5]

  • Differential Gene Expression Analysis: Differential expression analysis between the treatment and vehicle groups will be performed using the DESeq2 package in R.[6][7] Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > |1.0| will be considered significantly differentially expressed.

  • Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses will be performed on the list of differentially expressed genes using tools such as Metascape or DAVID to identify significantly enriched biological pathways.[6][8]

Visualizations

Signaling Pathway

Myosin_Modulator_Pathway cluster_sarcomere Sarcomere cluster_cycle Myosin ATPase Cycle Actin Actin Filament Myosin_Head Myosin Head Actin->Myosin_Head Binding Myosin β-Cardiac Myosin (MYH7) Myosin->Myosin_Head ATP_Hydrolysis ATP Hydrolysis Myosin_Head->ATP_Hydrolysis Modulates Rate Power_Stroke Power Stroke ATP_Hydrolysis->Power_Stroke ADP_Release ADP Release Power_Stroke->ADP_Release Contractility Contractility Power_Stroke->Contractility Generates Force ADP_Release->ATP_Hydrolysis ATP Binding Myosin_Modulator This compound Myosin_Modulator->Myosin_Head Allosteric Binding Transcriptomics_Workflow cluster_animal_model In Vivo Experiment cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis Heart_Failure_Model Induce Heart Failure (TAC) Treatment Administer this compound or Vehicle Heart_Failure_Model->Treatment Tissue_Harvest Harvest Left Ventricle Treatment->Tissue_Harvest RNA_Extraction Total RNA Extraction Tissue_Harvest->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control & Trimming Sequencing->QC Alignment Genome Alignment QC->Alignment Quantification Gene Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Enrichment Pathway Enrichment Analysis DEA->Enrichment Interpretation Interpretation Enrichment->Interpretation

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Myosin Modulator 1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. As a specific Safety Data Sheet (SDS) for "Myosin modulator 1" is not publicly available, which is common for new research compounds, it must be handled as a potentially hazardous substance with unknown toxicity.[1] The following procedural guide is based on established best practices for the disposal of uncharacterized small molecule inhibitors in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Given its unknown hazard profile, treat it as a particularly hazardous substance.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including but not limited to, safety goggles, a lab coat, and chemically resistant gloves.[1]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

  • Storage: this compound should be stored in a cool, dry, and well-ventilated location, away from incompatible materials. The container must be clearly labeled with the full chemical name and any known hazard information.[1]

  • Spill Response: In the event of a spill, it should be treated as a major incident. Evacuate the area, notify your supervisor and the institution's Environmental Health and Safety (EHS) department, and adhere to their specific protocols for hazardous chemical spills.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

  • Waste Characterization: Due to the unknown specific hazards of this compound, it must be conservatively classified as hazardous waste.[1] This ensures the highest level of safety and regulatory compliance.

  • Waste Segregation and Collection:

    • Solid Waste: Dispose of all contaminated materials, such as weigh paper, pipette tips, tubes, and gloves, in a designated hazardous solid chemical waste container.[1]

    • Liquid Waste: Any residual powder or unused stock solutions of this compound should be disposed of as liquid hazardous waste.[1]

  • On-Site Accumulation:

    • Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1]

    • Ensure that waste containers are kept tightly closed except when waste is being added.[1]

    • The SAA should have secondary containment to mitigate any potential leaks.[1]

  • Arranging for Disposal:

    • Follow your institution's specific procedures for requesting a chemical waste pickup from the EHS department.[1]

    • Provide the EHS department with all available information about this compound.

Quantitative Data Summary

While specific quantitative data for "this compound" is limited, the following table summarizes relevant information for a similar compound, "this compound (Compound B141)".

ParameterValueSource
IC25 (rabbits psoas)0.42 µM[2]
IC25 (porcine atria)0.13 µM[2]
IC25 (porcine ventricle)3.09 µM[2]

Experimental Workflow and Signaling Pathways

Logical Workflow for Proper Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_disposal Disposal Procedure A Handle this compound B Wear Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Use in Ventilated Area (Chemical Fume Hood) A->C D Waste Generated A->D E Solid Waste (Contaminated materials) D->E F Liquid Waste (Unused solutions) D->F G Store in Designated Hazardous Waste Container E->G F->G H Place in Satellite Accumulation Area (SAA) G->H I Request Waste Pickup from EHS Department H->I J Provide Compound Information to EHS I->J

References

Personal protective equipment for handling Myosin modulator 1

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling Myosin modulator 1, a potent bioactive small molecule. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) requirements, handling procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

This compound is a compound designed to interact with biological systems and should be handled with care. Although a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the SDS for Mavacamten, a well-characterized cardiac myosin modulator, indicates significant health risks. Mavacamten is classified as toxic to reproduction, with the potential to harm an unborn child, and can cause damage to the cardiovascular system through prolonged or repeated exposure[1]. Given these potential hazards, a conservative approach to handling all novel myosin modulators is warranted.

Always consult the specific Safety Data Sheet (SDS) for any chemical before beginning work.[2] The SDS contains critical information regarding hazards, handling, and emergency procedures.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection Type Required PPE Specifications and Use
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z87.1 standards. Required for all procedures, including weighing and solution preparation, to protect against splashes and airborne particles.[1][3]
Skin and Body Protection Chemical-resistant lab coatA standard flame-resistant lab coat should be worn and fully buttoned. For handling larger quantities (>100 grams), a disposable coverall of low permeability is recommended.[1][2]
Long pants and closed-toe shoesRequired to cover all skin on the lower body and feet.[3][4]
Hand Protection Chemical-resistant gloves (Nitrile recommended)Disposable nitrile gloves provide good protection against a wide range of chemicals for incidental contact.[4][5][6] For prolonged contact or when handling concentrated solutions, consult the glove manufacturer's compatibility chart. Always inspect gloves for tears or holes before use and change them immediately if contaminated.

Experimental Workflow: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. The following workflow should be strictly followed.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Safety Glasses/Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Wash1 Wash Hands Don3->Wash1 Enter Work Area Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Glasses/Goggles Doff2->Doff3 Wash2 Wash Hands Doff3->Wash2 Start Start Start->Don1 End End Wash1->Doff1 Begin Exit Wash2->End

PPE Donning and Doffing Workflow

Operational Plan: Handling and Storage

  • Engineering Controls : Whenever possible, handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or preparing concentrated stock solutions, a chemical fume hood or a powder containment hood should be used.

  • Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep containers tightly closed and clearly labeled.

  • Spill Response : In the event of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection if necessary. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect all contaminated materials into a sealed, labeled container for hazardous waste disposal.

Disposal Plan

All waste contaminated with this compound, including empty containers, used gloves, and other disposable materials, must be treated as hazardous waste.

  • Waste Segregation : Do not mix waste containing this compound with other waste streams.[7]

  • Containerization : Collect all solid and liquid waste in clearly labeled, sealed, and chemical-resistant containers. The label should include "Hazardous Waste" and the full chemical name.[2][8]

  • Disposal : Dispose of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.[2][9]

By adhering to these safety protocols, researchers can minimize risks and ensure a safe working environment when handling this compound and other potent bioactive compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.